Product packaging for Cyclanilide(Cat. No.:CAS No. 113136-77-9)

Cyclanilide

Cat. No.: B1669389
CAS No.: 113136-77-9
M. Wt: 274.10 g/mol
InChI Key: GLWWLNJJJCTFMZ-UHFFFAOYSA-N
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Description

Cyclanilide is a monocarboxylic acid that is cyclopropanecarboxylic acid that is substituted by a 3,5-dichlorophenylcarbamoyl group at position 1. It is a plant growth regulator which is used as a cotton harvest aid. It has a role as a plant growth regulator and a fungicide. It is a dichlorobenzene, a member of cyclopropanes, an anilide and a monocarboxylic acid.
This compound is a plant growth regulator, cotton harvest aid, and fungicide that functions by interacting with auxin-regulated processes. This compound is commonly used on cotton plants to either suppress vegetative growth or accelerate senescence. This compound is also used as a bioregulator of deciduous fruit trees.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H9Cl2NO3 B1669389 Cyclanilide CAS No. 113136-77-9

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-[(2,4-dichlorophenyl)carbamoyl]cyclopropane-1-carboxylic acid
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InChI

InChI=1S/C11H9Cl2NO3/c12-6-1-2-8(7(13)5-6)14-9(15)11(3-4-11)10(16)17/h1-2,5H,3-4H2,(H,14,15)(H,16,17)
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InChI Key

GLWWLNJJJCTFMZ-UHFFFAOYSA-N
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Canonical SMILES

C1CC1(C(=O)NC2=C(C=C(C=C2)Cl)Cl)C(=O)O
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Molecular Formula

C11H9Cl2NO3
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DSSTOX Substance ID

DTXSID5032600
Record name Cyclanilide
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Molecular Weight

274.10 g/mol
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Physical Description

White solid with no characteristic odor; [Reference #1]
Record name Cyclanilide
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Solubility

Low solubility in water, soluble in organic solvents., Solubility (g/100 ml): acetone 5.29; acetonitrile 0.50; dichloromethane 0.17; ethylacetate 3.18; hexane <0.0001; methanol 5.91; 1-octanol 6.72; 2-propanol 6.82.
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Density

1.4691 - 1.482 g/ml @ 20 °C
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Vapor Pressure

0.00000001 [mmHg]
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Color/Form

Powdery solid

CAS No.

113136-77-9
Record name Cyclanilide
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Record name Cyclanilide [ISO]
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Record name 1-(2,4-dichlorophenylcarbamoyl)cyclopropancarboxylic acid
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Record name Cyclopropanecarboxylic acid, 1-[[(2,4-dichlorophenyl)amino]carbonyl]
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Melting Point

195.5 °C
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Foundational & Exploratory

Cyclanilide's Mechanism of Action in Arabidopsis thaliana: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cyclanilide is a plant growth regulator known to influence key developmental processes, including shoot branching and leaf senescence.[1] While extensively studied in crops like cotton and apple, its precise molecular mechanism of action in the model organism Arabidopsis thaliana remains to be fully elucidated. This technical guide synthesizes the current understanding of this compound's mode of action, drawing parallels from studies in other plant species and integrating this knowledge with the well-characterized hormonal signaling pathways in Arabidopsis. Evidence suggests that this compound primarily functions as an inhibitor of polar auxin transport, which in turn modulates cytokinin and abscisic acid (ABA) signaling pathways.[2][3] This guide provides a detailed overview of the proposed mechanism, summarizes relevant quantitative data, outlines detailed experimental protocols for further investigation, and presents visual diagrams of the implicated signaling pathways and experimental workflows.

Core Mechanism of Action: Inhibition of Auxin Transport

The primary mode of action of this compound is the inhibition of polar auxin transport, a fundamental process governing numerous aspects of plant growth and development.[4] Studies in various plant species have demonstrated that this compound, similar to known auxin transport inhibitors like N-1-naphthylphthalamic acid (NPA) and 2,3,5-triiodobenzoic acid (TIBA), blocks the directional flow of auxin.[2] However, the molecular mechanism of inhibition by this compound appears to be distinct.

Unlike NPA, which is a known inhibitor of auxin efflux, this compound does not seem to affect auxin efflux from cells. Instead, evidence suggests that this compound may inhibit auxin influx. Competition-binding assays using plasma membrane fractions from zucchini hypocotyls revealed that this compound is a noncompetitive inhibitor of both [3H]NPA and [3H]IAA binding, with estimated Ki values of 40 µM and 2.3 µM, respectively. This noncompetitive inhibition suggests that this compound binds to a site on the auxin transport machinery that is distinct from both the NPA-binding protein and the auxin-binding site of transporters.

In Arabidopsis thaliana, the inhibition of polar auxin transport is expected to have pleiotropic effects on development, including alterations in root architecture, apical dominance, and vascular patterning. The auxin influx carrier AUX1 and the PIN-FORMED (PIN) family of auxin efflux carriers are the primary proteins responsible for polar auxin transport. While direct interaction of this compound with these proteins in Arabidopsis has not been demonstrated, it is hypothesized that this compound's inhibitory effect is mediated through modulation of the activity or trafficking of these transporters.

Crosstalk with Cytokinin and Abscisic Acid Signaling

Recent transcriptomic studies in apple (Malus domestica) have provided significant insights into the downstream effects of this compound, revealing a complex interplay with cytokinin and ABA signaling pathways. Given the high degree of conservation of these hormonal signaling pathways between apple and Arabidopsis, it is plausible that a similar mechanism is at play in Arabidopsis.

Modulation of Cytokinin Signaling

This compound treatment in apple axillary buds leads to an increase in the levels of zeatin riboside, a cytokinin, and a corresponding upregulation of cytokinin signaling components. Key upregulated genes include the cytokinin receptor WOODEN LEG (WOL) and the type-A response regulators ARR3 and ARR9. In Arabidopsis, the ortholog of WOL is ARABIDOPSIS HISTIDINE KINASE 4 (AHK4), also known as CYTOKININ RESPONSE 1 (CRE1). The Arabidopsis orthologs of ARR3 and ARR9 are ARR3 and ARR9, respectively.

The interaction between auxin and cytokinin signaling is well-documented in Arabidopsis. Typically, auxin and cytokinin act antagonistically in regulating various developmental processes, including root and shoot meristem activity. Cytokinin can modulate auxin transport by affecting the expression and localization of PIN proteins. By inhibiting auxin transport, this compound may shift the local auxin/cytokinin balance, leading to an increase in cytokinin signaling.

Downregulation of Abscisic Acid (ABA) Signaling

The same apple transcriptome study revealed that this compound treatment results in a significant decrease in ABA levels and the downregulation of key ABA signaling genes, including the protein phosphatase 2C genes ABI2 and ABI5. The Arabidopsis orthologs for these genes are ABI2 and ABI5.

The crosstalk between auxin and ABA signaling is also a critical aspect of plant development, particularly in root growth and stress responses. ABA can influence auxin transport, and conversely, auxin can modulate ABA signaling. The downregulation of ABA signaling by this compound could be a consequence of the altered auxin homeostasis, contributing to the observed growth-promoting effects under certain conditions, such as the promotion of lateral bud outgrowth.

Quantitative Data from Transcriptome Analysis (Apple Axillary Buds)

The following tables summarize the quantitative data from the RNA-seq analysis of apple axillary buds treated with this compound. Note: This data is from Malus domestica and serves as a predictive model for potential gene expression changes in Arabidopsis thaliana under similar treatment.

Table 1: Changes in Hormone Levels in Apple Axillary Buds 168 hours After this compound Treatment

HormoneFold Change (this compound vs. Control)
Zeatin Riboside (ZR)~2.0
Abscisic Acid (ABA)~0.5

Table 2: Differentially Expressed Genes in Hormone Signaling Pathways in Apple Axillary Buds 168 hours After this compound Treatment

GenePathwayLog2 Fold Change (this compound vs. Control)Putative Arabidopsis Ortholog
WOLCytokinin SignalingUpregulatedAHK4/CRE1 (AT2G01830)
ARR3Cytokinin SignalingUpregulatedARR3 (AT1G59940)
ARR9Cytokinin SignalingUpregulatedARR9 (AT3G57040)
ABI2ABA SignalingDownregulatedABI2 (AT5G57050)
ABI5ABA SignalingDownregulatedABI5 (AT2G36270)
LAX2Auxin TransportUpregulatedLAX2 (AT2G21050)

Proposed Signaling Pathway and Experimental Workflows

Proposed Signaling Pathway in Arabidopsis thaliana

The following diagram illustrates the hypothesized signaling pathway of this compound in Arabidopsis thaliana, based on evidence from other plant species and known hormonal crosstalk.

Cyclanilide_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cellular_response Cellular Response Auxin_Transport Auxin Transport (AUX1, PINs) Auxin_Homeostasis Altered Auxin Homeostasis Auxin_Transport->Auxin_Homeostasis Cytokinin_Signaling Increased Cytokinin Signaling Auxin_Homeostasis->Cytokinin_Signaling Modulates ABA_Signaling Decreased ABA Signaling Auxin_Homeostasis->ABA_Signaling Modulates Gene_Expression Altered Gene Expression Cytokinin_Signaling->Gene_Expression ABA_Signaling->Gene_Expression Phenotypic_Changes Phenotypic Changes (e.g., Bud Outgrowth) Gene_Expression->Phenotypic_Changes This compound This compound This compound->Auxin_Transport Inhibits

Hypothesized this compound signaling pathway in Arabidopsis thaliana.
Experimental Workflow for Transcriptome Analysis

This diagram outlines a hypothetical experimental workflow to investigate the transcriptomic response of Arabidopsis thaliana to this compound treatment.

Transcriptome_Workflow Start Start Plant_Growth Grow Arabidopsis thaliana (e.g., Col-0) seedlings Start->Plant_Growth Treatment Treat with this compound (and mock control) Plant_Growth->Treatment Harvest Harvest Axillary Bud Tissue (or other target tissue) Treatment->Harvest RNA_Extraction Total RNA Extraction Harvest->RNA_Extraction Library_Prep RNA-Seq Library Preparation RNA_Extraction->Library_Prep Sequencing High-Throughput Sequencing Library_Prep->Sequencing Data_Analysis Bioinformatic Analysis: - Differential Gene Expression - Pathway Enrichment Sequencing->Data_Analysis Validation qRT-PCR Validation of Candidate Genes Data_Analysis->Validation End End Validation->End

Workflow for transcriptome analysis of this compound-treated Arabidopsis.

Detailed Experimental Protocols

The following are detailed, hypothetical protocols for key experiments to investigate the mechanism of action of this compound in Arabidopsis thaliana.

Polar Auxin Transport Assay

Objective: To determine the effect of this compound on polar auxin transport in Arabidopsis thaliana roots.

Materials:

  • Arabidopsis thaliana (Col-0) seedlings (5-7 days old)

  • Agar plates (0.8% agar, 1/2 MS medium)

  • [3H]IAA (radiolabeled indole-3-acetic acid)

  • This compound stock solution (in DMSO)

  • NPA stock solution (in DMSO, as a positive control)

  • DMSO (mock control)

  • Microcentrifuge tubes

  • Scintillation vials and scintillation cocktail

  • Scintillation counter

  • Stereomicroscope and fine forceps

Procedure:

  • Prepare agar plates containing various concentrations of this compound (e.g., 0, 1, 10, 50 µM), NPA (e.g., 10 µM), and a mock control (DMSO).

  • Transfer 5-7 day old Arabidopsis seedlings to the treatment plates and incubate for 2-4 hours.

  • Prepare agar blocks (1% agar) containing [3H]IAA (e.g., 100 nM).

  • Under a stereomicroscope, carefully apply a [3H]IAA agar block to the tip of the primary root of each seedling.

  • Incubate the plates vertically in the dark for a defined transport period (e.g., 6-18 hours).

  • After the transport period, excise the root tip (approximately 1 mm) to remove the [3H]IAA source.

  • Section the remaining root into consecutive 5 mm segments.

  • Place each segment into a separate scintillation vial containing scintillation cocktail.

  • Measure the radioactivity in each segment using a scintillation counter.

  • Calculate the amount of [3H]IAA transported per segment for each treatment and compare to the mock control.

RNA-Seq Analysis of Axillary Buds

Objective: To identify genome-wide transcriptional changes in Arabidopsis thaliana axillary buds in response to this compound treatment.

Materials:

  • Arabidopsis thaliana (Col-0) plants (4-5 weeks old, with visible axillary buds)

  • This compound solution (e.g., 100 µM in 0.01% Tween-20)

  • Mock solution (0.01% Tween-20 in water)

  • Liquid nitrogen

  • RNA extraction kit (e.g., RNeasy Plant Mini Kit, Qiagen)

  • DNase I

  • RNA-Seq library preparation kit (e.g., NEBNext Ultra II RNA Library Prep Kit for Illumina)

  • High-throughput sequencer (e.g., Illumina NovaSeq)

Procedure:

  • Apply this compound solution or mock solution to the axillary buds of mature Arabidopsis plants.

  • Harvest axillary bud tissue at specific time points (e.g., 24 and 168 hours) after treatment. Immediately freeze the tissue in liquid nitrogen.

  • Extract total RNA from the frozen tissue using a suitable RNA extraction kit, including a DNase I treatment step to remove genomic DNA contamination.

  • Assess RNA quality and quantity using a spectrophotometer (e.g., NanoDrop) and a bioanalyzer (e.g., Agilent Bioanalyzer).

  • Prepare RNA-Seq libraries from high-quality RNA samples according to the manufacturer's protocol. This typically involves mRNA purification, fragmentation, cDNA synthesis, adapter ligation, and PCR amplification.

  • Sequence the prepared libraries on a high-throughput sequencing platform.

  • Perform bioinformatic analysis of the sequencing data. This includes quality control, read mapping to the Arabidopsis reference genome, and differential gene expression analysis between this compound-treated and mock-treated samples.

  • Perform gene ontology (GO) and pathway enrichment analysis (e.g., KEGG) on the differentially expressed genes to identify over-represented biological processes and signaling pathways.

qRT-PCR Validation

Objective: To validate the differential expression of candidate genes identified from the RNA-Seq analysis.

Materials:

  • cDNA synthesized from the RNA samples from the RNA-Seq experiment

  • Gene-specific primers for candidate genes (e.g., AHK4, ARR3, ARR9, ABI2, ABI5, LAX2) and a reference gene (e.g., ACTIN2)

  • SYBR Green qPCR master mix

  • Real-time PCR instrument

Procedure:

  • Design and validate gene-specific primers for the target and reference genes.

  • Synthesize cDNA from the total RNA samples used for the RNA-Seq experiment using a reverse transcription kit.

  • Prepare the qPCR reactions by mixing cDNA, gene-specific primers, and SYBR Green master mix.

  • Perform the qPCR reaction in a real-time PCR instrument using a standard thermal cycling program.

  • Analyze the qPCR data using the ΔΔCt method to calculate the relative fold change in gene expression between this compound-treated and mock-treated samples, normalized to the reference gene.

Conclusion and Future Directions

While the precise molecular targets of this compound in Arabidopsis thaliana are yet to be identified, the available evidence strongly suggests a mechanism centered on the inhibition of polar auxin transport. This primary action appears to trigger a cascade of downstream effects, most notably the modulation of cytokinin and ABA signaling pathways. The transcriptomic data from apple provides a valuable roadmap for future research in Arabidopsis.

Future studies should focus on:

  • Directly testing the effect of this compound on auxin transport in Arabidopsis using the protocols outlined above.

  • Performing a comprehensive transcriptome analysis of this compound-treated Arabidopsis to confirm the predicted changes in cytokinin and ABA signaling and to identify novel pathways affected by this compound.

  • Investigating the potential interaction of this compound with known auxin transport proteins (AUX1 and PINs) through genetic and biochemical approaches, such as analyzing the response of auxin transporter mutants to this compound and performing in vitro binding assays.

  • Elucidating the role of the identified differentially expressed genes in mediating the physiological effects of this compound through reverse genetics approaches.

A thorough understanding of this compound's mechanism of action in Arabidopsis thaliana will not only provide valuable insights into the fundamental processes of hormone signaling and transport but also pave the way for the development of more targeted and effective plant growth regulators for agricultural applications.

References

Cyclanilide Structure-Activity Relationship: A Technical Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Analysis of a Potent Plant Growth Regulator

Abstract

Introduction

Cyclanilide is a versatile plant growth regulator utilized to suppress vegetative growth, promote defoliation, and enhance lateral bud outgrowth in various plant species.[1] Its biological effects are primarily attributed to its ability to interfere with auxin-regulated processes.[1] Understanding the relationship between the chemical structure of this compound and its biological activity is paramount for the design of more potent and selective analogs. This guide delves into the core structural features of this compound, examining the contributions of the dichlorophenyl ring, the cyclopropane moiety, and the amide and carboxylic acid functional groups to its plant growth regulatory effects.

Core Structure and Known Biological Activity

The chemical structure of this compound, 1-(2,4-dichlorophenylaminocarbonyl)-cyclopropane carboxylic acid, is the foundation of its biological function. The key structural components are:

  • 2,4-Dichlorophenyl Group: This substituted aromatic ring is crucial for activity. The position and nature of the halogen substituents significantly influence the molecule's interaction with its biological target.

  • Cyclopropane Ring: This small, strained ring system imparts conformational rigidity to the molecule, which is often a key factor in the specificity of drug-target interactions.[2]

  • Amide Linkage: The amide bond connects the aromatic and cyclopropane moieties and is likely involved in hydrogen bonding interactions within the target protein.

  • Carboxylic Acid Group: This acidic functional group is often important for solubility and for ionic interactions at the active site.

Quantitative Structure-Activity Relationship (SAR) Data

While a comprehensive quantitative SAR study on a wide range of this compound analogs is not publicly available, existing data provides valuable insights into its mechanism and potency.

Parameter Value Assay Conditions Reference
IC50 for [3H]NPA Binding Inhibition 50 µMPlasma membrane fractions from zucchini hypocotyls[3]
IC50 for [3H]IAA Binding Inhibition 50 µMPlasma membrane fractions from zucchini hypocotyls[3]
Ki for NPA Binding (noncompetitive) 40 µMDixon plot analysis
Effect on Tomato Root Growth 165% of control at 5 µMIn vitro root growth assay

Table 1: Quantitative biological data for this compound.

Inferred Structure-Activity Relationships

Based on the known activity of this compound and SAR trends of structurally related compounds, the following qualitative relationships can be inferred:

  • Dichlorophenyl Ring: The 2,4-dichloro substitution pattern is likely optimal for potent activity. Modifications to the number, position, and nature of the substituents on the phenyl ring are expected to significantly impact biological activity. For instance, the electronic and steric properties of the substituents will influence the binding affinity to the target protein.

  • Cyclopropane Moiety: The cyclopropane ring's rigidity is a key structural feature. Replacing it with more flexible alkyl chains or other ring systems would likely alter the molecule's conformation and reduce its activity.

  • Amide and Carboxylic Acid Groups: These functional groups are critical for forming key interactions with the biological target. Esterification or amidation of the carboxylic acid, or modification of the amide linkage, would likely lead to a significant loss of activity.

Experimental Protocols

Detailed methodologies are crucial for the accurate evaluation of this compound and its analogs.

Auxin Transport Inhibition Assay (Radiolabeled Auxin in Corn Coleoptiles)

This assay directly measures the polar transport of auxin and its inhibition by test compounds.

Materials:

  • Etiolated corn seedlings (e.g., Zea mays)

  • Radiolabeled auxin (e.g., [³H]IAA)

  • This compound and other test compounds

  • Agar blocks (1-2% w/v)

  • Scintillation vials and cocktail

  • Liquid scintillation counter

  • Buffer solution (e.g., 50 mM KH2PO4, 0.25 M sucrose, pH 6.0)

Procedure:

  • Seedling Preparation: Germinate corn seeds in complete darkness for 3-4 days.

  • Coleoptile Excision: Under a dim green safelight, excise 3 cm sections from the sub-apical region of the coleoptiles.

  • Donor Block Preparation: Prepare agar blocks containing a known concentration of [³H]IAA and the desired concentration of the test compound. A control group with only radiolabeled auxin should be included.

  • Assay Setup: Place a donor block on the apical end of each coleoptile section. Place a receiver block of plain agar at the basal end.

  • Incubation: Incubate the sections in a dark, humid chamber for 3-6 hours to allow for auxin transport.

  • Quantification: After incubation, remove the receiver blocks and place them in scintillation vials with scintillation cocktail.

  • Measurement: Measure the radioactivity in the receiver blocks using a liquid scintillation counter. The amount of radioactivity is directly proportional to the amount of auxin transported.

  • Data Analysis: Compare the amount of radioactivity in the receiver blocks from the inhibitor-treated groups to the control group to determine the percentage of inhibition.

N-1-Naphthylphthalamic Acid (NPA) Binding Assay

This assay determines the ability of a compound to compete with radiolabeled NPA for binding to its target protein in plant cell membranes.

Materials:

  • Plant tissue (e.g., zucchini hypocotyls)

  • Radiolabeled NPA (e.g., [³H]NPA)

  • This compound and other test compounds

  • Binding Buffer (e.g., 1X PBS, 0.1% NP-40, 0.5 mM DTT, 10% Glycerol, 1 mM PMSF, 2 µg/ml Aprotinin)

  • Glutathione Sepharose beads

  • SDS-lysis buffer

  • Centrifuge

  • Scintillation counter

Procedure:

  • Membrane Preparation:

    • Homogenize plant tissue in a cold lysis buffer.

    • Centrifuge the homogenate at low speed (e.g., 1,000 x g) to remove cellular debris.

    • Centrifuge the supernatant at high speed (e.g., 20,000 x g) to pellet the membranes.

    • Resuspend the membrane pellet in fresh buffer and repeat the high-speed centrifugation.

    • Resuspend the final pellet in a buffer containing a cryoprotectant (e.g., 10% sucrose) for storage at -80°C.

    • Determine the protein concentration of the membrane preparation.

  • Binding Reaction:

    • In a microfuge tube, combine a specific amount of membrane protein, radiolabeled NPA, and the test compound at various concentrations in the binding buffer.

    • Incubate the mixture at a controlled temperature (e.g., 30°C) for a specific time (e.g., 60 minutes) with gentle agitation.

  • Separation of Bound and Free Ligand:

    • Stop the reaction by rapid vacuum filtration through a glass fiber filter (e.g., GF/C) pre-soaked in a solution like 0.3% PEI.

    • Wash the filters rapidly with ice-cold wash buffer to remove unbound radioligand.

  • Quantification:

    • Dry the filters and place them in scintillation vials with a scintillation cocktail.

    • Measure the radioactivity on the filters using a scintillation counter.

  • Data Analysis:

    • Determine the specific binding by subtracting non-specific binding (measured in the presence of a high concentration of unlabeled NPA) from the total binding.

    • Plot the percentage of specific binding against the logarithm of the test compound concentration to determine the IC50 value.

    • Ki values can be calculated from IC50 values using the Cheng-Prusoff equation.

Signaling Pathways and Mode of Action

This compound's primary mode of action is the inhibition of polar auxin transport. However, its effects on plant physiology are more complex, involving interactions with other hormone signaling pathways, particularly cytokinin.

This compound's Impact on Auxin and Cytokinin Signaling

Transcriptome analysis has revealed that this compound treatment significantly alters the expression of genes involved in both auxin and cytokinin signaling.

Cyclanilide_Signaling_Pathway This compound This compound Auxin_Transport Auxin Transport (Inhibition) This compound->Auxin_Transport Auxin_Influx Auxin Influx Carrier (e.g., LAX2) (Upregulation) This compound->Auxin_Influx Cytokinin_Biosynthesis Cytokinin Biosynthesis (Increase in Zeatin Riboside) This compound->Cytokinin_Biosynthesis ABA_Signaling Abscisic Acid (ABA) Signaling This compound->ABA_Signaling Lateral_Bud_Outgrowth Lateral Bud Outgrowth (Promotion) Auxin_Transport->Lateral_Bud_Outgrowth CKX1 Cytokinin Oxidase 1 (CKX1) (Downregulation) Cytokinin_Biosynthesis->CKX1 Cytokinin_Signaling Cytokinin Signaling Cytokinin_Biosynthesis->Cytokinin_Signaling WOL Cytokinin Receptor (WOL) (Upregulation) Cytokinin_Signaling->WOL ARR3_9 Type-A Response Regulators (ARR3, ARR9) (Upregulation) WOL->ARR3_9 ARR3_9->Lateral_Bud_Outgrowth ABI2_5 PP2C Genes (ABI2, ABI5) (Downregulation) ABA_Signaling->ABI2_5 ABI2_5->Lateral_Bud_Outgrowth

Caption: this compound's effect on plant signaling pathways.

Experimental Workflow for Transcriptomic Analysis

To elucidate the molecular mechanisms of this compound action, a typical transcriptomic analysis workflow can be employed.

Experimental_Workflow Plant_Treatment Plant Treatment (this compound vs. Control) Tissue_Harvesting Tissue Harvesting (e.g., Axillary Buds) Plant_Treatment->Tissue_Harvesting RNA_Extraction Total RNA Extraction Tissue_Harvesting->RNA_Extraction Library_Preparation RNA-Seq Library Preparation RNA_Extraction->Library_Preparation Sequencing High-Throughput Sequencing Library_Preparation->Sequencing Data_Analysis Bioinformatic Analysis Sequencing->Data_Analysis DEG_Identification Differentially Expressed Gene (DEG) Identification Data_Analysis->DEG_Identification Pathway_Analysis Pathway Enrichment Analysis (e.g., GO, KEGG) DEG_Identification->Pathway_Analysis Gene_Validation qRT-PCR Validation DEG_Identification->Gene_Validation Biological_Interpretation Biological Interpretation Pathway_Analysis->Biological_Interpretation Gene_Validation->Biological_Interpretation

Caption: A typical experimental workflow for transcriptomic analysis.

Conclusion and Future Directions

This compound is a potent plant growth regulator with a primary mechanism of action involving the inhibition of auxin transport. While comprehensive quantitative SAR data is limited, this guide has synthesized the available information to highlight the key structural features essential for its activity. The dichlorophenyl ring, the cyclopropane moiety, and the amide and carboxylic acid groups all play critical roles in its biological function. The intricate interplay between this compound and the auxin and cytokinin signaling pathways underscores the complexity of its mode of action.

Future research should focus on the synthesis and biological evaluation of a systematic series of this compound analogs to establish a robust quantitative SAR. This would enable the development of more potent and selective plant growth regulators. Further elucidation of the precise molecular interactions between this compound and its target protein(s) through techniques such as X-ray crystallography and computational modeling will provide a deeper understanding of its mechanism of action and facilitate the rational design of novel agrochemicals.

References

The Metabolic Journey of Cyclanilide in Soil: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cyclanilide is a plant growth regulator used to control vegetative growth and promote fruit maturity. Understanding its fate and behavior in the soil environment is critical for assessing its environmental impact and ensuring its safe and effective use. This technical guide provides a comprehensive overview of the metabolic pathway of this compound in soil, detailing its degradation kinetics, major metabolites, and the analytical methodologies used for its study. The information is compiled from various scientific studies and regulatory documents to support research and development in the agricultural and environmental sciences.

Data Presentation: Degradation Kinetics of this compound and its Major Metabolite

The degradation of this compound in soil is a crucial aspect of its environmental fate. The primary metabolite formed is 2,4-dichloroaniline (2,4-DCA). The dissipation half-life (DT50) of both this compound and 2,4-DCA varies depending on soil type and aeration conditions.

Table 1: Dissipation Half-Life (DT50) of this compound in Various Soils (Days) [1][2]

Soil TypeAerobic ConditionsAnaerobic Conditions
Jiangxi Red Soil42.332.3
Taihu Paddy Soil31.937.4
Changshu Wushan Soil14.429.3
Shaanxi Tide Soil30.448.9
Dongbei Black Soil27.427.0

Table 2: Dissipation Half-Life (DT50) of 2,4-dichloroaniline (2,4-DCA) in Various Soils (Days) [1][2]

Soil TypeAerobic ConditionsAnaerobic Conditions
Jiangxi Red Soil15.628.9
Taihu Paddy Soil27.154.1
Changshu Wushan Soil5.2610.6
Shaanxi Tide Soil10.118.1
Dongbei Black Soil12.521.0

Table 3: Concentration of this compound and 2,4-DCA Over Time in Jiangxi Red Soil (Aerobic Conditions)

Time (Days)This compound Concentration (mg/kg)2,4-DCA Concentration (mg/kg)
010.000.00
19.550.21
38.720.58
77.411.12
145.891.89
303.882.54
602.111.83
901.151.02
1200.630.57

Note: The data in Table 3 is illustrative and derived from graphical representations in the cited literature[3]. Actual values may vary.

Experimental Protocols

A standardized approach is crucial for studying the soil metabolism of this compound. The following protocols are based on methodologies reported in regulatory submissions and scientific publications.

Soil Incubation Study

A general workflow for a soil incubation study to assess the degradation of this compound is as follows:

experimental_workflow cluster_prep Sample Preparation cluster_incubation Incubation cluster_sampling Sampling and Analysis soil_collection Collect and Characterize Soil cyclanilide_application Apply 14C-Cyclanilide soil_collection->cyclanilide_application moisture_adjustment Adjust Moisture Content cyclanilide_application->moisture_adjustment aerobic Aerobic Incubation (Dark, 20-25°C) moisture_adjustment->aerobic anaerobic Anaerobic Incubation (Flooded, Dark, 20-25°C) moisture_adjustment->anaerobic sampling Collect Samples at Intervals aerobic->sampling anaerobic->sampling extraction Solvent Extraction sampling->extraction analysis LC-MS/MS or HPLC-UV Analysis extraction->analysis mass_balance 14C Mass Balance analysis->mass_balance

Caption: General workflow for a soil metabolism study of this compound.

Analytical Methodology

The quantitative determination of this compound and its primary metabolite, 2,4-dichloroaniline (2,4-DCA), in soil is typically performed using liquid chromatography.

1. Extraction:

  • Soil samples are extracted with a mixture of methanol and water (1:1, v/v).

  • The extract is then partitioned into dichloromethane to separate the analytes from the soil matrix. The pH is adjusted to ≥10 for the aniline partition and ≤3 for the this compound partition.

2. Derivatization (for HPLC-UV analysis of 2,4-DCA):

  • The 2,4-dichloroaniline fraction is derivatized to 2-chloropropionamide (2,4-DCPA) using 2-chloropropionyl chloride in the presence of triethylamine.

3. Instrumental Analysis:

  • LC-MS/MS: This is the preferred method for its sensitivity and selectivity.

    • Column: Phenomenex® Luna 2.5 µm C18(2)-HST (50 mm x 2.0 mm i.d., 2.5 µm) or equivalent.

    • Mobile Phase: A gradient of 0.3% formic acid in water (A) and acetonitrile (B).

    • Detection: Electrospray ionization (ESI) in negative mode for this compound and positive mode for 2,4-DCA.

  • HPLC-UV:

    • Detection: UV detection at 255 nm.

Metabolic Pathway of this compound in Soil

The primary metabolic pathway of this compound in soil is initiated by the microbial hydrolysis of the amide bond, leading to the formation of 2,4-dichloroaniline (2,4-DCA) and 1-carboxycyclopropanecarboxylic acid. While specific microorganisms responsible for this degradation have not been definitively identified in the reviewed literature, it is known to be a microbially mediated process. Further degradation of 2,4-DCA can proceed through reductive dechlorination and oxidative deamination.

metabolic_pathway This compound This compound Hydrolysis Microbial Hydrolysis This compound->Hydrolysis DCA 2,4-dichloroaniline (2,4-DCA) Hydrolysis->DCA Carboxycyclopropane 1-carboxycyclopropanecarboxylic acid Hydrolysis->Carboxycyclopropane Dechlorination Reductive Dechlorination DCA->Dechlorination Monochloroaniline Monochloroaniline Dechlorination->Monochloroaniline Deamination Oxidative Deamination Monochloroaniline->Deamination Chlorocatechol Chlorocatechol Deamination->Chlorocatechol RingCleavage Ring Cleavage Chlorocatechol->RingCleavage Metabolites Further Metabolites RingCleavage->Metabolites

Caption: Proposed metabolic pathway of this compound in soil.

Conclusion

The metabolic fate of this compound in soil is primarily driven by microbial degradation, with the initial and key step being the hydrolysis to 2,4-dichloroaniline. The persistence of both this compound and its primary metabolite is influenced by soil properties and environmental conditions. The provided data and protocols offer a robust framework for researchers and scientists to conduct further studies and environmental risk assessments. A significant area for future research is the identification and characterization of the specific microbial communities and enzymes involved in the degradation of this compound.

References

Cyclanilide's Interaction with Plant Hormone Signaling Pathways: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cyclanilide is a plant growth regulator known for its role in modifying plant architecture and developmental processes.[1][2] Its primary applications in agriculture include suppressing vegetative growth and acting as a harvest aid, particularly in cotton.[2][3] The physiological effects of this compound are rooted in its complex interactions with multiple plant hormone signaling pathways. This technical guide provides an in-depth analysis of the current understanding of how this compound modulates these critical signaling cascades, with a focus on auxin, cytokinin, and abscisic acid signaling. The guide also explores its synergistic effects with ethylene and its role in concert with gibberellin inhibitors.

Interaction with the Auxin Signaling Pathway

The most well-documented mode of action for this compound is its interference with auxin-regulated processes.[2] It is proposed to be an inhibitor of polar auxin transport, a crucial mechanism for establishing auxin gradients that control numerous developmental processes. However, its mechanism is distinct from other classical auxin transport inhibitors like N-1-naphthylphthalamic acid (NPA) and 2,3,5-triiodobenzoic acid (TIBA).

Molecular Interactions and Effects

This compound has been shown to be a noncompetitive inhibitor of both NPA and indole-3-acetic acid (IAA) binding to plasma membrane fractions. This suggests that this compound interacts with the auxin signaling machinery at a site distinct from these molecules. While NPA is a known inhibitor of auxin efflux, this compound's effect on auxin transport does not appear to be mediated through the same mechanism.

Transcriptomic studies in apple have revealed that this compound treatment can upregulate the expression of auxin influx carrier genes, such as LAX2. This suggests that this compound may alter auxin distribution within tissues by modulating its uptake into cells.

Quantitative Data on Auxin Pathway Interaction
ParameterValuePlant/TissueReference
IC50 for [3H]NPA binding50 µMZucchini hypocotyl plasma membranes
IC50 for [3H]IAA binding50 µMZucchini hypocotyl plasma membranes
Ki for noncompetitive inhibition of [3H]NPA binding40 µMZucchini hypocotyl plasma membranes
Ki for noncompetitive inhibition of [3H]IAA binding2.3 µMZucchini hypocotyl plasma membranes
Change in LAX2 gene expression1.3-fold increase (log2 ratio)Apple lateral buds
Inhibition of gravitropism30% at 1 µMTomato roots
Stimulation of root growth165% of control at 5 µMTomato roots
Experimental Protocols

1.3.1. Polar Auxin Transport Assay

  • Plant Material: Etiolated corn coleoptiles.

  • Methodology:

    • Excise segments from the coleoptiles.

    • Place a donor agar block containing [3H]IAA on the apical end of the segment.

    • Place a receiver agar block at the basal end.

    • Incubate the segments in the presence of this compound (e.g., 10 µM) or other inhibitors.

    • After a defined incubation period (e.g., 3 hours), measure the radioactivity in the receiver block using liquid scintillation counting to quantify the amount of transported auxin.

1.3.2. Competition-Binding Assay

  • Plant Material: Zucchini hypocotyls.

  • Methodology:

    • Isolate plasma membrane-enriched fractions from the hypocotyls.

    • Incubate the membrane fractions with a constant concentration of radiolabeled ligand ([3H]IAA or [3H]NPA).

    • Add increasing concentrations of unlabeled this compound as a competitor.

    • After incubation, separate the membrane-bound radioactivity from the free radioactivity by centrifugation or filtration.

    • Quantify the bound radioactivity and calculate the IC50 value, which is the concentration of this compound required to inhibit 50% of the specific binding of the radiolabeled ligand.

Signaling Pathway Diagram

Auxin_Signaling_Interaction cluster_Extracellular Extracellular Space cluster_Cell Cell cluster_PM Plasma Membrane Auxin_ext Auxin AUX1_LAX AUX1/LAX (Auxin Influx Carriers) Auxin_ext->AUX1_LAX Influx Auxin_int Auxin AUX1_LAX->Auxin_int PIN PIN Proteins (Auxin Efflux Carriers) Auxin_int->PIN Efflux TIR1_AFB TIR1/AFB Receptors Auxin_int->TIR1_AFB Aux_IAA Aux/IAA Repressors TIR1_AFB->Aux_IAA Promotes degradation ARF Auxin Response Factors (ARFs) Aux_IAA->ARF Inhibits Auxin_Response_Genes Auxin-Responsive Gene Expression ARF->Auxin_Response_Genes Regulates This compound This compound This compound->AUX1_LAX Upregulates LAX2 expression This compound->PIN Inhibits transport (distinct from NPA)

Caption: this compound's interaction with the auxin signaling pathway.

Interaction with the Cytokinin Signaling Pathway

Recent studies have highlighted a significant role for this compound in modulating cytokinin biosynthesis and signaling, particularly in the context of promoting lateral bud outgrowth in apple trees.

Molecular Interactions and Effects

This compound treatment leads to an increase in the levels of zeatin riboside, a key cytokinin. This is accompanied by the downregulation of CKX1, a gene encoding a cytokinin oxidase/dehydrogenase, which is responsible for cytokinin degradation.

At the signaling level, this compound upregulates the expression of the cytokinin receptor gene WOL (WOODEN LEG) and the type-A response regulator genes ARR3 and ARR9. Type-A ARRs are primary cytokinin response genes and act as negative regulators of the signaling pathway, indicating an activation of the cytokinin response.

Quantitative Data on Cytokinin Pathway Interaction
ParameterValuePlant/TissueReference
Zeatin Riboside Level~2-fold increaseApple axillary buds
CKX1 Gene ExpressionDownregulatedApple axillary buds
WOL (Cytokinin Receptor) Gene ExpressionUpregulatedApple lateral buds
ARR3 (Type-A Response Regulator) Gene ExpressionUpregulatedApple lateral buds
ARR9 (Type-A Response Regulator) Gene ExpressionUpregulatedApple lateral buds
Experimental Protocols

2.3.1. Hormone Quantification

  • Plant Material: Axillary buds from treated and control plants.

  • Methodology:

    • Harvest and freeze tissue in liquid nitrogen.

    • Extract hormones using an appropriate solvent (e.g., methanol/water/formic acid).

    • Purify the extracts using solid-phase extraction.

    • Analyze the samples using ultra-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS) to quantify the levels of different cytokinin species.

2.3.2. Gene Expression Analysis (qRT-PCR)

  • Plant Material: Axillary buds from treated and control plants.

  • Methodology:

    • Extract total RNA from the plant tissue.

    • Synthesize cDNA using reverse transcriptase.

    • Perform quantitative real-time PCR using gene-specific primers for target genes (CKX1, WOL, ARR3, ARR9) and a reference gene for normalization.

    • Calculate the relative gene expression levels using the 2^-ΔΔCt method.

Signaling Pathway Diagram

Cytokinin_Signaling_Interaction This compound This compound CKX1 CKX1 (Cytokinin Degradation) This compound->CKX1 Downregulates AHK AHK Receptors (e.g., WOL) This compound->AHK Upregulates WOL ARR_A Type-A ARR (e.g., ARR3, ARR9) This compound->ARR_A Upregulates ARR3/9 CK_Biosynthesis Cytokinin Biosynthesis Cytokinin Cytokinin CK_Biosynthesis->Cytokinin Cytokinin->CKX1 Degradation Cytokinin->AHK Binds to AHP AHP (Phosphotransfer) AHK->AHP Phosphorylates ARR_B Type-B ARR (Transcription Factors) AHP->ARR_B Phosphorylates ARR_B->ARR_A Activates Cytokinin_Response Cytokinin Response (e.g., cell division, bud outgrowth) ARR_B->Cytokinin_Response Activates ARR_A->ARR_B Inhibits (Negative Feedback) ABA_Signaling_Interaction This compound This compound ABA_Biosynthesis ABA Biosynthesis This compound->ABA_Biosynthesis Inhibits? PP2C PP2Cs (e.g., ABI2, ABI5) This compound->PP2C Downregulates ABI2/5 ABA Abscisic Acid (ABA) ABA_Biosynthesis->ABA PYR_PYL PYR/PYL/RCAR Receptors ABA->PYR_PYL Binds to PYR_PYL->PP2C Inhibits SnRK2 SnRK2 Kinases PP2C->SnRK2 Inhibits ABF ABF/AREB Transcription Factors SnRK2->ABF Activates ABA_Response ABA-Responsive Gene Expression (e.g., growth inhibition) ABF->ABA_Response Activates Transcriptomics_Workflow Plant_Treatment Plant Treatment (this compound vs. Control) Tissue_Harvesting Tissue Harvesting (e.g., Axillary Buds) Plant_Treatment->Tissue_Harvesting RNA_Extraction Total RNA Extraction Tissue_Harvesting->RNA_Extraction Library_Prep RNA-Seq Library Preparation RNA_Extraction->Library_Prep Sequencing High-Throughput Sequencing Library_Prep->Sequencing Data_QC Data Quality Control Sequencing->Data_QC Mapping Read Mapping to Reference Genome Data_QC->Mapping DEG_Analysis Differential Gene Expression (DEG) Analysis Mapping->DEG_Analysis Functional_Annotation Functional Annotation (GO, KEGG Pathways) DEG_Analysis->Functional_Annotation Validation qRT-PCR Validation of Key DEGs DEG_Analysis->Validation

References

The Core Mechanism of Cyclanilide: An In-depth Technical Guide for Plant Science Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

Cyclanilide is a versatile plant growth regulator whose primary mode of action is the inhibition of polar auxin transport.[1][2][3][4] This fundamental activity allows it to be utilized in various agricultural applications, from suppressing vegetative growth to promoting defoliation and fruit development, often in synergy with other plant growth regulators.[1] This technical guide provides a comprehensive overview of the molecular and physiological mechanisms underpinning this compound's effects, supported by quantitative data, detailed experimental protocols, and visual representations of the key signaling pathways involved. It is intended for researchers, scientists, and professionals in the field of plant science and agrochemical development.

Primary Mode of Action: Inhibition of Auxin Transport

The central mechanism of this compound's action is its interference with auxin-regulated processes, primarily through the inhibition of polar auxin transport. Unlike classic auxin transport inhibitors such as N-1-naphthylphthalamic acid (NPA) and 2,3,5-triiodobenzoic acid (TIBA), this compound exhibits a distinct mechanism.

Studies have demonstrated that this compound is a noncompetitive inhibitor of both NPA and indole-3-acetic acid (IAA) binding to plasma membrane fractions. This suggests that this compound interacts with the auxin transport machinery at a site distinct from these other inhibitors, leading to a unique physiological response profile. This differential activity is highlighted by its ability to stimulate root growth at certain concentrations, a contrast to the inhibitory effects of NPA.

Quantitative Analysis of this compound's Effects

The physiological and biochemical impacts of this compound have been quantified in several studies. The following tables summarize key findings.

Table 1: Comparative Effects of this compound and NPA on Auxin-Mediated Processes
ParameterThis compoundNPA (N-1-naphthylphthalamic acid)Plant SystemReference
Inhibition of Gravitropism (at 1 µM) 30%85%Tomato Roots
Effect on Root Growth Stimulated (165% of control at 5 µM)Inhibited (30% at 1 µM)Tomato Roots
IC50 for [3H]NPA Binding 50 µM-Zucchini Hypocotyls
IC50 for [3H]IAA Binding 50 µM-Zucchini Hypocotyls
Inhibition Constant (Ki) for NPA Binding 40 µM-Zucchini Hypocotyls
Inhibition Constant (Ki) for IAA Binding 2.3 µM-Zucchini Hypocotyls
Table 2: Synergistic Effect of this compound with Ethephon on Bean Leaf Defoliation
TreatmentDefoliation RateConditionsReference
Low, ineffective rate of ethephon ~0%7 days after treatment
This compound + low rate of ethephon ~50%7 days after treatment
NPA/TIBA + low rate of ethephon ~50%7 days after treatment
High rate of ethephon alone 75%7 days after treatment
Table 3: Hormonal and Gene Expression Changes Induced by this compound in Apple Lateral Buds
ParameterChange with this compound TreatmentTime PointReference
Zeatin Riboside Level ~2-fold increase168 hours
Abscisic Acid (ABA) Level ~2-fold decrease168 hours
CKX1 (Cytokinin Oxidase 1) Gene Expression Down-regulated168 hours
WOODEN LEG (Cytokinin Receptor) Gene Expression Up-regulated168 hours
ARR3, ARR9 (Type-A Response Regulators) Gene Expression Up-regulated168 hours
ABI2, ABI5 (ABA Signal Response) Gene Expression Down-regulated168 hours
Table 4: Effect of this compound on Thidiazuron (TDZ)-Induced Cotton Defoliation at Low Temperatures (15°C)
TreatmentDefoliation Rate (at 240 hours)Key Gene Expression Changes in Abscission ZoneReference
TDZ alone ~53.0%-
TDZ + this compound ~79.6%Reduced expression of auxin transport (LAX2, PIN1) and response (IAA9, ARF3) genes. Increased expression of ethylene synthesis (ACS, ACO) and signaling (ERF1B) genes. Increased expression of jasmonic acid synthesis (AOC4) gene.

Key Signaling Pathways and Interactions

This compound's primary action on auxin transport initiates a cascade of hormonal crosstalk, significantly altering the balance of other key phytohormones.

Interaction with Ethylene Signaling

A critical application of this compound is its synergistic interaction with ethylene-releasing agents like ethephon to promote defoliation and boll opening in cotton. By inhibiting auxin transport, this compound is thought to sensitize the abscission zone to the effects of ethylene, as auxin is a known inhibitor of abscission. This interaction is crucial for efficient harvesting.

G This compound This compound AuxinTransport Polar Auxin Transport This compound->AuxinTransport Inhibits AuxinAbscission Auxin at Abscission Zone AuxinTransport->AuxinAbscission Maintains Auxin Flow Abscission Leaf Abscission/ Defoliation AuxinAbscission->Abscission Inhibits Ethephon Ethephon Ethylene Ethylene Ethephon->Ethylene Releases Ethylene->Abscission Promotes

Caption: this compound's synergistic action with ethephon in promoting leaf abscission.

Regulation of Apical Dominance and Branching

In species like apple, this compound promotes lateral bud outgrowth, effectively breaking apical dominance. This is achieved by modulating the balance between cytokinin and abscisic acid. This compound treatment leads to an increase in active cytokinins and a decrease in ABA in the lateral buds. This hormonal shift creates a favorable environment for bud break and subsequent branching.

G This compound This compound CKX1 CKX1 Gene (Cytokinin Degradation) This compound->CKX1 Down-regulates ABA Decreased ABA Levels This compound->ABA Reduces Cytokinin Increased Cytokinin Levels CKX1->Cytokinin Inhibits Degradation BudOutgrowth Lateral Bud Outgrowth (Branching) Cytokinin->BudOutgrowth Promotes ABA->BudOutgrowth Inhibits

Caption: Hormonal regulation of lateral branching by this compound in apple.

Detailed Experimental Protocols

Reproducibility is paramount in scientific research. This section details the methodologies for key experiments used to elucidate this compound's mode of action.

Auxin Transport Assay in Etiolated Corn Coleoptiles

This assay measures the polar transport of radiolabeled auxin.

  • Plant Material: Etiolated corn (Zea mays) coleoptiles are excised.

  • Treatment: Agar donor blocks containing [3H]IAA (radiolabeled auxin) and the test compound (this compound, NPA, or TIBA at 10 µM) are placed on the apical end of the coleoptile sections. Receiver blocks are placed at the basal end.

  • Incubation: The sections are incubated in a dark, humid environment for a set period (e.g., 3 hours).

  • Measurement: The amount of radioactivity that has moved from the donor block, through the coleoptile, and into the receiver block is quantified using liquid scintillation counting.

  • Analysis: Inhibition of transport is calculated by comparing the radioactivity in the receiver blocks of treated samples to that of the control (no inhibitor).

G cluster_0 Experimental Workflow: Auxin Transport Assay A Excise etiolated corn coleoptiles B Prepare donor blocks with [3H]IAA +/- this compound A->B C Place donor block on apical end, receiver block on basal end B->C D Incubate in dark (e.g., 3 hours) C->D E Measure radioactivity in receiver block via LSS D->E F Calculate % inhibition of polar transport E->F

Caption: Workflow for the polar auxin transport assay.

Competition-Binding Assay with Plasma Membranes

This assay determines the binding affinity and competition between this compound, NPA, and IAA.

  • Plasma Membrane Isolation:

    • Homogenize zucchini (Cucurbita pepo) hypocotyl tissue in a Tris buffer.

    • Filter the homogenate through cheesecloth and nylon mesh.

    • Perform differential centrifugation to pellet the microsomal fraction (100,000g).

    • Resuspend the pellet and use a two-phase aqueous polymer system (dextran/polyethylene glycol) to purify the plasma membranes.

    • Pellet the final plasma membrane fraction by ultracentrifugation.

  • Binding Assay:

    • Incubate the isolated plasma membrane fractions with a radiolabeled ligand ([3H]NPA or [3H]IAA).

    • In parallel incubations, include increasing concentrations of the unlabeled competitor (this compound).

    • Separate bound from free radioligand by rapid filtration or centrifugation.

    • Quantify the radioactivity in the bound fraction.

  • Analysis:

    • Plot the displacement of the radioligand by the competitor to determine the IC50 (concentration of competitor that inhibits 50% of specific binding).

    • Use Dixon plot analysis to determine the inhibition constant (Ki) and the nature of the inhibition (competitive, noncompetitive, etc.).

Conclusion

The primary mode of action of this compound is the inhibition of polar auxin transport through a mechanism distinct from other known inhibitors. This action serves as the foundation for its diverse applications as a plant growth regulator. By disrupting auxin flow, this compound modulates the activity and balance of other critical phytohormones, including ethylene, cytokinins, and abscisic acid, to achieve desired physiological outcomes such as enhanced defoliation, controlled vegetative growth, and increased branching. The quantitative data and experimental protocols provided herein offer a technical basis for further research and development in the field of plant growth regulation.

References

Cyclanilide's Disruption of Polar Auxin Transport: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cyclanilide, a plant growth regulator, exerts its effects by modulating auxin-regulated processes. A primary mechanism of action is the inhibition of polar auxin transport, a critical process for plant growth and development. This technical guide provides an in-depth analysis of the molecular interactions and physiological consequences of this compound's interference with this pathway. It details the experimental evidence, presents quantitative data on its inhibitory effects, and outlines the methodologies used to elucidate its mechanism. Visualizations of the polar auxin transport pathway and experimental workflows are provided to facilitate a comprehensive understanding.

Introduction to this compound and Polar Auxin Transport

This compound [1-(2,4-dichlorophenylaminocarbonyl)-cyclopropane carboxylic acid] is a synthetic plant growth regulator used to manage various aspects of plant development, including vegetative growth and senescence.[1] Its efficacy often lies in its ability to interfere with the signaling of auxin, a key phytohormone.

Polar auxin transport is the directed, cell-to-cell movement of auxin, primarily indole-3-acetic acid (IAA), throughout the plant.[2] This transport is essential for establishing auxin gradients that control a multitude of developmental processes, including embryogenesis, organ formation, apical dominance, and tropic responses.[2][3] The transport is mediated by three main families of protein transporters: the AUXIN1/LIKE-AUX1 (AUX/LAX) influx carriers, the PIN-FORMED (PIN) efflux carriers, and the ATP-binding cassette B (ABCB) transporters.[4] The polar localization of these carriers on the plasma membrane dictates the directionality of auxin flow.

Mechanism of Action: this compound as a Noncompetitive Inhibitor

This compound's primary role in disrupting auxin-regulated processes stems from its inhibition of polar auxin transport. However, its mechanism is distinct from classic auxin transport inhibitors like N-1-naphthylphthalamic acid (NPA) and 2,3,5-triiodobenzoic acid (TIBA).

Studies have demonstrated that while this compound inhibits the movement of radiolabeled IAA in etiolated corn coleoptiles, it does not inhibit auxin efflux, a hallmark of NPA's activity. Instead, this compound acts as a noncompetitive inhibitor of both NPA and IAA binding to plasma membrane fractions. This suggests that this compound binds to a site on the auxin transport machinery that is distinct from the binding sites of both the natural ligand (IAA) and the classic inhibitor (NPA), yet its binding allosterically inhibits their interaction with the transport proteins.

Quantitative Data on this compound's Inhibitory Effects

The inhibitory properties of this compound on auxin transport and binding have been quantified in several key experiments. The following tables summarize these findings, providing a clear comparison with the well-characterized inhibitor, NPA.

CompoundIC50 for [3H]NPA Binding (µM)IC50 for [3H]IAA Binding (µM)
This compound5050
CompoundKi for [3H]NPA Binding (µM)Ki for [3H]IAA Binding (µM)
This compound402.3
Treatment (Concentration)Inhibition of Gravitropism in Tomato Roots (%)Effect on Tomato Root Growth (% of Control)
This compound (1 µM)30-
This compound (5 µM)-165 (Stimulation)
NPA (1 µM)8570 (Inhibition)

Experimental Protocols

The following are detailed methodologies for the key experiments cited in this guide.

Radiolabeled Auxin Transport Assay

This protocol is adapted from methods used to measure polar auxin transport in etiolated coleoptiles.

Materials:

  • Etiolated corn seedlings

  • [3H]IAA (radiolabeled indole-3-acetic acid)

  • Agar

  • Scintillation vials and scintillation fluid

  • Test compounds (this compound, NPA, TIBA) dissolved in a suitable solvent (e.g., DMSO)

  • Microcentrifuge tubes

  • Razor blades

Procedure:

  • Prepare agar blocks (e.g., 1.5% agar in a buffer) containing a known concentration of [3H]IAA and the test compound (e.g., 10 µM this compound, NPA, or TIBA) or a solvent control.

  • Excise apical sections (e.g., 5 mm) from etiolated corn coleoptiles.

  • Place an agar block containing the [3H]IAA and test compound on the apical end of each coleoptile section.

  • Place a receiver agar block (without [3H]IAA or test compounds) at the basal end of each coleoptile section.

  • Incubate the sections in a dark, humid chamber for a defined period (e.g., 4-18 hours) to allow for auxin transport.

  • After incubation, separate the coleoptile section, the donor agar block, and the receiver agar block.

  • Place the receiver agar block into a scintillation vial.

  • Add scintillation fluid to the vial.

  • Quantify the amount of radioactivity in the receiver block using a liquid scintillation counter.

  • The amount of radioactivity in the receiver block is proportional to the amount of auxin transported. Compare the results from the test compounds to the control to determine the percentage of inhibition.

[3H]NPA and [3H]IAA Competition Binding Assay

This protocol describes a competition binding assay using plasma membrane fractions to determine the inhibitory effects of this compound.

Materials:

  • Plant tissue (e.g., etiolated zucchini hypocotyls)

  • Homogenization buffer (e.g., Tris-based buffer at pH 7.2)

  • Sucrose

  • Dithiothreitol (DTT)

  • Phase separation solution (e.g., dextran and polyethylene glycol)

  • [3H]NPA and [3H]IAA

  • Unlabeled NPA, IAA, and this compound

  • Glass fiber filters

  • Scintillation vials and scintillation fluid

  • Ultracentrifuge

Procedure: Part A: Plasma Membrane Isolation

  • Homogenize the plant tissue in a blender with cold homogenization buffer.

  • Filter the homogenate through cheesecloth and a nylon membrane.

  • Centrifuge the filtrate at a low speed (e.g., 7,000 x g for 10 minutes) to pellet cellular debris.

  • Collect the supernatant and centrifuge at a high speed (e.g., 100,000 x g for 30 minutes) to pellet the total membrane fraction (microsomes).

  • Resuspend the microsomal pellet in buffer and use a two-phase aqueous partitioning system to enrich for plasma membranes.

Part B: Competition Binding Assay

  • Incubate a fixed amount of the isolated plasma membrane protein with a constant concentration of [3H]NPA or [3H]IAA.

  • In parallel incubations, include increasing concentrations of the unlabeled competitor (this compound, NPA, or IAA).

  • Incubate the mixture for a specific time at a controlled temperature to reach binding equilibrium.

  • Rapidly filter the incubation mixture through glass fiber filters to separate the membrane-bound radioligand from the free radioligand.

  • Wash the filters quickly with cold buffer to remove any non-specifically bound radioactivity.

  • Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a liquid scintillation counter.

  • The amount of radioactivity on the filter represents the amount of bound radioligand.

  • Plot the percentage of specific binding against the logarithm of the competitor concentration to generate a competition curve.

  • Calculate the IC50 value (the concentration of competitor that inhibits 50% of the specific binding of the radioligand).

  • The inhibition constant (Ki) can be calculated from the IC50 value using the Cheng-Prusoff equation.

Visualizing the Impact of this compound

Signaling Pathway of Polar Auxin Transport and this compound's Interference

Caption: Polar auxin transport pathway and points of inhibition by this compound and NPA.

Experimental Workflow for Radiolabeled Auxin Transport Assay

AuxinTransportWorkflow prep Prepare Agar Blocks ([3H]IAA ± Inhibitor) assemble Assemble Assay (Donor Block - Coleoptile - Receiver Block) prep->assemble excise Excise Coleoptile Sections excise->assemble incubate Incubate in Dark, Humid Chamber assemble->incubate separate Separate Components incubate->separate quantify Quantify Radioactivity in Receiver Block (Scintillation Counting) separate->quantify analyze Analyze Data (% Inhibition vs. Control) quantify->analyze

Caption: Workflow for the radiolabeled auxin transport assay.

Experimental Workflow for Competition Binding Assay

BindingAssayWorkflow homogenize Homogenize Plant Tissue centrifuge1 Low-Speed Centrifugation homogenize->centrifuge1 centrifuge2 High-Speed Centrifugation (Pellet Microsomes) centrifuge1->centrifuge2 partition Aqueous Two-Phase Partitioning (Enrich Plasma Membranes) centrifuge2->partition incubate Incubate Membranes with [3H]Ligand ± Competitor partition->incubate filter Rapid Filtration to Separate Bound and Free Ligand incubate->filter wash Wash Filters filter->wash quantify Quantify Radioactivity on Filters wash->quantify analyze Analyze Data (IC50 and Ki Determination) quantify->analyze

Caption: Workflow for the competition binding assay.

Conclusion

This compound disrupts polar auxin transport through a mechanism distinct from that of classic inhibitors like NPA. Its action as a noncompetitive inhibitor of both IAA and NPA binding suggests a unique interaction with the auxin transport machinery. The quantitative data and experimental protocols provided in this guide offer a comprehensive resource for researchers and professionals working to understand and utilize the effects of this compound on plant growth and development. The visualization of the signaling pathway and experimental workflows further clarifies the complex interactions involved. This in-depth understanding is crucial for the targeted application of this compound in agriculture and for the development of novel plant growth regulators.

References

An In-depth Technical Guide to the Discovery and Synthesis of Cyclanilide

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive overview for researchers, scientists, and drug development professionals

Abstract

Cyclanilide is a plant growth regulator initially developed by Rohm and Haas. It is primarily used in agriculture to control plant development, particularly in cotton cultivation, where it can suppress vegetative growth or act as a harvest aid.[1][2] Its mechanism of action involves the inhibition of auxin transport, a crucial process in plant growth and development.[1] More recent research has unveiled a more complex mode of action, highlighting its role in modulating cytokinin biosynthesis and signaling pathways. This guide provides a detailed technical overview of the discovery, synthesis, mechanism of action, and key experimental protocols related to this compound, intended for professionals in plant science and agrochemical development.

Discovery and Commercialization

This compound, identified by the code RPA 090946, was developed by the American chemical company Rohm and Haas.[1] The company, founded in 1907, has a long history in specialty chemicals. Dow Chemical Company later acquired Rohm and Haas in 2009. This compound is commercially used in combination with other plant growth regulators like mepiquat chloride and ethephon to manage cotton growth and facilitate harvesting.[3]

Chemical Synthesis of this compound

The chemical synthesis of this compound, 1-((2,4-dichlorophenyl)carbamoyl)cyclopropanecarboxylic acid, is a multi-step process. While specific industrial synthesis protocols are often proprietary, a general and adaptable laboratory-scale synthesis can be outlined based on available chemical literature for analogous compounds. The process commences with the preparation of cyclopropane-1,1-dicarboxylic acid, followed by its reaction with 2,4-dichloroaniline.

Experimental Protocol: Synthesis of this compound

Step 1: Synthesis of Cyclopropane-1,1-dicarboxylic acid

This precursor can be synthesized from diethyl malonate and 1,2-dibromoethane in the presence of a strong base.

  • Reaction Setup: In a round-bottom flask equipped with a mechanical stirrer, add a 50% aqueous solution of sodium hydroxide.

  • Phase-Transfer Catalyst: Add triethylbenzylammonium chloride to the flask.

  • Addition of Reactants: A mixture of diethyl malonate and 1,2-dibromoethane is added to the vigorously stirred suspension. The reaction is typically stirred for several hours at room temperature.

  • Work-up: The reaction mixture is diluted with water, cooled in an ice bath, and then acidified with concentrated hydrochloric acid.

  • Extraction: The aqueous layer is extracted multiple times with diethyl ether.

  • Purification: The combined ether layers are washed with brine, dried over anhydrous magnesium sulfate, and the solvent is removed under reduced pressure. The resulting crude product is purified by trituration with a suitable solvent like benzene to yield solid cyclopropane-1,1-dicarboxylic acid.

Step 2: Synthesis of this compound

This step involves the amidation of cyclopropane-1,1-dicarboxylic acid with 2,4-dichloroaniline.

  • Activation of Carboxylic Acid: In a flask, dissolve cyclopropane-1,1-dicarboxylic acid in a suitable solvent such as tetrahydrofuran (THF) and cool the solution in an ice-water bath.

  • Base Addition: Add triethylamine dropwise to the solution.

  • Formation of Acid Chloride: Thionyl chloride is then added slowly to the reaction mixture to form the acid chloride in situ.

  • Amidation: A solution of 2,4-dichloroaniline in THF is added dropwise to the reaction mixture. The reaction is stirred for several hours, allowing it to warm to room temperature.

  • Work-up and Purification: The reaction mixture is diluted with ethyl acetate and washed sequentially with aqueous sodium hydroxide, water, and brine. The organic layer is dried over anhydrous sodium sulfate, and the solvent is evaporated. The crude product is then purified by precipitation from a solvent/anti-solvent system (e.g., heptane) to yield this compound as a solid.

Mechanism of Action and Biological Activity

This compound's primary mechanism of action is the inhibition of polar auxin transport. This disruption of auxin flow leads to various physiological effects, including the promotion of lateral bud outgrowth and changes in overall plant architecture. Furthermore, recent studies have demonstrated that this compound also significantly impacts cytokinin signaling pathways.

Inhibition of Auxin Transport

This compound acts as a noncompetitive inhibitor of both N-1-naphthylphthalamic acid (NPA) and indole-3-acetic acid (IAA) binding to plasma membrane fractions. This indicates that it interferes with auxin transport through a mechanism distinct from other known inhibitors.

Modulation of Cytokinin Signaling

Transcriptome analysis of apple lateral buds treated with this compound revealed significant changes in the expression of genes involved in cytokinin biosynthesis and signaling. Notably, the expression of Cytokinin Oxidase 1 (CKX1), a gene involved in cytokinin degradation, was downregulated. Conversely, the expression of the cytokinin receptor gene WOODEN LEG and the type-A response regulator genes ARR3 and ARR9 was upregulated. This suggests that this compound promotes lateral bud outgrowth by increasing cytokinin levels and enhancing cytokinin signaling.

Quantitative Data

The following tables summarize the key quantitative data regarding the biological activity of this compound.

Parameter Value Assay Conditions Reference
IC50 ([³H]NPA binding)50 µMPlasma membrane fractions from zucchini hypocotyls
IC50 ([³H]IAA binding)50 µMPlasma membrane fractions from zucchini hypocotyls
Ki ([³H]NPA binding)40 µMDixon plot analysis, noncompetitive inhibition
Ki ([³H]IAA binding)2.3 µMDixon plot analysis, noncompetitive inhibition

Table 1: Inhibition of Auxin Transport and Binding by this compound

Hormone Fold Change Time Point Tissue Reference
Zeatin Riboside~2-fold increase168 hoursApple axillary buds
Abscisic Acid~2-fold decrease168 hoursApple axillary buds

Table 2: Effect of this compound on Phytohormone Levels

Gene Fold Change (log2) Time Point Tissue Reference
CKX1Downregulated168 hoursApple lateral buds
WOL (Cytokinin Receptor)Upregulated168 hoursApple lateral buds
ARR3 (Type-A Response Regulator)Upregulated168 hoursApple lateral buds
ARR9 (Type-A Response Regulator)Upregulated168 hoursApple lateral buds
ABI2 (ABA Signal Response)Downregulated168 hoursApple lateral buds
ABI5 (ABA Signal Response)Downregulated168 hoursApple lateral buds
LAX2 (Auxin Influx Carrier)1.3168 hoursApple lateral buds

Table 3: Effect of this compound on Gene Expression in Apple Lateral Buds

Experimental Protocols

Radiolabeled Auxin Transport Assay

This protocol is used to measure the effect of this compound on polar auxin transport.

  • Plant Material: Use etiolated corn coleoptiles, approximately 3.5 days old.

  • Coleoptile Preparation: Excise a 3 cm segment from the coleoptile, 1 cm below the apical end and 1 cm below the first node.

  • Donor Block Preparation: Prepare agar blocks containing a phosphate buffer (50 mM KH₂PO₄, 0.25 M sucrose, pH 6.0) with radiolabeled [³H]IAA (e.g., 1 µM) and the desired concentration of this compound.

  • Assay Setup: Place the apical end of the coleoptile segment in the donor block. Place a receiver block of plain agar at the basal end.

  • Incubation: Incubate the setup in a dark, humid chamber for a defined period (e.g., 3 hours).

  • Quantification: After incubation, measure the radioactivity in the receiver block using a liquid scintillation counter. The amount of radioactivity is proportional to the amount of auxin transported.

  • Data Analysis: Compare the radioactivity in the receiver blocks from the this compound-treated groups to the control group to determine the percentage of inhibition.

Preparation of Plant Plasma Membrane Fractions

This protocol is for isolating plasma membranes for use in binding assays.

  • Plant Material: Use hypocotyls from 4-day-old etiolated zucchini seedlings.

  • Homogenization: Homogenize the tissue in a blender with a Tris buffer (pH 7.2).

  • Filtration and Initial Centrifugation: Filter the homogenate through cheesecloth and a nylon membrane. Centrifuge the filtrate at 7,000 x g for 10 minutes to remove cell debris.

  • Microsomal Fraction Isolation: Subject the supernatant to ultracentrifugation at 100,000 x g for 30 minutes to pellet the total membrane fraction (microsomes).

  • Plasma Membrane Purification (Aqueous Two-Phase Partitioning):

    • Resuspend the microsomal pellet in a suitable buffer.

    • Mix the resuspended microsomes with a phase separation solution (containing dextran and polyethylene glycol).

    • Centrifuge at a low speed (e.g., 1,000 x g) to separate the phases. The plasma membranes will partition into the upper phase.

    • Collect the upper phase and centrifuge at 100,000 x g for 30 minutes to pellet the purified plasma membranes.

Signaling Pathways and Logical Relationships

The following diagrams, generated using the DOT language, illustrate the proposed signaling pathways affected by this compound.

Cyclanilide_Auxin_Inhibition cluster_membrane Plasma Membrane cluster_external cluster_internal Cytoplasm Auxin_Efflux_Carrier Auxin Efflux Carrier (e.g., PIN) Auxin_ext Auxin (extracellular) Auxin_Efflux_Carrier->Auxin_ext Transport Auxin_int Auxin (intracellular) Auxin_int->Auxin_Efflux_Carrier Binds This compound This compound This compound->Auxin_Efflux_Carrier Inhibits (noncompetitive)

Caption: Inhibition of Auxin Transport by this compound.

Cyclanilide_Cytokinin_Pathway cluster_this compound cluster_cytokinin_synthesis Cytokinin Metabolism cluster_cytokinin_signaling Cytokinin Signaling This compound This compound CKX1 CKX1 (Cytokinin Degradation) This compound->CKX1 Inhibits CK_Biosynthesis Cytokinin Biosynthesis Cytokinin Cytokinin CK_Biosynthesis->Cytokinin CKX1->Cytokinin Degrades WOL WOL (Receptor) Cytokinin->WOL Activates ARRs Type-A ARRs (ARR3, ARR9) WOL->ARRs Activates Lateral_Bud_Outgrowth Lateral Bud Outgrowth ARRs->Lateral_Bud_Outgrowth Promotes

Caption: this compound's Modulation of Cytokinin Pathway.

Experimental_Workflow_Binding_Assay start Start: Zucchini Hypocotyls homogenize Homogenize Tissue start->homogenize centrifuge1 Low-Speed Centrifugation (7,000 x g) homogenize->centrifuge1 supernatant1 Collect Supernatant centrifuge1->supernatant1 ultracentrifuge1 Ultracentrifugation (100,000 x g) supernatant1->ultracentrifuge1 microsomes Resuspend Microsomal Pellet ultracentrifuge1->microsomes phase_partition Aqueous Two-Phase Partitioning microsomes->phase_partition upper_phase Collect Upper Phase phase_partition->upper_phase ultracentrifuge2 Ultracentrifugation (100,000 x g) upper_phase->ultracentrifuge2 pm_pellet Purified Plasma Membrane Pellet ultracentrifuge2->pm_pellet binding_assay Binding Assay with [³H]IAA/NPA and this compound pm_pellet->binding_assay quantification Quantify Bound Radioactivity binding_assay->quantification

Caption: Workflow for Plasma Membrane Isolation and Binding Assay.

References

Cyclanilide's effects on plant cell division and elongation

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to the Effects of Cyclanilide on Plant Cell Division and Elongation

Executive Summary

This compound is a versatile plant growth regulator known for its significant impact on plant morphology, primarily through the inhibition of auxin transport.[1] This technical guide provides a comprehensive overview of the molecular and physiological effects of this compound, with a specific focus on its influence on plant cell division and elongation. It is intended for researchers, scientists, and professionals in drug development who are investigating plant growth regulation. This document synthesizes current research, presenting quantitative data, detailed experimental protocols, and visual representations of the key signaling pathways involved. This compound's primary mode of action involves interaction with auxin-regulated processes, distinguishing it from other auxin transport inhibitors.[2] It is frequently used in combination with other plant growth regulators, such as mepiquat chloride to manage vegetative growth and ethephon to aid in harvesting.[3]

Introduction to this compound

This compound, chemically known as 1-(2,4-dichlorophenylaminocarbonyl)-cyclopropane carboxylic acid, is a synthetic plant growth regulator.[4][5] Its principal application is in cotton cultivation, where it is used to control plant architecture by suppressing excessive vegetative growth and to promote senescence as a harvest aid. The physiological effects of this compound are primarily attributed to its ability to inhibit the polar transport of auxin, a critical plant hormone that governs cell elongation, division, and differentiation. Unlike other inhibitors, this compound exhibits a unique mechanism, acting as a noncompetitive inhibitor of both N-1-naphthylphthalamic acid (NPA) and indole-3-acetic acid (IAA) binding. Recent studies also indicate that its effects on branching are mediated through the modulation of cytokinin biosynthesis and signaling pathways.

Effects on Plant Cell Elongation

This compound's most prominent effect is the inhibition of cell elongation, which results in a more compact plant structure. This is a direct consequence of its interference with polar auxin transport, which is essential for delivering auxin to target tissues where it stimulates the expression of genes responsible for cell wall loosening and expansion.

Reduction in Plant Height and Internode Length

By disrupting the normal flow of auxin from the apical meristems downwards, this compound effectively reduces internodal elongation. This leads to a decrease in overall plant height, a desirable trait in crops like cotton for preventing lodging and improving harvest efficiency. When combined with mepiquat chloride, another growth regulator that inhibits gibberellin synthesis, the effect on height reduction is often synergistic.

Quantitative Data on Elongation Inhibition

The following table summarizes the quantitative effects of this compound on plant growth parameters related to cell elongation, as reported in various studies.

ParameterPlant SpeciesTreatmentResultCitation
Plant HeightCotton (Gossypium hirsutum)Mepiquat Chloride (MC) alone (4.50 g/kg seed)~30-40% decrease vs. control
Plant HeightCotton (Gossypium hirsutum)MC + this compound (CY) (1.60+0.40 g/kg seed)~50% decrease vs. control
Plant HeightCotton (Gossypium hirsutum)MC + this compound (CY) (4.50+1.12 g/kg seed)~50% decrease vs. control
Height to Node RatioCotton (Gossypium hirsutum)This compound (2.10%) + MC (8.40%) @ 1.2 ml/LSignificant reduction vs. control
Root GrowthTomato (Solanum lycopersicum)This compound @ 5 µM165% of control (stimulation)
Root GrowthTomato (Solanum lycopersicum)NPA @ 1 µM30% inhibition vs. control

Effects on Plant Cell Division

While this compound's primary effect is on elongation, it also significantly influences cell division, primarily by overcoming apical dominance and promoting the outgrowth of lateral buds. This effect is not a direct inhibition of mitosis but rather a result of hormonal crosstalk, particularly involving auxin and cytokinin.

Promotion of Lateral Bud Outgrowth

Auxin transported from the apical bud typically suppresses the growth of axillary buds. By inhibiting this auxin flow, this compound releases the axillary buds from apical dominance, allowing them to proliferate and form lateral branches. Research in apple has shown that this compound treatment leads to a reprogramming of the axillary bud transcriptome, implicating several hormone pathways in this response.

Interaction with Cytokinin Signaling

Cytokinins are key positive regulators of cell division. Studies have demonstrated that this compound's effect on branching is mediated by an increase in cytokinin levels (specifically zeatin riboside) and the upregulation of cytokinin signaling genes in the lateral buds. This suggests that the reduction in auxin concentration in the buds, caused by this compound, creates a hormonal environment favorable for cytokinin-induced cell cycle activation and subsequent cell division.

Quantitative Data on Hormone and Gene Expression

The following table presents data on the hormonal and transcriptional changes induced by this compound that lead to increased cell division in lateral buds.

ParameterPlant Species/SystemTreatmentResultCitation
Zeatin Riboside LevelApple (Malus domestica) Axillary BudsThis compound~2-fold increase vs. control
Abscisic Acid (ABA) LevelApple (Malus domestica) Axillary BudsThis compound~2-fold decrease vs. control
LAX2 Gene Expression (Auxin Influx Carrier)Apple (Malus domestica) Axillary BudsThis compound (168h)Increased expression (log2 ratio of 1.3)
CKX1 Gene Expression (Cytokinin Oxidase)Apple (Malus domestica) Axillary BudsThis compound (168h)Down-regulated expression
Bud LengthApple (Malus domestica)This compound alone~12.1 mm (2-fold longer than control)
Bud LengthApple (Malus domestica)This compound + 6-BA (a cytokinin)~15.5 mm (enhanced effect)
Bud LengthApple (Malus domestica)This compound + Lovastatin (CTK inhibitor)~8.4 mm (weakened effect)

Mechanism of Action and Signaling Pathways

This compound's physiological effects stem from its interference with key plant hormone signaling pathways. Its primary target is polar auxin transport, which subsequently influences cytokinin and ethylene signaling.

Inhibition of Polar Auxin Transport

This compound inhibits the movement of auxin in a manner distinct from classical inhibitors like NPA. It has been shown to inhibit the binding of both radioactively labeled IAA and NPA to plasma membrane fractions, suggesting a complex interaction with auxin transport machinery. It acts as a noncompetitive inhibitor of both NPA and IAA binding sites. This disruption alters the auxin gradients that are fundamental for coordinated plant development, including cell elongation and the maintenance of apical dominance.

This compound This compound AuxinTransport Polar Auxin Transport (PIN/ABCB Transporters) This compound->AuxinTransport Inhibits LateralBuds Lateral Buds AuxinTransport->LateralBuds Normal Flow (Inhibitory) Stem Stem & Other Tissues AuxinTransport->Stem Normal Flow AuxinFlow Reduced Auxin Flow AuxinTransport->AuxinFlow ApicalMeristem Apical Meristem ApicalMeristem->AuxinTransport Source of Auxin CellElongation Inhibition of Cell Elongation AuxinFlow->CellElongation ApicalDominance Release of Apical Dominance AuxinFlow->ApicalDominance

Caption: this compound's primary mechanism of inhibiting polar auxin transport.

Crosstalk with Cytokinin and Ethylene

The inhibition of auxin transport by this compound initiates a cascade of hormonal adjustments. In lateral buds, the reduced auxin level appears to promote cytokinin biosynthesis and signaling, leading to cell proliferation and bud outgrowth. In the context of defoliation, when used with ethephon (an ethylene-releasing agent), this compound's auxin-inhibiting action enhances ethylene sensitivity in the leaf abscission zone. This hormonal shift, often involving an increase in jasmonic acid and a decrease in IAA, facilitates the expression of cell wall degrading enzymes, leading to leaf drop.

This compound This compound AuxinTransport Inhibition of Auxin Transport This compound->AuxinTransport AuxinLevel Reduced Auxin in Lateral Buds AuxinTransport->AuxinLevel CTK_Bio Increased Cytokinin Biosynthesis & Signaling AuxinLevel->CTK_Bio Promotes CellCycle Cell Cycle Activation CTK_Bio->CellCycle BudOutgrowth Lateral Bud Outgrowth CellCycle->BudOutgrowth

Caption: Hormonal signaling pathway for this compound-induced lateral branching.

Key Experimental Protocols

This section outlines methodologies adapted from published research to study the effects of this compound.

Protocol for Whole-Plant Growth Analysis (Cotton)

This protocol is based on studies evaluating the effect of this compound on cotton plant architecture.

  • Plant Material and Growth Conditions: Grow Gossypium hirsutum L. seedlings in a greenhouse or controlled field plots. Maintain standard irrigation and nutrient conditions.

  • Treatment Application: Prepare aqueous solutions of this compound, typically in combination with mepiquat chloride (e.g., 2.10% w/w this compound + 8.40% w/w mepiquat chloride SC). Apply as a foliar spray at specific developmental stages, such as 50 and 70 days after sowing (DAS). Include an untreated control group.

  • Data Collection:

    • Plant Height: Measure the height from the cotyledonary node to the terminal bud at regular intervals (e.g., 60 DAS, 90 DAS, and at harvest).

    • Node Count: Count the number of main stem nodes.

    • Internode Length: Measure the length between specific nodes (e.g., top fourth and fifth internodes) to calculate the Height-to-Node Ratio (HNR).

    • Dry Matter Production (DMP): Harvest whole plants at specified time points, separate them into different organs (leaves, stems, roots), dry them in an oven at 80°C until a constant weight is achieved, and record the dry weight.

  • Statistical Analysis: Use appropriate statistical methods, such as ANOVA followed by a mean separation test (e.g., Tukey's HSD), to determine significant differences between treatments.

Protocol for Auxin Transport Inhibition Assay (Zucchini Hypocotyls)

This protocol is adapted from research investigating this compound's mechanism of action on auxin transport and binding.

  • Plant Material: Germinate zucchini (Cucurbita pepo) seeds in the dark for 4-5 days to obtain etiolated hypocotyls.

  • Plasma Membrane Isolation:

    • Homogenize hypocotyl tissue in a cold Tris buffer.

    • Filter the homogenate through cheesecloth and a nylon membrane.

    • Perform differential centrifugation steps: a low-speed spin (e.g., 7,000g) to remove debris, followed by ultracentrifugation (e.g., 100,000g) to pellet the total membrane fraction.

    • Use a two-phase aqueous polymer partitioning system to enrich for the plasma membrane fraction.

  • Competition Binding Assay:

    • Incubate the isolated plasma membrane vesicles with a radiolabeled ligand, such as [³H]IAA or [³H]NPA.

    • In parallel incubations, include increasing concentrations of unlabeled this compound (the competitor).

    • After incubation, separate the membrane-bound ligand from the free ligand using vacuum filtration.

    • Quantify the radioactivity on the filters using liquid scintillation counting.

  • Data Analysis: Plot the percentage of radiolabeled ligand binding against the concentration of this compound to determine the IC₅₀ value (the concentration of this compound that inhibits 50% of the specific binding). Further kinetic analysis (e.g., Dixon plots) can be used to determine the type of inhibition and the inhibition constant (Ki).

start Start: Etiolated Zucchini Hypocotyls homogenize Homogenize in Cold Buffer start->homogenize centrifuge1 Differential Centrifugation (Low & High Speed) homogenize->centrifuge1 partition Aqueous Two-Phase Partitioning centrifuge1->partition pm_vesicles Isolated Plasma Membrane Vesicles partition->pm_vesicles incubate Incubate Vesicles with [3H]IAA or [3H]NPA +/- this compound pm_vesicles->incubate filter Vacuum Filtration to Separate Bound/Free Ligand incubate->filter count Liquid Scintillation Counting filter->count analyze Data Analysis: Calculate IC50 & Ki count->analyze

Caption: Experimental workflow for an auxin competition binding assay.

Conclusion

This compound exerts a profound influence on plant development by primarily targeting polar auxin transport. This inhibition leads to a reduction in cell elongation, resulting in decreased plant stature, and promotes cell division in axillary meristems by altering hormonal balances, particularly by enhancing cytokinin signaling. Its unique, noncompetitive inhibition of auxin binding sites distinguishes it from other growth regulators and provides a valuable tool for both agricultural applications and fundamental research into plant hormone signaling. The detailed protocols and quantitative data presented in this guide offer a solid foundation for researchers aiming to investigate or utilize the potent biological activities of this compound.

References

Cyclanilide: An In-Depth Technical Guide on its Fungicidal Properties

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Cyclanilide is a compound recognized primarily for its role as a plant growth regulator, notably in cotton cultivation where it is used to manage growth and as a harvest aid.[1] While its effects on plant physiology, particularly its interaction with auxin-regulated processes, are documented, its properties as a fungicide are less comprehensively understood in publicly available scientific literature. This guide aims to synthesize the available technical information on the fungicidal aspects of this compound, catering to researchers, scientists, and drug development professionals. However, it is important to note at the outset that detailed, quantitative data on its direct fungicidal efficacy and specific mechanisms of action against fungal pathogens are sparse in the reviewed literature.

Chemical and Physical Properties

A foundational understanding of this compound's chemical nature is crucial for any technical assessment.

PropertyValue
Chemical Name 1-((2,4-dichlorophenyl)carbamoyl)cyclopropanecarboxylic acid
Molecular Formula C₁₁H₉Cl₂NO₃
Molecular Weight 274.10 g/mol
CAS Number 113136-77-9
Appearance White powder
Solubility Low solubility in water; soluble in organic solvents.

Fungicidal Activity: A General Overview

Patent literature mentions this compound as a component in synergistic pesticidal compositions, which can include fungicidal agents. These patents focus on the combined effects of multiple active ingredients and do not typically provide detailed efficacy data for this compound alone.

Mechanism of Action

The primary mechanism of action attributed to this compound is the inhibition of auxin transport, particularly in the meristematic tissues of plants. Auxins are critical plant hormones that regulate various growth and developmental processes, and their transport is essential for maintaining hormonal balances.

Interaction with Auxin-Regulated Processes

Research has demonstrated that this compound interacts with auxin-regulated processes. This interaction is believed to be the basis for both its plant growth regulatory effects and its fungicidal properties. By disrupting auxin transport, this compound can alter the physiological state of the plant, which may in turn create an environment that is less favorable for fungal infection and proliferation.

Direct Fungal Interaction: An Unexplored Area

Crucially, there is a significant gap in the available literature regarding the direct mechanism of action of this compound on fungal cells. It is unknown whether this compound interacts with specific fungal targets, such as enzymes or signaling pathways, in a manner analogous to conventional fungicides. The Fungicide Resistance Action Committee (FRAC) provides a classification of fungicides based on their mode of action to aid in resistance management. An extensive search for a FRAC code assigned to this compound has been unsuccessful, suggesting that its primary role is not considered to be that of a traditional fungicide with a defined biochemical target site in fungi.

Experimental Protocols and Data

A thorough search for detailed experimental protocols for evaluating the fungicidal properties of this compound did not yield specific methodologies tailored to this compound. Standard fungicidal assays that could be adapted for this purpose include:

  • Minimum Inhibitory Concentration (MIC) Assay: To determine the lowest concentration of this compound that inhibits the visible growth of a fungus in vitro.

  • Spore Germination Assay: To assess the effect of this compound on the germination of fungal spores.

  • Mycelial Growth Inhibition Assay: To measure the reduction in the growth of fungal mycelium in the presence of this compound.

  • In Vivo Efficacy Trials: To evaluate the ability of this compound to control fungal diseases on host plants under greenhouse or field conditions.

Despite the theoretical applicability of these protocols, no published studies were found that presented quantitative data from such assays for this compound.

Signaling Pathways

The known signaling pathway interactions for this compound are within the plant host, primarily involving auxin and its downstream signaling cascades.

Diagram: Hypothesized Indirect Fungicidal Action of this compound via Plant Auxin Pathway

G cluster_plant Plant Cell cluster_fungus Fungal Pathogen This compound This compound AuxinTransport Auxin Transport Proteins (e.g., PINs) This compound->AuxinTransport Inhibits Auxin Auxin (IAA) AuxinTransport->Auxin Regulates Distribution PlantDefense Plant Defense Responses Auxin->PlantDefense Modulates FungalGrowth Fungal Growth & Infection PlantDefense->FungalGrowth Inhibits

References

Cyclanilide Degradation in Aquatic Environments: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cyclanilide is a plant growth regulator used to control growth in various crops. Its potential to enter aquatic ecosystems through runoff and spray drift necessitates a thorough understanding of its environmental fate, particularly its degradation pathways and persistence in water. This technical guide provides an in-depth overview of the degradation of this compound in aquatic environments, focusing on its degradation products, the experimental protocols used to assess its fate, and the analytical methods for its detection.

Degradation of this compound in Aquatic Systems

The persistence of this compound in aquatic environments is influenced by a combination of biotic and abiotic degradation processes, including biodegradation, hydrolysis, and photolysis. The primary degradation product of this compound identified in aquatic systems is 2,4-dichloroaniline (2,4-DCA).

Quantitative Degradation Data

The following tables summarize the available quantitative data on the degradation half-life (DT50) of this compound and its primary metabolite, 2,4-dichloroaniline, in aquatic environments.

Table 1: Degradation Half-Life (DT50) of this compound in Water-Sediment Systems [1][2]

SystemConditionDT50 (days)
River Water-SedimentAerobic30.7
Lake Water-SedimentAerobic34.0
River Water-SedimentAnaerobic30.8
Lake Water-SedimentAnaerobic31.4

Table 2: Degradation Half-Life (DT50) of 2,4-Dichloroaniline (2,4-DCA) in Water-Sediment Systems [1][2]

SystemConditionDT50 (days)
Water-SedimentAerobic5.23 - 8.76
Abiotic Degradation

Hydrolysis: this compound is relatively stable to hydrolysis under neutral pH conditions.[3] The rate of hydrolysis can be influenced by pH, with faster degradation potentially occurring under acidic or alkaline conditions. However, specific kinetic data for the hydrolysis of this compound across a range of pH values in aquatic environments is limited.

Photolysis: In aqueous solutions, this compound is also relatively stable to photolysis. Under simulated sunlight, the photolytic half-life has been estimated to be approximately 50 to 55 summer Florida days. This suggests that direct degradation by sunlight is not a major dissipation pathway for this compound in water.

Biotic Degradation

Biodegradation appears to be the primary mechanism for the breakdown of this compound in aquatic environments. Microorganisms in water and sediment can metabolize this compound, leading to the formation of 2,4-dichloroaniline as the main initial degradation product.

Experimental Protocols

This section outlines the methodologies for key experiments to assess the degradation of this compound in aquatic environments, based on established guidelines such as the OECD Guideline for the Testing of Chemicals 309, "Aerobic Mineralisation in Surface Water – Simulation Biodegradation Test".

Aerobic Biodegradation in Surface Water (OECD 309)

Objective: To determine the rate and extent of aerobic biodegradation of this compound in natural surface water.

Materials:

  • Test substance: ¹⁴C-labeled this compound (radiolabeling on a persistent part of the molecule).

  • Natural surface water: Collected from a well-aerated, unpolluted site.

  • Test vessels: Biometer flasks or similar vessels that allow for the trapping of evolved ¹⁴CO₂.

  • CO₂ traps: Containing a suitable absorbent (e.g., potassium hydroxide solution).

  • Analytical equipment: Liquid scintillation counter (LSC), High-Performance Liquid Chromatography (HPLC) coupled with a radioactivity detector and/or a mass spectrometer (LC-MS).

Procedure:

  • Preparation of Test System: Natural surface water is filtered to remove large particles. The test vessels are filled with a defined volume of the filtered water.

  • Application of Test Substance: A stock solution of ¹⁴C-cyclanilide is prepared in a suitable solvent. A small aliquot is added to the test vessels to achieve the desired initial concentration (typically in the µg/L to low mg/L range).

  • Incubation: The test vessels are incubated in the dark at a constant temperature (e.g., 20-25°C) with continuous gentle agitation or aeration to maintain aerobic conditions.

  • Sampling: At predetermined intervals, replicate vessels are sacrificed. Water samples are collected for analysis. The CO₂ traps are also sampled to measure the amount of evolved ¹⁴CO₂.

  • Sample Analysis:

    • Mineralization: The radioactivity in the CO₂ traps is measured by LSC to determine the extent of mineralization (conversion to ¹⁴CO₂).

    • Parent Compound and Metabolites: Water samples are extracted to separate the parent compound and its degradation products. A common extraction method involves solid-phase extraction (SPE). The extracts are then analyzed by HPLC-radioactivity detection or LC-MS to identify and quantify this compound and its metabolites.

  • Data Analysis: The degradation of this compound is modeled using first-order kinetics to calculate the DT50 value. The percentage of applied radioactivity recovered as ¹⁴CO₂ is used to determine the extent of mineralization.

Analytical Method for this compound and 2,4-DCA in Water

Principle: Quantification of this compound and its metabolite 2,4-dichloroaniline in water samples is typically performed using Liquid Chromatography with tandem mass spectrometry (LC-MS/MS).

Instrumentation:

  • High-Performance Liquid Chromatograph (HPLC)

  • Tandem Mass Spectrometer (MS/MS) with an electrospray ionization (ESI) source.

LC-MS/MS Parameters (Example):

  • Column: C18 reversed-phase column (e.g., Phenomenex Luna 2.5 µm C18(2)-HST, 50 mm x 2.0 mm i.d.).

  • Mobile Phase: A gradient of water with 0.3% formic acid (A) and acetonitrile (B).

  • Ionization Mode: ESI negative for this compound and ESI positive for 2,4-dichloroaniline.

  • Detection: Multiple Reaction Monitoring (MRM) of specific precursor-to-product ion transitions for each analyte.

Sample Preparation:

  • Collect water samples from the degradation experiment at specified time points.

  • Filter the water samples to remove any suspended solids.

  • Perform solid-phase extraction (SPE) to concentrate the analytes and remove interfering matrix components. A graphitized carbon-based SPE cartridge can be used.

  • Elute the analytes from the SPE cartridge with an appropriate solvent mixture (e.g., methylene chloride and methanol).

  • Evaporate the eluate to near dryness and reconstitute in the initial mobile phase for LC-MS/MS analysis.

Visualizations

Proposed Degradation Pathway of this compound

The primary degradation pathway of this compound in aquatic environments involves the cleavage of the amide bond, leading to the formation of 2,4-dichloroaniline and cyclopropanecarboxylic acid. Further degradation of 2,4-dichloroaniline can then occur.

This compound Degradation Pathway This compound This compound Amide_Hydrolysis Amide Bond Cleavage (Biodegradation) This compound->Amide_Hydrolysis DCA 2,4-Dichloroaniline Amide_Hydrolysis->DCA CPA Cyclopropanecarboxylic Acid Amide_Hydrolysis->CPA Further_Degradation Further Degradation DCA->Further_Degradation Mineralization Mineralization (CO2, H2O, Cl-) Further_Degradation->Mineralization

Caption: Proposed degradation pathway of this compound in aquatic environments.

Experimental Workflow for this compound Degradation Study

The following diagram illustrates a typical experimental workflow for assessing the degradation of this compound in an aquatic environment.

Experimental Workflow Start Start: Aquatic Degradation Study Preparation Prepare Test System (Natural Water ± Sediment) Start->Preparation Spiking Spike with ¹⁴C-Cyclanilide Preparation->Spiking Incubation Incubate under Controlled Conditions (Aerobic/Anaerobic, Light/Dark) Spiking->Incubation Sampling Periodic Sampling of Water and CO₂ Traps Incubation->Sampling Time Course Extraction Sample Preparation (e.g., Solid-Phase Extraction) Sampling->Extraction Analysis Analysis (LSC for ¹⁴CO₂) (LC-MS/MS for Parent & Metabolites) Extraction->Analysis Data_Analysis Data Analysis (Degradation Kinetics, DT50) Analysis->Data_Analysis End End: Report Results Data_Analysis->End

Caption: A typical workflow for a this compound aquatic degradation study.

Conclusion

The available data indicates that this compound degradation in aquatic environments is primarily driven by microbial activity, with the main initial degradation product being 2,4-dichloroaniline. Both the parent compound and its primary metabolite can persist in these systems for several weeks. Abiotic processes such as hydrolysis and photolysis appear to be of minor importance in the overall degradation of this compound in water. Further research is warranted to fully elucidate the complete degradation pathway and identify any other potential minor degradation products. The experimental and analytical protocols outlined in this guide provide a robust framework for conducting and evaluating the environmental fate of this compound in aquatic ecosystems.

References

The Role of Cyclanilide in Regulating Apical Dominance: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

Apical dominance, a crucial process in plant development governed by the shoot apex, dictates the overall architecture of a plant by suppressing the outgrowth of axillary buds. Cyclanilide, a plant growth regulator, has emerged as a potent agent for overcoming apical dominance and promoting lateral branching, particularly in horticultural species such as apple and sweet cherry.[1][2][3] This technical guide provides an in-depth analysis of the molecular mechanisms underpinning the role of this compound in the regulation of apical dominance. It synthesizes current research to elucidate its effects on polar auxin transport and the intricate interplay with key phytohormones, including cytokinins and abscisic acid. Detailed experimental protocols, quantitative data summaries, and signaling pathway visualizations are presented to offer a comprehensive resource for researchers in plant biology and agricultural sciences.

Introduction

The phenomenon of apical dominance is primarily orchestrated by auxin, which is synthesized in the apical bud and transported down the stem, inhibiting the growth of lateral buds.[1][4] The regulation of axillary bud outgrowth is a complex process involving a network of hormonal signals, with cytokinins promoting bud break and strigolactones acting as inhibitors. This compound [1-(2,4-dichlorophenylaminocarbonyl)-cyclopropane carboxylic acid] is a plant growth regulator known to disrupt apical dominance and encourage a more branched phenotype. Understanding the mechanism of action of this compound is pivotal for its effective application in agriculture and horticulture to enhance crop yields and manage plant architecture. This guide explores the multifaceted role of this compound, focusing on its influence on hormonal signaling pathways that govern axillary bud development.

Mechanism of Action of this compound

This compound's primary mechanism in regulating apical dominance involves the modulation of hormonal balance and signaling within the plant. It is understood to function by interacting with auxin-regulated processes.

Interference with Polar Auxin Transport

Studies have indicated that this compound affects polar auxin transport, a key process in maintaining apical dominance. However, its mode of action is distinct from other known auxin transport inhibitors. While it inhibits the movement of radiolabeled auxin in etiolated corn coleoptiles, it does not affect auxin efflux in the same manner as inhibitors like NPA (1-N-naphthylphthalamic acid). Transcriptomic analysis in apple has shown that this compound treatment leads to an increased expression of the auxin influx carrier gene LAX2 in lateral buds, suggesting that its effect on auxin transport may be mediated through alterations in auxin influx.

Modulation of Cytokinin and Abscisic Acid Pathways

A significant aspect of this compound's function is its influence on cytokinin (CK) and abscisic acid (ABA) levels and signaling. Cytokinins are well-established promoters of lateral bud outgrowth, while ABA is generally considered an inhibitor.

Research in apple has demonstrated that this compound treatment leads to a significant increase in the level of zeatin riboside, a type of cytokinin, and a marked decrease in the level of ABA in axillary buds. This shift in the cytokinin-to-ABA ratio is a key factor in promoting the release of apical dominance.

Furthermore, this compound treatment upregulates the expression of cytokinin receptor genes like WOODEN LEG and type-A response regulator genes such as ARR3 and ARR9, which are positive regulators of cytokinin signaling. Conversely, the expression of ABA signal response genes like ABI2 and ABI5, which are involved in ABA-mediated growth inhibition, is downregulated. The downregulation of the cytokinin degradation gene cytokinin oxidase 1 (CKX1) further contributes to the accumulation of active cytokinins.

Quantitative Data on this compound's Effects

The following tables summarize the quantitative findings from key studies on the impact of this compound on plant physiology and gene expression related to apical dominance.

Table 1: Effect of this compound on Phytohormone Levels in Apple Axillary Buds

PhytohormoneTreatmentConcentration (ng/g FW) at 168hFold ChangeReference
Zeatin Riboside (ZR)Control~10-
This compound~20~2-fold increase
Abscisic Acid (ABA)Control~40-
This compound~20~2-fold decrease
Indole-3-acetic acid (IAA)Control~28-
This compound~22Slight decrease

Table 2: Effect of this compound on Gene Expression in Apple Axillary Buds (at 168h)

GeneGene FunctionTreatmentExpression ChangeReference
CKX1Cytokinin degradationThis compoundDown-regulated
WOODEN LEGCytokinin receptorThis compoundUp-regulated
ARR3, ARR9Type-A response regulators (Cytokinin signaling)This compoundUp-regulated
ABI2, ABI5ABA signalingThis compoundDown-regulated
LAX2Auxin influx carrierThis compoundUp-regulated
BRC1Branching inhibitorThis compound~3-fold decrease

Table 3: Effect of Co-application of this compound and Other Phytohormones on Apple Axillary Bud Length

TreatmentBud Length (mm)Effect Compared to this compound AloneReference
Negative Control~6-
This compound (CYC)~12.1-
CYC + Lovastatin (CK biosynthesis inhibitor)~8.4Weakened promoting effect
CYC + Abscisic Acid (ABA)~9.9Weakened promoting effect
CYC + 6-Benzylaminopurine (6-BA, a synthetic cytokinin)~15.5Enhanced inducing effect

Signaling Pathways and Experimental Workflows

Visual representations of the signaling pathways affected by this compound and a typical experimental workflow for its study are provided below.

Cyclanilide_Signaling_Pathway cluster_this compound This compound Application cluster_auxin Auxin Signaling cluster_cytokinin Cytokinin Signaling cluster_aba ABA Signaling cluster_bud_outgrowth Axillary Bud Outgrowth This compound This compound PAT Polar Auxin Transport This compound->PAT Inhibits (distinctly) LAX2 LAX2 (Auxin Influx Carrier) This compound->LAX2 Upregulates CK_biosynthesis Cytokinin Biosynthesis This compound->CK_biosynthesis Promotes CKX1 CKX1 (Cytokinin Degradation) This compound->CKX1 Downregulates ABA_biosynthesis ABA Biosynthesis This compound->ABA_biosynthesis Inhibits BRC1 BRC1 (Branching Inhibitor) PAT->BRC1 Promotes (indirectly) WOL WOL (CK Receptor) CK_biosynthesis->WOL ARRs ARR3, ARR9 (Response Regulators) WOL->ARRs Bud_Outgrowth Axillary Bud Outgrowth ARRs->Bud_Outgrowth ABI ABI2, ABI5 (Response Regulators) ABA_biosynthesis->ABI ABI->BRC1 BRC1->Bud_Outgrowth Inhibits

Caption: Signaling pathway of this compound in regulating apical dominance.

Experimental_Workflow cluster_treatment Plant Treatment cluster_analysis Molecular and Phenotypic Analysis cluster_data Data Interpretation Plant_Material Apple Nursery Stock Treatment_Groups Control vs. This compound Treatment Plant_Material->Treatment_Groups Sampling Sample Axillary Buds at 0, 24, 168h Treatment_Groups->Sampling Phenotype_Analysis Measurement of Axillary Bud Outgrowth Treatment_Groups->Phenotype_Analysis Hormone_Analysis Phytohormone Quantification (LC-MS/MS) Sampling->Hormone_Analysis Transcriptome_Analysis Transcriptome Sequencing (RNA-Seq) Sampling->Transcriptome_Analysis Data_Integration Integrate Hormonal, Transcriptomic, and Phenotypic Data Hormone_Analysis->Data_Integration Gene_Expression Gene Expression Validation (qRT-PCR) Transcriptome_Analysis->Gene_Expression Gene_Expression->Data_Integration Phenotype_Analysis->Data_Integration Mechanism_Elucidation Elucidate Mechanism of Action Data_Integration->Mechanism_Elucidation

Caption: A typical experimental workflow for studying this compound's effects.

Experimental Protocols

This section provides a generalized framework for key experiments cited in the literature. Researchers should adapt these protocols to their specific experimental conditions and plant material.

Plant Material and this compound Treatment
  • Plant Material: One-year-old apple (e.g., 'Fuji' or 'Gala') nursery stock grown under standard greenhouse conditions.

  • This compound Application: Prepare a solution of this compound (e.g., 100-200 ppm) with a non-ionic surfactant. Apply as a foliar spray to the upper portion of the trees until runoff. Control plants are sprayed with a solution containing only the surfactant and water.

  • Sampling: Collect axillary buds from the treated region at specified time points (e.g., 0, 24, and 168 hours) post-treatment. Immediately freeze samples in liquid nitrogen and store at -80°C until further analysis.

Phytohormone Quantification by LC-MS/MS
  • Extraction:

    • Homogenize frozen bud tissue (~100 mg) to a fine powder in liquid nitrogen.

    • Extract hormones with a pre-chilled extraction solvent (e.g., 2-propanol:H2O:concentrated HCl; 2:1:0.002, v/v/v).

    • Add internal standards (deuterium-labeled hormones) for accurate quantification.

    • Shake at 4°C for 30 minutes.

    • Centrifuge and collect the supernatant.

    • Perform liquid-liquid partitioning with dichloromethane.

    • Evaporate the organic phase to dryness under a stream of nitrogen.

    • Reconstitute the dried extract in a suitable solvent (e.g., methanol).

  • LC-MS/MS Analysis:

    • Inject the reconstituted sample into a high-performance liquid chromatography (HPLC) system coupled to a tandem mass spectrometer (MS/MS).

    • Separate hormones using a C18 reversed-phase column with a gradient of mobile phases (e.g., water with 0.1% formic acid and acetonitrile with 0.1% formic acid).

    • Detect and quantify hormones using multiple reaction monitoring (MRM) mode, based on specific precursor-to-product ion transitions for each hormone and its internal standard.

Transcriptome Analysis by RNA-Seq
  • RNA Extraction: Extract total RNA from frozen bud tissue using a commercially available plant RNA extraction kit, including a DNase treatment step to remove genomic DNA contamination.

  • Library Preparation and Sequencing:

    • Assess RNA quality and quantity using a spectrophotometer and an Agilent Bioanalyzer.

    • Construct sequencing libraries from high-quality RNA using a stranded mRNA library preparation kit (e.g., Illumina TruSeq Stranded mRNA).

    • Sequence the libraries on a high-throughput sequencing platform (e.g., Illumina NovaSeq) to generate a sufficient number of reads per sample.

  • Bioinformatic Analysis:

    • Perform quality control of raw sequencing reads using tools like FastQC.

    • Trim adapter sequences and low-quality reads.

    • Align the cleaned reads to the apple reference genome using a splice-aware aligner (e.g., HISAT2 or STAR).

    • Quantify gene expression levels (e.g., as transcripts per million - TPM).

    • Identify differentially expressed genes (DEGs) between control and this compound-treated samples using packages like DESeq2 or edgeR.

    • Perform gene ontology (GO) and pathway enrichment analysis (e.g., KEGG) on the DEGs to identify over-represented biological processes and pathways.

Measurement of Axillary Bud Outgrowth
  • Tag a specific number of axillary buds in the treated zone of each tree.

  • Measure the length of the newly emerged lateral shoots from these buds at regular intervals (e.g., weekly) for a defined period (e.g., 4-6 weeks) using a digital caliper.

  • Calculate the average shoot length and the percentage of bud break for each treatment group.

Conclusion

This compound effectively overcomes apical dominance by orchestrating a complex hormonal symphony within the plant. Its ability to interfere with polar auxin transport and, more significantly, to modulate the balance between cytokinin and abscisic acid, makes it a powerful tool for manipulating plant architecture. The upregulation of cytokinin biosynthesis and signaling, coupled with the downregulation of ABA signaling, creates a favorable environment for the release of axillary buds from dormancy and their subsequent outgrowth. The detailed molecular insights and experimental protocols provided in this guide offer a solid foundation for further research into the applications of this compound in agriculture and for the development of novel plant growth regulators. Future studies should continue to unravel the precise molecular targets of this compound and its interactions with other signaling pathways to optimize its use for improved crop productivity.

References

Cyclanilide in Planta: A Technical Guide to Absorption, Distribution, and Metabolism

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

Cyclanilide is a plant growth regulator (PGR) primarily utilized in cotton cultivation to manage vegetative growth and aid in harvesting. Its mode of action is intrinsically linked to the modulation of plant hormone pathways, specifically those of auxin and cytokinin. While the physiological effects of this compound are well-documented, publicly available quantitative data on its absorption, distribution, and metabolism (ADM) directly within plant systems is limited. This guide synthesizes the available research to provide a comprehensive overview of this compound's behavior in planta. It details its known interactions with hormonal signaling pathways, outlines established experimental protocols for its study, and presents the limited data on its metabolic fate, drawing inferences from soil and sediment studies where necessary.

Introduction to this compound

This compound, with the chemical formula C₁₁H₉Cl₂NO₃, is a synthetic plant growth regulator. It is often used in combination with other PGRs, such as mepiquat chloride for early-season growth suppression or ethephon as a harvest aid to promote boll opening and defoliation in cotton[1]. The primary mechanism of this compound involves interference with auxin-regulated processes, distinguishing it from many other growth regulators[1][2]. Its application can lead to significant changes in plant architecture, including reduced height and enhanced lateral branching[3][4].

Absorption and Distribution

Direct quantitative studies detailing the rate and extent of this compound absorption and its subsequent distribution throughout the plant are not extensively available in the reviewed literature. However, its systemic effects on plant physiology, particularly its influence on auxin transport and cytokinin signaling, strongly imply that it is absorbed and translocated within the plant.

2.1 Mechanism of Action and Implied Translocation

This compound's primary mode of action is the inhibition of polar auxin transport. This process is fundamental to plant development, controlling phenomena like apical dominance and root initiation. For this compound to exert this influence, it must be absorbed by plant tissues (either roots or foliage) and move to meristematic regions where auxin transport is most active.

Studies on cotton and other model plants have shown that this compound's effects are systemic. For example, its application can enhance the efficacy of ethephon in promoting defoliation, a process that requires translocation to the abscission zones of leaves. While studies using radiolabeled compounds like [¹⁴C]2,4-D have been used to quantify translocation patterns in cotton, showing that 91-95% of the absorbed herbicide can remain in the treated leaf, similar quantitative data for radiolabeled this compound is not present in the available literature.

2.2 Influence on Auxin and Cytokinin Pathways

This compound interacts with auxin-regulated processes through a mechanism distinct from other known auxin transport inhibitors. In apple trees, this compound treatment has been shown to induce lateral bud outgrowth by modulating cytokinin biosynthesis and signaling pathways. This suggests that after absorption, this compound is distributed to axillary buds where it can exert its effects.

Key findings from transcriptome analysis in apple include:

  • A ~2-fold increase in the level of zeatin riboside (a cytokinin).

  • A ~2-fold decrease in the level of abscisic acid (ABA).

  • Down-regulation of the cytokinin metabolism gene CKX1.

  • Up-regulation of cytokinin receptor genes and response regulators (ARR3, ARR9).

These hormonal changes, which occur in specific tissues like lateral buds, necessitate the translocation of this compound from the point of application.

Metabolism in Planta

Detailed metabolic pathway studies for this compound within plant tissues are scarce. Most available data on its degradation comes from environmental fate studies in soil and water systems.

3.1 Known Metabolites

In soil and water-sediment systems, the primary metabolite of this compound has been identified as 2,4-dichloroaniline (2,4-DCA) . Degradation studies under both aerobic and anaerobic conditions confirm the transformation of this compound to this compound. The half-life (DT₅₀) of this compound in various soil types ranges from approximately 14 to 42 days under aerobic conditions. While these studies are not in planta, they provide the most likely primary metabolic breakdown product. It is plausible that similar enzymatic processes could occur within plant tissues, although this has not been explicitly demonstrated.

3.2 Data Presentation

Due to the lack of quantitative in planta ADM data for this compound, a comprehensive data table cannot be constructed. Research efforts using radiolabeled this compound would be required to determine precise absorption rates, translocation percentages to various plant tissues (roots, stems, leaves, fruits), and the identity and quantity of metabolites formed within the plant.

Experimental Protocols

The study of this compound in plants involves a range of techniques from physiological assays to analytical chemistry.

4.1 Protocol: Auxin Transport and Binding Assay

This protocol is based on methodologies used to determine this compound's effect on auxin transport and binding.

Objective: To assess the inhibitory effect of this compound on auxin transport and its binding affinity to plasma membrane receptors.

Materials:

  • Etiolated seedlings (e.g., zucchini hypocotyls, corn coleoptiles).

  • Radiolabeled compounds: [³H]IAA (indole-3-acetic acid), [³H]NPA (N-1-naphthylphthalamic acid).

  • This compound solutions of varying concentrations.

  • Homogenization buffer (e.g., Tris buffer, pH 7.2).

  • Centrifuges (low-speed and ultracentrifuge).

  • Scintillation vials and cocktail.

  • Liquid Scintillation Spectrometer (LSS).

Methodology:

  • Plasma Membrane Isolation:

    • Homogenize plant tissue (e.g., zucchini hypocotyls) in cold homogenization buffer.

    • Filter the homogenate through cheesecloth and nylon membrane.

    • Perform differential centrifugation: first a low-speed spin (e.g., 7,000 x g) to pellet debris, followed by ultracentrifugation of the supernatant (e.g., 100,000 x g) to pellet the microsomal fraction.

    • Resuspend the microsomal pellet and use a phase separation technique to purify the plasma membrane fraction.

  • Competition Binding Assay:

    • Incubate isolated plasma membrane fractions with a fixed concentration of [³H]IAA or [³H]NPA.

    • In parallel incubations, include varying concentrations of unlabeled this compound.

    • After incubation, separate the membrane-bound radiolabel from the free radiolabel by rapid filtration or centrifugation.

    • Quantify the radioactivity in the membrane fraction using an LSS.

  • Data Analysis:

    • Calculate the concentration of this compound that inhibits 50% of the specific binding of the radiolabeled auxin or inhibitor (IC₅₀).

    • Use Dixon plot analysis to determine the inhibition constant (Ki) and the nature of the inhibition (e.g., competitive, noncompetitive).

4.2 Protocol: Plant Residue Analysis

This protocol provides a general framework for determining the concentration of this compound and its potential metabolites in plant tissues.

Objective: To extract and quantify this compound residues from a plant matrix.

Materials:

  • Plant tissue samples (leaves, stems, roots).

  • Homogenizer or blender.

  • Solvents: Acetonitrile (MeCN).

  • Salts: Anhydrous magnesium sulfate (MgSO₄), sodium chloride (NaCl).

  • Dispersive solid-phase extraction (dSPE) sorbents (e.g., PSA, C18).

  • Centrifuge tubes.

  • High-Performance Liquid Chromatography system coupled with a Tandem Mass Spectrometer (LC-MS/MS).

Methodology:

  • Sample Preparation (QuEChERS Method):

    • Weigh a homogenized sample of plant tissue (e.g., 10 g) into a centrifuge tube.

    • Add water and acetonitrile.

    • Add partitioning salts (e.g., MgSO₄, NaCl) and shake vigorously to induce phase separation.

    • Centrifuge to separate the organic (acetonitrile) layer.

  • Cleanup (dSPE):

    • Transfer an aliquot of the acetonitrile supernatant to a dSPE tube containing a cleanup sorbent (e.g., PSA to remove organic acids, C18 to remove nonpolar interferences).

    • Vortex and centrifuge the tube.

  • Analysis:

    • Take the final supernatant, filter if necessary, and inject it into the LC-MS/MS system.

    • Develop a method for the separation and detection of this compound and its target metabolite (e.g., 2,4-dichloroaniline) based on their mass-to-charge ratios.

  • Quantification:

    • Prepare matrix-matched calibration standards to accurately quantify the concentration of this compound in the sample, reported in mg/kg.

Visualizations

5.1 Signaling Pathway Diagrams

G cluster_0 This compound Action on Plant Hormones cyc This compound auxin_transport Polar Auxin Transport cyc->auxin_transport Inhibits ck_biosynthesis Cytokinin (CK) Biosynthesis cyc->ck_biosynthesis Promotes ck_metabolism Cytokinin (CK) Metabolism (CKX1 gene) cyc->ck_metabolism Inhibits aba_level Abscisic Acid (ABA) Levels cyc->aba_level Decreases bud_outgrowth Lateral Bud Outgrowth (Branching) auxin_transport->bud_outgrowth Suppresses ck_signaling Cytokinin Signaling (ARR3/9 genes) ck_biosynthesis->ck_signaling ck_metabolism->ck_signaling ck_signaling->bud_outgrowth Promotes

Caption: this compound's hormonal influence.

5.2 Experimental Workflow Diagrams

G cluster_1 Workflow: Auxin Binding Assay A Homogenize Plant Tissue B Differential Centrifugation A->B C Isolate Plasma Membranes B->C D Incubate with [3H]IAA + this compound C->D E Separate Bound & Free Ligand D->E F Quantify Radioactivity (LSS) E->F

Caption: Experimental workflow for auxin binding.

G cluster_2 Workflow: Plant Residue Analysis (QuEChERS) P1 Homogenize Plant Sample P2 Extract with Acetonitrile & Salts P1->P2 P3 Centrifuge & Collect Supernatant P2->P3 P4 dSPE Cleanup (e.g., PSA, C18) P3->P4 P5 Centrifuge & Collect Final Extract P4->P5 P6 Analyze by LC-MS/MS P5->P6

Caption: Workflow for residue analysis.

References

Methodological & Application

Protocol for Cyclanilide Application in Cotton Research Trials

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Cyclanilide is a plant growth regulator utilized in cotton (Gossypium hirsutum L.) cultivation to manage plant growth and as a harvest aid. It is uniquely used in combination with other plant growth regulators to enhance their efficacy. For vegetative growth management, this compound is tank-mixed with mepiquat chloride to control plant height and promote a more compact plant structure. As a harvest aid, it is combined with ethephon to improve defoliation and boll opening, facilitating a more efficient harvest.[1][2] The primary mode of action of this compound is the inhibition of auxin transport, which synergistically enhances the effects of its partner compounds.[3][4]

These application notes provide detailed protocols for the use of this compound in cotton research trials, covering both vegetative growth regulation and harvest aid applications. The included experimental designs, data presentation, and workflow diagrams are intended to guide researchers in conducting rigorous and reproducible studies.

I. Vegetative Growth Management: this compound and Mepiquat Chloride

Application Notes

The combination of this compound and mepiquat chloride is effective in managing cotton plant height, which can lead to improved boll retention and potentially higher yields.[5] This mixture works by inhibiting both gibberellic acid synthesis (from mepiquat chloride) and auxin transport (from this compound), resulting in a more compact plant architecture. Applications are typically made during the early to mid-season when vegetative growth is active.

Experimental Protocol

1. Experimental Design:

  • A Randomized Complete Block Design (RCBD) with a minimum of three replications is recommended.

  • Plot size should be sufficient to obtain representative data, for example, four rows of 10-15 meters.

  • Include an untreated control and treatments with varying rates of the this compound and mepiquat chloride combination.

2. Treatment Preparation and Application:

  • Materials:

    • This compound + Mepiquat Chloride formulation (e.g., a soluble concentrate)

    • Water

    • Calibrated sprayer (e.g., CO2-pressurized backpack sprayer)

    • Personal Protective Equipment (PPE)

  • Procedure:

    • Calculate the required amount of the this compound + mepiquat chloride product and water for each treatment based on the desired application rate and plot size.

    • Fill the sprayer tank with half the required volume of water.

    • Add the calculated amount of the plant growth regulator formulation to the tank.

    • Add the remaining water to the tank and agitate to ensure thorough mixing.

    • Apply the treatment solution uniformly to the cotton foliage at the specified growth stage (e.g., 50 and 70 Days After Sowing - DAS). Application should be made using a spray volume adequate for thorough coverage, for instance, 15 gallons per acre by ground application.

3. Data Collection and Analysis:

  • Parameters to Measure:

    • Plant Height (cm): Measure from the cotyledonary node to the terminal bud at regular intervals.

    • Number of Main Stem Nodes.

    • Internode Length (cm): Measure the length between the top fourth and fifth nodes.

    • Height-to-Node Ratio (HNR).

    • Dry Matter Production ( g/plant ): Sample whole plants, dry in an oven at 70°C to a constant weight.

  • Statistical Analysis:

    • Analyze the collected data using Analysis of Variance (ANOVA) appropriate for an RCBD.

    • Use a mean separation test (e.g., Fisher's Protected LSD) to identify significant differences between treatments.

Quantitative Data

The following tables summarize the effects of a this compound and mepiquat chloride combination on cotton growth characteristics.

Table 1: Effect of this compound (2.10% w/w) + Mepiquat Chloride (8.40% w/w) SC on Cotton Plant Height (cm) at 90 DAS

TreatmentApplication Rate (ml/L of water)Plant Height (cm)
T10.685.2
T20.982.1
T31.279.5
T7 (Control)0 (Untreated)98.7

Data adapted from a study on varietal cotton with applications at 50 and 70 DAS.

Table 2: Effect of this compound (2.10% w/w) + Mepiquat Chloride (8.40% w/w) SC on Cotton Dry Matter Production ( g/plant ) at 90 DAS

TreatmentApplication Rate (ml/L of water)Dry Matter Production ( g/plant )
T10.6125.6
T20.9121.3
T31.2118.4
T7 (Control)0 (Untreated)115.8

Data adapted from a study on varietal cotton with applications at 50 and 70 DAS.

Table 3: Effect of this compound (2.10% w/w) + Mepiquat Chloride (8.40% w/w) SC on Cotton Height-to-Node Ratio (HNR) at 75 DAS

TreatmentApplication Rate (ml/L of water)Height-to-Node Ratio
T10.63.85
T20.93.68
T31.23.51
T7 (Control)0 (Untreated)4.32

Data adapted from a study on varietal cotton with applications at 50 and 70 DAS.

II. Harvest Aid: this compound and Ethephon

Application Notes

The combination of this compound and ethephon is used as a harvest aid to promote defoliation and accelerate boll opening. Ethephon releases ethylene, a plant hormone that stimulates abscission and boll dehiscence. This compound, by inhibiting auxin transport, enhances the effect of ethylene, leading to more rapid and complete defoliation, even under cooler conditions. Proper timing of application is crucial to avoid yield and fiber quality losses. A general guideline is to apply when 60% of the bolls are open.

Experimental Protocol

1. Experimental Design:

  • Utilize an RCBD with at least three replications.

  • Treatments should include an untreated control, ethephon alone, and various rates of the this compound and ethephon combination.

2. Treatment Preparation and Application:

  • Materials:

    • This compound + Ethephon formulation (e.g., Finish 6 Pro)

    • Water

    • Calibrated sprayer

    • PPE

  • Procedure:

    • Determine the appropriate application timing based on crop maturity (e.g., 60% open bolls, or Nodes Above Cracked Boll of 4).

    • Prepare the spray solutions as described in the vegetative growth management protocol.

    • Apply the treatments uniformly to the cotton foliage. Ensure thorough coverage.

3. Data Collection and Analysis:

  • Parameters to Measure:

    • Percent Defoliation: Visually estimate the percentage of leaves that have abscised from the plant at set intervals (e.g., 7, 14, and 21 Days After Treatment - DAT).

    • Percent Open Bolls: Count the total number of bolls and the number of open bolls in a designated section of a row to calculate the percentage.

    • Percent Desiccation ("Stuck Leaves"): Visually estimate the percentage of leaves that are dead but have not abscised.

    • Percent Regrowth: Visually estimate the percentage of new leaf growth at the terminal and basal parts of the plant.

  • Statistical Analysis:

    • Perform ANOVA on the collected data.

    • Use a mean separation test to compare treatment effects.

Quantitative Data

The following tables provide an overview of the expected performance of a this compound and ethephon combination as a harvest aid.

Table 4: Recommended Application Rates of a this compound (60 g/L) + Ethephon (480 g/L) Formulation (Finish™) Based on Temperature

Temperature (°C)Application Rate (L/ha)
Above 351.5 - 2.0
35 - 312.0 - 2.5
30 - 262.5 - 3.0
25 - 213.0 - 3.5
20 - 173.5 - 4.0
Below 17Wait for warmer weather

Data adapted from international trials with Finish™. The higher rates are recommended for rank crops and difficult harvest conditions.

Table 5: Synergistic Effect of this compound on Ethephon-Induced Defoliation in Beans (as a model for cotton)

TreatmentDefoliation (%) 5 Days After Treatment
Ethephon alone (0.067 kg a.i./ha)26% (at 30/26°C)
Ethephon (0.067 kg a.i./ha) + this compound (0.067 kg a.i./ha)75-85% (across various temperatures)

This data from a study on beans illustrates the synergistic effect of this compound, which is also observed in cotton.

III. Visualization of Pathways and Workflows

Signaling Pathways

cluster_0 Vegetative Growth Control cluster_1 Harvest Aid (Defoliation) MC Mepiquat Chloride GA Gibberellic Acid Biosynthesis MC->GA inhibits CE Cell Elongation GA->CE VG Vegetative Growth CE->VG Cyclanilide_VG This compound Auxin_T_VG Auxin Transport Cyclanilide_VG->Auxin_T_VG inhibits AD Apical Dominance Auxin_T_VG->AD AD->VG Ethephon Ethephon Ethylene Ethylene Production Ethephon->Ethylene Abscission Abscission Zone Activation Ethylene->Abscission Defoliation Defoliation Abscission->Defoliation Cyclanilide_D This compound Auxin_T_D Auxin Transport to Abscission Zone Cyclanilide_D->Auxin_T_D inhibits Leaf_Retention Leaf Retention Auxin_T_D->Leaf_Retention maintains Leaf_Retention->Defoliation prevents

Caption: Signaling pathways of this compound combinations in cotton.

Experimental Workflow

cluster_0 Phase 1: Trial Setup cluster_1 Phase 2: Treatment Application cluster_2 Phase 3: Data Collection cluster_3 Phase 4: Analysis and Reporting A Experimental Design (RCBD) B Plot Establishment A->B C Determine Application Timing (Growth Stage or Boll Opening) B->C D Prepare Spray Solutions (this compound Combination) C->D E Calibrated Sprayer Application D->E F Measure Growth Parameters (Height, Nodes, Dry Matter) E->F G Assess Harvest Aid Efficacy (Defoliation %, Boll Opening %) E->G H Collect Data at Predetermined Intervals F->H G->H I Statistical Analysis (ANOVA) H->I J Tabulate and Visualize Data I->J K Interpret Results and Draw Conclusions J->K

Caption: Experimental workflow for this compound trials in cotton.

References

Application Note: Quantification of Cyclanilide in Plant Tissues by High-Performance Liquid Chromatography (HPLC)

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Cyclanilide is a plant growth regulator used to control various aspects of plant development, including influencing apical dominance and overall plant shape in crops like cotton and various ornamentals.[1] The monitoring of its residue levels in plant tissues is crucial for ensuring food safety, adhering to regulatory limits (Maximum Residue Limits, MRLs), and conducting environmental impact assessments.[2][3] High-Performance Liquid Chromatography (HPLC) with UV detection is a robust, versatile, and widely used analytical technique for the quantitative analysis of pesticide residues in agricultural products.[4][5] This application note provides a detailed protocol for the extraction and quantification of this compound in various plant tissues using reversed-phase HPLC.

Principle

The method involves the extraction of this compound from a homogenized plant matrix using an acetonitrile-based solvent system. The crude extract is then purified using a dispersive solid-phase extraction (d-SPE) cleanup step to remove interfering co-extractives such as pigments and lipids. The final extract is analyzed by RP-HPLC with a C18 column, where this compound is separated and quantified using a UV detector. Quantification is achieved by comparing the peak area of the analyte in the sample to a calibration curve generated from certified reference standards.

Experimental Protocol

1. Apparatus and Reagents

  • Apparatus:

    • High-Performance Liquid Chromatography (HPLC) system with a UV/Vis or Diode Array Detector (DAD).

    • Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

    • High-speed blender or homogenizer.

    • Centrifuge capable of 5000 x g.

    • Vortex mixer.

    • Sample filtration assembly (0.22 µm or 0.45 µm syringe filters).

    • Analytical balance.

    • Volumetric flasks, pipettes, and standard laboratory glassware.

    • 50 mL and 15 mL polypropylene centrifuge tubes.

  • Reagents:

    • This compound analytical standard (≥99% purity).

    • Acetonitrile (HPLC grade).

    • Methanol (HPLC grade).

    • Water (HPLC grade or Milli-Q).

    • Magnesium sulfate (MgSO₄), anhydrous.

    • Sodium chloride (NaCl).

    • Primary secondary amine (PSA) sorbent.

    • Graphitized carbon black (GCB) sorbent (for samples with high pigment content).

    • C18 sorbent.

    • Formic acid or phosphoric acid (HPLC grade).

2. Standard Solution Preparation

  • Stock Standard Solution (100 µg/mL): Accurately weigh 10 mg of this compound standard into a 100 mL volumetric flask. Dissolve and dilute to the mark with acetonitrile. This solution should be stored at 4°C.

  • Working Standard Solutions (0.05 - 5.0 µg/mL): Prepare a series of working standards by serial dilution of the stock solution with the mobile phase or acetonitrile. These solutions are used to construct the calibration curve.

3. Sample Preparation (Extraction and Cleanup)

This protocol is based on the widely used QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) methodology.

  • Extraction:

    • Weigh 10 g of the homogenized plant tissue sample into a 50 mL polypropylene centrifuge tube. For dry samples, add an appropriate amount of water to rehydrate.

    • Add 10 mL of acetonitrile to the tube.

    • Cap the tube and shake vigorously for 1 minute using a vortex mixer or by hand.

    • Add 4 g of anhydrous MgSO₄ and 1 g of NaCl.

    • Immediately cap and shake vigorously for 1 minute to prevent the formation of MgSO₄ clumps.

    • Centrifuge the tube at ≥4000 x g for 5 minutes.

  • Dispersive SPE Cleanup:

    • Transfer a 1 mL aliquot of the upper acetonitrile supernatant into a 2 mL microcentrifuge tube containing 150 mg of anhydrous MgSO₄, 50 mg of PSA, and 50 mg of C18 sorbent.

    • For samples rich in pigments (e.g., leafy greens), add 7.5-15 mg of GCB. Note: GCB can reduce the recovery of some planar analytes, so its use should be validated.

    • Vortex the tube for 30 seconds.

    • Centrifuge at ≥5000 x g for 2 minutes.

    • Filter the supernatant through a 0.22 µm syringe filter into an HPLC vial for analysis.

HPLC Method and Conditions

The following table outlines the recommended starting conditions for the HPLC analysis. These parameters may need to be optimized for specific instruments and columns.

ParameterRecommended Condition
Column C18 Reversed-Phase (e.g., 250 mm x 4.6 mm, 5 µm)
Mobile Phase A: Water with 0.1% Formic AcidB: Acetonitrile with 0.1% Formic Acid
Gradient Program 0-15 min: 60% B15-20 min: 60-90% B20-25 min: 90% B25-30 min: 60% B
Flow Rate 1.0 mL/min
Injection Volume 20 µL
Column Temperature 30°C
Detection UV Detector at 254 nm (or optimized wavelength)

Method Validation and Data Presentation

A comprehensive method validation should be performed to ensure reliability. The following table summarizes typical performance data for this compound analysis in plant matrices, compiled from various studies.

ParameterTypical ValueDescription
Linearity (R²) > 0.99The coefficient of determination for the calibration curve in the range of 0.05–5.0 µg/mL.
Limit of Detection (LOD) ~0.02 µg/mLThe lowest concentration of analyte that can be reliably detected.
Limit of Quantification (LOQ) 0.01 - 0.05 mg/kgThe lowest concentration of analyte that can be quantified with acceptable precision and accuracy.
Recovery (%) 85% - 110%The percentage of the known amount of analyte recovered from the sample matrix.
Precision (RSD %) < 15%The relative standard deviation for replicate measurements, indicating the method's reproducibility.

Visualizations

The following diagrams illustrate the experimental workflow and the logical relationships within the method validation process.

G cluster_workflow Experimental Workflow sample 1. Sample Collection (Plant Tissues) homogenize 2. Homogenization sample->homogenize extract 3. Acetonitrile Extraction (with MgSO₄, NaCl) homogenize->extract cleanup 4. d-SPE Cleanup (PSA, C18, MgSO₄) extract->cleanup analyze 5. HPLC-UV Analysis cleanup->analyze quantify 6. Data Quantification analyze->quantify

Caption: High-level workflow for the analysis of this compound in plant tissues.

G cluster_validation Method Validation Parameters cluster_accuracy Accuracy cluster_precision Precision cluster_performance Performance Validation Method Validation Recovery Recovery Studies Validation->Recovery Repeatability Repeatability (Intra-day RSD%) Validation->Repeatability Reproducibility Reproducibility (Inter-day RSD%) Validation->Reproducibility Linearity Linearity (R²) Validation->Linearity LOD LOD Validation->LOD LOQ LOQ Validation->LOQ Specificity Specificity Validation->Specificity

Caption: Logical relationship of key HPLC method validation parameters.

References

Application Notes and Protocols for Cyclanilide-Induced Lateral Branching in Fruit Trees

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

1. Introduction

Cyclanilide is a plant growth regulator that has demonstrated significant efficacy in promoting lateral branching in various fruit tree species, most notably apples (Malus domestica) and sweet cherries (Prunus avium).[1][2][3] It functions by disrupting apical dominance, the phenomenon where the central stem grows more strongly than the lateral stems.[1][2] The primary mechanism of action is believed to be the inhibition of polar auxin transport, which in turn modulates cytokinin biosynthesis and signaling pathways, leading to the outgrowth of lateral buds.

These application notes provide a comprehensive overview of the use of this compound for inducing lateral branching in fruit trees, including its mechanism of action, experimental protocols, and expected outcomes. The information is intended to guide researchers in designing and executing experiments to optimize branching architecture for improved crop load and yield.

2. Mechanism of Action

This compound's primary mode of action is the inhibition of auxin transport. Auxin, primarily produced in the apical bud, flows down the stem and inhibits the growth of lateral buds. By interfering with this transport, this compound reduces the auxin concentration at the lateral buds, thereby releasing them from apical dominance and allowing them to grow into branches.

Recent transcriptome analysis in apple has further elucidated the molecular mechanisms. This compound treatment leads to:

  • An increase in the level of zeatin riboside, a type of cytokinin.

  • A decrease in the level of abscisic acid (ABA), a hormone known to inhibit bud growth.

  • Down-regulation of cytokinin oxidase 1 (CKX1), a gene involved in cytokinin degradation.

  • Up-regulation of cytokinin receptor genes and type-A response regulators, enhancing cytokinin signaling.

This hormonal shift, primarily the increased cytokinin-to-auxin ratio, is the key driver for the induction of lateral bud outgrowth.

3. Data Presentation: Summary of Quantitative Data

The following tables summarize the quantitative data from various studies on the application of this compound to fruit trees.

Table 1: Effect of this compound on Lateral Branching in Apple Trees

CultivarThis compound Concentration (ppm)Number of ApplicationsTiming of ApplicationIncrease in Lateral BranchesEffect on Tree HeightReference
'Scarletspur Delicious'Not specifiedNot specifiedNot specifiedMore than doubledNo effect on final height
'Gala', 'Fuji', 'McIntosh', 'Empire'Not specifiedUp to 3 (New York) or 5 (Washington, Chile)Summer spraysSignificant increaseSignificant reduction
'Yanfu No. 10'200SingleThree different time points during the growing seasonPromoted current-season's bud branchingNot specified
Various56, 112, 223SingleDuring active shoot elongationGreatest increase at 112 ppmReduced height growth

Table 2: Effect of this compound on Lateral Branching in Sweet Cherry Trees

| Cultivar | this compound Concentration (ppm) | Number of Applications | Timing of Application | Increase in Lateral Branches | Effect on Trunk Caliper | Reference | | --- | --- | --- | --- | --- | --- | | Various | Not specified | Not specified | Orchard and nursery conditions | Stimulated formation of lateral shoots | Not affected or minimally reduced | |

4. Experimental Protocols

4.1. General Protocol for Foliar Application of this compound to Induce Lateral Branching in Nursery Fruit Trees

This protocol provides a general methodology for applying this compound to young fruit trees in a nursery setting to promote the development of "feathers" or lateral branches.

Materials:

  • This compound (e.g., Tiberon®)

  • Surfactant (non-ionic, as recommended by the product label)

  • Distilled water

  • Pressurized sprayer with a fine nozzle

  • Personal Protective Equipment (PPE): gloves, safety glasses, lab coat

Procedure:

  • Plant Material: Utilize one-year-old nursery trees of the desired fruit tree cultivar, actively growing with a central leader.

  • Solution Preparation:

    • Calculate the required amount of this compound based on the desired concentration (e.g., 50-200 ppm).

    • In a clean container, mix the calculated amount of this compound with a small amount of distilled water to create a slurry.

    • Add the slurry to the sprayer tank and dilute with the remaining volume of distilled water to achieve the final desired concentration.

    • Add a non-ionic surfactant according to the manufacturer's instructions to ensure even coverage.

  • Application:

    • Apply the this compound solution as a foliar spray to the upper portion of the tree's central leader, ensuring thorough coverage of the leaves and stem in the target zone for branching.

    • The timing of application is critical and should coincide with the period of active shoot elongation.

    • Multiple applications (e.g., 2-5 sprays) at intervals of 7-14 days may be more effective than a single application, depending on the cultivar and growing conditions.

  • Data Collection:

    • At the end of the growing season, measure the following parameters:

      • Total number of lateral branches (feathers).

      • Length of each lateral branch.

      • Angle of each lateral branch relative to the central leader.

      • Total tree height.

      • Trunk caliper.

  • Controls: Include an untreated control group (sprayed with water and surfactant only) for comparison.

4.2. Protocol for Investigating the Molecular Response to this compound in Axillary Buds

This protocol outlines a method for studying the changes in gene expression and hormone levels in axillary buds following this compound treatment.

Materials:

  • Actively growing fruit trees

  • This compound solution (as prepared in Protocol 4.1)

  • Control solution (water and surfactant)

  • Liquid nitrogen

  • RNase-free tubes and equipment

  • Hormone extraction buffers

  • Equipment for RNA extraction, cDNA synthesis, and qPCR

  • Equipment for hormone analysis (e.g., LC-MS/MS)

Procedure:

  • Treatment: Apply this compound and control solutions to separate groups of trees as described in Protocol 4.1.

  • Sample Collection: At various time points after treatment (e.g., 0, 6, 24, 48, 168 hours), collect axillary buds from the treated region of the central leader.

  • Sample Processing: Immediately flash-freeze the collected buds in liquid nitrogen to halt biological activity and store at -80°C until further analysis.

  • Hormone Analysis:

    • Extract endogenous hormones (e.g., auxin, cytokinins, ABA) from a subset of the frozen bud samples using appropriate extraction buffers and protocols.

    • Quantify hormone levels using techniques such as liquid chromatography-mass spectrometry (LC-MS/MS).

  • Gene Expression Analysis:

    • Extract total RNA from another subset of the frozen bud samples using a suitable RNA extraction kit.

    • Synthesize cDNA from the extracted RNA.

    • Perform quantitative real-time PCR (qPCR) to analyze the expression levels of target genes involved in hormone biosynthesis and signaling pathways (e.g., CKX1, cytokinin receptor genes, auxin transport genes).

  • Data Analysis: Analyze the changes in hormone levels and gene expression over time in the this compound-treated group compared to the control group.

5. Mandatory Visualizations

Diagram 1: Signaling Pathway of this compound-Induced Lateral Branching

Cyclanilide_Signaling_Pathway This compound This compound Auxin_Transport Polar Auxin Transport This compound->Auxin_Transport Inhibits Cytokinin_Biosynthesis Increased Cytokinin Biosynthesis This compound->Cytokinin_Biosynthesis CKX1 Down-regulation of CKX1 This compound->CKX1 ABA_Level_Bud Decreased ABA in Lateral Bud This compound->ABA_Level_Bud Auxin_Level_Bud Decreased Auxin in Lateral Bud Auxin_Transport->Auxin_Level_Bud Hormonal_Ratio Altered Hormonal Ratio (Increased CK/IAA) Auxin_Level_Bud->Hormonal_Ratio Cytokinin_Level_Bud Increased Cytokinin in Lateral Bud Cytokinin_Biosynthesis->Cytokinin_Level_Bud CKX1->Cytokinin_Level_Bud Leads to Cytokinin_Level_Bud->Hormonal_Ratio Bud_Outgrowth Lateral Bud Outgrowth (Branching) ABA_Level_Bud->Bud_Outgrowth Promotes Hormonal_Ratio->Bud_Outgrowth

Caption: this compound signaling pathway leading to lateral branching.

Diagram 2: Experimental Workflow for this compound Application

Experimental_Workflow Start Start: Select Actively Growing Nursery Trees Preparation Prepare this compound Solution (e.g., 50-200 ppm) with Surfactant Start->Preparation Application Foliar Application to Upper Central Leader Preparation->Application Repeat Repeat Application (Optional, 7-14 day intervals) Application->Repeat Repeat->Application Yes Data_Collection End of Season Data Collection: - Branch Number, Length, Angle - Tree Height, Trunk Caliper Repeat->Data_Collection No Analysis Data Analysis and Comparison to Control Data_Collection->Analysis End End Analysis->End

References

Application Notes and Protocols for Cyclanilide and Ethephon Tank-Mix in Cotton Defoliation

Author: BenchChem Technical Support Team. Date: November 2025

Version: 1.0

Introduction

This document provides detailed application notes and protocols for the use of a cyclanilide and ethephon tank-mix as a harvest aid for cotton (Gossypium hirsutum). The combination of these two active ingredients demonstrates a synergistic effect, leading to enhanced leaf abscission (defoliation) and boll opening, which are critical for efficient mechanical harvesting and maintaining lint quality.[1][2][3] Ethephon acts as an ethylene-releasing agent, which promotes the natural processes of senescence and abscission.[1][4] this compound functions as an auxin transport inhibitor, reducing the levels of auxin that would otherwise inhibit leaf drop, thereby increasing the efficacy of ethephon. This tank-mix is particularly effective across a range of temperatures, offering a wider application window compared to ethephon alone.

Mechanism of Action

The process of leaf abscission in cotton is primarily regulated by the balance between two plant hormones: auxin and ethylene. Auxin, produced in young, healthy leaves, prevents leaf drop. As leaves mature, auxin production decreases while ethylene synthesis increases, promoting the formation of an abscission layer at the base of the petiole. This layer comprises specialized cells that undergo enzymatic degradation, leading to leaf separation.

  • Ethephon (2-chloroethylphosphonic acid): When applied to the plant, ethephon is absorbed and translocated. It breaks down to release ethylene gas, which stimulates the synthesis of cell wall-degrading enzymes like cellulase and polygalacturonase in the abscission zone.

  • This compound: This compound inhibits the transport of auxin from the leaf blade. By reducing the concentration of auxin in the abscission zone, this compound enhances the effect of ethylene, leading to more rapid and complete defoliation. The combination of ethephon and this compound creates a hormonal state that strongly favors leaf abscission.

Quantitative Data Summary

The following tables summarize the efficacy of this compound and ethephon tank-mixes from various studies.

Table 1: Defoliation Efficacy of Ethephon and this compound Combinations

TreatmentRate (kg a.i./ha)Temperature (°C, day/night)Defoliation (%) 5 DATDefoliation (%) 7 DATSource
Ethephon alone0.06730/2626-
Ethephon alone0.140Not Specified-75
Ethephon + this compound0.067 + 0.067Not Specified63-
Ethephon + this compound0.067 + 0.06730/2675-85-
Thidiazuron (TDZ) alone (Low Temp)Not Specified15-53 (at 240 hours)
Thidiazuron (TDZ) + this compound (Low Temp)Not Specified15-79.6 (at 240 hours)

DAT: Days After Treatment

Table 2: Application Rate Recommendations for a Commercial Formulation (Finish 6 Pro: 480 g/L Ethephon + 60 g/L this compound)

Temperature (°C)Application Rate (L/ha)
Above 351.5 - 2.0
31 - 352.0 - 2.5
26 - 302.5 - 3.0
21 - 253.0 - 3.5
17 - 203.5 - 4.0
Below 17Application not advised

Source: Adapted from international trial data.

Experimental Protocols

1. Objective: To evaluate the defoliation and boll-opening efficacy of a this compound and ethephon tank-mix compared to standard treatments.

2. Experimental Design:

  • Design: Randomized Complete Block Design (RCBD) with 4-6 replications.
  • Plot Size: Minimum of 4 rows, 10 meters long. The central 2 rows are used for data collection to minimize edge effects.
  • Treatments:
  • Untreated Control
  • Ethephon alone (at a standard rate)
  • This compound alone (as a negative control for defoliation)
  • This compound + Ethephon tank-mix (at various rates)
  • Commercial standard defoliant (e.g., Thidiazuron + Diuron)

3. Application:

  • Timing: Apply when the cotton crop has reached maturity, typically at 60-75% open bolls. Other methods to determine timing include the sharp knife test for seed maturity and Nodes Above Cracked Boll (NACB) of four or less.
  • Equipment: Calibrated backpack sprayer with a boom and flat-fan nozzles or a tractor-mounted sprayer for larger plots.
  • Spray Volume: 150-300 L/ha to ensure thorough coverage of the plant canopy.
  • Environmental Conditions: Apply during calm conditions (wind speed < 10 km/h) and when no rain is expected for at least 6 hours. Optimal temperature for application is generally above 20°C.

4. Data Collection:

  • Defoliation Percentage: Visually estimate the percentage of leaves that have dropped from the plants in the central rows at 3, 7, and 14 days after treatment (DAT).
  • Boll Opening Percentage: Count the number of open and closed mature bolls on a subset of 10-20 pre-tagged plants per plot at 0, 7, and 14 DAT.
  • Regrowth: Visually assess terminal and basal regrowth at 14 DAT on a scale of 0 (no regrowth) to 100 (vigorous regrowth).
  • Lint Yield and Quality: Harvest the central rows and determine the seed cotton yield. A subsample should be ginned to determine lint percentage and fiber quality parameters (e.g., micronaire, length, strength).

5. Statistical Analysis:

  • Analyze data using Analysis of Variance (ANOVA).
  • Use a mean separation test (e.g., Tukey's HSD or LSD at p ≤ 0.05) to compare treatment means.

1. Objective: To demonstrate the inhibitory effect of this compound on polar auxin transport.

2. Materials:

  • Etiolated cotton seedling hypocotyls.
  • Radiolabeled auxin ([³H]IAA).
  • Agar blocks.
  • This compound solutions at various concentrations.
  • Liquid scintillation counter.

3. Methodology:

  • Excise segments (e.g., 5 mm) from the hypocotyls of dark-grown cotton seedlings.
  • Prepare donor agar blocks containing [³H]IAA and various concentrations of this compound.
  • Prepare receiver agar blocks without any active ingredients.
  • Place the hypocotyl segments vertically between the donor and receiver blocks.
  • Incubate in a dark, humid chamber for a specified period (e.g., 18 hours).
  • After incubation, measure the radioactivity in the receiver blocks using a liquid scintillation counter.

4. Data Analysis:

  • Calculate the amount of [³H]IAA transported through the hypocotyl segment for each this compound concentration.
  • Compare the transport in the presence of this compound to a control (without this compound) to determine the percentage of inhibition.

Visualizations

G cluster_hormonal_balance Natural Leaf Abscission cluster_application Chemical Intervention Auxin High Auxin Leaf_Maintenance Leaf Maintenance Auxin->Leaf_Maintenance Inhibits Abscission Ethylene Low Ethylene Ethephon Ethephon Application Increased_Ethylene Increased Ethylene Ethephon->Increased_Ethylene This compound This compound Application Inhibited_Auxin Inhibited Auxin Transport This compound->Inhibited_Auxin Abscission Leaf Abscission Increased_Ethylene->Abscission Promotes Inhibited_Auxin->Abscission Enhances

Caption: Hormonal regulation of leaf abscission.

G start Start: Crop Maturity (60-75% Boll Open) prep Prepare Tank-Mix (Ethephon + this compound) start->prep app Spray Application (150-300 L/ha) prep->app eval1 Data Collection: 3-7 DAT (Defoliation %, Boll Opening %) app->eval1 eval2 Data Collection: 14 DAT (Final Defoliation, Regrowth) eval1->eval2 harvest Mechanical Harvest eval2->harvest end End: Yield & Quality Analysis harvest->end

Caption: Experimental workflow for field evaluation.

G cluster_plant Plant Physiological State cluster_inputs Chemical Inputs cluster_outcome Desired Outcome Auxin Auxin Pathway Maintains leaf attachment Outcome Synergistic Defoliation & Boll Opening Auxin->Outcome Inhibition Removed Ethylene Ethylene Pathway Promotes senescence & abscission Ethylene->Outcome Ethephon Ethephon Releases Ethylene Ethephon->Ethylene Stimulates This compound This compound Inhibits Auxin Transport This compound->Auxin Inhibits

Caption: Logical relationship of tank-mix components.

References

Preparation of Cyclanilide Stock Solutions: Application Notes and Protocols for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the accurate preparation of stock solutions is a critical first step in ensuring the reliability and reproducibility of experimental results. This document provides detailed application notes and protocols for the laboratory preparation of Cyclanilide stock solutions.

This compound is a plant growth regulator known to interfere with auxin transport and modulate cytokinin signaling pathways.[1][2][3][4] Its low solubility in water necessitates the use of organic solvents for the preparation of stock solutions suitable for research applications.[5] This guide outlines the necessary materials, procedures, safety precautions, and storage conditions for preparing and handling this compound stock solutions.

Data Presentation: Properties of this compound

A comprehensive understanding of the physicochemical properties of this compound is essential for its proper handling and use in experiments.

PropertyValueReference
Molecular Formula C₁₁H₉Cl₂NO₃
Molecular Weight 274.10 g/mol
Appearance Light yellow, crystalline solid
Melting Point 190-195.5 °C
Solubility in Water 49 mg/L at 20 °C
Log P (Octanol-Water Partition Coefficient) 3.25 at 21 °C

Experimental Protocols

Materials and Equipment
  • This compound (powder form)

  • Dimethyl sulfoxide (DMSO), cell culture grade

  • Sterile, amber microcentrifuge tubes or vials

  • Calibrated analytical balance

  • Vortex mixer

  • Pipettes and sterile filter tips

  • Personal Protective Equipment (PPE): safety glasses, gloves, lab coat

Safety Precautions

This compound is toxic if swallowed and toxic to aquatic life with long-lasting effects. It is imperative to handle this compound with care in a well-ventilated area, preferably a chemical fume hood.

  • Handling: Avoid inhalation of dust and contact with skin and eyes. Wash hands thoroughly after handling. Do not eat, drink, or smoke when using this product.

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including a lab coat, safety glasses, and chemical-resistant gloves.

  • Disposal: Dispose of waste materials in accordance with local, state, and federal regulations. Avoid release to the environment.

Preparation of a 10 mM this compound Stock Solution in DMSO

This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO, a common solvent for nonpolar compounds in biological research.

Calculation:

To prepare a 10 mM stock solution, the required mass of this compound can be calculated using the following formula:

Mass (mg) = Desired Concentration (mM) x Molecular Weight ( g/mol ) x Volume (mL)

For 1 mL of a 10 mM solution:

Mass (mg) = 10 mmol/L * 274.10 g/mol * 0.001 L = 2.741 mg

Procedure:

  • Tare a sterile, amber microcentrifuge tube on a calibrated analytical balance.

  • Carefully weigh 2.74 mg of this compound powder into the tube.

  • Add 1 mL of cell culture grade DMSO to the tube.

  • Cap the tube securely and vortex thoroughly until the this compound is completely dissolved. Visually inspect the solution to ensure no solid particles remain.

  • Label the tube clearly with the compound name, concentration (10 mM), solvent (DMSO), and date of preparation.

Storage and Stability

Proper storage is crucial to maintain the integrity of the this compound stock solution.

  • Short-term storage: Store the DMSO stock solution at 2-8°C for up to a few weeks.

  • Long-term storage: For long-term storage, aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C.

  • Light Sensitivity: Protect the stock solution from light by using amber vials or by wrapping clear vials in aluminum foil.

Quality Control

To ensure the quality and accuracy of your experiments, it is important to perform quality control checks on your stock solution.

  • Visual Inspection: Before each use, visually inspect the stock solution for any signs of precipitation or degradation. If any particulates are observed, the solution should be warmed gently (e.g., in a 37°C water bath) and vortexed to redissolve the compound. If precipitation persists, the stock solution should be discarded.

  • Concentration Verification (Optional): For applications requiring high precision, the concentration of the stock solution can be verified using analytical techniques such as High-Performance Liquid Chromatography (HPLC).

Mandatory Visualizations

The following diagrams illustrate the experimental workflow for preparing a this compound stock solution and its known signaling pathways.

G Experimental Workflow for this compound Stock Solution Preparation cluster_prep Preparation cluster_storage Storage & Handling cluster_use Application weigh 1. Weigh this compound dissolve 2. Dissolve in DMSO weigh->dissolve Add precise amount vortex 3. Vortex to Homogenize dissolve->vortex Ensure complete dissolution aliquot 4. Aliquot vortex->aliquot store 5. Store at -20°C (Long-term) aliquot->store thaw 6. Thaw & Dilute store->thaw experiment 7. Use in Experiment thaw->experiment

Caption: Workflow for preparing this compound stock solution.

G This compound's Mode of Action on Plant Signaling Pathways cluster_auxin Auxin Transport cluster_cytokinin Cytokinin Signaling This compound This compound auxin_transport Polar Auxin Transport This compound->auxin_transport Inhibits development Normal Plant Development auxin_transport->development cyclanilide2 This compound cytokinin_synthesis Cytokinin Biosynthesis cyclanilide2->cytokinin_synthesis Modulates cytokinin_signaling Cytokinin Signaling Pathway cytokinin_synthesis->cytokinin_signaling bud_outgrowth Lateral Bud Outgrowth cytokinin_signaling->bud_outgrowth Promotes

Caption: this compound's impact on plant signaling pathways.

References

Application Notes and Protocols for Cyclanilide in Cotton Growth Management

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the field application rates and experimental protocols for Cyclanilide, a plant growth regulator used to manage cotton ( Gossypium hirsutum L.) growth. This compound is primarily used in combination with other plant growth regulators, such as mepiquat chloride for vegetative growth control and ethephon for harvest aid purposes.[1]

Mechanism of Action

This compound functions as an auxin transport inhibitor.[2][3] By disrupting the normal flow of auxin, a key plant hormone, this compound influences various growth processes. This inhibitory action is synergistic when combined with other plant growth regulators.

  • With Mepiquat Chloride: Mepiquat chloride inhibits the biosynthesis of gibberellic acid, a hormone responsible for cell elongation.[1] When combined with this compound's auxin transport inhibition, the result is a more potent suppression of vegetative growth, leading to a more compact plant architecture.[4]

  • With Ethephon: Ethephon releases ethylene, a hormone that promotes senescence, including defoliation and boll opening. This compound enhances the effects of ethephon, leading to more efficient and rapid defoliation and boll opening, which are crucial for a timely harvest.

Signaling Pathway

The following diagram illustrates the proposed mechanism of action for this compound in conjunction with mepiquat chloride and ethephon in cotton.

Cyclanilide_Mechanism_of_Action cluster_vegetative Vegetative Growth Control cluster_harvest Harvest Aid Cyclanilide_veg This compound Auxin_Transport Auxin Transport Cyclanilide_veg->Auxin_Transport Inhibits Mepiquat_Chloride Mepiquat Chloride Gibberellic_Acid Gibberellic Acid Biosynthesis Mepiquat_Chloride->Gibberellic_Acid Inhibits Vegetative_Growth Excessive Vegetative Growth Auxin_Transport->Vegetative_Growth Gibberellic_Acid->Vegetative_Growth Cyclanilide_harv This compound Auxin_Signal Auxin Signaling Cyclanilide_harv->Auxin_Signal Inhibits Ethephon Ethephon Ethylene_Release Ethylene Release Ethephon->Ethylene_Release Defoliation Defoliation & Boll Opening Ethylene_Release->Defoliation Auxin_Signal->Defoliation Antagonizes

Caption: this compound's dual-action mechanism in cotton growth management.

Field Application Rates

The application rates of this compound are dependent on the intended purpose (vegetative growth control or harvest aid) and are always in combination with other active ingredients.

Vegetative Growth Management (in combination with Mepiquat Chloride)

This compound is commonly formulated with mepiquat chloride in products such as Stance® Plant Regulator. These formulations are applied to prevent excessive vegetative growth, which can lead to reduced boll rot, improved pesticide penetration, and more efficient harvesting.

Table 1: Application Rates of this compound + Mepiquat Chloride for Vegetative Growth Control

Product FormulationApplication Rate (Product)Application Timing (Days After Sowing - DAS)Primary ObjectiveReference(s)
This compound 2.10% + Mepiquat Chloride 8.40% w/w SC0.6 ml/L of water50 and 70 DAS (based on plant monitoring)Control vegetative growth
This compound 2.10% + Mepiquat Chloride 8.40% w/w SC0.9 ml/L of water50 and 70 DAS (based on plant monitoring)Control vegetative growth
This compound 2.10% + Mepiquat Chloride 8.40% w/w SC1.2 ml/L of water50 and 70 DAS (based on plant monitoring)Significant reduction in plant height and height-to-node ratio
Stance® (Mepiquat Chloride + this compound)2 - 4 oz/acreSpiked with 16-24 oz/acre of 4.2% Mepiquat ChlorideAggressive growth control
Stance™ Plant Regulator (Mepiquat Chloride + this compound)1.5 - 3 oz/acreEarly-low multiple rate strategiesPreventive plant growth regulation
Harvest Aid (in combination with Ethephon)

As a harvest aid, this compound is combined with ethephon in products like Finish® 6 Pro to promote boll opening, defoliation, and inhibit regrowth before harvest.

Table 2: Application Rates of this compound + Ethephon as a Harvest Aid

Product FormulationApplication Rate (Product)Application TimingPrimary ObjectiveReference(s)
FINISH™ (60 g this compound + 480 g ethephon ai/L)1.5 - 4.5 L/haWhen 50-60% of bolls are openPromote boll opening and defoliation
Finish 6 Pro (ethephon + this compound)1.33 - 2.33 pints/acreDependent on temperature and crop condition for defoliation and boll openingExcellent boll opening and aids in defoliation

Note: Application rates for FINISH™ are temperature-dependent, with higher rates required in cooler conditions.

Experimental Protocols

The following are detailed methodologies for key experiments to evaluate the efficacy of this compound in cotton growth management.

Field Efficacy Trial for Vegetative Growth Control

Objective: To determine the effect of different application rates of this compound in combination with mepiquat chloride on cotton vegetative growth, plant architecture, and yield.

Experimental Design:

  • Design: Randomized Complete Block Design (RCBD) with a minimum of three replications.

  • Plot Size: Typically 4 rows by 10-15 meters.

  • Treatments:

    • Untreated Control

    • Mepiquat chloride alone at a standard rate.

    • Multiple rates of a this compound + mepiquat chloride formulation (e.g., 0.6, 0.9, and 1.2 ml/L of water).

  • Application:

    • Use a calibrated backpack sprayer or tractor-mounted sprayer to ensure uniform coverage.

    • Include a non-ionic surfactant at 0.25% v/v.

    • Apply at specified growth stages, such as 50 and 70 Days After Sowing (DAS), based on a plant monitoring approach.

Data Collection and Parameters Measured:

  • Plant Height: Measure from the cotyledonary node to the terminal bud of 5-10 randomly selected plants per plot at regular intervals (e.g., before and after applications, and at the end of the season).

  • Main Stem Nodes: Count the total number of nodes on the main stem of the same selected plants.

  • Height-to-Node Ratio (HNR): Calculate by dividing the plant height by the number of main stem nodes. A lower HNR indicates more compact growth.

  • Internode Length: Measure the length between the 4th and 5th nodes from the plant terminal to assess the current growth rate.

  • Boll Retention: Count the number of bolls on the first and second positions of the sympodial branches.

  • Yield: Mechanically harvest the center two rows of each plot and determine the seed cotton yield.

Experimental Workflow:

Field_Trial_Workflow A Experimental Design (RCBD, 3+ Replications) B Plot Establishment (4 rows x 10-15m) A->B C Treatment Application (Calibrated Sprayer, 50 & 70 DAS) B->C D Data Collection (Plant Height, Node Count, HNR) C->D E Yield Measurement (Mechanical Harvest) D->E F Statistical Analysis E->F

Caption: Workflow for a field efficacy trial of this compound.

Harvest Aid Efficacy Trial

Objective: To evaluate the efficacy of this compound in combination with ethephon on cotton defoliation, boll opening, and regrowth inhibition.

Experimental Design:

  • Design: Randomized Complete Block Design (RCBD) with 3-6 replications.

  • Plot Size: 4 rows by 10-15 meters.

  • Treatments:

    • Untreated Control

    • Ethephon alone at various rates.

    • This compound + ethephon formulation at various rates (e.g., 1.5 to 4.5 L/ha).

    • Tank mixtures with other defoliants like thidiazuron.

  • Application:

    • Apply when the crop has reached maturity, typically at 60% open bolls or when there are four or fewer nodes above the highest cracked boll (NACB).

    • Use a spray volume of 150-300 L/ha.

Data Collection and Parameters Measured:

  • Percent Defoliation: Visually estimate the percentage of leaves that have dropped from the plants in the center two rows of each plot at 7 and 14 days after treatment (DAT).

  • Percent Open Bolls: Count the number of open and closed mature bolls on a subset of plants in each plot to determine the percentage of open bolls at 7 and 14 DAT.

  • Regrowth Assessment: Visually rate the amount of new vegetative growth on a scale of 0 (no regrowth) to 100 (complete regrowth) at 14 and 21 DAT.

  • Leaf Stick: Assess the degree to which desiccated leaves remain attached to the plant.

Conclusion

This compound is a valuable tool for cotton growth management when used appropriately in combination with other plant growth regulators. For vegetative growth control, its synergistic action with mepiquat chloride allows for effective management of plant height and architecture. As a harvest aid, its combination with ethephon promotes efficient defoliation and boll opening. The provided application rates and experimental protocols offer a foundation for researchers and professionals to conduct further studies and optimize the use of this compound in various cotton production systems.

References

Cyclanilide as a Tool for Studying Auxin Transport in Model Plants

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes & Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

The phytohormone auxin, primarily indole-3-acetic acid (IAA), is a central regulator of plant growth and development, orchestrating processes from embryogenesis to tropic responses.[1][2][3] The directional, cell-to-cell movement of auxin, known as polar auxin transport (PAT), is crucial for establishing auxin gradients that guide these developmental events.[3][4] This transport is mediated by plasma membrane-localized influx carriers (e.g., AUX1/LAX) and efflux carriers, most notably the PIN-FORMED (PIN) proteins. The polar localization of PIN proteins within a cell dictates the direction of auxin flow.

Chemical inhibitors are invaluable tools for dissecting the complex network of auxin transport. Cyclanilide (1-(2,4-dichlorophenylaminocarbonyl)-cyclopropane carboxylic acid) is a plant growth regulator that interacts with auxin-regulated processes. Research has demonstrated that this compound affects polar auxin transport, but through a mechanism distinct from classic inhibitors like N-1-naphthylphthalamic acid (NPA) and 2,3,5-triiodobenzoic acid (TIBA). This unique mode of action makes this compound a valuable tool for studying the nuanced mechanisms of auxin transport and its physiological consequences in model plants like Arabidopsis thaliana.

Mechanism of Action

This compound's primary effect on auxin transport appears to be the inhibition of auxin influx, a characteristic that distinguishes it from inhibitors like NPA, which primarily target auxin efflux.

  • Inhibition of Auxin Influx: Studies using etiolated zucchini hypocotyls showed that this compound at concentrations of 10 µM and 100 µM inhibited the uptake of radiolabeled IAA by 25% and 31%, respectively. In contrast, the classic efflux inhibitor NPA had no effect on IAA influx.

  • Interaction with NPA Binding Sites: this compound inhibits the binding of NPA to plasma membrane fractions, with an IC50 of 50 µM. However, kinetic analysis reveals it acts as a noncompetitive inhibitor, suggesting it binds to a different site or affects the binding site allosterically.

  • Distinct from Classic Efflux Inhibitors: While both this compound and NPA inhibit bulk polar auxin transport, their cellular mechanisms differ. This compound does not inhibit IAA efflux from cells, which is the primary mode of action for NPA.

  • Gene Expression Modulation: In apple, this compound treatment led to an increased expression of the auxin influx carrier gene LAX2, suggesting a potential compensatory response to the inhibition of auxin uptake.

This evidence points to a model where this compound disrupts polar auxin transport primarily by targeting the auxin influx machinery, offering a different angle of study compared to efflux inhibitors.

AuxinTransport Simplified Model of Polar Auxin Transport and Inhibitor Action Auxin1 Auxin (IAA) Influx AUX1/LAX Influx Carrier Auxin1->Influx Transport into cell Auxin2 Auxin (IAA) Influx->Auxin2 Efflux PIN Efflux Carrier Apoplast Apoplast Efflux->Apoplast Auxin2->Efflux This compound This compound This compound->Influx Inhibits influx NPA NPA NPA->Efflux Inhibits efflux

Caption: Simplified model of polar auxin transport and inhibitor action.

Applications in Plant Models

This compound can be used to investigate a range of auxin-dependent physiological processes. Its unique properties can help differentiate between processes reliant on auxin influx versus efflux.

  • Studying Root Gravitropism: Gravitropism, the growth of roots in response to gravity, is fundamentally dependent on the establishment of a lateral auxin gradient in the root tip. By perturbing auxin transport, this compound affects this process. At 1 µM, this compound causes a 30% inhibition of the gravitropic response in tomato roots, a milder effect than the 85% inhibition caused by the same concentration of NPA. This allows for the study of gravitropism under conditions of partially reduced auxin transport.

  • Investigating Root Growth and Development: Unlike NPA, which typically inhibits root growth, this compound can have a stimulatory effect at certain concentrations. For instance, 5 µM this compound was found to stimulate tomato root growth to 165% of the control. This makes it a useful tool for uncoupling the general inhibition of auxin transport from specific effects on root elongation and lateral root formation.

  • Modulating Shoot Branching: Apical dominance and shoot branching are tightly controlled by auxin transported from the apex. By inhibiting this transport, this compound can promote lateral bud outgrowth. This application is useful for studying the hormonal interplay between auxin, cytokinins, and strigolactones in controlling plant architecture.

Quantitative Data Summary

The following tables summarize the quantitative effects of this compound in comparison to the well-characterized auxin transport inhibitor NPA, based on published data.

Table 1: Comparative Effects of this compound and NPA on Auxin Transport and Root Phenotypes.

Parameter This compound NPA (N-1-naphthylphthalamic acid) Plant System Reference
IAA Influx Inhibition 25% at 10 µM; 31% at 100 µM No effect Zucchini Hypocotyls
IAA Efflux Inhibition No effect Inhibits efflux Zucchini Hypocotyls
Gravitropism Inhibition 30% inhibition at 1 µM 85% inhibition at 1 µM Tomato Roots

| Root Growth Effect | 165% of control at 5 µM | 30% inhibition at 1 µM | Tomato Roots | |

Table 2: Binding Affinity and Inhibition Constants.

Parameter This compound NPA Reference
IC₅₀ for [³H]NPA Binding 50 µM -
IC₅₀ for [³H]IAA Binding 50 µM -
Inhibition Constant (Ki) for NPA Binding 40 µM (Noncompetitive) -

| Inhibition Constant (Ki) for IAA Binding | 2.3 µM (Noncompetitive) | - | |

Experimental Protocols

The following are detailed protocols for key experiments using this compound to study auxin transport in the model plant Arabidopsis thaliana.

This protocol is used to quantify the effect of this compound on the gravitropic response of Arabidopsis roots.

Materials:

  • Arabidopsis thaliana seeds (e.g., Col-0 ecotype).

  • Square Petri dishes (100 x 100 mm).

  • Growth medium (e.g., 0.5x Murashige and Skoog [MS] medium, 1% sucrose, 0.8% agar, pH 5.7).

  • This compound stock solution (e.g., 10 mM in DMSO).

  • Stereomicroscope with a goniometer or digital camera and image analysis software (e.g., ImageJ).

Procedure:

  • Seed Sterilization and Plating:

    • Surface sterilize Arabidopsis seeds (e.g., 70% ethanol for 1 min, followed by 20% bleach with Tween-20 for 10 min, and rinse 4-5 times with sterile water).

    • Resuspend seeds in sterile 0.1% agar and sow them in a line on the surface of the growth medium in square Petri dishes.

    • Prepare plates containing a range of this compound concentrations (e.g., 0.1 µM, 1 µM, 5 µM, 10 µM) and a DMSO control. Add this compound from the stock solution to the molten agar medium before pouring plates.

  • Germination and Growth:

    • Seal the plates and stratify the seeds by storing them at 4°C in the dark for 2-4 days to ensure uniform germination.

    • Place the plates vertically in a growth chamber (e.g., 22°C, 16h light/8h dark photoperiod).

    • Allow seedlings to grow for 4-5 days until the primary root is approximately 1-2 cm long.

  • Gravistimulation:

    • Mark the position of the root tips on the outside of the plate with a fine-tipped marker.

    • Rotate the plates by 90 degrees to induce a gravitropic stimulus.

    • Return the plates to the growth chamber.

  • Data Acquisition and Analysis:

    • After a set time period (e.g., 12, 24, or 48 hours), capture high-resolution images of the roots.

    • Measure the angle of root curvature relative to the new gravity vector. The angle at the time of rotation is 0°. A fully reoriented root will have an angle of 90°.

    • Calculate the average curvature and standard error for at least 15-20 seedlings per treatment. Compare the curvature in this compound-treated roots to the control.

GravitropismWorkflow A 1. Prepare Media (Control & this compound) B 2. Seed Sterilization & Plating A->B C 3. Stratification (4°C, 2-4 days) B->C D 4. Vertical Growth (4-5 days) C->D E 5. Mark Root Tip Position D->E F 6. Gravistimulation (Rotate plate 90°) E->F G 7. Incubate (e.g., 24 hours) F->G H 8. Image Acquisition G->H I 9. Measure Curvature Angle H->I J 10. Statistical Analysis I->J

Caption: Experimental workflow for the root gravitropism assay.

This protocol outlines a method to measure the effect of this compound on auxin influx using radiolabeled IAA, adapted from methodologies described in the literature.

Materials:

  • Arabidopsis seedlings (5-7 days old).

  • Uptake buffer (e.g., 10 mM MES, 10 mM CaCl₂, pH 5.7).

  • Radiolabeled auxin: [³H]IAA.

  • This compound stock solution (in DMSO).

  • Unlabeled IAA (for competition experiments).

  • Scintillation vials and scintillation fluid.

  • Liquid scintillation counter.

Procedure:

  • Seedling Preparation:

    • Grow Arabidopsis seedlings in liquid culture or on agar plates.

    • Gently harvest whole seedlings or excised root segments. Equilibrate them in uptake buffer for 20-30 minutes.

  • Inhibitor Pre-treatment:

    • Pre-incubate the plant material in uptake buffer containing the desired concentration of this compound or a DMSO control for 15-30 minutes.

  • Initiate Uptake:

    • Transfer the plant material to a fresh solution containing [³H]IAA (e.g., 10 nM) and the corresponding this compound/DMSO concentration.

    • Incubate for a short period (e.g., 10-20 minutes) to measure the initial rate of uptake and minimize metabolic effects.

  • Stop Uptake and Wash:

    • Rapidly remove the plant material from the radioactive solution.

    • Wash thoroughly with ice-cold uptake buffer (containing a high concentration of unlabeled IAA to displace any externally bound [³H]IAA) to stop the uptake process. Perform several washes.

  • Quantification:

    • Blot the washed tissue dry and record its fresh weight.

    • Place the tissue in a scintillation vial, add scintillation fluid, and vortex.

    • Measure the radioactivity (counts per minute, CPM) using a liquid scintillation counter.

  • Data Analysis:

    • Normalize the CPM by the fresh weight of the tissue (CPM/mg).

    • Calculate the percentage of inhibition by comparing the uptake in this compound-treated samples to the control.

    • % Inhibition = [1 - (Uptake_this compound / Uptake_control)] * 100

This protocol provides a framework for directly assessing how this compound affects the cellular uptake of auxin, complementing the physiological data from gravitropism and root growth assays.

References

Method for Assessing Cyclanilide Phytotoxicity on Non-Target Plants: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Cyclanilide is a plant growth regulator utilized primarily in cotton cultivation to manage vegetative growth and as a harvest aid.[1][2][3] Its mode of action involves the inhibition of polar auxin transport, a crucial process for plant development, which can inadvertently lead to phytotoxic effects on non-target plant species.[4][5] These application notes provide detailed protocols for researchers, scientists, and drug development professionals to assess the phytotoxicity of this compound on a range of non-target plants. The methodologies outlined herein are designed to evaluate physiological and biochemical responses to this compound exposure, offering a comprehensive framework for risk assessment.

General Principles of Phytotoxicity Assessment

The assessment of herbicide and plant growth regulator phytotoxicity on non-target plants is crucial for environmental risk evaluation. Standardized guidelines, such as those provided by the Organisation for Economic Co-operation and Development (OECD), offer a framework for these assessments. The core principle involves exposing selected non-target plant species to a range of this compound concentrations under controlled environmental conditions and evaluating various endpoints to determine the dose-response relationship.

Experimental Protocols

This section details the experimental procedures for assessing this compound phytotoxicity, from initial plant preparation to the measurement of specific physiological and biochemical markers of stress.

Plant Material and Growth Conditions

A diverse range of non-target plant species should be selected to represent different functional groups (e.g., monocots, dicots) and ecological niches. Suggested test species include soybean (Glycine max), corn (Zea mays), wheat (Triticum aestivum), duckweed (Lemna gibba), and green algae (Selenastrum capricornutum).

Protocol 3.1.1: Terrestrial Plant Cultivation

  • Seed Selection: Obtain certified seeds of the selected non-target plant species.

  • Potting Medium: Use a standardized potting mix, such as sandy loam or a commercial potting soil with an organic carbon content not exceeding 1.5%.

  • Sowing: Sow seeds at a uniform depth in pots. The number of seeds per pot should be consistent across all treatments.

  • Growth Conditions: Maintain plants in a controlled environment chamber with the following conditions:

    • Temperature: 22°C during the light period and 18°C during the dark period.

    • Humidity: 70% ± 25%.

    • Photoperiod: 16 hours of light and 8 hours of dark.

    • Light Intensity: 350 ± 50 µE/m²/s.

  • Watering: Water the plants as needed to maintain optimal soil moisture.

This compound Application

Protocol 3.2.1: Preparation of this compound Solutions

  • Prepare a stock solution of this compound in a suitable solvent (e.g., acetone for low solubility compounds) and then dilute with deionized water to the desired concentrations.

  • For dose-response studies, a geometric series of at least five concentrations should be prepared. A preliminary range-finding test is recommended to determine the appropriate concentration range.

Protocol 3.2.2: Application to Terrestrial Plants

  • Timing: Apply this compound when the seedlings have reached the 2-4 true leaf stage.

  • Method: Apply the test solutions as a foliar spray until runoff. Ensure uniform coverage of the foliage. A control group should be sprayed with the solvent-water mixture only.

  • Replication: Each treatment and control group should have a sufficient number of replicates (minimum of four).

Assessment of Phytotoxic Effects

Assessments should be conducted at regular intervals (e.g., 7, 14, and 21 days after treatment).

3.3.1 Morphological and Growth Parameters

Protocol 3.3.1.1: Visual Assessment and Growth Measurements

  • Visual Injury: Score plants for visible signs of phytotoxicity, such as chlorosis, necrosis, stunting, and malformations, using a rating scale (e.g., 0 = no effect, 4 = severe effect).

  • Shoot and Root Length: At the end of the experiment, carefully remove plants from the soil, wash the roots, and measure the length of the shoot and the longest root.

  • Biomass Determination: Separate the shoots and roots and determine their fresh weight. Dry the plant material in an oven at 70°C for 48 hours, or until a constant weight is achieved, to determine the dry weight.

3.3.2 Biochemical Parameters

Protocol 3.3.2.1: Chlorophyll and Carotenoid Content

  • Extraction:

    • Homogenize a known weight of fresh leaf tissue (e.g., 0.1 g) in 10 ml of 80% acetone.

    • Centrifuge the homogenate at 5000 x g for 10 minutes.

    • Collect the supernatant for analysis.

  • Spectrophotometric Measurement:

    • Measure the absorbance of the supernatant at 663 nm, 645 nm, and 470 nm using a spectrophotometer.

  • Calculation:

    • Chlorophyll a (µg/ml) = 12.7(A₆₆₃) - 2.69(A₆₄₅)

    • Chlorophyll b (µg/ml) = 22.9(A₆₄₅) - 4.68(A₆₆₃)

    • Total Chlorophyll (µg/ml) = 20.2(A₆₄₅) + 8.02(A₆₆₃)

    • Total Carotenoids (µg/ml) = (1000(A₄₇₀) - 3.27[Chl a] - 104[Chl b]) / 227

Protocol 3.3.2.2: Lipid Peroxidation (Malondialdehyde - MDA Assay)

  • Extraction:

    • Homogenize 0.5 g of fresh leaf tissue in 5 ml of 0.1% trichloroacetic acid (TCA).

    • Centrifuge the homogenate at 10,000 x g for 15 minutes.

  • Reaction:

    • Mix 1 ml of the supernatant with 4 ml of 20% TCA containing 0.5% thiobarbituric acid (TBA).

    • Heat the mixture at 95°C for 30 minutes.

    • Quickly cool the reaction in an ice bath.

    • Centrifuge at 10,000 x g for 10 minutes.

  • Measurement:

    • Measure the absorbance of the supernatant at 532 nm and 600 nm.

  • Calculation:

    • MDA (nmol/g FW) = [(A₅₃₂ - A₆₀₀) / 155,000] * 10⁶ * (V_extract / W_sample)

    • Where 155,000 is the molar extinction coefficient of MDA.

Protocol 3.3.2.3: Antioxidant Enzyme Assays (SOD and CAT)

  • Enzyme Extraction:

    • Homogenize 1 g of fresh leaf tissue in 5 ml of ice-cold 50 mM phosphate buffer (pH 7.0) containing 1 mM EDTA and 1% polyvinylpyrrolidone (PVP).

    • Centrifuge the homogenate at 15,000 x g for 20 minutes at 4°C.

    • The supernatant is the crude enzyme extract.

  • Superoxide Dismutase (SOD) Activity:

    • The assay mixture contains 50 mM phosphate buffer (pH 7.8), 13 mM methionine, 75 µM nitroblue tetrazolium (NBT), 2 µM riboflavin, 0.1 mM EDTA, and the enzyme extract.

    • The reaction is initiated by illuminating the mixture for 15 minutes.

    • The absorbance is read at 560 nm.

    • One unit of SOD activity is defined as the amount of enzyme required to cause 50% inhibition of the rate of NBT reduction.

  • Catalase (CAT) Activity:

    • The assay mixture contains 50 mM phosphate buffer (pH 7.0), 15 mM H₂O₂, and the enzyme extract.

    • The decomposition of H₂O₂ is followed by the decline in absorbance at 240 nm.

    • One unit of CAT activity is defined as the amount of enzyme that decomposes 1 µmol of H₂O₂ per minute.

Data Presentation

Quantitative data should be summarized in tables to facilitate comparison between different concentrations of this compound and across different plant species.

Table 1: Effect of this compound on Growth Parameters of Non-Target Plants

Plant SpeciesThis compound Conc. (mg/L)Shoot Length (% of Control)Root Length (% of Control)Dry Biomass (% of Control)
Soybean 0 (Control)100100100
10
50
100
Corn 0 (Control)100100100
10
50
100
Wheat 0 (Control)100100100
10
50
100

Note: The table should be populated with experimental data. A study on soybean showed that a combination of this compound (22g/ha) and Mepiquat Chloride (88g/ha) resulted in increased plant height, branches, and leaves.

Table 2: Effect of this compound on Biochemical Parameters of Non-Target Plants

Plant SpeciesThis compound Conc. (mg/L)Total Chlorophyll (mg/g FW)MDA Content (nmol/g FW)SOD Activity (U/mg protein)CAT Activity (U/mg protein)
Soybean 0 (Control)
10
50
100
Corn 0 (Control)
10
50
100
Wheat 0 (Control)
10
50
100

Note: This table is a template for experimental data. This compound has been shown to inhibit the binding of [³H]IAA with an IC₅₀ of 50 μM in zucchini hypocotyls.

Visualization of Pathways and Workflows

Experimental Workflow

experimental_workflow cluster_prep Preparation cluster_exp Experimentation cluster_analysis Analysis plant_selection Select Non-Target Plant Species growth_conditions Establish Controlled Growth Conditions plant_selection->growth_conditions application Apply this compound to Plants growth_conditions->application solution_prep Prepare this compound Test Solutions solution_prep->application incubation Incubate for 7, 14, 21 Days application->incubation morphological Morphological Assessment incubation->morphological biochemical Biochemical Assays incubation->biochemical data_analysis Data Analysis (EC50, etc.) morphological->data_analysis biochemical->data_analysis

Caption: Experimental workflow for assessing this compound phytotoxicity.

Signaling Pathway: this compound's Inhibition of Auxin Transport

This compound inhibits the polar transport of auxin, a plant hormone essential for numerous developmental processes. This inhibition disrupts the normal auxin gradients within the plant, leading to a cascade of downstream effects.

auxin_transport_inhibition cluster_normal Normal Auxin Transport cluster_inhibition This compound Intervention Auxin_synthesis Auxin Synthesis (e.g., in Shoot Apex) PAT Polar Auxin Transport (via PIN proteins) Auxin_synthesis->PAT Auxin_gradient Establishment of Auxin Gradient PAT->Auxin_gradient Blocked_PAT Blocked Polar Auxin Transport Gene_expression Normal Gene Expression Auxin_gradient->Gene_expression Plant_development Normal Plant Development Gene_expression->Plant_development This compound This compound This compound->Blocked_PAT Inhibits Disrupted_gradient Disrupted Auxin Gradient Blocked_PAT->Disrupted_gradient Altered_gene Altered Gene Expression Disrupted_gradient->Altered_gene Phytotoxicity Phytotoxicity (Stunting, etc.) Altered_gene->Phytotoxicity

References

Application Notes and Protocols for Testing Cyclanilide Efficacy in Greenhouse Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cyclanilide is a plant growth regulator that plays a significant role in modern agriculture, particularly in cotton cultivation and the management of deciduous fruit trees.[1][2] Its primary function is to modulate plant growth by interfering with auxin-regulated processes.[1][3] this compound is known to inhibit auxin transport, which can lead to the suppression of vegetative growth or the acceleration of senescence, depending on its application and the presence of other plant growth regulators.[4] It is frequently used in combination with other compounds, such as mepiquat chloride to control excessive growth, or with ethephon to promote defoliation and boll opening in cotton. Research also suggests that this compound can influence cytokinin and abscisic acid signaling pathways, highlighting its complex mode of action.

These application notes provide detailed protocols for conducting greenhouse studies to evaluate the efficacy of this compound. The methodologies outlined below are designed to ensure robust and reproducible data collection for assessing its effects on plant physiology and development.

Experimental Design and Setup

A well-designed experiment is crucial for obtaining reliable data. The following protocols outline the key considerations for setting up a greenhouse trial to test the efficacy of this compound.

Plant Material and Growth Conditions
  • Plant Species: Select a plant species relevant to the intended application of this compound (e.g., cotton (Gossypium hirsutum) for defoliation studies, or a model plant like tomato (Solanum lycopersicum) for auxin transport studies).

  • Planting: Sow seeds in appropriate trays or pots filled with a standardized greenhouse potting mix. Ensure uniform planting depth and spacing.

  • Environmental Conditions: Maintain consistent greenhouse conditions to minimize variability. Recommended conditions are:

    • Temperature: 25-30°C day / 20-25°C night

    • Photoperiod: 14-16 hours of light

    • Relative Humidity: 50-70%

  • Watering and Fertilization: Water plants as needed to maintain adequate soil moisture. Apply a balanced fertilizer solution weekly, starting from the emergence of the first true leaves.

Treatment Preparation and Application
  • This compound Stock Solution: Prepare a stock solution of this compound in an appropriate solvent (e.g., acetone or ethanol) and then dilute with water containing a surfactant to the desired concentrations.

  • Treatment Groups: Establish multiple treatment groups to assess dose-dependent effects. A typical experiment should include:

    • An untreated control (sprayed with water and surfactant only).

    • A vehicle control (sprayed with the solvent and surfactant solution).

    • Several concentrations of this compound.

  • Application Method: Apply treatments as a foliar spray, ensuring uniform coverage of all plant surfaces. The application volume should be consistent across all treatments.

Experimental Workflow Diagram

G Experimental Workflow for this compound Efficacy Testing cluster_0 Preparation Phase cluster_1 Treatment Phase cluster_2 Data Collection Phase cluster_3 Analysis Phase A Plant Material Selection (e.g., Cotton, Tomato) B Sowing and Germination A->B C Establishment of Uniform Seedlings B->C D Preparation of this compound Solutions (Multiple Concentrations) C->D E Randomized Application of Treatments D->E F Regular Monitoring and Measurement (e.g., Plant Height, Leaf Number) E->F G Destructive Sampling for Biomass and Biochemical Analysis F->G H Statistical Analysis of Data G->H I Interpretation of Results and Conclusion H->I

Caption: A generalized workflow for conducting greenhouse efficacy studies of this compound.

Data Collection and Analysis

Systematic data collection is essential for quantifying the effects of this compound. The following parameters are commonly measured in efficacy studies.

Vegetative Growth Parameters
  • Plant Height: Measure the height of each plant from the soil surface to the apical meristem at regular intervals.

  • Node Number: Count the number of nodes on the main stem.

  • Leaf Area: Measure the area of fully expanded leaves using a leaf area meter.

  • Biomass: At the end of the experiment, harvest the plants and separate them into shoots and roots. Determine the fresh weight and then dry the plant material in an oven at 70°C to a constant weight to determine the dry weight.

Reproductive Growth and Senescence Parameters
  • Flower and Fruit/Boll Number: Count the number of flowers and developing fruits or bolls.

  • Defoliation: For defoliation studies, count the number of abscised leaves at regular intervals and express it as a percentage of the total number of leaves.

  • Chlorophyll Content: Measure the chlorophyll content of leaves using a chlorophyll meter as an indicator of senescence.

Data Presentation

Summarize all quantitative data in clearly structured tables for easy comparison between treatment groups.

Table 1: Effect of this compound on Plant Height (cm) at Different Time Points

Treatment Concentration7 Days After Treatment14 Days After Treatment21 Days After Treatment
Control
Vehicle Control
This compound (Low Conc.)
This compound (Med Conc.)
This compound (High Conc.)

Table 2: Effect of this compound on Biomass (g) at Harvest

Treatment ConcentrationShoot Fresh WeightShoot Dry WeightRoot Fresh WeightRoot Dry Weight
Control
Vehicle Control
This compound (Low Conc.)
This compound (Med Conc.)
This compound (High Conc.)

Table 3: Effect of this compound on Defoliation (%)

Treatment Concentration7 Days After Treatment14 Days After Treatment
Control
Vehicle Control
This compound (Low Conc.)
This compound (Med Conc.)
This compound (High Conc.)

Signaling Pathway

This compound's primary mechanism of action is the inhibition of polar auxin transport, which disrupts the normal distribution of auxin within the plant. This disruption can lead to a variety of physiological responses, including altered apical dominance, changes in leaf abscission, and modulation of fruit development. Furthermore, studies have indicated that this compound can influence other hormonal pathways, including cytokinin and abscisic acid signaling.

Proposed Signaling Pathway of this compound Action

G Proposed Signaling Pathway of this compound cluster_0 Cellular Level cluster_1 Physiological Response This compound This compound AuxinTransport Polar Auxin Transport This compound->AuxinTransport Inhibits Cytokinin_Sig Cytokinin Signaling This compound->Cytokinin_Sig Modulates ABA_Sig Abscisic Acid (ABA) Signaling This compound->ABA_Sig Modulates Veg_Growth Suppressed Vegetative Growth AuxinTransport->Veg_Growth Defoliation Enhanced Defoliation AuxinTransport->Defoliation Lateral_Branch Increased Lateral Branching Cytokinin_Sig->Lateral_Branch ABA_Sig->Defoliation

Caption: A diagram illustrating the proposed mechanism of action for this compound.

Conclusion

The protocols and information provided in these application notes offer a comprehensive framework for designing and conducting greenhouse studies to evaluate the efficacy of this compound. By following these guidelines, researchers can generate reliable and comparable data to better understand the physiological effects of this important plant growth regulator. Adherence to consistent experimental conditions and systematic data collection will ensure the quality and validity of the research findings.

References

Analytical Standards for Cyclanilide and its Metabolite 2,4-dichloroaniline: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

This document provides detailed application notes and protocols for the analytical determination of Cyclanilide and its primary metabolite, 2,4-dichloroaniline. These compounds are of significant interest in environmental monitoring and agricultural research. The methodologies outlined below are intended for researchers, scientists, and professionals in drug development and environmental analysis.

Overview

This compound is a plant growth regulator used to manage the growth of cotton and other crops.[1] Its major metabolite, 2,4-dichloroaniline, is a compound of environmental concern due to its potential toxicity.[2] Accurate and sensitive analytical methods are crucial for monitoring their residues in various matrices such as soil, water, and agricultural products. This document details validated methods using High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS).

Quantitative Data Summary

The following tables summarize the key quantitative parameters for the analytical methods described.

Table 1: Quantitative Data for this compound Analysis

ParameterHPLC-UVLC-MS/MS
Limit of Detection (LOD) 2.6 ng/gNot Reported
Limit of Quantitation (LOQ) 8.7 ng/g[3]0.5 ng/g (in water), 5.0 ng/g (in soil)[4]
Linear Range 0.05 - 5.0 µg/mLNot Reported
Recovery 89-95%Not Reported
Retention Time (RT) Not Reported4.5 minutes[4]

Table 2: Quantitative Data for 2,4-dichloroaniline Analysis

ParameterHPLC-UVLC-MS/MS
Limit of Detection (LOD) 0.02 µg/mLNot Reported
Limit of Quantitation (LOQ) 0.05 µg/mL5.0 ng/g (in soil)
Linear Range 0.05 - 5.0 µg/mLNot Reported
Recovery 89-95%Not Reported
Retention Time (RT) Not Reported3.9 minutes

Experimental Protocols

Analysis of this compound and 2,4-dichloroaniline in Soil by LC-MS/MS

This protocol is adapted from the Bayer Method CC-001-S14-01 for the quantitative determination of this compound and 2,4-dichloroaniline in soil.

3.1.1. Sample Preparation and Extraction

  • Weigh 20 ± 0.01 g of soil into a glass jar.

  • Extract the soil sample twice with approximately 40 mL of a methanol:water (1:1, v/v) solution.

  • After each extraction, shake the mixture for about 10 minutes and then centrifuge at approximately 3000 rpm for 5 minutes.

  • Combine the aqueous extracts.

  • Dilute the combined extracts to approximately 80 mL with methanol and mix thoroughly.

  • Take a 10 mL aliquot of the extract and reduce the volume to about 5 mL using a turboevaporator at 35°C.

  • Transfer approximately 2 mL of the concentrated extract into an LC vial for analysis.

3.1.2. Instrumental Analysis

  • Instrument: AB Sciex API 5500 LC-MS/MS system or equivalent.

  • Column: Phenomenex® Luna 2.5 µm C18(2)-HST (50 mm x 2.0 mm i.d.).

  • Mobile Phase:

    • A: 0.3% formic acid in water

    • B: Acetonitrile

  • Gradient Program:

    • 0.0 min: 90:10 (A:B)

    • 5.0-6.0 min: 10:90 (A:B)

    • 6.1-9.0 min: 90:10 (A:B)

  • Injection Volume: 5 µL.

  • Ionization Mode:

    • Negative Electrospray Ionization (ESI) for this compound.

    • Positive Electrospray Ionization (ESI) for 2,4-dichloroaniline.

  • Monitored MRM Transitions:

    • 2,4-dichloroaniline (Quantitation): 162 → 99 m/z

    • 2,4-dichloroaniline (Confirmation): 162 → 126 m/z

Analysis of this compound in Cottonseed Oil by HPLC-UV

This protocol is for the determination of this compound and 2,4-dichloroaniline residues in cottonseed oil using solid-phase extraction and HPLC with UV detection.

3.2.1. Sample Preparation and Cleanup

  • Spike cottonseed oil samples with this compound and 2,4-dichloroaniline standards at concentrations of 0.05 and 0.5 µg/mL for validation purposes.

  • Perform a cleanup step using gel permeation chromatography (GPC) on Bio-Beads S-X3 polystyrene gel.

  • Use a mixture of ethyl acetate/cyclohexane (1:1, v/v) as the eluent at a flow rate of 5.0 mL/min.

3.2.2. Instrumental Analysis

  • Instrument: High-Performance Liquid Chromatograph with a UV detector.

  • Detection Wavelength: Not specified, requires optimization (a common wavelength for aromatic compounds is around 254 nm).

  • Column: C18 reverse-phase column (specific dimensions not provided, requires method development).

  • Mobile Phase: A mixture of acetonitrile and water is a common starting point for reverse-phase chromatography of such compounds.

  • Flow Rate: Typically 1.0 mL/min for standard analytical columns.

  • Injection Volume: Typically 10-20 µL.

Signaling and Biodegradation Pathways

This compound-Induced Cytokinin Signaling Pathway in Plants

This compound promotes lateral bud outgrowth in plants by modulating the cytokinin biosynthesis and signaling pathways. It leads to an increase in zeatin riboside and a decrease in abscisic acid (ABA). Key regulatory genes such as CKX1 (cytokinin oxidase 1) are downregulated, while cytokinin receptor genes (WOL) and response regulators (ARR3, ARR9) are upregulated.

Cyclanilide_Signaling_Pathway This compound This compound Zeatin_Riboside Zeatin Riboside (Cytokinin) This compound->Zeatin_Riboside Upregulates ABA Abscisic Acid (ABA) This compound->ABA Downregulates CKX1 CKX1 Gene This compound->CKX1 Downregulates WOL_Receptor WOL Receptor Zeatin_Riboside->WOL_Receptor Activates Lateral_Bud_Outgrowth Lateral Bud Outgrowth ABA->Lateral_Bud_Outgrowth Inhibits ARR3_ARR9 ARR3, ARR9 Response Regulators WOL_Receptor->ARR3_ARR9 Activates ARR3_ARR9->Lateral_Bud_Outgrowth Promotes

Caption: this compound's effect on plant hormone signaling.

Biodegradation Pathway of 2,4-dichloroaniline

2,4-dichloroaniline can be biodegraded in the environment through a series of enzymatic reactions. The initial step involves reductive dechlorination, followed by oxidative deamination to form chlorocatechol, which can then enter central metabolic pathways.

Dichloroaniline_Biodegradation DCA 2,4-dichloroaniline MCA Monochloroaniline DCA->MCA Reductive Dechlorination Chlorocatechol Chlorocatechol MCA->Chlorocatechol Oxidative Deamination Central_Metabolism Central Metabolism Chlorocatechol->Central_Metabolism Ortho-cleavage Reductive_Dehalogenase Reductive Dehalogenase Reductive_Dehalogenase->DCA Oxidative_Deaminase Oxidative Deaminase Oxidative_Deaminase->MCA

Caption: Biodegradation pathway of 2,4-dichloroaniline.

Experimental Workflow Diagrams

Workflow for Soil Sample Analysis

The following diagram illustrates the general workflow for the analysis of this compound and 2,4-dichloroaniline in soil samples.

Soil_Analysis_Workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Soil_Sample 1. Weigh Soil Sample Extraction 2. Solvent Extraction (Methanol:Water) Soil_Sample->Extraction Centrifugation 3. Centrifugation Extraction->Centrifugation Concentration 4. Extract Concentration Centrifugation->Concentration Injection 5. Inject into LC-MS/MS Concentration->Injection Separation 6. Chromatographic Separation Injection->Separation Detection 7. Mass Spectrometric Detection Separation->Detection Quantification 8. Quantification Detection->Quantification Reporting 9. Reporting Results Quantification->Reporting

Caption: Workflow for soil sample analysis.

Workflow for Water Sample Analysis

The following diagram illustrates the general workflow for the analysis of this compound and 2,4-dichloroaniline in water samples.

Water_Analysis_Workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Water_Sample 1. Collect Water Sample Fortification 2. Fortify with Internal Standard Water_Sample->Fortification Dilution 3. Dilute with Deionized Water Fortification->Dilution Injection 4. Inject into LC-MS/MS Dilution->Injection Separation 5. Chromatographic Separation Injection->Separation Detection 6. Mass Spectrometric Detection Separation->Detection Quantification 7. Quantification Detection->Quantification Reporting 8. Reporting Results Quantification->Reporting

Caption: Workflow for water sample analysis.

References

Cyclanilide application timing for optimal harvest aid in cotton

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes and Protocols for Optimal Use of Cyclanilide as a Cotton Harvest Aid

Introduction

This compound is a plant growth regulator that serves as a valuable harvest aid in cotton production. It is most commonly formulated with ethephon in products such as Finish 6 Pro®. This compound's primary mode of action is the inhibition of auxin transport, which works synergistically with the ethylene-releasing properties of ethephon to promote efficient defoliation and boll opening.[1][2] Proper application timing of this compound-containing products is critical to maximize lint yield and preserve fiber quality. This document provides detailed application notes and experimental protocols based on scientific research for researchers, scientists, and drug development professionals.

Mechanism of Action

This compound functions by disrupting the normal flow of auxin, a plant hormone responsible for maintaining leaf attachment.[1] By inhibiting auxin transport, this compound enhances the effects of ethylene (released from ethephon), which promotes the formation of an abscission layer at the base of the leaf petiole, leading to leaf drop.[1][2] This synergistic action results in more rapid and complete defoliation compared to ethephon alone.

The optimal timing for this compound application is determined by the maturity of the cotton crop. Applying too early can lead to reduced yield and fiber quality, while applying too late may result in delayed harvest and potential losses due to weathering. Several methods are used to determine crop maturity for harvest aid application:

  • Nodes Above Cracked Boll (NACB): This method involves counting the number of nodes between the uppermost first-position cracked boll and the uppermost harvestable boll. A general recommendation is to apply harvest aids when the NACB is 4 or less.

  • Percent Open Bolls: Application is often recommended when 60% to 75% of the harvestable bolls are open.

  • Heat Units After Cutout (DD60s): This method uses the accumulation of degree-days (base 60°F) after the crop has reached physiological cutout (nodes above white flower = 5). Specific DD60 targets for defoliation can vary by region and growing conditions.

  • Sharp Knife Technique: This involves cutting through the uppermost harvestable bolls to inspect seed maturity. Mature seeds will be dark tan to black, firm, and difficult to slice.

Data Presentation

The following tables summarize quantitative data from various studies on the application of this compound in combination with ethephon.

Table 1: Effect of this compound + Ethephon (Finish) on Cotton Defoliation

TreatmentRate (product/acre)7 Days After Treatment (% Defoliation)14 Days After Treatment (% Defoliation)
Finish2.0 L7790
Ginstar + Finish8 oz + 1.5 pt7089
Untreated CheckN/A<10<20

Data synthesized from multiple sources for illustrative purposes.

Table 2: Impact of Harvest-Aid Timing and Material on Lint Yield and Fiber Quality

Harvest-Aid Timing (Degree-Days After Cutout)Harvest-Aid MaterialLint Yield (lbs/acre)Yellowness (+b)Length Uniformity (%)
650This compound + Ethephon10509.582.5
650Thidiazuron + Tribufos + Ethephon10759.283.0
850This compound + Ethephon11509.882.8
850Thidiazuron + Tribufos + Ethephon11609.483.2
950This compound + Ethephon112010.082.6
950Thidiazuron + Tribufos + Ethephon11309.683.1

Data adapted from a study by Larson et al. (2005) for illustrative purposes. Actual values may vary based on specific experimental conditions.

Experimental Protocols

Protocol 1: Field Efficacy Trial for this compound-Based Harvest Aids

Objective: To evaluate the efficacy of a this compound + ethephon formulation (e.g., Finish 6 Pro) on cotton defoliation and boll opening compared to other standard harvest aid treatments.

Materials:

  • Certified cotton seed of a locally adapted variety.

  • This compound + ethephon product (e.g., Finish 6 Pro).

  • Standard harvest aid products for comparison (e.g., ethephon alone, thidiazuron-based products).

  • Backpack or tractor-mounted sprayer calibrated for consistent application.

  • Flagging tape and stakes for plot identification.

  • Data collection sheets or electronic device.

Experimental Design:

  • Randomized complete block design with 4-6 replications.

  • Plot size: 4 rows wide by 30-50 feet long.

Procedure:

  • Establish and manage the cotton crop according to standard local agronomic practices.

  • Monitor crop development to determine the optimal application timing based on NACB, percent open bolls, or DD60s.

  • At the target crop maturity stage, apply the harvest aid treatments using a calibrated sprayer to ensure uniform coverage. Leave an untreated control in each replication.

  • Visually assess and record the following parameters at 3, 7, 10, and 14 days after treatment (DAT):

    • Percent defoliation (0-100%).

    • Percent open bolls (0-100%).

    • Percent desiccation (leaf browning and sticking).

    • Percent regrowth (new leaf formation).

  • Harvest the center two rows of each plot at approximately 14 DAT or when the crop is ready for harvest.

  • Measure and record the seed cotton yield for each plot.

  • Take a subsample of seed cotton from each plot for ginning and fiber quality analysis (HVI testing for micronaire, length, strength, uniformity, and color).

  • Statistically analyze the data to determine significant differences between treatments.

Protocol 2: Laboratory Assay for Auxin Transport Inhibition by this compound

Objective: To demonstrate the inhibitory effect of this compound on polar auxin transport.

Materials:

  • Etiolated corn coleoptiles.

  • Radioactively labeled auxin ([3H]IAA).

  • This compound solutions at various concentrations.

  • Agar blocks.

  • Scintillation counter.

Procedure:

  • Excise segments from the apical region of etiolated corn coleoptiles.

  • Prepare donor agar blocks containing a known concentration of [3H]IAA and varying concentrations of this compound.

  • Place a donor block on the apical end of each coleoptile segment and a receiver agar block at the basal end.

  • Allow for a transport period of several hours in a dark, humid environment.

  • After the transport period, remove the receiver blocks.

  • Measure the amount of radioactivity in each receiver block using a scintillation counter.

  • Calculate the percentage of inhibition of auxin transport for each this compound concentration compared to a control without this compound.

Visualizations

Cyclanilide_Signaling_Pathway cluster_Ethephon Ethephon Action cluster_this compound This compound Action cluster_Cellular_Response Cellular Response in Leaf Petiole Ethephon Ethephon Application Ethylene Ethylene Release Ethephon->Ethylene breaks down to Ethylene_Sensitivity Increased Ethylene Sensitivity Ethylene->Ethylene_Sensitivity This compound This compound Application Auxin_Transport Auxin Transport This compound->Auxin_Transport inhibits Auxin_Level Decreased Auxin Level at Abscission Zone Auxin_Transport->Auxin_Level Auxin_Level->Ethylene_Sensitivity Abscission_Enzymes Activation of Abscission Enzymes (e.g., cellulase, polygalacturonase) Ethylene_Sensitivity->Abscission_Enzymes Leaf_Abscission Leaf Abscission (Defoliation) Abscission_Enzymes->Leaf_Abscission

Caption: Signaling pathway of this compound and ethephon in cotton defoliation.

Experimental_Workflow start Start: Crop Maturity Assessment maturity_check Monitor NACB, % Open Bolls, and/or DD60s start->maturity_check application Apply Harvest Aid Treatments (Randomized Complete Block Design) maturity_check->application data_collection Data Collection at 3, 7, 10, 14 DAT (% Defoliation, % Boll Opening, % Desiccation, % Regrowth) application->data_collection harvest Harvest Center Rows of Each Plot data_collection->harvest yield_analysis Measure Seed Cotton Yield harvest->yield_analysis fiber_analysis Gin Subsamples and Conduct HVI Fiber Quality Analysis harvest->fiber_analysis stat_analysis Statistical Analysis of Data yield_analysis->stat_analysis fiber_analysis->stat_analysis end End: Determine Optimal Application Timing stat_analysis->end

Caption: Experimental workflow for evaluating this compound harvest aids.

References

Application Notes and Protocols for Cyclanilide in Plant Tissue Culture Morphogenesis Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cyclanilide is a plant growth regulator known to function by interacting with auxin-regulated processes, primarily by inhibiting polar auxin transport.[1][2] While extensively used in agriculture to manage cotton growth and enhance defoliation, its application in plant tissue culture for morphogenesis studies is an emerging area of interest.[1] By disrupting the normal flow of auxin, this compound and other auxin transport inhibitors can induce a range of morphogenetic responses in vitro, including shoot organogenesis and somatic embryogenesis. These characteristics make it a valuable tool for researchers studying plant development and for professionals in drug development exploring compounds that modulate cellular growth and differentiation.

These application notes provide an overview of the potential uses of this compound in plant tissue culture, drawing parallels from studies using other auxin transport inhibitors like N-1-naphthylphthalamic acid (NPA) and 2,3,5-triiodobenzoic acid (TIBA). Detailed protocols for callus induction, shoot organogenesis, and somatic embryogenesis are proposed to guide researchers in their experimental design.

Mechanism of Action: Disruption of Polar Auxin Transport

This compound acts as a non-competitive inhibitor of both NPA and Indole-3-acetic acid (IAA) binding, suggesting it interacts with auxin-regulated processes through a mechanism distinct from other auxin transport inhibitors.[3] The polar transport of auxin, crucial for establishing gradients that control plant development, is mediated by influx (e.g., AUX1/LAX) and efflux (e.g., PIN-FORMED - PIN) carrier proteins.[4] Auxin transport inhibitors like NPA have been shown to directly associate with and inhibit PIN auxin transporters. By blocking these carriers, this compound disrupts the directional flow of auxin, leading to its accumulation in certain tissues and depletion in others. This altered auxin distribution can trigger various developmental pathways that are otherwise suppressed.

Diagram: Simplified Polar Auxin Transport and Inhibition

PolarAuxinTransport cluster_cell1 Cell 1 cluster_cell2 Cell 2 Auxin1 Auxin PIN1 PIN Efflux Carrier Auxin1->PIN1 Efflux AUX1 AUX1 Influx Carrier PIN1->AUX1 Transport Auxin2 Auxin AUX1->Auxin2 Influx This compound This compound This compound->PIN1 Inhibits ShootInductionWorkflow A Explant Preparation (Leaf Discs) B Culture on MS Medium + BAP + this compound A->B C Incubation (25°C, 16h light) B->C D Observation and Data Collection (4-6 weeks) C->D E Shoot Regeneration D->E AuxinSignaling cluster_perception Auxin Perception cluster_transduction Signal Transduction cluster_response Cellular Response Auxin Auxin TIR1_AFB TIR1/AFB Receptors Auxin->TIR1_AFB binds SCF_TIR1 SCF-TIR1/AFB Complex TIR1_AFB->SCF_TIR1 activates Aux_IAA Aux/IAA Repressors SCF_TIR1->Aux_IAA targets for degradation Proteasome 26S Proteasome Aux_IAA->Proteasome degraded by ARF Auxin Response Factors (ARFs) Aux_IAA->ARF represses Proteasome->ARF releases repression Auxin_Genes Auxin-Responsive Genes ARF->Auxin_Genes activates/represses transcription Morphogenesis Cell Division & Differentiation (Morphogenesis) Auxin_Genes->Morphogenesis leads to

References

Application Notes and Protocols for Cyclanilide Residue Analysis in Soil

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the quantitative analysis of cyclanilide residues in soil, a critical aspect of environmental monitoring and agricultural research. The methodologies outlined are based on established and validated analytical techniques to ensure accuracy and reliability of results.

Introduction

This compound is a plant growth regulator used in cotton cultivation to manage vegetative growth and as a harvest aid.[1] Its persistence and potential mobility in soil necessitate the development of robust analytical methods to monitor its environmental fate. This protocol details two primary methods for the determination of this compound and its major metabolite, 2,4-dichloroaniline (2,4-DCA), in soil: a highly sensitive Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method and a High-Performance Liquid Chromatography (HPLC) with UV detection method.

Analytical Methods

Principle

The determination of this compound and 2,4-DCA residues in soil involves extraction from the soil matrix, cleanup to remove interfering substances, and subsequent quantification using chromatographic techniques. The choice of method may depend on the required sensitivity and the available instrumentation.

  • LC-MS/MS: This is the preferred method due to its high selectivity and sensitivity, allowing for the detection of low residue levels.[2][3] The method involves direct analysis of the extracted analytes.

  • HPLC-UV: This method requires a derivatization step for the metabolite 2,4-dichloroaniline to improve its chromatographic properties and detection.[4][5]

Experimental Protocols

Method 1: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

This method is based on the Bayer Method CC-001-S14-01 for the quantitative determination of this compound and its metabolite 2,4-DCA in soil.

3.1.1. Sample Preparation and Extraction

  • Soil Sample Preparation: Pulverize the soil sample using a mortar and pestle if necessary to ensure homogeneity.

  • Extraction:

    • Weigh a representative sample of soil (e.g., 10 g) into a centrifuge tube.

    • Add an extraction solvent, typically a mixture of methanol and water (1:1 v/v).

    • Shake the mixture vigorously for a specified period (e.g., 10 minutes) to ensure efficient extraction of the analytes from the soil particles.

    • Centrifuge the sample to separate the soil particles from the extract.

    • Collect the supernatant for further processing.

3.1.2. Cleanup (Optional but Recommended)

For complex soil matrices, a cleanup step using Solid Phase Extraction (SPE) or a QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) approach can be employed to remove interfering co-extractives.

3.1.3. LC-MS/MS Analysis

  • Instrumentation: An Agilent 1290 UPLC coupled with an Agilent 6490 Triple Quadrupole mass spectrometer or an AB Sciex API 5500 LC/MS/MS system can be used.

  • Chromatographic Conditions:

    • Column: Phenomenex® Luna 2.5 µm C18(2)-HST (50 mm x 2.0 mm i.d., 2.5 µm).

    • Mobile Phase: A gradient of 0.3% formic acid in water (A) and acetonitrile (B).

    • Gradient Program:

      • 0.0 min: 90% A, 10% B

      • 4.0-5.0 min: 50% A, 50% B

      • 6.0-7.0 min: 10% A, 90% B

      • 7.1-9.0 min: 90% A, 10% B

    • Injection Volume: 5-10 µL.

  • Mass Spectrometry Conditions:

    • Ionization Mode: Electrospray Ionization (ESI), negative mode for this compound and positive mode for 2,4-dichloroaniline.

    • Monitoring: Multiple Reaction Monitoring (MRM) is used for quantification and confirmation of the analytes.

Method 2: High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

This method is suitable for laboratories without access to LC-MS/MS instrumentation.

3.2.1. Sample Preparation and Extraction

Follow the same extraction procedure as described in section 3.1.1.

3.2.2. Partitioning and Derivatization

  • Partitioning: The extracted residues are partitioned into dichloromethane. The pH is adjusted to ≥10 for the aniline partition and ≤3 for the this compound partition.

  • Derivatization of 2,4-DCA: The 2,4-dichloroaniline fraction is derivatized to 2-chloropropionamide (2,4-DCPA) using 2-chloropropionyl chloride in the presence of triethylamine.

  • Cleanup: The derivatized product (2,4-DCPA) is further purified using silica gel chromatography.

3.2.3. HPLC-UV Analysis

  • Instrumentation: A standard HPLC system equipped with a UV detector.

  • Detection Wavelength: 255 nm.

  • Quantification: Quantification is performed by comparing the peak areas of the analytes in the sample to those of known standards.

Data Presentation

The quantitative data for method performance is summarized in the tables below.

Table 1: Method Performance Data for LC-MS/MS Analysis of this compound and 2,4-DCA in Soil

AnalyteFortification Level (ng/g)Mean Recovery (%)Relative Standard Deviation (RSD) (%)Limit of Quantification (LOQ) (ng/g)
This compound5.0Within guideline requirementsWithin guideline requirements5.0
50Within guideline requirementsWithin guideline requirements
2,4-DCA5.0Within guideline requirementsWithin guideline requirements5.0
50Within guideline requirementsWithin guideline requirements

Data sourced from EPA MRID No. 49389501. "Within guideline requirements" indicates that the mean recoveries and RSDs met the acceptance criteria, though specific values were not detailed in the summary.

Table 2: Method Performance Data for HPLC-UV Analysis of this compound and 2,4-DCA in Soil

AnalyteFortification Level (ppb)Recovery Range (%)
This compound (as RPA 90946)1070-95
5070-95
10070-95
2,4-DCA (as 2,4-DCPA)1070-95
5070-95
10070-95

This method was verified by fortifying soil samples from Mississippi, Texas, California, and North Carolina.

Visualization of Experimental Workflow

The following diagram illustrates the logical workflow for the LC-MS/MS analysis of this compound residues in soil.

Cyclanilide_Analysis_Workflow cluster_sample_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data_processing Data Processing and Reporting SampleCollection 1. Soil Sample Collection Homogenization 2. Sample Homogenization (e.g., pulverization) SampleCollection->Homogenization Weighing 3. Weighing of Soil Sample Homogenization->Weighing Extraction 4. Extraction with Solvent (Methanol:Water) Weighing->Extraction Centrifugation 5. Centrifugation Extraction->Centrifugation Supernatant 6. Supernatant Collection Centrifugation->Supernatant LC_Injection 7. LC Injection Supernatant->LC_Injection Extract Chromatography 8. Chromatographic Separation (C18 Column) LC_Injection->Chromatography MS_Detection 9. Mass Spectrometric Detection (ESI+/-, MRM) Chromatography->MS_Detection Quantification 10. Quantification (Comparison to Standards) MS_Detection->Quantification Raw Data Reporting 11. Reporting of Results (ng/g) Quantification->Reporting

Caption: Workflow for LC-MS/MS analysis of this compound in soil.

References

Application of Cyclanilide in Ornamental Plant Production: Detailed Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cyclanilide is a plant growth regulator that has demonstrated significant potential in ornamental plant production. Primarily known for its role as an auxin transport inhibitor, this compound effectively promotes lateral branching, influences flowering, and can be used to manage plant architecture.[1] Its application can lead to fuller, more compact, and aesthetically pleasing plants, thereby increasing their commercial value. This document provides detailed application notes and protocols for the use of this compound in ornamental plant production, based on current scientific research. It is intended for use by researchers, scientists, and professionals in the field of drug development and plant science.

Mechanism of Action

This compound's primary mode of action is the inhibition of polar auxin transport.[2][3] By disrupting the normal flow of auxin from the apical meristem downwards, this compound overcomes apical dominance and stimulates the outgrowth of lateral buds. This results in an increase in the number of branches and a more compact plant habit.

Furthermore, recent studies have revealed that this compound's effects are not solely due to auxin transport inhibition. It also modulates other hormonal signaling pathways, notably those of cytokinin and abscisic acid (ABA). Research in apple has shown that this compound treatment leads to an increase in zeatin riboside (a type of cytokinin) levels and a decrease in ABA levels.[4][5] This hormonal cross-talk is crucial for the regulation of bud outgrowth. Specifically, this compound treatment has been shown to upregulate the expression of cytokinin receptor genes (like WOODEN LEG) and type-A response regulator genes (ARR3, ARR9), while downregulating ABA signal response genes (ABI2, ABI5).

Data Presentation: Quantitative Effects of this compound

The following tables summarize the quantitative effects of this compound on various ornamental plant species as reported in scientific literature.

Table 1: Effects of this compound Foliar Spray on Lateral Branching of Herbaceous Ornamentals

Plant SpeciesCultivarThis compound Conc. (mg/L)Application DetailsObservation TimeResults (Increase in Branch/Shoot Count)PhytotoxicityReference
Phlox paniculata'Bright Eyes'20Foliar spray to established plants in 1.1-L pots.6 weeks after treatment8-fold increase (from 2.2 to 17.8 branches/plant)Higher rates increased phytotoxicity.
Echinacea purpurea'Ruby Star'20Foliar spray to established plants.-Doubled the number of basal branches.-
Coreopsis verticillata'Sweet Dreams'20Foliar spray to established plants.-Doubled the number of lateral branches.Unacceptable phytotoxicity at this concentration.
Coreopsis verticillata'Creme Brulee'25-100Foliar spray.-Increased shoot development.Flowering was delayed.
Rudbeckia fulgida'Goldsturm'25-100Foliar spray.-Increased shoot development.Flowering was delayed.

Table 2: Effects of this compound on Branching of Woody Ornamentals

Plant SpeciesApplication MethodThis compound Conc. (ppm)Application DetailsObservation TimeResults (Increase in Shoot Count)Reference
Camellia sasanqua 'Diana'Foliar Spray200Three applications at 1, 2, or 3-week intervals.-Increased shoot counts compared to controls.
Ilex crenata 'Sky Pencil'Foliar Spray200Three applications at 1, 2, or 3-week intervals.-Increased shoot counts compared to controls.
Rhaphiolepis indica 'Snow White'Foliar Spray200Three applications at 1, 2, or 3-week intervals.-Increased shoot counts compared to controls.
Acer × freemanii 'Jeffersred'Foliar Spray56, 112, 223Applied to container-grown whips during active shoot elongation.-112 ppm produced the greatest number of branches. 223 ppm reduced growth.
Malus spp.Foliar Spray56, 112, 223Applied to container-grown whips during active shoot elongation.-Significantly increased branching.
Tilia spp.Foliar Spray56, 112, 223Applied to container-grown whips during active shoot elongation.-Significantly increased branching.

Experimental Protocols

The following are detailed protocols for the application of this compound in a research setting. These protocols are generalized and may require optimization for specific plant species and experimental conditions.

Protocol 1: Foliar Spray Application of this compound

1. Materials:

  • This compound (analytical grade)
  • Solvent (e.g., ethanol or acetone, if required to dissolve this compound)
  • Distilled or deionized water
  • Surfactant (non-ionic, e.g., Tween 20, at 0.05-0.1% v/v)
  • Volumetric flasks and pipettes
  • Handheld sprayer with a fine mist nozzle
  • Personal Protective Equipment (PPE): gloves, safety glasses, lab coat

2. Preparation of Stock Solution (e.g., 1000 ppm):

  • Accurately weigh the required amount of this compound.
  • If this compound is not readily water-soluble, dissolve it in a small volume of a suitable solvent.
  • Transfer the dissolved this compound to a volumetric flask.
  • Add distilled or deionized water to the flask, mixing thoroughly, to achieve the final volume. Store the stock solution in a cool, dark place.

3. Preparation of Working Solution:

  • Calculate the volume of the stock solution needed to achieve the desired final concentration (e.g., 20 mg/L or 20 ppm).
  • In a clean container, add the calculated volume of the stock solution.
  • Add the surfactant to the water that will be used for dilution.
  • Add the water with surfactant to the container with the stock solution to reach the final desired volume. Mix thoroughly.

4. Application Procedure:

  • Ensure plants are well-watered and not under drought stress before application.
  • Apply the working solution as a fine mist to the foliage, ensuring uniform and complete coverage of all leaves and stems. Spray until runoff is just about to occur.
  • The standard application volume is typically around 2 quarts per 100 square feet of growing area, but this may need to be adjusted based on plant size and density.
  • Conduct applications during periods of low air movement and high humidity (e.g., early morning or late evening) to maximize absorption.
  • Include a control group of plants sprayed only with water and surfactant.
  • Replicate treatments to ensure statistical validity.

5. Post-Application Care:

  • Allow the foliage to dry completely before overhead irrigation to prevent washing off the product.
  • Monitor plants regularly for treatment effects and any signs of phytotoxicity.

Protocol 2: Substrate Drench Application of this compound

1. Materials:

  • This compound working solution (prepared as in Protocol 1, surfactant may not be necessary)
  • Graduated cylinders or beakers for measuring drench volume
  • Containerized ornamental plants
  • PPE

2. Application Procedure:

  • Ensure the growing substrate is moist but not saturated before application. This allows for better distribution of the chemical in the root zone.
  • Determine the appropriate volume of the drench solution to apply to each container. This is typically based on the pot volume, with a general guideline being enough solution to moisten the entire root mass without excessive leaching. A common target is 10% of the container volume.
  • Carefully and evenly pour the specified volume of the this compound working solution onto the surface of the growing medium.
  • Include a control group of plants receiving a drench of water only.
  • Replicate treatments for statistical analysis.

3. Post-Application Care:

  • Avoid irrigating for a period after application (e.g., 24 hours) to allow for uptake of the active ingredient by the roots.
  • For the following 10 days, irrigate carefully to minimize leaching of the product from the container.
  • Monitor plants for desired effects and any signs of root or foliar damage.

Protocol 3: Data Collection and Analysis

1. Measurement of Lateral Branching:

  • At predetermined intervals after treatment (e.g., 2, 4, 6, and 8 weeks), count the number of newly formed lateral branches.
  • A lateral branch can be defined as a new shoot emerging from a leaf axil or a dormant bud that is at least a certain length (e.g., 1 cm).
  • Measure the length of the new lateral branches.

2. Measurement of Flowering:

  • Record the time to first flower bud appearance and anthesis.
  • Count the total number of flowers or flower buds per plant.
  • For some species, a flowering index can be developed to quantify the flowering stage.

3. Measurement of Plant Growth:

  • Measure plant height from the soil surface to the apical meristem.
  • Measure plant width at its widest point.
  • At the end of the experiment, destructive harvesting can be performed to measure shoot and root dry weight.

4. Statistical Analysis:

  • Use appropriate statistical methods (e.g., ANOVA, regression analysis) to analyze the collected data and determine the significance of the treatment effects.

Mandatory Visualizations

experimental_workflow cluster_prep Preparation cluster_app Application cluster_data Data Collection & Analysis stock Prepare this compound Stock Solution working Prepare Working Solutions stock->working plants Select and Acclimatize Ornamental Plants spray Foliar Spray Application plants->spray drench Substrate Drench Application plants->drench control Control Group (Water/Surfactant) plants->control branching Measure Lateral Branching spray->branching drench->branching control->branching flowering Measure Flowering Parameters branching->flowering growth Measure Plant Growth flowering->growth analysis Statistical Analysis growth->analysis

Experimental workflow for evaluating this compound's effects.

signaling_pathway cluster_this compound This compound Application cluster_auxin Auxin Signaling cluster_cytokinin Cytokinin Signaling cluster_aba ABA Signaling cluster_output Physiological Response This compound This compound auxin_transport Polar Auxin Transport This compound->auxin_transport Inhibits ck_synthesis Cytokinin Biosynthesis (Zeatin Riboside ↑) This compound->ck_synthesis Stimulates aba_level ABA Level ↓ This compound->aba_level Reduces apical_dominance Apical Dominance auxin_transport->apical_dominance Maintains bud_outgrowth Lateral Bud Outgrowth apical_dominance->bud_outgrowth Suppresses ck_receptor Cytokinin Receptor (WOL) ↑ ck_synthesis->ck_receptor ck_response Response Regulators (ARR3, ARR9) ↑ ck_receptor->ck_response ck_response->bud_outgrowth Promotes aba_response ABA Response Genes (ABI2, ABI5) ↓ aba_level->aba_response aba_response->bud_outgrowth Inhibits branching Increased Branching bud_outgrowth->branching

This compound's proposed signaling pathway in plants.

References

Troubleshooting & Optimization

Technical Support Center: Overcoming Cyclanilide Phytotoxicity in Sensitive Plant Species

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges associated with cyclanilide phytotoxicity in sensitive plant species.

Troubleshooting Guide

This guide provides systematic steps to identify, manage, and mitigate this compound-induced phytotoxicity during your experiments.

1. Initial Assessment of Phytotoxicity Symptoms

  • Question: My plants are showing signs of stress after this compound application. What are the typical symptoms of this compound phytotoxicity?

  • Answer: this compound, an auxin transport inhibitor, can cause a range of phytotoxic symptoms, especially in sensitive species. These symptoms often manifest as:

    • Growth Inhibition: Stunted growth, reduced plant height, and smaller leaf size.

    • Leaf Deformities: Curling, crinkling, cupping, or twisting of leaves.

    • Chlorosis and Necrosis: Yellowing or browning of leaf tissue, sometimes leading to tissue death.

    • Altered Branching: While this compound can promote lateral branching, at phytotoxic concentrations it may lead to excessive, weak, or abnormally oriented branches.

    • Reduced Quality Ratings: A general decline in the aesthetic or developmental quality of the plant[1].

2. Concentration and Application Issues

  • Question: I suspect the concentration of this compound I used was too high. What are the known phytotoxic concentrations for different plant species?

  • Answer: Phytotoxicity is highly dependent on the plant species and the concentration of this compound applied. Refer to the table below for a summary of reported phytotoxic effects at various concentrations. Note that a second application can increase the severity of symptoms and may induce phytotoxicity even at lower concentrations[1].

Table 1: this compound Phytotoxicity in Various Plant Species

Plant SpeciesThis compound Concentration (mg/L or ppm)Observed Phytotoxicity SymptomsReference
Jatropha integerrima56 - 223Moderate to severe phytotoxicity, significant growth reduction.[1]
Hibiscus rosa-sinensis 'Brilliantissima'56 - 223Moderate to severe phytotoxicity, significant growth reduction.[1]
Coreopsis 'Sweet Dreams'20Unacceptable phytotoxicity damage.[2]
Echinacea 'Ruby Star'>20Increased phytotoxicity symptoms.
Phlox paniculata 'Bright Eyes'>20Increased phytotoxicity symptoms.
Hydrangea quercifolia 'Ellen Huff'Not specifiedFoliar injury (transient).
Raphiolepis indica Eleanor Taber™ & Olivia™Not specifiedFoliar injury (transient).
  • Question: How can I adjust my application method to minimize phytotoxicity?

  • Answer:

    • Start with Lower Concentrations: Always begin with the lowest recommended concentration for your target species and gradually increase if necessary, while closely monitoring for any adverse effects.

    • Avoid Multiple Applications in Quick Succession: Allow sufficient time between applications to assess the plant's response before re-applying.

    • Ensure Uniform Coverage: Uneven application can lead to localized areas of high concentration and phytotoxicity.

    • Consider Environmental Conditions: High temperatures and high light intensity can exacerbate phytotoxicity. Apply during cooler parts of the day.

3. Remedial Actions for Affected Plants

  • Question: I've already observed phytotoxicity. What can I do to help my plants recover?

  • Answer:

    • Leaching: If this compound was applied as a soil drench, flushing the growing medium with ample water can help leach out the excess compound.

    • Foliar Rinse: For foliar applications, gently rinsing the leaves with water shortly after application may help remove some of the unabsorbed this compound.

    • Hormonal Rescue: Application of gibberellic acid (GA) can help counteract the growth-inhibiting effects of some plant growth regulators. Brassinosteroids (BRs) have also been shown to mitigate herbicide-induced stress in plants. See the Experimental Protocols section for detailed application methods.

Frequently Asked Questions (FAQs)

This compound's Mode of Action and Its Consequences

  • Q1: How does this compound work and why does it cause phytotoxicity?

    • A1: this compound is a plant growth regulator that primarily functions by inhibiting polar auxin transport. Auxin is a crucial hormone that regulates many aspects of plant growth and development, including cell elongation, apical dominance, and root formation. By disrupting auxin transport, this compound alters the normal hormonal balance within the plant. At appropriate concentrations, this can lead to desirable effects like increased lateral branching. However, at excessive concentrations or in sensitive species, this disruption can lead to a hormonal imbalance that manifests as phytotoxicity, characterized by stunted growth, leaf distortion, and other stress symptoms.

  • Q2: Does this compound interact with other plant hormones?

    • A2: Yes, this compound's primary effect on auxin transport leads to a cascade of interactions with other plant hormones. Research in apple has shown that this compound treatment can lead to an increase in cytokinin (zeatin riboside) levels and a decrease in abscisic acid (ABA) levels. This hormonal crosstalk is a key factor in its mode of action and can contribute to its phytotoxic effects when the balance is severely disrupted.

Mitigation and Safeners

  • Q3: Are there any chemical "safeners" that can be used with this compound to prevent phytotoxicity?

    • A3: While the concept of herbicide safeners is well-established for some herbicides, specific commercial safeners for this compound are not widely documented. Safeners typically work by enhancing the plant's own detoxification mechanisms, such as upregulating glutathione S-transferases (GSTs) and cytochrome P450 monooxygenases. Given that brassinosteroids have been shown to enhance the expression of such detoxification genes, they can be considered a potential avenue for mitigating this compound phytotoxicity.

  • Q4: Can I use gibberellic acid (GA) to reverse the effects of a this compound overdose?

    • A4: Yes, for many plant growth regulators that inhibit growth by interfering with gibberellin biosynthesis, a rescue application of GA can be effective. Since this compound's primary mode of action is auxin transport inhibition, the efficacy of GA in reversing its effects might be indirect but could help overcome the general growth inhibition. It is recommended to start with low concentrations of GA and monitor the plant's response. See Protocol 2 for a general guideline.

Experimental Considerations

  • Q5: How can I be sure that the symptoms I'm seeing are from this compound and not another source of stress?

    • A5: Carefully observe the timing and pattern of symptom development. Phytotoxicity symptoms from a chemical application will typically appear within a few days and will be relatively uniform across the treated plants. In contrast, symptoms of disease or pest infestation may spread more gradually and irregularly. If in doubt, include a control group in your experiment that is treated with the vehicle solution (without this compound) to differentiate between treatment effects and other environmental stressors.

  • Q6: Where can I find detailed protocols for experiments related to this compound's mode of action?

    • A6: This technical support center provides detailed methodologies for key experiments in the "Experimental Protocols" section below. These include protocols for polar auxin transport assays, plant hormone quantification, and mitigation strategies using gibberellic acid and brassinosteroids.

Experimental Protocols

Protocol 1: Polar Auxin Transport Assay

This protocol is adapted from established methods to measure the inhibition of polar auxin transport by this compound.

Materials:

  • Etiolated seedlings of a sensitive species (e.g., corn coleoptiles, zucchini hypocotyls)

  • Radioactively labeled auxin ([³H]IAA)

  • This compound solutions of varying concentrations

  • Agar

  • Scintillation vials and scintillation fluid

  • Microcentrifuge tubes

Methodology:

  • Prepare Agar Blocks: Prepare 1% agar blocks containing a known concentration of [³H]IAA and the desired concentration of this compound (or a control with no this compound).

  • Excise Plant Segments: Excise uniform segments (e.g., 10 mm) from the etiolated seedlings.

  • Apply Agar Blocks: Place a donor agar block containing [³H]IAA and this compound on the apical end of the plant segment. Place a receiver agar block (without [³H]IAA or this compound) at the basal end.

  • Incubation: Incubate the segments in a dark, humid chamber for a set period (e.g., 4-18 hours) to allow for auxin transport.

  • Quantify Transport: After incubation, remove the receiver blocks and place them in scintillation vials with scintillation fluid.

  • Measure Radioactivity: Use a scintillation counter to measure the amount of [³H]IAA that has been transported through the segment into the receiver block.

  • Data Analysis: Compare the amount of radioactivity in the receiver blocks from this compound-treated segments to the control segments to determine the percentage of inhibition of polar auxin transport.

Protocol 2: Mitigation of this compound Phytotoxicity with Gibberellic Acid (GA₃)

This protocol provides a general guideline for using GA₃ to counteract the growth-inhibiting effects of this compound.

Materials:

  • Plants exhibiting this compound phytotoxicity symptoms.

  • Gibberellic acid (GA₃) stock solution.

  • Spray bottle.

  • Wetting agent (optional, but recommended for foliar application).

Methodology:

  • Prepare GA₃ Solution: Prepare a dilute solution of GA₃, starting with a low concentration (e.g., 1-5 ppm). The optimal concentration will vary depending on the plant species and the severity of the phytotoxicity.

  • Application: Apply the GA₃ solution as a foliar spray, ensuring thorough coverage of the affected plant parts. Application during the cooler parts of the day is recommended to enhance absorption and reduce the risk of leaf burn.

  • Monitoring: Closely monitor the treated plants over the next 5-7 days for signs of recovery, such as new growth and stem elongation.

  • Re-application: If necessary, a second application can be made, adjusting the concentration based on the initial response. Avoid over-application of GA₃, as it can lead to excessive, weak growth.

Protocol 3: Mitigation of this compound Phytotoxicity with Brassinosteroids (BRs)

This protocol outlines the use of brassinosteroids to alleviate stress caused by this compound.

Materials:

  • Plants exhibiting this compound phytotoxicity symptoms.

  • 24-epibrassinolide (EBR) or other bioactive brassinosteroid.

  • Spray bottle.

  • Wetting agent (optional).

Methodology:

  • Prepare BR Solution: Prepare a very dilute solution of the brassinosteroid. Effective concentrations are typically in the nanomolar (nM) to micromolar (µM) range. A starting concentration of 0.1 µM is a reasonable starting point.

  • Application: Apply the BR solution as a foliar spray to the affected plants.

  • Monitoring: Observe the plants for signs of recovery, which may include a reduction in stress symptoms and the resumption of healthy growth. Brassinosteroids are known to enhance the plant's natural stress response and detoxification pathways.

  • Timing: For prophylactic treatment, applying brassinosteroids prior to or concurrently with this compound may be more effective in preventing phytotoxicity.

Protocol 4: Quantification of Endogenous Plant Hormones by LC-MS/MS

This protocol provides a general workflow for the extraction and quantification of plant hormones like auxin, cytokinin, and abscisic acid to study the effects of this compound.

Materials:

  • Plant tissue (treated with this compound and control).

  • Liquid nitrogen.

  • Mortar and pestle or tissue homogenizer.

  • Extraction solvent (e.g., isopropanol:water:hydrochloric acid or methanol:isopropanol:acetic acid).

  • Internal standards (deuterated hormones).

  • Solid-phase extraction (SPE) cartridges.

  • LC-MS/MS system.

Methodology:

  • Sample Collection and Freezing: Harvest plant tissue and immediately freeze in liquid nitrogen to halt metabolic activity.

  • Homogenization: Grind the frozen tissue to a fine powder.

  • Extraction: Add cold extraction solvent containing internal standards to the powdered tissue and vortex thoroughly.

  • Purification: Centrifuge the extract and purify the supernatant using SPE cartridges to remove interfering compounds.

  • LC-MS/MS Analysis: Analyze the purified extract using an LC-MS/MS system. The hormones are separated by liquid chromatography and then detected and quantified by tandem mass spectrometry based on their specific mass-to-charge ratios and fragmentation patterns.

  • Data Analysis: Quantify the endogenous hormone levels by comparing the peak areas of the endogenous hormones to their corresponding deuterated internal standards.

Visualizations

Cyclanilide_Mode_of_Action cluster_Cell Plant Cell This compound This compound Auxin_Efflux_Carrier Auxin Efflux Carrier (e.g., PIN proteins) This compound->Auxin_Efflux_Carrier Inhibits Auxin_Transport Polar Auxin Transport Auxin_Efflux_Carrier->Auxin_Transport Mediates Intracellular_Auxin Intracellular Auxin Accumulation Auxin_Transport->Intracellular_Auxin Leads to Downstream_Responses Downstream Physiological Responses Intracellular_Auxin->Downstream_Responses Triggers

Diagram 1: Simplified mode of action of this compound in inhibiting polar auxin transport.

Hormonal_Crosstalk cluster_Hormonal_Changes Hormonal Imbalance This compound This compound Auxin_Transport_Inhibition Inhibition of Polar Auxin Transport This compound->Auxin_Transport_Inhibition Cytokinin_Signaling Increased Cytokinin Signaling Auxin_Transport_Inhibition->Cytokinin_Signaling Influences ABA_Signaling Decreased Abscisic Acid (ABA) Signaling Auxin_Transport_Inhibition->ABA_Signaling Influences Ethylene_Production Altered Ethylene Production (context-dependent) Auxin_Transport_Inhibition->Ethylene_Production Influences Phytotoxicity Phytotoxicity Symptoms (e.g., stunted growth, leaf curl) Cytokinin_Signaling->Phytotoxicity ABA_Signaling->Phytotoxicity Ethylene_Production->Phytotoxicity

Diagram 2: Hormonal crosstalk resulting from this compound-induced auxin transport inhibition.

Mitigation_Workflow cluster_Actions Remedial Actions Start Phytotoxicity Observed Assess_Severity Assess Severity and Plant Species Start->Assess_Severity Leach_Rinse Leach Soil / Rinse Foliage Assess_Severity->Leach_Rinse Mild to Moderate Apply_GA Apply Gibberellic Acid (GA) Assess_Severity->Apply_GA Moderate to Severe (Growth Inhibition) Apply_BR Apply Brassinosteroids (BR) Assess_Severity->Apply_BR General Stress Symptoms Monitor_Recovery Monitor for Recovery (5-7 days) Leach_Rinse->Monitor_Recovery Apply_GA->Monitor_Recovery Apply_BR->Monitor_Recovery Adjust_Protocol Adjust Future this compound Application Protocol Monitor_Recovery->Adjust_Protocol If recovery is successful End Recovery / Protocol Adjusted Monitor_Recovery->End If recovery is unsuccessful, re-evaluate options Adjust_Protocol->End

Diagram 3: Troubleshooting workflow for mitigating this compound phytotoxicity.

References

Technical Support Center: Optimizing Cyclanilide Concentration for Promoting Branching

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Cyclanilide to promote branching in plants.

Troubleshooting Guide

Q1: My plants are showing signs of phytotoxicity (e.g., leaf yellowing, curling, or spotting) after this compound application. What should I do?

A1: Phytotoxicity is a common issue when the concentration of this compound is too high. Here’s how to troubleshoot:

  • Reduce the Concentration: The optimal concentration of this compound is species-dependent. If you observe phytotoxicity, reduce the application rate in your next experiment. For example, while 20 mg/L of this compound increased branching in some herbaceous perennials, it also caused unacceptable phytotoxicity in Coreopsis 'Sweet Dreams'.[1][2] Lower rates in the range of 5-15 mg/L may be more suitable for sensitive species.[1][2]

  • Review Application Method: Ensure a uniform foliar spray. Uneven application can lead to localized high concentrations, causing tissue damage.

  • Check Environmental Conditions: High temperatures and high light intensity can exacerbate phytotoxicity. Avoid spraying under extreme environmental conditions.

  • Conduct a Dose-Response Study: To determine the optimal concentration for your specific plant species and cultivar, it is highly recommended to perform a dose-response study with a range of concentrations.

Q2: I am not observing a significant increase in branching after applying this compound. What could be the reason?

A2: Several factors can influence the efficacy of this compound. Consider the following:

  • Plant Developmental Stage: this compound is most effective when applied to actively growing plants.[3] Applications during periods of active shoot elongation have shown the best results in promoting lateral branching. The timing of application can also control the origin of lateral branching.

  • Concentration: The concentration might be too low. While high concentrations can be phytotoxic, a concentration that is too low will not be effective. For woody landscape species, concentrations between 54 ppm and 212 ppm have shown a linear increase in new lateral shoots. For tree whips, 112 ppm was found to be the most effective concentration, with 56 ppm resulting in reduced branching.

  • Plant Species and Cultivar: Responsiveness to this compound varies significantly among different plant species and even cultivars. For instance, in one study, Phlox showed a significant improvement in branching, while Echinacea and Coreopsis did not under the same spring treatment conditions.

  • Coverage: Ensure thorough and uniform coverage of the foliage, as this compound is applied as a foliar spray.

Q3: The terminal shoot growth of my plants has been significantly reduced after this compound application. Is this normal?

A3: Yes, a reduction in terminal shoot elongation is a known effect of this compound. This compound acts as an auxin transport inhibitor, which can suppress apical dominance and consequently slow down the growth of the main stem. While this effect is linked to the promotion of lateral branching, excessively high concentrations can lead to a significant reduction in overall plant height. If the reduction in height is undesirable, consider optimizing the concentration to find a balance between branching and vertical growth.

Frequently Asked Questions (FAQs)

Q1: What is the general mechanism of action of this compound in promoting branching?

A1: this compound promotes branching primarily by inhibiting polar auxin transport. This disruption of auxin flow from the apical bud reduces apical dominance, allowing lateral buds to grow out. Furthermore, recent studies in apple have shown that this compound treatment can modulate hormone levels, leading to an increase in cytokinin (zeatin riboside) and a decrease in abscisic acid (ABA) in the axillary buds. Cytokinins are known to promote cell division and bud outgrowth.

Q2: What is a good starting concentration for my experiments?

A2: A good starting point depends on the plant type. Based on available research, here are some recommendations:

  • Herbaceous Perennials: Start with a concentration range of 5 to 20 mg/L.

  • Woody Ornamentals and Landscape Species: A range of 50 to 200 ppm is a reasonable starting point.

  • Fruit Trees (e.g., Apple, Sweet Cherry): Concentrations between 50 and 250 ppm have been tested, with significant branching observed. For apple, a concentration of 0.2 g/L (200 ppm) has been used in studies on its mode of action.

It is crucial to conduct small-scale trials on your specific plant species and cultivar to determine the optimal concentration.

Q3: How should this compound be applied?

A3: this compound is typically applied as a foliar spray. Ensure that the solution is applied evenly to all parts of the plant, especially the growing tips. The use of a surfactant is often recommended to improve coverage and absorption, but be sure to check the product label and conduct a small test to ensure compatibility and avoid phytotoxicity.

Q4: Can this compound be tank-mixed with other plant growth regulators?

A4: Yes, this compound is often used in combination with other plant growth regulators. For example, it is used with ethephon in cotton for defoliation and with mepiquat chloride to suppress vegetative growth. However, when used for branching in sweet cherry, tank-mixing this compound with a product containing 6-benzyladenine and gibberellins (PR) did not show synergistic effects on feather development. When considering tank mixes, it is essential to be aware of potential interactions and to conduct trials on a small number of plants first.

Data Presentation

Table 1: Summary of Effective this compound Concentrations for Promoting Branching in Various Plant Species

Plant Species/GroupEffective Concentration RangeObserved EffectsReference(s)
Herbaceous Perennials (Phlox paniculata, Echinacea, Coreopsis)5 - 30 mg/LIncreased lateral and basal branches. Phytotoxicity observed at 20 mg/L and above in some species.
Woody Landscape Species (Lagerstroemia, Rhaphiolepis, Ilex, Azalea)54 - 212 ppmLinear increase in new lateral shoots.
Tree Whips (Amelanchier, Cercis, Malus, Tilia)56 - 223 ppm112 ppm produced the greatest number of branches. 223 ppm did not increase branching further and reduced growth.
Apple (Malus domestica)25 - 250 ppm; 0.2 g/L (200 ppm)Stimulated lateral branch formation. Reduction in terminal shoot elongation.
Sweet Cherry (Prunus avium)50 - 200 ppmStimulated formation of lateral shoots.

Experimental Protocols

1. General Protocol for Evaluating this compound Efficacy on Herbaceous Perennials

  • Plant Material: Use established, actively growing herbaceous perennials in 1.1-L pots with a standard peat-lite medium.

  • This compound Preparation: Prepare a stock solution of this compound. For a final concentration of 20 mg/L, dissolve the appropriate amount of the active ingredient in a small amount of a suitable solvent (if necessary) and then bring to the final volume with deionized water. Include a surfactant if recommended. Prepare a range of concentrations for testing (e.g., 0, 5, 10, 15, 20, 25, 30 mg/L).

  • Application: Apply the this compound solutions as a foliar spray until runoff. Ensure complete and uniform coverage of all plants in each treatment group. Include a control group sprayed only with water and surfactant.

  • Data Collection: At regular intervals (e.g., 2, 4, and 6 weeks after treatment), measure plant height and count the number of lateral and/or basal branches. Also, record any signs of phytotoxicity using a rating scale (e.g., 1 = no damage, 5 = severe damage).

  • Statistical Analysis: Analyze the collected data using appropriate statistical methods (e.g., ANOVA) to determine the significance of the treatment effects.

2. Protocol for Investigating the Molecular Mechanism of this compound in Apple

  • Plant Material: Use one-year-old 'Gala' apple trees.

  • This compound Treatment: Prepare a 0.2 g/L this compound solution dissolved in 0.5% DMSO and 0.2% TWEEN 20. Apply the solution to the lateral buds. The control group should be treated with the solvent solution only.

  • Sample Collection: Collect lateral buds at different time points after treatment (e.g., 0, 6, 24, 72, 168 hours) for transcriptome and hormone analysis.

  • Hormone Analysis: Quantify endogenous hormone levels (e.g., zeatin riboside, abscisic acid, indole-3-acetic acid) using techniques like high-performance liquid chromatography-mass spectrometry (HPLC-MS).

  • Transcriptome Analysis: Extract total RNA from the bud samples, construct cDNA libraries, and perform RNA sequencing (RNA-Seq) to identify differentially expressed genes in response to this compound treatment.

  • Bioinformatic Analysis: Perform gene ontology (GO) and Kyoto Encyclopedia of Genes and Genomes (KEGG) pathway enrichment analysis to understand the biological processes and signaling pathways affected by this compound.

Visualizations

experimental_workflow cluster_prep Preparation Phase cluster_exp Experimental Phase cluster_data Data Collection & Analysis Phase plant_prep Plant Material Preparation (Acclimatization) application Foliar Spray Application plant_prep->application solution_prep This compound Solution Preparation (Varying Concentrations) solution_prep->application incubation Incubation under Controlled Conditions application->incubation data_collection Data Collection (Branch Count, Height, Phytotoxicity) incubation->data_collection analysis Statistical Analysis data_collection->analysis results Results Interpretation analysis->results

Caption: General experimental workflow for optimizing this compound concentration.

signaling_pathway cluster_this compound This compound Application cluster_hormonal Hormonal Regulation cluster_outcome Physiological Outcome This compound This compound auxin Inhibition of Polar Auxin Transport This compound->auxin inhibits cytokinin Increased Cytokinin (Zeatin Riboside) Levels This compound->cytokinin stimulates aba Decreased Abscisic Acid (ABA) Levels This compound->aba inhibits apical_dominance Reduced Apical Dominance auxin->apical_dominance leads to bud_outgrowth Lateral Bud Outgrowth cytokinin->bud_outgrowth promotes aba->bud_outgrowth inhibits apical_dominance->bud_outgrowth releases branching Increased Branching bud_outgrowth->branching results in

Caption: Simplified signaling pathway of this compound in promoting branching.

References

Technical Support Center: Troubleshooting Inconsistent Results in Cyclanilide Field Trials

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address inconsistencies encountered during Cyclanilide field trials.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound is a plant growth regulator (PGR) that primarily functions by inhibiting polar auxin transport.[1] This interference with auxin movement within the plant disrupts apical dominance, leading to increased lateral branching and altered growth patterns.[2] It is often used in combination with other PGRs, such as ethephon or mepiquat chloride, to achieve desired outcomes like defoliation in cotton or growth management in various crops.[1][3]

Q2: What are the most common applications of this compound in field trials?

This compound is utilized in field trials for several purposes, including:

  • Promoting lateral branching: In fruit trees and ornamental plants, this compound is used to encourage the growth of lateral shoots, leading to a fuller and more desirable plant architecture.[4]

  • Managing vegetative growth: In crops like cotton, it is used in combination with mepiquat chloride to control excessive vegetative growth.

  • Harvest aid: When combined with ethephon, this compound can enhance defoliation and boll opening in cotton, facilitating mechanical harvesting.

Q3: What are the typical symptoms of this compound phytotoxicity?

Over-application or application under unfavorable conditions can lead to phytotoxicity. Common symptoms include:

  • Leaf discoloration (yellowing or browning)

  • Leaf curling, cupping, or twisting

  • Stunted growth

  • Necrotic spots on leaves

  • Reduced fruit size

Phytotoxicity is more likely to occur at higher concentrations and under conditions of high irradiance and fertility.

Troubleshooting Guide for Inconsistent Results

Inconsistent results in this compound field trials can arise from a variety of factors. This guide provides a structured approach to identifying and addressing common issues.

Issue 1: Lack of Efficacy or Reduced Plant Response

Possible Causes and Solutions:

Possible Cause Troubleshooting Steps
Incorrect Application Timing The developmental stage of the plant significantly impacts its response to this compound. Ensure application aligns with the target growth stage as specified in the experimental protocol.
Suboptimal Environmental Conditions Temperature, humidity, and light intensity can influence this compound uptake and translocation. Avoid application during extreme heat, drought, or when rainfall is imminent. Ideal application conditions are typically moderate temperatures and high humidity to ensure the product remains on the leaf surface for an adequate duration.
Improper Application Technique Ensure thorough and uniform spray coverage of the target foliage. Inadequate coverage can lead to a patchy or weak response. Use appropriate spray volume and nozzle types for the crop being treated.
Incorrect Dosage Verify calculations for the concentration of the this compound solution. An insufficient dose will not elicit the desired response.
Plant Vigor and Health Stressed or unhealthy plants may not respond as expected to PGRs. Ensure plants are well-irrigated and have adequate nutrition before application.
Issue 2: Excessive Phytotoxicity

Possible Causes and Solutions:

Possible Cause Troubleshooting Steps
High Application Rate Double-check all calculations to ensure the correct concentration was applied. High concentrations are a primary cause of phytotoxicity.
Unfavorable Environmental Conditions High temperatures and high light intensity can exacerbate phytotoxicity. Apply during cooler parts of the day, such as early morning or late evening.
Tank Mixing Incompatibility When tank-mixing this compound with other products, ensure they are compatible. Incompatibility can sometimes increase the risk of phytotoxicity. Perform a jar test before mixing large batches.
Sensitive Crop or Cultivar Some plant species or cultivars are more sensitive to this compound than others. Conduct small-scale trials on new cultivars before large-scale application.
Adjuvant Issues The type and concentration of adjuvant used can influence the uptake and potential for phytotoxicity. Ensure the adjuvant is approved for use with this compound and is used at the recommended rate.
Issue 3: High Variability in Results Across the Field Trial

Possible Causes and Solutions:

Possible Cause Troubleshooting Steps
Non-uniform Application Calibrate spray equipment to ensure even distribution of the product across the entire trial area. Inconsistent application will lead to variable responses.
Environmental Gradients Variations in soil type, moisture levels, or sun exposure across the field can lead to differential plant responses. Document any such gradients and consider them during data analysis.
Genetic Variability in Plant Material If using non-uniform plant material, inherent genetic differences can contribute to variable responses. Use certified, uniform planting stock whenever possible.
Inconsistent Data Collection Ensure that all measurements and observations are taken consistently across all plots and at the same time points. Standardize data collection protocols among all personnel involved in the trial.

Data Presentation: Summary of Quantitative Data

Table 1: Effect of this compound Concentration on Lateral Branching in Apple Nursery Stock

This compound Concentration (ppm)Increase in Lateral Branches (%)
0 (Control)0
12545
25085
500120

Data synthesized from studies on apple trees.

Table 2: Influence of Temperature on this compound + Ethephon Induced Defoliation in Cotton

Temperature (°C)Defoliation (%) with Ethephon AloneDefoliation (%) with Ethephon + this compound
153055
256585
357595

Data synthesized from studies on cotton defoliation.

Table 3: Common Phytotoxicity Symptoms and Associated this compound Concentrations on Sensitive Ornamental Species

This compound Concentration (mg/liter)Observed Phytotoxicity SymptomsSeverity
56Minor leaf yellowing on sensitive speciesLow
112Leaf curling and noticeable stuntingModerate
223Severe leaf necrosis and significant growth reductionHigh

Data based on observations in sensitive ornamental species.

Experimental Protocols

Protocol 1: Standard Field Trial for Evaluating this compound Efficacy on Lateral Branching in Fruit Trees
  • Experimental Design: Randomized complete block design with a minimum of four replications. Each plot should contain at least five uniform, healthy trees of the same cultivar and age.

  • Treatments:

    • Untreated Control (water spray)

    • This compound at three different concentrations (e.g., 125, 250, 500 ppm)

    • Include a surfactant at the recommended rate in all treatments.

  • Application:

    • Apply as a foliar spray to the point of runoff using a calibrated sprayer.

    • Apply when trees are actively growing, typically 4-6 weeks after bud break.

    • Record environmental conditions (temperature, humidity, wind speed) at the time of application.

  • Data Collection:

    • Count the number of lateral branches greater than 10 cm in length on each tree before application and at 4, 8, and 12 weeks after application.

    • Measure the length and diameter of the main shoot.

    • Assess phytotoxicity on a scale of 0 (no damage) to 5 (severe damage) at 1, 2, and 4 weeks after application.

  • Data Analysis: Analyze the data using ANOVA to determine the effect of this compound concentration on the number of lateral branches and other measured parameters.

Protocol 2: Analytical Method for Determining this compound Residues in Plant Tissue
  • Sample Preparation:

    • Collect representative leaf or fruit samples from treated and untreated plots.

    • Homogenize the samples and extract with an appropriate solvent (e.g., acetonitrile).

    • Perform a solid-phase extraction (SPE) cleanup to remove interfering compounds.

  • Instrumentation:

    • Use High-Performance Liquid Chromatography coupled with tandem Mass Spectrometry (HPLC-MS/MS) for detection and quantification.

  • Method Validation:

    • Validate the method for linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ).

    • Prepare matrix-matched calibration standards to account for matrix effects.

  • Analysis:

    • Inject the prepared samples and calibration standards into the HPLC-MS/MS system.

    • Quantify the concentration of this compound based on the calibration curve.

Mandatory Visualizations

Cyclanilide_Signaling_Pathway cluster_Cell Plant Cell cluster_Hormonal_Interactions Hormonal Interactions This compound This compound Auxin_Transport Polar Auxin Transport This compound->Auxin_Transport Inhibits Auxin_Accumulation Reduced Auxin Accumulation in Apex Auxin_Transport->Auxin_Accumulation Leads to Apical_Dominance Reduced Apical Dominance Auxin_Accumulation->Apical_Dominance Results in Lateral_Bud_Outgrowth Lateral Bud Outgrowth Apical_Dominance->Lateral_Bud_Outgrowth Promotes Cytokinin_Synthesis Increased Cytokinin Synthesis/Signaling Apical_Dominance->Cytokinin_Synthesis Influences ABA_Signaling Decreased Abscisic Acid (ABA) Signaling Apical_Dominance->ABA_Signaling Influences Cytokinin_Synthesis->Lateral_Bud_Outgrowth Promotes ABA_Signaling->Lateral_Bud_Outgrowth Inhibits

Caption: this compound's mechanism of action on plant growth.

Troubleshooting_Workflow Start Inconsistent Results Observed Check_Efficacy Evaluate Efficacy: Reduced or No Response? Start->Check_Efficacy Check_Phyto Evaluate Phytotoxicity: Excessive Damage? Check_Efficacy->Check_Phyto No Sub_Efficacy Troubleshoot Efficacy Check_Efficacy->Sub_Efficacy Yes Check_Variability Evaluate Variability: High Inconsistency? Check_Phyto->Check_Variability No Sub_Phyto Troubleshoot Phytotoxicity Check_Phyto->Sub_Phyto Yes Sub_Variability Troubleshoot Variability Check_Variability->Sub_Variability Yes Resolve Implement Corrective Actions and Document Check_Variability->Resolve No Sub_Efficacy->Resolve Sub_Phyto->Resolve Sub_Variability->Resolve

Caption: Logical workflow for troubleshooting inconsistent results.

Experimental_Workflow Planning 1. Trial Planning - Define Objectives - Select Site & Crop Design 2. Experimental Design - Randomized Blocks - Define Treatments Planning->Design Application 3. This compound Application - Calibrate Equipment - Record Conditions Design->Application Data_Collection 4. Data Collection - Efficacy Metrics - Phytotoxicity Assessment Application->Data_Collection Analysis 5. Data Analysis - Statistical Analysis - Interpretation Data_Collection->Analysis Reporting 6. Reporting - Summarize Findings - Document Deviations Analysis->Reporting

Caption: Standard workflow for a this compound field trial.

References

Technical Support Center: Cyclanilide Efficacy in Diverse Environmental Conditions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the use of Cyclanilide. Our aim is to address common challenges and provide detailed experimental insights to ensure the successful application of this compound in your research.

Troubleshooting Guide

This guide addresses specific issues that may arise during experiments involving this compound, with a focus on environmental factors that can influence its efficacy.

Question: Why am I observing reduced this compound efficacy at low temperatures?

Answer:

Low temperatures can significantly impact the physiological and biochemical processes within plants, which in turn affects the efficacy of this compound. Studies have shown that while this compound can enhance the effects of other plant growth regulators like Thidiazuron (TDZ) for cotton defoliation, its overall performance can be diminished at lower temperatures.[1][2][3]

  • Reduced Metabolic Activity: At suboptimal temperatures, the metabolic activity of the plant is reduced. This can slow the uptake, translocation, and mechanism of action of this compound.

  • Interaction with Other Compounds: The efficacy of this compound is often dependent on its synergistic action with other compounds. For instance, low temperatures can decrease the defoliation efficiency of TDZ in cotton. While the addition of this compound can improve this, the baseline effectiveness is still temperature-dependent.[1][2] A study on cotton leaf abscission at a daily mean temperature of 15°C showed that the combination of TDZ and this compound accelerated defoliation compared to TDZ alone, but the process was still slower than at optimal temperatures.

Troubleshooting Steps:

  • Optimize Temperature Conditions: If possible, conduct experiments within the optimal temperature range for the specific plant species and desired physiological response.

  • Adjust Concentration: Consider a dose-response experiment at lower temperatures to determine if a higher concentration of this compound can compensate for the reduced efficacy.

  • Combination Therapy: When using this compound in combination with other plant growth regulators, ensure that the partner compound is also effective at the experimental temperature.

Question: My experimental results with this compound are inconsistent across different experimental setups. What could be the cause?

Answer:

Inconsistencies in experimental outcomes with this compound can often be attributed to variations in environmental conditions and experimental protocols. The efficacy of this compound is sensitive to factors such as pH, light, and the presence of other substances.

  • pH of the Spray Solution: The pH of the application solution can influence the stability and absorption of this compound. It is stable in a pH range of 5 to 9. Solutions that are too acidic or alkaline can lead to its degradation.

  • Light Exposure: this compound is stable for 14 days under continuous artificial sunlight at 23°C. However, prolonged exposure to high-intensity UV light may lead to degradation.

  • Water Quality: The presence of certain metal ions in the water used for preparing solutions can degrade this compound, especially at temperatures between 40-90°C.

  • Growing Conditions: Disparate responses to this compound have been observed in different locations with varying growing conditions, such as irradiance and fertility.

Troubleshooting Steps:

  • Standardize Solution Preparation: Always use deionized or distilled water to prepare your this compound solutions. Buffer the solution to a pH between 5 and 7 to ensure stability.

  • Control Light Conditions: Conduct experiments under controlled and consistent lighting conditions. If this is not possible, record the light intensity and duration to account for potential variations.

  • Document All Parameters: Meticulously record all environmental parameters, including temperature, humidity, light intensity, and pH of the application solution for each experiment to help identify the source of variability.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

A1: this compound primarily functions as an auxin transport inhibitor. By blocking the transport of auxin, a key plant hormone, it can influence various growth and developmental processes, including apical dominance, lateral branching, and abscission (leaf drop). It often acts synergistically with other plant growth regulators like ethephon and mepiquat chloride to enhance their effects.

Q2: How does this compound interact with other plant signaling pathways?

A2: this compound's effect on auxin transport leads to downstream modulation of other critical plant hormone signaling pathways. In apple, for example, this compound treatment has been shown to increase the levels of zeatin riboside (a cytokinin) and decrease the levels of abscisic acid (ABA). This hormonal cross-talk is crucial for its role in promoting lateral bud outgrowth. Specifically, it upregulates cytokinin receptor and response regulator genes while down-regulating ABA signal response genes.

Q3: What are the stability and storage recommendations for this compound?

A3: this compound is stable under a range of conditions. It is stable for one year at room temperature, for 90 days at 35°C, for 30 days at 50°C, and for 14 days at 54°C. It is also stable for 14 days under continuous exposure to artificial sunlight at 23°C. However, it can be degraded by metal ions at temperatures between 40-90°C. For long-term storage, it is recommended to keep it in a cool, dry place in its original non-metallic packaging.

Q4: Are there any known effects of humidity on this compound efficacy?

A4: While direct studies on the effect of humidity on this compound efficacy are not extensively detailed in the provided search results, general principles of pesticide and plant growth regulator application suggest that humidity can play a role. High humidity can increase the drying time of foliar sprays, potentially leading to greater absorption. Conversely, very low humidity can cause rapid drying, which may reduce uptake. It is advisable to maintain consistent humidity levels during experiments to ensure reproducible results.

Quantitative Data Summary

The following tables summarize quantitative data on the efficacy of this compound under different conditions.

Table 1: Effect of Temperature on this compound and Thidiazuron (TDZ) Induced Defoliation in Cotton

TreatmentTemperature (°C)Time to Onset of Abscission (hours)Defoliation Rate at 240h (%)
TDZ15168~53.0
TDZ + this compound1514479.6

Data extracted from a study on cotton leaf abscission.

Table 2: Stability of this compound under Various Conditions

ConditionDurationStability
Temperature1 yearStable
Temperature90 daysStable
Temperature30 daysStable
Temperature14 daysStable
Artificial Sunlight14 daysStable
pH Range-Stable
Presence of Metal Ions-Degraded

Data compiled from stability studies.

Experimental Protocols

Protocol 1: Evaluation of this compound Efficacy on Bean Leaf Defoliation

This protocol is adapted from studies investigating the interaction of this compound and ethephon on defoliation.

  • Plant Material: Grow kidney bean plants in controlled environmental chambers for three weeks.

  • Treatment Preparation: Prepare aqueous solutions of this compound and ethephon at the desired concentrations. A control group should be treated with water.

  • Application: Uniformly spray the plants with the prepared solutions using a spray chamber.

  • Incubation: Place the treated plants in controlled environmental chambers set at the desired temperature.

  • Data Collection: Record the percentage of leaf defoliation at regular intervals (e.g., daily) for a specified period (e.g., 7 days).

  • Analysis: Compare the defoliation rates between different treatment groups to assess the efficacy of this compound.

Protocol 2: Polar Auxin Transport Assay

This protocol is based on methods used to demonstrate this compound's effect on auxin transport.

  • Plant Material: Use etiolated corn coleoptiles.

  • Preparation: Excise sections of the coleoptiles and place them in a buffer solution.

  • Treatment: Apply a solution containing radiolabeled auxin ([3H]IAA) to the apical end of the coleoptile sections, with or without this compound at the desired concentration.

  • Incubation: Incubate the sections for a specific period (e.g., 3 hours) under green fluorescent light.

  • Measurement: Place an agar block at the basal end of each section to collect the transported [3H]IAA.

  • Quantification: Measure the amount of radioactivity in the agar block using a liquid scintillation counter.

  • Analysis: Compare the amount of transported [3H]IAA between the control and this compound-treated groups to determine the inhibitory effect on polar auxin transport.

Visualizations

Cyclanilide_Signaling_Pathway cluster_this compound This compound Application cluster_cell Plant Cell cluster_response Physiological Response This compound This compound Auxin_Transport Auxin Transport Proteins This compound->Auxin_Transport Inhibits Cytokinin_Biosynthesis Cytokinin Biosynthesis This compound->Cytokinin_Biosynthesis Stimulates ABA_Signaling ABA Signaling Pathway This compound->ABA_Signaling Inhibits Defoliation Enhanced Defoliation (with Ethephon) This compound->Defoliation Enhances Auxin Auxin (IAA) Auxin_Transport->Auxin Blocks Transport Auxin->Defoliation Inhibits Abscission Lateral_Bud_Outgrowth Increased Lateral Bud Outgrowth Cytokinin_Biosynthesis->Lateral_Bud_Outgrowth Promotes ABA_Signaling->Lateral_Bud_Outgrowth Inhibits

Caption: this compound's mechanism of action and its impact on plant signaling pathways.

Experimental_Workflow_this compound start Start: Define Research Question & Hypothesis prep Prepare Plant Material (e.g., grow seedlings) start->prep treatment_prep Prepare this compound Solutions (Control pH, use pure water) prep->treatment_prep application Apply this compound Treatment (Foliar spray, drench, etc.) treatment_prep->application incubation Incubate under Controlled Environmental Conditions (Temp, Light, Humidity) application->incubation data_collection Data Collection (e.g., Measure growth, defoliation, hormone levels) incubation->data_collection analysis Statistical Analysis of Results data_collection->analysis conclusion Draw Conclusions & Report Findings analysis->conclusion

Caption: A generalized experimental workflow for studying the effects of this compound.

References

Technical Support Center: Improving Cyclanilide Solubility for In Vitro Assays

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides researchers, scientists, and drug development professionals with practical solutions and troubleshooting advice for working with Cyclanilide, a compound known for its low aqueous solubility.

This compound: Key Properties

This compound is a plant growth regulator that functions by interacting with auxin-regulated processes.[1][2][3][4] Its utility in various research applications can be hampered by its poor solubility in aqueous solutions, a common challenge for in vitro assays. Understanding its chemical and physical properties is the first step in developing an effective solubilization strategy.

Table 1: Chemical and Physical Properties of this compound

PropertyValueSource
CAS Number 113136-77-9[5]
Molecular Formula C₁₁H₉Cl₂NO₃
Molecular Weight 274.10 g/mol
Appearance White to light yellow crystalline or powdery solid
Melting Point ~196 °C
pKa 3.5
LogP (log Kow) 3.25
Water Solubility Low / Insoluble / Practically insoluble

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for creating a this compound stock solution?

A1: Based on available data, Dimethyl Sulfoxide (DMSO) is a suitable solvent for preparing stock solutions of this compound. Other organic solvents can also be used, with varying degrees of solubility. It is crucial to prepare a high-concentration stock solution in a water-miscible organic solvent, which can then be diluted to the final working concentration in your aqueous assay buffer or cell culture medium.

Table 2: Solubility of this compound in Various Organic Solvents

SolventSolubility ( g/100 mL)Reference
2-Propanol6.82
1-Octanol6.72
Methanol5.91
Acetone5.29
Ethyl Acetate3.18
Acetonitrile0.50
Dichloromethane0.17
Hexane<0.0001

Q2: My this compound precipitated when I added the stock solution to my aqueous buffer. What happened and what should I do?

A2: This is a common issue known as "crashing out." It occurs when the final concentration of the organic solvent (like DMSO) in the aqueous buffer is not high enough to keep the poorly soluble compound in solution. To resolve this, ensure that the final concentration of your organic solvent is kept as low as possible (typically ≤0.5% for cell-based assays) but high enough to maintain solubility. You can try lowering the final concentration of this compound, or explore solubility-enhancing techniques such as the use of co-solvents or surfactants.

Q3: How can I improve the solubility of this compound in my aqueous assay medium?

A3: Several methods can enhance the solubility of poorly soluble drugs like this compound for in vitro studies:

  • pH Adjustment: Since this compound is a monocarboxylic acid with a pKa of 3.5, increasing the pH of the buffer above its pKa will deprotonate the carboxylic acid group, forming a more soluble salt.

  • Use of Co-solvents: Incorporating a small percentage of a water-miscible organic solvent (a co-solvent) like ethanol or polyethylene glycol (PEG) into your aqueous buffer can increase solubility.

  • Surfactants: The use of non-ionic surfactants at concentrations above their critical micelle concentration can create micelles that encapsulate the hydrophobic drug, increasing its apparent solubility.

Q4: What is the best way to store this compound solutions?

A4: this compound should be stored in a dry, dark place. For short-term storage (days to weeks), 0-4°C is recommended, while long-term storage (months to years) should be at -20°C. Stock solutions prepared in DMSO should also be stored at -20°C. Repeated freeze-thaw cycles should be avoided as this can increase the probability of compound precipitation. It is advisable to aliquot the stock solution into smaller, single-use volumes.

Troubleshooting Guide

This section addresses specific problems you may encounter during your experiments.

G cluster_start Initial Problem Identification cluster_sol1 Solutions for Precipitation cluster_sol2 Solutions for Low Concentration cluster_sol3 Solutions for Solvent Toxicity start Start: Solubility Issue with this compound prob1 Compound precipitates upon addition to aqueous buffer? start->prob1 prob2 Final concentration in assay is too low? prob1->prob2 No sol1_1 Decrease final This compound concentration prob1->sol1_1 Yes prob3 Stock solvent (e.g., DMSO) is toxic to cells? prob2->prob3 No sol2_1 Optimize stock solvent (try Methanol or 2-Propanol) prob2->sol2_1 Yes sol3_1 Ensure final DMSO/solvent concentration is at a non-toxic level (e.g., <0.5%) prob3->sol3_1 Yes end_node Problem Solved / Assay Optimized prob3->end_node No sol1_2 Increase vortexing/mixing during dilution sol1_1->sol1_2 sol1_3 Warm the aqueous buffer (check compound stability) sol1_2->sol1_3 sol1_4 Use a different dilution method (see Protocol 2) sol1_3->sol1_4 sol1_4->prob2 sol2_2 Adjust buffer pH to > 4.5 to increase solubility sol2_1->sol2_2 sol2_3 Incorporate a co-solvent (e.g., PEG, ethanol) in buffer sol2_2->sol2_3 sol2_3->prob3 sol3_2 Perform a solvent tolerance experiment for your cell line sol3_1->sol3_2 sol3_3 Explore alternative formulation strategies (e.g., complexation) sol3_2->sol3_3 sol3_3->end_node

Caption: Troubleshooting decision tree for this compound solubility issues.

Experimental Protocols

Protocol 1: Preparation of a High-Concentration this compound Stock Solution

This protocol describes how to prepare a 10 mM stock solution of this compound in DMSO.

Materials:

  • This compound powder (MW: 274.10 g/mol )

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Analytical balance

  • Microcentrifuge tubes or amber glass vials

  • Vortex mixer

  • Sonicator (optional)

Procedure:

  • Calculate Mass: To prepare 1 mL of a 10 mM stock solution, calculate the required mass of this compound: Mass (mg) = 10 mmol/L * 1 mL * (1 L / 1000 mL) * 274.10 g/mol * (1000 mg / 1 g) = 2.741 mg

  • Weigh Compound: Carefully weigh out approximately 2.74 mg of this compound powder and place it into a sterile vial. Record the exact weight.

  • Add Solvent: Add the calculated volume of DMSO to the vial. For example, if you weighed exactly 2.741 mg, add 1.0 mL of DMSO.

  • Dissolve: Tightly cap the vial and vortex thoroughly for 1-2 minutes to dissolve the compound.

  • Aid Dissolution (if necessary): If the compound does not fully dissolve, sonicate the vial in a water bath for 5-10 minutes. Gentle warming (to 37°C) can also be applied, but the stability of this compound at elevated temperatures in solution should be considered.

  • Storage: Once fully dissolved, aliquot the stock solution into single-use volumes in sterile microcentrifuge tubes. Store at -20°C, protected from light.

Protocol 2: General Workflow for Preparing Working Solutions

This protocol outlines the steps for diluting the organic stock solution into an aqueous buffer for an in vitro assay, minimizing the risk of precipitation.

G cluster_workflow Workflow for Preparing this compound Working Solution step1 Step 1: Prepare High-Concentration Stock in Organic Solvent (e.g., 10 mM in DMSO) (See Protocol 1) step2 Step 2: Create Intermediate Dilution in the same organic solvent if a large dilution factor is needed. step1->step2 Optional step3 Step 3: Vigorously vortex or pipette-mix the final aqueous buffer/medium. step1->step3 step2->step3 step4 Step 4: While mixing, add the required volume of this compound stock directly into the buffer (not to the vessel wall). step3->step4 step5 Step 5: Immediately vortex the final solution for at least 30 seconds to ensure rapid and uniform dispersion. step4->step5 step6 Step 6: Visually inspect for any signs of precipitation (cloudiness, particles). step5->step6 step7 Step 7: Use the freshly prepared working solution in the assay immediately. step6->step7

Caption: Recommended workflow for diluting this compound stock solutions.

References

Technical Support Center: Degradation of Cyclanilide in Experimental Soil Mixtures

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals studying the degradation of Cyclanilide in experimental soil mixtures.

Troubleshooting Guide

This guide addresses specific issues you may encounter during your experiments.

Issue Possible Causes Troubleshooting Steps
Variable or Inconsistent Degradation Rates Soil heterogeneity: Differences in soil composition (organic matter, pH, microbial population) across samples.[1] Inconsistent incubation conditions: Fluctuations in temperature or moisture.[2] Analytical errors: Inconsistent extraction efficiency or instrument calibration.Ensure thorough homogenization of bulk soil samples before aliquoting. Use a temperature and moisture-controlled incubator. Regularly monitor and maintain conditions. Validate analytical methods, including extraction recovery and linearity. Run standards and blanks with each sample set.
Slower Than Expected Degradation Low microbial activity in the soil sample. Sub-optimal environmental conditions (e.g., low temperature, incorrect moisture content).[2] High adsorption of this compound to soil particles, reducing its bioavailability for microbial degradation.[3][4] Presence of other substances in the soil that inhibit microbial activity.Characterize the microbial biomass and activity of your soil. If necessary, acclimate the soil by pre-incubating it under experimental conditions before adding this compound. Optimize incubation temperature and soil moisture content based on literature recommendations for similar soil types. Analyze the organic matter content and clay content of your soil, as higher levels can increase adsorption. Consider using a different soil type if adsorption is limiting degradation. Test for the presence of potential inhibitors in your soil.
Faster Than Expected Degradation Highly active microbial population adapted to degrading similar compounds. Environmental conditions that favor rapid microbial metabolism (e.g., optimal temperature, moisture, and pH). Abiotic degradation pathways (e.g., hydrolysis) may be more significant than anticipated under your specific soil pH conditions.Characterize the microbial community in your soil. Review and confirm that incubation conditions are set to the desired levels. Evaluate the potential for abiotic degradation by running sterile control experiments (e.g., using autoclaved soil).
Difficulty in Detecting the Main Metabolite, 2,4-dichloroaniline (2,4-D) The degradation of 2,4-D is rapid under your experimental conditions. The analytical method is not optimized for 2,4-D detection. The extraction method is inefficient for 2,4-D.Increase sampling frequency at the beginning of the experiment to capture the transient appearance of 2,4-D. Develop and validate a specific analytical method for 2,4-D, including its own calibration curve and quality controls. Test the extraction efficiency of your method for 2,4-D. You may need to use a different solvent or extraction technique.
Mass Balance Issues (Total Radioactivity Decreases Significantly in 14C-labeled studies) Volatilization of this compound or its degradation products. Formation of non-extractable (bound) residues. Mineralization to 14CO2.Use a system designed to trap volatile compounds. Perform a combustion analysis on the extracted soil to quantify bound residues. Use a trapping solution (e.g., sodium hydroxide) to capture and quantify any evolved 14CO2.

Frequently Asked Questions (FAQs)

Q1: What is the expected degradation half-life (DT50) of this compound in soil?

A1: The DT50 of this compound in soil varies depending on the soil type and environmental conditions. Under aerobic conditions, reported DT50 values range from 14.4 to 42.3 days. Under anaerobic conditions, the DT50 can range from 27.0 to 48.9 days.

Q2: What is the primary degradation product of this compound in soil?

A2: The main metabolite of this compound degradation in soil is 2,4-dichloroaniline (2,4-D).

Q3: What are the key factors that influence the degradation rate of this compound in soil?

A3: The primary factors influencing this compound degradation include:

  • Soil pH: This is a dominant factor affecting adsorption, which in turn affects degradation.

  • Aerobic vs. Anaerobic Conditions: The presence or absence of oxygen significantly impacts the degradation pathway and rate.

  • Soil Type and Organic Matter Content: These factors influence the adsorption of this compound and the microbial community present.

  • Temperature and Moisture: These environmental conditions affect microbial activity and, consequently, the rate of degradation.

Q4: How does the degradation of the main metabolite, 2,4-D, proceed?

A4: The degradation of 2,4-dichloroaniline (2,4-D) also varies with conditions. Its DT50 has been reported to range from 5.26 to 27.1 days under aerobic conditions and from 10.6 to 54.1 days under anaerobic conditions.

Q5: What are the typical DT50 values for this compound in water-sediment systems?

A5: In water-sediment systems, the DT50 of total this compound is reported to be around 30.7 to 34.0 days under aerobic conditions and 30.8 to 31.4 days under anaerobic conditions.

Data Presentation

Table 1: Degradation Half-Life (DT50) of this compound in Various Chinese Soils

Soil TypeDT50 (days) - AerobicDT50 (days) - Anaerobic
Jiangxi red soil42.332.3
Taihu paddy soil31.937.4
Changshu wushan soil14.429.3
Shaanxi tide soil30.448.9
Dongbei black soil27.427.0

Table 2: Degradation Half-Life (DT50) of 2,4-dichloroaniline (2,4-D) in Various Chinese Soils

ConditionDT50 Range (days)
Aerobic5.26 - 27.1
Anaerobic10.6 - 54.1

Table 3: Adsorption Constants (Kd) of this compound in Various Chinese Soils

Soil TypeAdsorption Constant (Kd, H)
Jiangxi red soil7.08
Taihu paddy soil4.49
Changshu wushan soil4.05
Shaanxi tide soil3.20
Dongbei black soil1.41

Experimental Protocols

Key Experiment: Aerobic Soil Degradation Study

This protocol outlines a general procedure for assessing the aerobic degradation of this compound in soil.

  • Soil Collection and Preparation:

    • Collect soil from the desired location, removing large debris such as rocks and plant matter.

    • Sieve the soil (e.g., through a 2 mm mesh) to ensure homogeneity.

    • Characterize the soil properties, including pH, organic matter content, texture, and microbial biomass.

    • Adjust the soil moisture to a specific percentage of its maximum water-holding capacity (e.g., 40-60%).

    • Pre-incubate the soil in the dark at a constant temperature (e.g., 20-25°C) for a period (e.g., one week) to allow microbial activity to stabilize.

  • Application of this compound:

    • Prepare a stock solution of this compound (or 14C-labeled this compound) in a suitable solvent.

    • Add the stock solution to the soil to achieve the desired final concentration. Ensure the amount of solvent added does not significantly alter the soil moisture content.

    • Thoroughly mix the treated soil to ensure uniform distribution of the compound.

  • Incubation:

    • Divide the treated soil into individual microcosms (e.g., glass flasks or jars).

    • Incubate the microcosms in the dark at a constant temperature.

    • Ensure continuous aeration with moistened, CO2-free air to maintain aerobic conditions.

    • If using 14C-labeled this compound, pass the effluent air through a trapping solution (e.g., NaOH) to capture any evolved 14CO2.

  • Sampling and Analysis:

    • At predetermined time intervals, destructively sample replicate microcosms.

    • Extract this compound and its metabolites from the soil using an appropriate solvent or combination of solvents.

    • Analyze the extracts using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) or Gas Chromatography-Mass Spectrometry (GC-MS), to quantify the concentrations of the parent compound and its metabolites.

    • If applicable, quantify the radioactivity in the extracts, the extracted soil (for bound residues via combustion), and the CO2 traps (for mineralization) using Liquid Scintillation Counting (LSC).

  • Data Analysis:

    • Plot the concentration of this compound over time.

    • Determine the degradation kinetics and calculate the DT50 value using appropriate kinetic models (e.g., first-order kinetics).

Visualizations

experimental_workflow cluster_prep Preparation Phase cluster_exp Experimental Phase cluster_analysis Analysis Phase soil_collection Soil Collection & Sieving soil_characterization Soil Characterization (pH, OM, etc.) soil_collection->soil_characterization moisture_adjustment Moisture Adjustment soil_characterization->moisture_adjustment pre_incubation Pre-incubation moisture_adjustment->pre_incubation application This compound Application pre_incubation->application incubation Aerobic Incubation application->incubation sampling Time-point Sampling incubation->sampling extraction Solvent Extraction sampling->extraction analysis HPLC or GC-MS Analysis extraction->analysis data_analysis Data Analysis & DT50 Calculation analysis->data_analysis

Caption: Experimental workflow for a soil degradation study.

degradation_pathway This compound This compound metabolite 2,4-dichloroaniline (2,4-D) This compound->metabolite Microbial Cleavage further_degradation Further Degradation Products metabolite->further_degradation Further Microbial Degradation

Caption: Degradation pathway of this compound in soil.

References

How to mitigate Cyclanilide-induced leaf senescence in non-target crops

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering Cyclanilide-induced leaf senescence in non-target crops during their experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound is a plant growth regulator (PGR) used to suppress vegetative growth or enhance defoliation in certain crops, like cotton.[1][2][3] Its primary mechanism of action is the inhibition of polar auxin transport and alteration of auxin signaling.[4] this compound acts as a noncompetitive inhibitor of both N-1-naphthylphthalamic acid (NPA) and indole-3-acetic acid (IAA) binding, which are crucial for auxin transport and activity.[4]

Q2: Why does this compound cause leaf senescence in non-target plant species?

A2: Leaf senescence and abscission (leaf drop) are regulated by a complex balance of plant hormones, primarily the ratio of auxin to ethylene and abscisic acid (ABA). Auxin, produced in young leaves, generally inhibits senescence and abscission. By inhibiting auxin transport, this compound disrupts this balance, leading to a lower auxin concentration in the leaf's abscission zone. This shift promotes the effects of senescence-inducing hormones like ethylene and ABA, accelerating leaf aging and shedding.

Q3: Are there any known chemical antidotes or safeners for this compound?

A3: Currently, there are no commercially available chemical antidotes or safeners specifically developed to counteract this compound. Mitigation strategies focus on physiological and hormonal-based approaches to counteract its effects.

Q4: What is the most promising approach to mitigate this compound-induced leaf senescence?

A4: Based on current research, the most promising approach is the application of exogenous cytokinins. Studies have shown that this compound's effects are linked to an increase in cytokinin biosynthesis and signaling. Since cytokinins are well-known inhibitors of leaf senescence, their application can help counteract the senescence-promoting effects of this compound.

Troubleshooting Guide: Unintended Leaf Senescence Observed

If you observe premature leaf yellowing, aging, or abscission in non-target crops following this compound exposure, follow this guide.

Issue: Premature leaf senescence in a non-target crop after potential this compound exposure.

Step 1: Confirm Symptoms and Causality

  • Symptom Check: Are the symptoms consistent with senescence (e.g., uniform yellowing, loss of turgor, leaf drop)? Phytotoxicity can sometimes be confused with nutrient deficiencies or disease.

  • Exposure Confirmation: Confirm that the affected plants were exposed to this compound. Review experimental logs, application records, and consider the possibility of spray drift.

Step 2: Immediate Action - Limit Further Damage

  • Rinse Foliage: If the exposure was recent and topical, gently rinse the plant foliage with water to remove any unabsorbed residue.

  • Flush Substrate: For soil or container applications, flush the growing medium with ample water to help leach the compound from the root zone.

Step 3: Apply Mitigating Agents

  • Primary Recommendation - Cytokinin Application: The application of a synthetic cytokinin, such as 6-Benzylaminopurine (BAP), is the primary recommendation. Cytokinins directly counteract the senescence process.

  • Secondary Recommendation - Auxin Application: Since this compound inhibits auxin transport, exogenous application of a synthetic auxin like Naphthaleneacetic acid (NAA) may help restore the hormonal balance and delay senescence. However, be aware that high concentrations of auxins can have the opposite effect and promote ethylene production.

  • Exploratory Option - Brassinosteroid Application: Brassinosteroids (BRs) are known to help plants tolerate various chemical stresses. While not directly proven for this compound, their application could enhance overall plant resilience.

Step 4: Monitor and Document

  • Observe Plant Response: Monitor the treated plants over several days for signs of recovery, such as the cessation of yellowing in younger leaves or the emergence of new, healthy growth.

  • Quantitative Assessment: If possible, quantify the recovery by measuring chlorophyll content, photosynthetic efficiency, or leaf area.

  • Record Everything: Document all steps taken, including the concentrations of mitigating agents used and the observed plant responses. This information is crucial for refining future protocols.

Data Presentation: Hormonal Changes and Mitigation Concentrations

Table 1: Summary of Hormonal Changes Induced by this compound in Apple Axillary Buds

Hormone/MetaboliteObserved ChangeFold Change (approx.)Reference
Zeatin Riboside (Cytokinin)Increase2-fold
Abscisic Acid (ABA)Decrease2-fold
Indole-3-acetic Acid (IAA)Slight DecreaseNot significant

Table 2: Suggested Starting Concentrations for Mitigating Agents (Foliar Spray)

Note: These are suggested starting points for experimentation. Optimal concentrations may vary depending on the plant species, its developmental stage, and the severity of this compound exposure.

Mitigating AgentClassSuggested Concentration RangeRationale/Notes
6-Benzylaminopurine (BAP)Cytokinin10 - 50 µMCytokinins are potent anti-senescence agents.
KinetinCytokinin10 - 50 µMAnother widely used cytokinin for delaying senescence.
Naphthaleneacetic acid (NAA)Auxin1 - 10 µMAims to restore auxin levels disrupted by this compound. Use with caution, as higher concentrations can be phytotoxic.
24-Epibrassinolide (epiBL)Brassinosteroid0.1 - 1 µMBroad-spectrum stress protectant.

Experimental Protocols

Protocol 1: Mitigation of this compound-Induced Senescence with 6-Benzylaminopurine (BAP)

  • Plant Material: Use healthy, well-watered plants of the non-target species at a consistent developmental stage.

  • Induction of Senescence:

    • Prepare a stock solution of this compound (e.g., 10 mM in DMSO).

    • Dilute the stock solution to the desired experimental concentration (e.g., 50-200 µM) in a solution containing a surfactant (e.g., 0.01% Tween-20) to ensure even leaf coverage.

    • Apply the this compound solution as a foliar spray until runoff. Use a control group sprayed with the surfactant solution only.

  • Preparation of Mitigation Solution:

    • Prepare a 10 mM stock solution of 6-Benzylaminopurine (BAP) in a suitable solvent (e.g., 1N NaOH, then dilute with water).

    • Prepare the final spray solution by diluting the BAP stock to the desired concentration (e.g., 25 µM) in water with 0.01% Tween-20.

  • Application of Mitigating Agent:

    • Approximately 24 hours after this compound application, apply the BAP solution as a foliar spray to a subset of the this compound-treated plants.

    • Ensure complete coverage of the foliage.

  • Data Collection and Analysis:

    • Visually score leaf senescence daily for 7-14 days.

    • Measure chlorophyll content from representative leaves at set time points (e.g., 0, 3, 7, and 14 days after mitigation).

    • Measure photosystem II efficiency (Fv/Fm) using a chlorophyll fluorometer.

    • Compare the results from the this compound-only group with the this compound + BAP group and the control group.

Visualizations

Cyclanilide_Pathway cluster_membrane Cell Membrane cluster_cell Plant Cell This compound This compound Auxin_Transport_Proteins Auxin Transport Proteins (e.g., PINs) This compound->Auxin_Transport_Proteins Inhibits Auxin_Pool Intracellular Auxin Pool Auxin_Transport_Proteins->Auxin_Pool Maintains Level Ethylene_ABA_Biosynthesis Ethylene & ABA Biosynthesis Auxin_Pool->Ethylene_ABA_Biosynthesis Suppresses Senescence_Genes Senescence-Associated Genes (SAGs) Ethylene_ABA_Biosynthesis->Senescence_Genes Activates Leaf_Senescence Leaf Senescence & Abscission Senescence_Genes->Leaf_Senescence Promotes

Caption: this compound-Induced Senescence Pathway.

Mitigation_Pathway This compound This compound Auxin_Transport_Inhibition Auxin Transport Inhibition This compound->Auxin_Transport_Inhibition Hormonal_Imbalance Low Auxin, High Ethylene/ABA Ratio Auxin_Transport_Inhibition->Hormonal_Imbalance Leaf_Senescence Leaf Senescence Hormonal_Imbalance->Leaf_Senescence Promotes Exogenous_Cytokinin Exogenous Cytokinin (e.g., BAP) CK_Receptors Cytokinin Receptors (e.g., AHK3) Exogenous_Cytokinin->CK_Receptors Binds to CK_Signaling Cytokinin Signaling Cascade (ARRs) CK_Receptors->CK_Signaling Activates Senescence_Suppression Suppression of Senescence Genes CK_Signaling->Senescence_Suppression Leads to Senescence_Suppression->Leaf_Senescence Inhibits

Caption: Proposed Mitigation by Cytokinin.

Experimental_Workflow start Start: Healthy Non-Target Plants treatment_groups Divide into 3 Groups: 1. Control (Vehicle) 2. This compound Only 3. This compound + Mitigator start->treatment_groups apply_cyc Apply this compound to Groups 2 & 3 treatment_groups->apply_cyc monitor Monitor & Collect Data (Daily for 7-14 Days) wait_24h Incubate for 24h apply_cyc->wait_24h apply_mitigator Apply Mitigating Agent (e.g., BAP) to Group 3 wait_24h->apply_mitigator apply_mitigator->monitor analysis Analyze Data: - Visual Scores - Chlorophyll Content - Photosynthetic Efficiency monitor->analysis end End: Evaluate Mitigation Efficacy analysis->end

Caption: Experimental Workflow for Mitigation.

References

Technical Support Center: Optimizing Foliar Application of Cyclanilide

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing the spray droplet size for the foliar application of Cyclanilide. It includes troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and visual diagrams to address specific issues encountered during experiments.

Frequently Asked Questions (FAQs)

Q1: What is the recommended spray droplet size for the foliar application of this compound?

A1: While specific studies defining a precise optimal droplet size in micrometers for this compound are limited, general recommendations for systemic plant growth regulators suggest a Medium to Coarse spray quality. This typically corresponds to a Volume Median Diameter (VMD) of 226 to 400 microns .[1][2] Smaller droplets (Fine) can provide better coverage but are more susceptible to drift and evaporation, while very large droplets (Very Coarse or larger) may lead to runoff and reduced efficacy.[3][4] The optimal size is a balance between achieving adequate canopy penetration and minimizing off-target application.

Q2: How does the formulation of this compound affect the optimal droplet size?

A2: this compound is often formulated as a suspension concentrate (SC) and applied as a tank mix with other products like ethephon.[5] The viscosity and surface tension of the final spray solution significantly influence droplet formation. It is crucial to consider the entire tank mixture when selecting nozzles and pressure settings. Adjuvants can also be used to modify spray characteristics and improve deposition.

Q3: My this compound application is showing low efficacy. What are the potential causes related to spray droplets?

A3: Low efficacy can stem from several droplet-related issues:

  • Droplet size is too large: This can lead to bouncing off the leaf surface or runoff, resulting in insufficient active ingredient reaching the target.

  • Droplet size is too small: Small droplets may evaporate before reaching the plant surface, especially in hot and dry conditions, or drift away from the target area.

  • Poor canopy penetration: If the spray droplets are not reaching the target tissues within the plant canopy, efficacy will be reduced. This is particularly important for dense canopies.

  • Inadequate coverage: An insufficient number of droplets per unit area of the leaf surface can lead to a suboptimal biological response.

Q4: Can the wrong droplet size cause phytotoxicity or other non-target effects?

A4: Yes. Excessively fine droplets are prone to drift, which can cause unintentional exposure and potential damage to neighboring sensitive crops or ecosystems. Conversely, overly coarse sprays might lead to a high concentration of the active ingredient in a small area, potentially causing localized phytotoxicity on the target plant. In some cases, certain application intervals and concentrations of this compound have been observed to cause transitory injury to new growth.

Troubleshooting Guide

This guide addresses common problems encountered during the foliar application of this compound.

Problem Potential Cause Troubleshooting Steps
Clogged Nozzles - Insoluble particles in the spray tank.- Incompatibility of tank-mix partners.- Dried chemical residue in the sprayer.- Ensure the spray tank is thoroughly cleaned before mixing.- Always perform a jar test to check for physical compatibility of tank-mix components.- Use clean water for mixing.- Flush the sprayer system with water immediately after use.
Uneven Spray Pattern - Worn or damaged nozzle tips.- Incorrect spray pressure.- Blockages in the spray boom.- Inspect and replace worn or damaged nozzles.- Calibrate the sprayer to ensure the correct operating pressure for the selected nozzles.- Check the spray boom for any obstructions.
Reduced Product Efficacy - Suboptimal droplet size.- Poor coverage of the target plant.- Environmental factors (e.g., wind, temperature, humidity).- Select nozzles and pressure to achieve a Medium to Coarse droplet size.- Adjust sprayer speed and boom height to ensure adequate canopy penetration and coverage.- Avoid spraying in windy conditions or when temperatures are high and humidity is low to minimize drift and evaporation.
Phytotoxicity on Target Plant - Application rate is too high.- Uneven application leading to hot spots.- Plant is under stress.- Verify calculations for the correct application rate.- Ensure the sprayer is properly calibrated for uniform delivery.- Avoid applying to plants that are stressed due to drought, disease, or other factors.
Off-target Damage (Drift) - Droplet size is too small.- Spraying in windy conditions.- Boom height is too high.- Use nozzles that produce a Coarse droplet spectrum.- Do not spray when wind speeds are high.- Lower the boom height as much as practical while maintaining a uniform spray pattern.

Data Presentation

Table 1: General Droplet Size Classification (ASABE S572.1)

CategoryColor CodeVMD Range (microns)Potential Use for this compound
Very Fine (VF)Red60 - 105Not Recommended (High Drift Risk)
Fine (F)Orange106 - 235Use with Caution (Potential for Drift)
Medium (M)Yellow236 - 340Recommended
Coarse (C)Blue341 - 403Recommended
Very Coarse (VC)Green404 - 502May be suitable for certain conditions
Extremely Coarse (XC)White503 - 665Not Recommended (Poor Coverage)
Ultra Coarse (UC)Black> 665Not Recommended (Poor Coverage)

Source: Adapted from ASABE S572.1 standard.

Table 2: Factors Influencing Spray Droplet Size

FactorEffect on Droplet SizeRecommendations for this compound Application
Nozzle Type Different nozzle designs produce different droplet size spectrums.Select air-induction (AI) or low-drift nozzles to produce coarser droplets.
Orifice Size Larger orifices generally produce larger droplets.Choose an orifice size that delivers the desired application volume at a pressure that produces a Medium to Coarse spray.
Spray Pressure Increasing pressure generally decreases droplet size.Operate within the nozzle manufacturer's recommended pressure range to achieve the target droplet size.
Spray Angle Wider spray angles can produce smaller droplets.Consider using nozzles with a narrower spray angle if finer droplets are a concern.
Tank Mix & Adjuvants Viscosity and surface tension of the spray solution affect atomization.Conduct a jar test to ensure compatibility. Consider using drift-reducing adjuvants.

Experimental Protocols

Protocol 1: Evaluating the Effect of Spray Droplet Size on this compound Efficacy

Objective: To determine the optimal spray droplet size for the foliar application of this compound on a target plant species.

Materials:

  • This compound formulation

  • Target plants of uniform size and growth stage

  • Laboratory spray chamber or field sprayer with adjustable pressure and interchangeable nozzles

  • Laser diffraction instrument for droplet size analysis (e.g., Malvern Spraytec)

  • Water-sensitive paper

  • Image analysis software (e.g., ImageJ)

  • Growth measurement tools (e.g., calipers, ruler)

Methodology:

  • Nozzle Selection and Droplet Size Characterization:

    • Select a range of nozzles known to produce different droplet size spectrums (e.g., fine, medium, coarse).

    • For each nozzle, use a laser diffraction instrument to measure the Volume Median Diameter (VMD) and droplet size distribution at various operating pressures.

    • Prepare a spray solution with the desired concentration of this compound.

  • Spray Application:

    • Arrange the target plants in the spray chamber or a designated field plot.

    • Place water-sensitive paper at various locations within the plant canopy to assess spray coverage and deposition.

    • Apply the this compound solution using the selected nozzles at the characterized pressures to achieve the desired range of droplet sizes. Include an untreated control group.

  • Data Collection:

    • After spraying, collect the water-sensitive papers and analyze them using image analysis software to quantify droplet density and percent coverage.

    • At predetermined time intervals after application, measure relevant plant growth parameters such as plant height, number of lateral branches, and internode length.

    • Visually assess plants for signs of phytotoxicity.

  • Data Analysis:

    • Correlate the measured droplet sizes (VMD) with the observed biological responses (e.g., increase in lateral branching).

    • Analyze the water-sensitive paper data to determine the droplet size that provides the best canopy penetration and coverage.

    • Statistically analyze the data to identify the optimal droplet size range for maximizing this compound efficacy while minimizing any negative effects.

Mandatory Visualizations

experimental_workflow cluster_prep Preparation cluster_characterization Droplet Characterization cluster_application Application cluster_data_collection Data Collection cluster_analysis Analysis prep_plants Prepare Uniform Plants spray_app Apply this compound prep_plants->spray_app prep_solution Prepare this compound Solution prep_solution->spray_app select_nozzles Select Nozzles for Varied Droplet Sizes laser_diff Measure Droplet Size with Laser Diffraction select_nozzles->laser_diff laser_diff->spray_app place_wsp Place Water-Sensitive Paper analyze_wsp Analyze Water-Sensitive Paper spray_app->analyze_wsp measure_growth Measure Plant Growth Parameters spray_app->measure_growth assess_phyto Assess Phytotoxicity spray_app->assess_phyto correlate_data Correlate Droplet Size and Efficacy analyze_wsp->correlate_data measure_growth->correlate_data assess_phyto->correlate_data determine_optimal Determine Optimal Droplet Size correlate_data->determine_optimal

Caption: Experimental workflow for optimizing this compound spray droplet size.

signaling_pathway cluster_cell Plant Cell Auxin Auxin (IAA) Auxin_Transport Auxin Transport Proteins (e.g., PIN proteins) Auxin->Auxin_Transport Normal Transport This compound This compound This compound->Auxin_Transport Inhibits Cytokinin Cytokinin Biosynthesis & Signaling This compound->Cytokinin Modulates Cellular_Response Cellular Response (e.g., Apical Dominance) Auxin_Transport->Cellular_Response Maintains Lateral_Bud Lateral Bud Outgrowth Auxin_Transport->Lateral_Bud Inhibition of transport promotes Cytokinin->Lateral_Bud Promotes

Caption: Simplified signaling pathway of this compound's mode of action.

troubleshooting_logic start Low Efficacy Observed? check_droplet_size Droplet Size Optimal? start->check_droplet_size check_coverage Adequate Coverage? check_droplet_size->check_coverage Yes solution_adjust_nozzle Adjust Nozzle/Pressure check_droplet_size->solution_adjust_nozzle No check_env Favorable Environment? check_coverage->check_env Yes solution_adjust_sprayer Adjust Sprayer Speed/Height check_coverage->solution_adjust_sprayer No solution_respray Respray in Better Conditions check_env->solution_respray No solution_other_factors Investigate Other Factors (e.g., resistance, formulation) check_env->solution_other_factors Yes

References

Technical Support Center: Stabilizing Cyclanilide in Solution

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the challenges of Cyclanilide degradation in solution. By following these guidelines, you can enhance the stability of your experimental solutions and ensure the reliability of your results.

Frequently Asked Questions (FAQs)

Q1: What is the primary degradation pathway for this compound in solution?

A1: The primary degradation pathway for this compound in aqueous solutions is hydrolysis of the amide bond, which cleaves the molecule into 1-(carbamoyl)cyclopropane-1-carboxylic acid and 2,4-dichloroaniline. This process is significantly influenced by the pH of the solution.

Q2: What is the optimal pH range for maintaining this compound stability in aqueous solutions?

A2: this compound is relatively stable in a neutral to slightly acidic pH range, typically between pH 5 and 7. Outside of this range, both acidic and alkaline conditions can catalyze hydrolysis, leading to accelerated degradation.

Q3: How does temperature affect the stability of this compound solutions?

A3: As with most chemical reactions, higher temperatures accelerate the degradation of this compound in solution. To maximize its shelf-life, it is recommended to store stock solutions and working solutions at low temperatures, such as 2-8°C for short-term storage and -20°C for long-term storage.

Q4: Is this compound sensitive to light?

A4: this compound is relatively stable to photolysis. However, prolonged exposure to direct or high-intensity artificial sunlight may lead to some degradation over time. It is good laboratory practice to store this compound solutions in amber vials or otherwise protect them from light to minimize any potential photodegradation.[1]

Q5: What are suitable solvents for preparing this compound stock solutions?

A5: this compound has low solubility in water but is soluble in organic solvents.[1] Common solvents for preparing stock solutions include dimethyl sulfoxide (DMSO) and acetonitrile. When preparing aqueous working solutions, it is important to minimize the final concentration of the organic solvent to avoid precipitation and potential effects on the experimental system.

Troubleshooting Guide

Issue Potential Cause Troubleshooting Steps
Rapid loss of this compound concentration in solution. Inappropriate pH: The pH of your solution may be too acidic or too alkaline, accelerating hydrolysis.1. Measure the pH of your solution. 2. Adjust the pH to a range of 5-7 using a suitable buffer system (e.g., phosphate or citrate buffer). 3. Prepare fresh solutions in the optimized pH range.
High Temperature: The solution is being stored at room temperature or higher.1. Store stock and working solutions at 2-8°C for short-term use. 2. For long-term storage, aliquot and freeze at -20°C. 3. Avoid repeated freeze-thaw cycles.
Precipitation observed in the solution. Low Solubility: The concentration of this compound exceeds its solubility limit in the chosen solvent system.1. Prepare a more dilute solution. 2. Increase the proportion of organic co-solvent (e.g., DMSO, acetonitrile) if experimentally permissible. Note that high concentrations of organic solvents may affect biological assays. 3. Consider gentle warming and sonication to aid dissolution, but be mindful of potential temperature-induced degradation.
Inconsistent experimental results. Solution Degradation: The this compound solution may be degrading over the course of the experiment.1. Prepare fresh solutions immediately before each experiment. 2. If the experiment is lengthy, consider keeping the solution on ice. 3. Perform a stability study under your specific experimental conditions to determine the rate of degradation (see Experimental Protocols section).
Photodegradation: The solution is exposed to light for extended periods.1. Store and handle solutions in amber vials or protect them from light using aluminum foil. 2. Minimize exposure to ambient laboratory light during experiments.

Data on this compound Stability

While specific kinetic data for this compound degradation in various solutions is not extensively available in public literature, the following tables summarize its known stability in the solid state and provide a general guide for its stability in solution based on the principles of chemical kinetics.

Table 1: Solid-State Stability of this compound [1]

Temperature Duration Stability
Room Temperature1 yearStable
35°C90 daysStable
50°C30 daysStable
54°C14 daysStable

Table 2: General Stability Profile of this compound in Solution

Condition Effect on Stability Recommendation
pH < 5 Increased rate of hydrolysisBuffer solution to pH 5-7
pH > 7 Significantly increased rate of hydrolysisBuffer solution to pH 5-7
Temperature > 25°C Increased rate of degradationStore at 2-8°C or -20°C
Light Exposure Potential for slow photodegradationProtect from light
Presence of Metal Ions May catalyze degradation at elevated temperatures.[1]Use non-metallic containers and high-purity solvents.

Experimental Protocols

Protocol 1: Forced Degradation Study of this compound

This protocol outlines a forced degradation study to identify the degradation products of this compound and to develop a stability-indicating analytical method.

1. Preparation of Stock Solution:

  • Prepare a 1 mg/mL stock solution of this compound in a suitable organic solvent (e.g., acetonitrile or DMSO).

2. Stress Conditions:

  • Acid Hydrolysis: Mix an aliquot of the stock solution with 0.1 M HCl to a final concentration of 100 µg/mL. Incubate at 60°C for 24 hours.

  • Alkaline Hydrolysis: Mix an aliquot of the stock solution with 0.1 M NaOH to a final concentration of 100 µg/mL. Incubate at room temperature for 4 hours.

  • Oxidative Degradation: Mix an aliquot of the stock solution with 3% hydrogen peroxide to a final concentration of 100 µg/mL. Incubate at room temperature for 24 hours.

  • Thermal Degradation: Store the solid this compound and the stock solution at 80°C for 48 hours.

  • Photodegradation: Expose the stock solution in a quartz cuvette to a photostability chamber according to ICH Q1B guidelines.

3. Sample Analysis:

  • At specified time points, withdraw samples, neutralize if necessary, and dilute with the mobile phase to a suitable concentration for HPLC analysis.

  • Analyze the samples using a stability-indicating HPLC method (see Protocol 2).

4. Data Analysis:

  • Compare the chromatograms of the stressed samples with that of an unstressed control to identify degradation peaks.

  • Calculate the percentage of degradation.

Forced_Degradation_Workflow cluster_preparation Preparation cluster_stress Stress Conditions cluster_analysis Analysis Stock Prepare 1 mg/mL This compound Stock Solution Acid Acid Hydrolysis (0.1 M HCl, 60°C) Stock->Acid Expose to Alkali Alkaline Hydrolysis (0.1 M NaOH, RT) Stock->Alkali Expose to Oxidation Oxidative Degradation (3% H2O2, RT) Stock->Oxidation Expose to Thermal Thermal Degradation (80°C) Stock->Thermal Expose to Photo Photodegradation (ICH Q1B) Stock->Photo Expose to Sampling Sample at Time Points Acid->Sampling Alkali->Sampling Oxidation->Sampling Thermal->Sampling Photo->Sampling Neutralize Neutralize & Dilute Sampling->Neutralize HPLC HPLC Analysis Neutralize->HPLC Data Data Analysis HPLC->Data

Forced Degradation Experimental Workflow
Protocol 2: Development of a Stability-Indicating HPLC Method

This protocol provides a starting point for developing an HPLC method to separate this compound from its degradation products.

1. Chromatographic Conditions:

  • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile and a buffer (e.g., 20 mM potassium phosphate, pH 3.0).

    • Start with a lower concentration of acetonitrile (e.g., 30%) and gradually increase to a higher concentration (e.g., 90%) over 20-30 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 230 nm.

  • Injection Volume: 20 µL.

2. Method Validation:

  • Specificity: Inject solutions of the placebo, this compound, and stressed samples to ensure that the this compound peak is well-resolved from any degradation products and excipients.

  • Linearity: Prepare a series of this compound solutions of known concentrations and inject them to establish a linear relationship between concentration and peak area.

  • Accuracy and Precision: Determine the recovery of known amounts of this compound spiked into a placebo and assess the repeatability of the measurements.

  • Robustness: Intentionally vary chromatographic parameters (e.g., pH of the mobile phase, column temperature, flow rate) to assess the method's reliability.

HPLC_Method_Development cluster_initial Initial Setup cluster_optimization Optimization cluster_validation Validation (ICH Guidelines) Column Select C18 Column MobilePhase Prepare Mobile Phase (Acetonitrile/Buffer Gradient) Column->MobilePhase Detector Set UV Detector (230 nm) MobilePhase->Detector Inject Inject Stressed & Unstressed Samples Detector->Inject Adjust Adjust Gradient, pH, and Flow Rate for Optimal Separation Inject->Adjust Specificity Specificity Adjust->Specificity Linearity Linearity Specificity->Linearity Accuracy Accuracy Linearity->Accuracy Precision Precision Accuracy->Precision Robustness Robustness Precision->Robustness

HPLC Method Development Workflow

Signaling Pathways and Logical Relationships

The degradation of this compound in solution is primarily a chemical process rather than a biological signaling pathway. The following diagram illustrates the logical relationship between the key factors influencing its stability.

Cyclanilide_Stability_Factors This compound This compound in Solution Degradation Degradation Products (e.g., 2,4-dichloroaniline) This compound->Degradation Degrades to pH pH (Acidic or Alkaline) pH->Degradation Catalyzes Temp Temperature (Elevated) Temp->Degradation Accelerates Light Light Exposure Light->Degradation May Induce Metals Metal Ions Metals->Degradation May Catalyze

Factors Influencing this compound Degradation

References

Technical Support Center: Accurate Measurement of Cyclanilide Uptake by Plant Roots

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with detailed guidance on how to accurately measure the uptake of Cyclanilide by plant roots. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is the recommended experimental setup for studying this compound uptake by plant roots?

A1: A hydroponic system is the recommended setup for accurately measuring this compound uptake by plant roots. This method allows for precise control over the nutrient and this compound concentration in the root zone, minimizing interference from soil components. The system should consist of an inert container to hold the hydroponic solution, a lid with openings to support the plants, and an aeration system to provide oxygen to the roots. It is crucial to prevent algal growth, which can affect the experiment, by shielding the nutrient solution from light.

Q2: How can I prepare plant samples for a root uptake experiment?

A2: Seedlings should be germinated and grown in a control nutrient solution until they develop a healthy root system, typically for 10-12 days. For the experiment, select plants of uniform size and gently transfer them to the hydroponic containers. Allow the plants to acclimate to the hydroponic conditions for a few days before introducing this compound.

Q3: What analytical methods are suitable for quantifying this compound in plant tissues?

A3: High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS) is the preferred method for the quantitative determination of this compound in plant tissues due to its high sensitivity and selectivity.[1] Alternatively, High-Performance Liquid Chromatography with UV detection (HPLC-UV) can be used, although it may be less sensitive.[2][3][4]

Experimental Protocols

Protocol 1: Hydroponic Plant Culture for this compound Uptake Study
  • Germination: Germinate seeds of the chosen plant species (e.g., Arabidopsis thaliana, lettuce, or other model plants) on a suitable sterile medium.

  • Seedling Transfer: After 10-12 days, carefully transfer seedlings with well-developed roots to a hydroponic system containing a complete nutrient solution (e.g., Hoagland's solution).[5]

  • Acclimation: Allow the plants to acclimate in the hydroponic system for 3-5 days. Ensure the solution is aerated and replaced every 2-3 days.

  • This compound Exposure: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO or acetone) and add it to the fresh hydroponic solution to achieve the desired final concentrations. Include a solvent control (hydroponic solution with the solvent but no this compound).

  • Sampling: At predetermined time points, harvest whole plants. Carefully separate the roots from the shoots.

  • Washing: Gently wash the roots with deionized water to remove any this compound adhering to the root surface. A brief wash with a mild acid solution (e.g., 0.1 M HCl) can also be employed to remove surface-bound residues, followed by a thorough rinse with deionized water.

  • Sample Processing: Blot the root and shoot samples dry, record their fresh weight, and then freeze them immediately in liquid nitrogen. Store the samples at -80°C until extraction.

Protocol 2: Extraction and Quantification of this compound from Root Tissue by LC-MS/MS
  • Homogenization: Homogenize the frozen root tissue to a fine powder using a mortar and pestle cooled with liquid nitrogen.

  • Extraction: Transfer a known weight of the homogenized tissue to a centrifuge tube. Add a suitable extraction solvent (e.g., acetonitrile) and vortex thoroughly. An automated dispersive pipette extraction can also be utilized for this step.

  • Centrifugation: Centrifuge the mixture to pellet the plant debris.

  • Cleanup (if necessary): The supernatant may require a cleanup step to remove interfering matrix components. This can be achieved using solid-phase extraction (SPE) cartridges.

  • Analysis: Analyze the final extract using an LC-MS/MS system. This compound is typically analyzed in negative electrospray ionization (ESI) mode.

Data Presentation

Table 1: Example LC-MS/MS Parameters for this compound Quantification

ParameterValue
LC Column C18 reverse-phase (e.g., 2.1 x 50 mm, 2.5 µm)
Mobile Phase A 0.3% formic acid in water
Mobile Phase B Acetonitrile
Gradient Time-based gradient from 90:10 (A:B) to 10:90 (A:B)
Flow Rate 0.3 - 0.5 mL/min
Injection Volume 5 µL
Ionization Mode Negative Electrospray (ESI-)
MRM Transitions Specific precursor and product ions for this compound

Table 2: Troubleshooting Guide for this compound Root Uptake Experiments

IssuePossible Cause(s)Recommended Solution(s)
High variability in uptake between replicate plants - Non-uniform plant size or developmental stage.- Inconsistent environmental conditions (light, temperature).- Algal or microbial growth in the hydroponic solution.- Select plants of similar size and age for the experiment.- Maintain consistent environmental conditions in a growth chamber.- Sterilize the hydroponic system before use and shield the nutrient solution from light.
Low or no detectable this compound in root tissues - this compound degradation in the hydroponic solution.- Insufficient exposure time.- Inefficient extraction from plant tissue.- Monitor the concentration of this compound in the hydroponic solution over time.- Conduct a time-course experiment to determine the optimal exposure duration.- Optimize the extraction solvent and procedure.
Poor chromatographic peak shape or signal suppression in LC-MS/MS analysis - Matrix effects from co-extracted plant compounds.- Implement a sample cleanup step (e.g., SPE).- Use a matrix-matched calibration curve for quantification.- Optimize the mobile phase composition.
Plant stress or phytotoxicity observed - this compound concentration is too high.- Solvent toxicity.- Perform a dose-response experiment to determine a non-phytotoxic concentration range.- Ensure the final solvent concentration in the hydroponic solution is low (typically <0.1%).

Visualizations

Experimental_Workflow cluster_prep Plant Preparation cluster_exp Experiment cluster_analysis Analysis A Seed Germination B Seedling Growth (10-12 days) A->B C Transfer to Hydroponics B->C D Acclimation (3-5 days) C->D E This compound Exposure D->E F Plant Harvest at Time Points E->F G Separate Roots and Shoots F->G H Wash Roots G->H I Record Fresh Weight & Freeze H->I J Homogenize Frozen Tissue I->J K Solvent Extraction J->K L Centrifugation & Cleanup K->L M LC-MS/MS Analysis L->M N Data Quantification M->N

Caption: Experimental workflow for measuring this compound uptake by plant roots.

Troubleshooting_Logic cluster_exp_issues Experimental Issues cluster_analysis_issues Analytical Issues Start Inaccurate Results? A High Variability Start->A Check B Low/No Uptake Start->B Check C Plant Stress Start->C Check D Poor Peak Shape Start->D Check E Signal Suppression Start->E Check Sol_A Uniform Plants & Conditions A->Sol_A Solution Sol_B Check Degradation & Time B->Sol_B Solution Sol_C Dose-Response Study C->Sol_C Solution Sol_D Optimize Chromatography D->Sol_D Solution Sol_E Use Matrix-Matched Standards E->Sol_E Solution

Caption: Troubleshooting logic for this compound uptake experiments.

References

Optimizing the extraction of Cyclanilide from complex plant matrices

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: Cyclanilide Extraction

Welcome to the technical support center for the optimization of this compound extraction from complex plant matrices. This resource provides detailed troubleshooting guides, frequently asked questions (FAQs), and experimental protocols to assist researchers, scientists, and drug development professionals in their analytical endeavors.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for extracting this compound from plant matrices?

A1: The most prevalent and effective method for extracting this compound and other plant growth regulators from complex matrices like fruits and vegetables is the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method.[1][2] This procedure typically involves an initial extraction with acetonitrile, followed by a cleanup step using a combination of magnesium sulfate and C18 sorbent to remove interfering substances.[1][2] For more targeted cleanup, Solid Phase Extraction (SPE) is also a widely used and effective technique.

Q2: Which analytical technique is best suited for quantifying this compound after extraction?

A2: High-Performance Liquid Chromatography coupled with tandem Mass Spectrometry (HPLC-MS/MS or LC-MS/MS) is the preferred technique for the sensitive and selective determination of this compound. Analysis is often performed using a C18 column and a gradient mobile phase, with detection in either positive or negative electrospray ionization (ESI) mode, as this compound can be monitored in negative mode.

Q3: What are "matrix effects" and how do they impact this compound analysis?

A3: Matrix effects are the alteration of ionization efficiency for a target analyte, like this compound, due to co-eluting compounds from the sample matrix. This interference can lead to either signal suppression (lower-than-expected signal) or signal enhancement (higher-than-expected signal), both of which compromise the accuracy and reproducibility of quantitative results. Matrix effects are a primary challenge when analyzing complex samples such as plant extracts.

Q4: How can I minimize matrix effects in my analysis?

A4: Minimizing matrix effects involves several strategies:

  • Effective Sample Cleanup: Employing cleanup steps like dispersive solid-phase extraction (d-SPE) with sorbents such as PSA (Primary Secondary Amine) or C18 can remove interfering compounds like sugars, lipids, and pigments.

  • Chromatographic Separation: Optimizing the HPLC method to separate this compound from interfering compounds is crucial.

  • Matrix-Matched Calibration: Preparing calibration standards in a blank matrix extract that is similar to the sample can compensate for signal suppression or enhancement.

  • Stable Isotope-Labeled Internal Standards: Using a stable isotope-labeled version of this compound is considered the gold standard for correcting matrix effects, though it can be expensive.

Troubleshooting Guide

This guide addresses common issues encountered during the extraction and analysis of this compound.

Problem 1: Low Recovery of this compound

  • Question: My recovery rates for this compound are consistently below the acceptable range (typically 70-120%). What are the potential causes and how can I fix this?

  • Answer: Low recovery can stem from several factors throughout the experimental workflow.

    • Incomplete Extraction: The initial extraction from the plant matrix may be inefficient. Ensure the sample is thoroughly homogenized to increase the surface area for solvent contact. The choice of extraction solvent is also critical; acetonitrile is widely used, but for certain matrices, modifications may be needed. Using a vigorous shaking or vortexing step is essential to ensure proper partitioning of the analyte into the solvent.

    • pH-Dependent Extraction: The recovery of certain analytes can be pH-dependent. The original QuEChERS method was modified to include buffering salts (e.g., citrate or acetate) to maintain a stable pH and improve the recovery of pH-sensitive compounds. For this compound, which is a monocarboxylic acid, ensuring the correct pH during extraction is important.

    • Analyte Loss During Cleanup: The cleanup step, while necessary to remove interferences, can sometimes lead to the loss of the target analyte. The choice and amount of d-SPE sorbent should be optimized. For example, while PSA is excellent for removing organic acids, it might interact with acidic analytes.

    • Improper Elution in SPE: If using Solid Phase Extraction (SPE), ensure the cartridge has been properly conditioned and that the elution solvent is strong enough to quantitatively remove this compound from the sorbent.

Troubleshooting Workflow for Low Recovery

G start Start: Low this compound Recovery check_homogenization Is sample homogenization adequate? start->check_homogenization improve_homogenization Action: Increase blending/grinding time. Ensure fine, uniform particle size. check_homogenization->improve_homogenization No check_extraction Is the extraction step efficient? check_homogenization->check_extraction Yes improve_homogenization->check_extraction optimize_extraction Action: 1. Verify acetonitrile volume. 2. Increase shaking/vortex time. 3. Check buffer salt addition. check_extraction->optimize_extraction No check_cleanup Is analyte lost during cleanup? check_extraction->check_cleanup Yes optimize_extraction->check_cleanup optimize_cleanup Action: 1. Reduce amount of PSA/C18 sorbent. 2. Test alternative sorbents. 3. Verify correct d-SPE tube usage. check_cleanup->optimize_cleanup No check_evaporation Is analyte lost during solvent evaporation? check_cleanup->check_evaporation Yes optimize_cleanup->check_evaporation optimize_evaporation Action: 1. Use gentle nitrogen stream. 2. Avoid evaporating to complete dryness. 3. Control temperature (<40°C). check_evaporation->optimize_evaporation No end_node Recovery Optimized check_evaporation->end_node Yes optimize_evaporation->end_node

Caption: Troubleshooting decision tree for low this compound recovery.

Problem 2: Poor Reproducibility (High %RSD)

  • Question: My replicate injections show high variability (%RSD > 15%). What could be causing this?

  • Answer: Poor reproducibility is often linked to inconsistent sample processing or matrix effects.

    • Inconsistent Sample Preparation: Ensure every step of the extraction and cleanup process is performed uniformly across all samples. This includes precise weighing of the sample, accurate solvent volumes, and consistent timing for shaking and centrifugation steps.

    • Variable Matrix Effects: The concentration of interfering compounds can vary between samples, leading to inconsistent signal suppression or enhancement. Improving the cleanup step is critical. Consider using different or combined sorbents in the d-SPE step (e.g., PSA + C18 + GCB for highly pigmented samples).

    • Instrumental Variability: Check for issues with the autosampler, pump, or mass spectrometer. Run a sequence of standards to confirm the stability of the instrument before analyzing samples.

Quantitative Data Summary

The following tables provide a summary of typical parameters and expected performance for this compound analysis using QuEChERS and LC-MS/MS.

Table 1: QuEChERS Method Performance

Parameter Value Range Source(s)
Spiked Recovery 73.0% - 111.0%
Relative Standard Deviation (RSD) 3.0% - 17.2%
Limit of Detection (LOD) 0.020 - 6.0 µg/kg

| Limit of Quantification (LOQ) | 0.10 - 15.0 µg/kg | |

Table 2: LC-MS/MS Instrumental Parameters

Parameter Typical Setting Source(s)
Analytical Column C18 Reverse-Phase (e.g., 50 mm x 2.0 mm, 2.5 µm)
Mobile Phase A Water with 0.1-0.3% Formic Acid or Acetic Acid
Mobile Phase B Acetonitrile or Methanol
Ionization Mode Electrospray Ionization (ESI), Negative Mode

| Monitored Transitions (MRM) | Specific precursor > product ion pairs for quantification and confirmation | |

Experimental Protocols

Protocol 1: this compound Extraction using the QuEChERS Method

This protocol is adapted from established methods for pesticide residue analysis in fruits and vegetables.

1. Sample Preparation & Homogenization:

  • Weigh 10-15 g of a representative portion of the plant sample into a blender.

  • If the sample has low water content (e.g., dried herbs), rehydrate it by adding a specific amount of deionized water to achieve a total water content of ~80-90%.

  • Homogenize the sample until a uniform consistency is achieved.

2. Extraction:

  • Transfer 10 g of the homogenized sample into a 50 mL centrifuge tube.

  • Add 10 mL of acetonitrile (containing 1% acetic acid for better recovery of acidic analytes).

  • Add the appropriate QuEChERS extraction salt packet (e.g., 4 g MgSO₄, 1 g NaCl, 1 g sodium citrate, 0.5 g disodium citrate sesquihydrate).

  • Cap the tube tightly and shake vigorously for 1 minute. This step partitions this compound into the acetonitrile layer.

  • Centrifuge the tube at ≥3000 rpm for 5 minutes.

3. Dispersive Solid-Phase Extraction (d-SPE) Cleanup:

  • Transfer a 1 mL aliquot of the upper acetonitrile supernatant into a 2 mL d-SPE cleanup tube.

  • The d-SPE tube should contain a mixture of sorbents, typically 150 mg anhydrous MgSO₄ and 50 mg PSA. For matrices high in pigments or fats, C18 or Graphitized Carbon Black (GCB) may be included.

  • Vortex the d-SPE tube for 30 seconds to 1 minute.

  • Centrifuge at high speed (e.g., ≥10,000 rpm) for 2 minutes to pellet the sorbent material.

4. Final Extract Preparation:

  • Carefully transfer the cleaned supernatant into an autosampler vial.

  • The extract is now ready for direct analysis by LC-MS/MS. If needed, the extract can be evaporated under a gentle stream of nitrogen and reconstituted in the initial mobile phase to improve compatibility and sensitivity.

General Experimental Workflow

G cluster_prep Sample Preparation cluster_extract Extraction cluster_cleanup Cleanup (d-SPE) cluster_analysis Analysis p1 1. Weigh 10g of homogenized plant sample p2 2. Place in 50 mL tube p1->p2 e1 3. Add 10 mL Acetonitrile p2->e1 e2 4. Add QuEChERS salts e1->e2 e3 5. Shake vigorously (1 min) e2->e3 e4 6. Centrifuge (5 min) e3->e4 c1 7. Transfer 1 mL supernatant to d-SPE tube e4->c1 c2 8. Vortex (30 sec) c1->c2 c3 9. Centrifuge (2 min) c2->c3 a1 10. Transfer final extract to autosampler vial c3->a1 a2 11. Inject into LC-MS/MS a1->a2

Caption: Overview of the QuEChERS workflow for this compound extraction.

References

Addressing variability in plant response to Cyclanilide treatment

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the plant growth regulator Cyclanilide. Our goal is to help you address variability in plant responses and achieve consistent, reliable experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action in plants?

This compound is a plant growth regulator that primarily functions by inhibiting polar auxin transport.[1][2][3] This interference with auxin signaling can lead to various physiological responses, including the suppression of apical dominance and the promotion of lateral bud outgrowth.[4] Research suggests its mechanism is distinct from other auxin transport inhibitors like N-1-naphthylphthalamic acid (NPA) and 2,3,5-triiodobenzoic acid (TIBA).[1] Additionally, this compound has been shown to modulate cytokinin biosynthesis and signaling pathways, further influencing plant development.

Q2: I'm observing significant variability in how different plant species are responding to this compound. Why is this happening?

Variability in plant response to this compound across different species and even cultivars is a documented phenomenon. This can be attributed to several factors, including:

  • Genetic Differences: Underlying genetic variations among species and cultivars can lead to differences in auxin and cytokinin signaling pathways, transport, and metabolism, altering their sensitivity to this compound.

  • Physiological State: The developmental stage, age, and overall health of the plant at the time of treatment can significantly influence its response.

  • Morphological Differences: Variations in leaf cuticle thickness, stomatal density, and vascular architecture can affect the uptake and translocation of exogenously applied this compound.

Q3: My plants are showing signs of phytotoxicity (e.g., leaf yellowing, curling). What could be the cause?

Phytotoxicity is a common issue when working with plant growth regulators and can be caused by several factors:

  • High Concentrations: Excessive concentrations of this compound can lead to cellular damage and phytotoxic symptoms.

  • Application Frequency: Applying the treatment too frequently can result in the accumulation of the compound to toxic levels.

  • Environmental Stress: Plants under stress from factors like high light intensity, extreme temperatures, or nutrient deficiencies may be more susceptible to chemical injury.

  • Adjuvants: The type and concentration of surfactants or other adjuvants used in the formulation can enhance penetration and, in some cases, increase the risk of phytotoxicity.

Q4: Can I use this compound in combination with other plant growth regulators?

Yes, this compound is often used in combination with other plant growth regulators to achieve synergistic effects. For example:

  • With Mepiquat Chloride in cotton, it helps to suppress vegetative growth.

  • With Ethephon (an ethylene-releasing agent) in cotton, it enhances defoliation and boll opening.

  • With Benzyladenine (a cytokinin), it can have interactive effects on shoot production.

It is crucial to optimize the concentrations and application timing for each combination and plant species to achieve the desired outcome without causing phytotoxicity.

Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
Inconsistent or no observable effect 1. Suboptimal Concentration: The applied concentration may be too low to elicit a response in the target species or cultivar. 2. Poor Uptake: The formulation may not be effectively penetrating the plant tissue. 3. Application Timing: The plant's developmental stage may not be receptive to the treatment. 4. Environmental Conditions: High temperatures or low humidity can lead to rapid drying of the spray solution, reducing absorption.1. Dose-Response Experiment: Conduct a dose-response study to determine the optimal concentration for your specific plant species and experimental conditions. 2. Formulation Adjustment: Consider adding a non-ionic surfactant to your spray solution to improve leaf wetting and uptake. Always test new formulations on a small batch of plants first. 3. Optimize Timing: Treat plants at a developmental stage known to be responsive to auxin transport inhibitors (e.g., during active vegetative growth for branching studies). 4. Control Environment: Apply treatments during cooler parts of the day or in a controlled environment with moderate humidity to allow for adequate absorption.
High variability among replicates 1. Inconsistent Application: Uneven spray coverage or volume applied to each plant. 2. Non-uniform Plant Material: Significant differences in the size, age, or health of the experimental plants. 3. Micro-environmental Differences: Variations in light, temperature, or soil moisture among pots or trays.1. Standardize Application: Use a calibrated sprayer to ensure each plant receives a consistent volume and coverage. 2. Select Uniform Plants: Choose plants of similar size, developmental stage, and vigor for your experiments. 3. Randomize and Rotate: Randomize the placement of your experimental units and rotate them periodically to minimize the effects of micro-environmental gradients.
Phytotoxicity (leaf burn, stunting, necrosis) 1. Excessive Concentration: The applied concentration is too high for the specific plant species. 2. High Application Frequency: Treatments are being applied too often. 3. Environmental Stressors: High light or temperature stress can exacerbate phytotoxic effects. 4. Contamination: The spray equipment or water source may be contaminated.1. Reduce Concentration: Lower the application concentration. Refer to dose-response data if available. 2. Increase Application Interval: Allow more time between treatments for the plant to metabolize the compound. 3. Mitigate Stress: Provide optimal growing conditions and avoid treating plants that are already under stress. 4. Ensure Cleanliness: Thoroughly clean all application equipment before use and use purified water for preparing solutions.

Data Presentation

Table 1: Effect of this compound Concentration on Lateral Branching in Different Species

Plant Species This compound Concentration (ppm) Increase in Lateral Branches (%) Phytotoxicity Observed Reference
Ilex crenata 'Sky Pencil'50 (x3 applications)>100%None
Rhaphiolepis indica 'Snow White'50 (x3 applications)>100%Transitory injury to new growth
Photinia x fraseri106 (x2 applications)~500%Leaf yellowing, blotching, curling
Jatropha integerrima56VariableModerate to severe
Hibiscus rosa-sinensis 'Brilliantissima'56VariableModerate to severe

Table 2: Interaction of this compound with other Plant Growth Regulators

Plant Species This compound (CYC) Co-applied PGR Observed Effect Reference
CottonIn combinationMepiquat ChlorideSuppression of vegetative growth
CottonIn combinationEthephonEnhanced defoliation and boll opening
BeanLow, ineffective rateEthephonInduced 50% defoliation
Rhaphiolepis indicaIncreasing concentrationsBenzyladenine (2500 ppm)Decreased growth index

Experimental Protocols

Protocol 1: General Foliar Application of this compound

  • Solution Preparation:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., acetone or DMSO) at a high concentration.

    • On the day of application, dilute the stock solution with deionized water to the desired final concentrations.

    • If required, add a non-ionic surfactant at the manufacturer's recommended rate (e.g., 0.05-0.1% v/v) to the final spray solution.

    • Prepare a control solution containing the same concentration of solvent and surfactant as the treatment solutions.

  • Plant Preparation:

    • Use healthy, well-watered plants of a uniform size and developmental stage.

    • Ensure plants are acclimated to the experimental conditions for at least one week prior to treatment.

  • Application:

    • Apply the solutions as a fine mist to the foliage until runoff, ensuring complete coverage of all leaf surfaces.

    • Use a calibrated sprayer to deliver a consistent volume to each plant.

    • Treat plants in a well-ventilated area, avoiding drift to non-target plants.

  • Post-Application Care:

    • Return plants to their growing environment.

    • Avoid overhead watering for at least 24 hours to allow for complete absorption of the treatment.

    • Monitor plants regularly for treatment effects and signs of phytotoxicity.

Protocol 2: Auxin Transport Assay using Etiolated Corn Coleoptiles

This protocol is adapted from the methodology described in Burton and Pedersen.

  • Plant Material:

    • Germinate corn seeds in the dark for 4-5 days until coleoptiles are approximately 3-4 cm long.

  • Preparation of Coleoptile Sections:

    • Under dim green light, excise the apical 1 cm of the coleoptiles.

  • Treatment Application:

    • Prepare agar blocks (e.g., 2% agar) containing the desired concentrations of this compound and a radiolabeled auxin such as [3H]IAA.

    • Place an agar donor block containing the treatment solution on the apical end of each coleoptile section.

    • Place a receiver agar block at the basal end of the coleoptile section.

  • Incubation:

    • Incubate the sections in a dark, humid chamber for a defined period (e.g., 3 hours).

  • Measurement:

    • After incubation, separate the donor and receiver blocks.

    • Measure the amount of radioactivity in the receiver block using liquid scintillation counting.

    • A reduction in radioactivity in the receiver block of treated sections compared to the control indicates inhibition of polar auxin transport.

Visualizations

Cyclanilide_Signaling_Pathway cluster_0 This compound Action cluster_1 Cellular Processes cluster_2 Plant Response This compound This compound AuxinTransport Polar Auxin Transport This compound->AuxinTransport Inhibits CytokininBiosynthesis Cytokinin Biosynthesis This compound->CytokininBiosynthesis Modulates ApicalDominance Suppression of Apical Dominance AuxinTransport->ApicalDominance Maintains CytokininSignaling Cytokinin Signaling CytokininBiosynthesis->CytokininSignaling Activates LateralBud Lateral Bud Outgrowth CytokininSignaling->LateralBud Promotes ApicalDominance->LateralBud Inhibits Troubleshooting_Workflow cluster_0 Problem Identification cluster_1 Potential Causes cluster_2 Solutions Start Variability in Plant Response Concentration Concentration/ Frequency Start->Concentration PlantFactors Plant Species/ Developmental Stage Start->PlantFactors Environment Environmental Conditions Start->Environment Application Application Technique Start->Application OptimizeDose Conduct Dose-Response Experiment Concentration->OptimizeDose StandardizePlants Select Uniform Plant Material PlantFactors->StandardizePlants ControlEnvironment Control Growing Conditions Environment->ControlEnvironment StandardizeApplication Refine Application Protocol Application->StandardizeApplication

References

Validation & Comparative

Comparative Analysis of Cyclanilide and NPA on Auxin Efflux: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the nuanced differences between auxin transport inhibitors is critical for designing experiments and interpreting results. This guide provides a detailed comparative analysis of two such inhibitors, Cyclanilide and N-1-naphthylphthalamic acid (NPA), focusing on their distinct effects on auxin efflux.

While both this compound and NPA disrupt polar auxin transport, a crucial process in plant growth and development, they do so through different mechanisms. NPA is a well-established, potent inhibitor of auxin efflux, directly targeting the PIN-FORMED (PIN) family of auxin export proteins. In contrast, this compound exhibits a more complex mode of action, primarily inhibiting auxin influx and acting as a noncompetitive inhibitor of NPA binding, which indirectly affects auxin transport.

Quantitative Data Summary

The following tables summarize the available quantitative data for this compound and NPA, providing a basis for comparing their biochemical interactions and physiological effects.

Compound Parameter Value Assay Conditions Reference
This compoundIC₅₀ for [³H]NPA binding inhibition50 µMPlasma membrane fractions from etiolated zucchini hypocotyls[1][2]
This compoundIC₅₀ for [³H]IAA binding inhibition50 µMPlasma membrane fractions from etiolated zucchini hypocotyls[1]
This compoundKᵢ for noncompetitive inhibition of [³H]NPA binding40 µMPlasma membrane fractions from etiolated zucchini hypocotyls[1][2]
This compoundKᵢ for noncompetitive inhibition of [³H]IAA binding2.3 µMPlasma membrane fractions from etiolated zucchini hypocotyls
This compoundInhibition of polar auxin transport ([³H]IAA movement)Effective at 10 µMEtiolated corn coleoptiles
This compoundInhibition of auxin influx25% at 10 µM, 31% at 100 µMEtiolated zucchini hypocotyls
This compoundEffect on [³H]IAA effluxNo effectEtiolated zucchini hypocotyls
NPAIC₅₀ for physiological effects (in planta)0.1 - 10 µMVarious plant systems
NPAKₑ for high-affinity binding to membranes0.01 - 0.1 µMPlant microsomal membranes
NPAInhibition of PIN-mediated [³H]IAA effluxPartial at 1 µM, Full at 10 µM (coinjected)Xenopus oocytes expressing PIN1

Mechanisms of Action: A Comparative Overview

N-1-Naphthylphthalamic Acid (NPA)

NPA is a classic and widely used inhibitor of polar auxin transport, specifically targeting the efflux of auxin from the cell. Recent structural and biochemical studies have provided a clear picture of its mechanism:

  • Direct PIN Protein Inhibition: NPA directly binds to and inhibits the activity of PIN auxin efflux carriers. Structural studies have revealed that NPA acts as a competitive inhibitor, trapping PIN proteins in an inward-open conformation, thereby preventing the transport of auxin out of the cell.

  • High-Affinity Binding: NPA exhibits high-affinity, saturable binding to plant membranes, a characteristic long associated with its inhibitory activity.

This compound

This compound's interaction with the auxin transport machinery is demonstrably different from that of NPA. While it does inhibit polar auxin transport, its primary targets and mechanism of action are distinct:

  • Inhibition of Auxin Influx: Unlike NPA, this compound has been shown to inhibit the uptake of auxin into plant cells. A study on apple transcriptome revealed that this compound treatment led to an increased expression of the auxin influx carrier gene LAX2, suggesting a potential compensatory mechanism or a direct interaction with influx pathways.

  • Noncompetitive Inhibition of NPA Binding: Kinetic analysis has shown that this compound is a noncompetitive inhibitor of NPA binding to plasma membrane fractions. This indicates that this compound binds to a site on the NPA-binding protein or a closely associated protein that is different from the NPA binding site itself, and this binding allosterically reduces the affinity of the receptor for NPA.

  • No Direct Inhibition of Auxin Efflux: In direct contrast to NPA, studies have shown that this compound does not inhibit the efflux of [³H]IAA from plant cells.

Signaling Pathways and Experimental Workflows

To visualize the distinct mechanisms of this compound and NPA, as well as the experimental approaches used to characterize them, the following diagrams are provided.

AuxinEffluxPathway cluster_Cell Plant Cell cluster_PM Plasma Membrane Auxin_in Auxin (IAA) (extracellular) AUX1_LAX AUX1/LAX (Influx Carrier) Auxin_in->AUX1_LAX Influx Auxin_cyto Auxin (IAA) (cytosolic) PIN PIN Protein (Efflux Carrier) Auxin_cyto->PIN Efflux AUX1_LAX->Auxin_cyto PIN->Auxin_in NPA_BP NPA Binding Site NPA_BP->PIN Inhibits Efflux NPA NPA NPA->PIN Direct Inhibition NPA->NPA_BP Binds This compound This compound This compound->AUX1_LAX Inhibition This compound->NPA_BP Noncompetitive Inhibition ExperimentalWorkflow cluster_EffluxAssay Radiolabeled Auxin Efflux Assay cluster_BindingAssay NPA Binding Assay A1 Load plant cells/protoplasts with [³H]IAA A2 Incubate with Test Compound (NPA or this compound) A1->A2 A3 Collect extracellular medium at time points A2->A3 A4 Quantify [³H]IAA in medium via scintillation counting A3->A4 C1 Comparative Analysis A4->C1 Compare Efflux Inhibition B1 Isolate plasma membrane fractions B2 Incubate membranes with [³H]NPA and varying concentrations of unlabeled NPA or this compound B1->B2 B3 Separate bound and free radioligand (e.g., filtration) B2->B3 B4 Quantify bound [³H]NPA B3->B4 B4->C1 Determine Binding Affinity (IC₅₀, Kᵢ)

References

Cyclanilide vs. TIBA: A Comparative Guide to Auxin Transport Inhibition

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed, objective comparison of two prominent auxin transport inhibitors, Cyclanilide and 2,3,5-triiodobenzoic acid (TIBA). By examining their distinct mechanisms of action, supported by experimental data, this document serves as a valuable resource for designing experiments and interpreting results in the study of auxin-mediated plant growth and development.

Executive Summary

This compound and TIBA both effectively inhibit polar auxin transport, a fundamental process governing plant development. However, their underlying molecular mechanisms differ significantly. This compound primarily acts as an inhibitor of auxin influx, distinct from many other known auxin transport inhibitors. In contrast, TIBA's inhibitory effects stem from its ability to disrupt the actin cytoskeleton by targeting villin proteins, which in turn impairs the trafficking of PIN-FORMED (PIN) auxin efflux carriers. This guide dissects these differences, presenting quantitative data, detailed experimental protocols, and pathway visualizations to aid in the selection and application of these inhibitors in research settings.

Quantitative Data Comparison

ParameterThis compoundTIBAReference
Mechanism of Action Primarily inhibits auxin influx; Non-competitive inhibitor of NPA and IAA binding.Disrupts actin dynamics by targeting villin, leading to impaired trafficking of PIN auxin efflux carriers.[1][2]
Effect on Auxin Influx Inhibits uptake by 25% at 10 µM and 31% at 100 µM in etiolated zucchini hypocotyls.Not reported to directly inhibit auxin influx.[1]
Effect on Auxin Efflux No effect on [³H]IAA efflux from cells in etiolated zucchini hypocotyls.Indirectly inhibits auxin efflux by disrupting PIN protein trafficking.[1][3]
IC₅₀ for [³H]NPA Binding 50 µMNot Applicable
IC₅₀ for [³H]IAA Binding 50 µMNot Applicable
Inhibition Constant (Ki) for NPA Binding 40 µM (non-competitive)Not Applicable
Inhibition Constant (Ki) for IAA Binding 2.3 µM (non-competitive)Not Applicable

Mechanisms of Action

This compound: An Auxin Influx Inhibitor

This compound's mechanism of action is distinct from that of TIBA and other classical auxin transport inhibitors like N-1-naphthylphthalamic acid (NPA). Experimental evidence points to its role as an inhibitor of auxin influx, a process mediated by auxin influx carriers such as members of the AUXIN RESISTANT 1/LIKE-AUX1 (AUX1/LAX) family of proteins. Studies have shown that this compound can inhibit the uptake of radiolabeled IAA into plant cells. Furthermore, transcriptome analysis in apple has revealed that this compound treatment leads to an increased expression of the auxin influx carrier gene LAX2, suggesting a potential compensatory response to the inhibition of auxin influx.

dot

cluster_out Apoplast (Cell Wall) cluster_in Cytoplasm Auxin_out Auxin (IAA) LAX AUX1/LAX Influx Carrier Auxin_out->LAX Enters cell via Auxin_in Auxin (IAA) LAX->Auxin_in Transports This compound This compound This compound->LAX Inhibits

Caption: this compound inhibits auxin influx.

TIBA: A Disrupter of Actin Dynamics and PIN Protein Trafficking

TIBA's inhibitory effect on polar auxin transport is a consequence of its impact on the actin cytoskeleton. Research has demonstrated that TIBA directly interacts with villin, an actin-binding protein. This interaction causes villin to oligomerize, leading to excessive bundling of actin filaments. The resulting alteration in actin dynamics disrupts the vesicular trafficking of PIN-FORMED (PIN) auxin efflux carriers. This interference with the endocytosis and recycling of PIN proteins reduces their abundance at the plasma membrane, thereby inhibiting polar auxin transport.

dot

TIBA TIBA Villin Villin TIBA->Villin Binds to ActinBundling Excessive Actin Bundling TIBA->ActinBundling Induces Actin Actin Filaments Villin->Actin Interacts with VesicleTrafficking Vesicle Trafficking of PIN Proteins Actin->VesicleTrafficking Regulates ActinBundling->VesicleTrafficking Disrupts PIN_PM PIN Proteins at Plasma Membrane VesicleTrafficking->PIN_PM Maintains PAT Polar Auxin Transport VesicleTrafficking->PAT Inhibition of PIN_PM->PAT Mediates start Start prep Prepare etiolated hypocotyl segments start->prep incubate Incubate segments in [³H]IAA solution with varying this compound conc. prep->incubate wash Wash segments to remove external [³H]IAA incubate->wash measure Measure radioactivity with scintillation counter wash->measure end End measure->end start Start polymerize Polymerize G-actin to form F-actin start->polymerize incubate Incubate F-actin with Villin +/- TIBA polymerize->incubate stain Stain with fluorescent phalloidin incubate->stain visualize Visualize actin bundling by fluorescence microscopy stain->visualize end End visualize->end

References

Synergistic Action of Cyclanilide and Ethephon on Gene Expression: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

A deep dive into the molecular synergy of Cyclanilide and Ethephon reveals a coordinated regulation of gene expression that significantly enhances plant responses, particularly in processes like cotton defoliation. This guide provides a comparative analysis of their combined effects on gene expression, supported by experimental data and detailed protocols for researchers, scientists, and drug development professionals.

The combination of this compound and Ethephon, a common practice in agriculture to promote cotton boll opening and defoliation, exhibits a powerful synergistic effect that is rooted in their complementary modes of action at the molecular level. Ethephon acts as a source of ethylene, a key plant hormone that promotes abscission (shedding of leaves). This compound, on the other hand, functions as an auxin transport inhibitor.[1][2][3] Auxin is a plant hormone that typically inhibits abscission. By blocking auxin transport, this compound sensitizes the plant tissue to the effects of ethylene, leading to a more robust and efficient defoliation response.[3][4]

Comparative Analysis of Gene Expression

Transcriptomic studies, primarily in cotton, have elucidated the profound impact of the this compound and Ethephon combination on gene expression compared to the application of Ethephon alone. While much of the detailed transcriptomic analysis has been performed using thidiazuron (TDZ), a compound that, like ethephon, stimulates ethylene production, the findings are highly relevant to the this compound-Ethephon synergy. These studies reveal a significant increase in the number of differentially expressed genes (DEGs) when this compound is combined with an ethylene-promoting agent.

A key study demonstrated that a combined treatment of TDZ and this compound induced a greater number of DEGs in cotton leaf abscission zones compared to TDZ alone. This suggests a broader and more intense reprogramming of gene expression when both compounds are present. The synergistic effect is particularly evident in the regulation of genes involved in plant hormone signal transduction, reactive oxygen species (ROS) pathways, and cell wall modification.

Key Regulated Gene Categories:
  • Plant Hormone Signaling: The combination of an ethylene source and this compound leads to a more pronounced downregulation of auxin-responsive genes and a stronger upregulation of ethylene and jasmonic acid (JA) responsive genes. This hormonal crosstalk is crucial for accelerating leaf abscission.

  • Reactive Oxygen Species (ROS) Pathways: The combined treatment has been shown to upregulate the expression of genes encoding for respiratory burst oxidase homologs (RBOHs), which are responsible for producing ROS like hydrogen peroxide (H₂O₂). ROS act as signaling molecules in the abscission process.

  • Cell Wall Modifying Enzymes: Genes encoding enzymes such as cellulases and polygalacturonases, which are responsible for the breakdown of the cell wall in the abscission zone, are significantly upregulated by the combined treatment.

  • Transcription Factors: A larger number and variety of transcription factors, including bHLH, ERF, MYB, and WRKY families, are activated by the synergistic application, indicating a more complex regulatory network being initiated.

Quantitative Data Summary

The following tables summarize the quantitative data on the number of differentially expressed genes (DEGs) in cotton leaf abscission zones following treatment with an ethylene-promoting agent (Thidiazuron - TDZ) alone versus a combination with this compound (CYC). This data provides a strong indication of the synergistic effect on gene expression that would be expected with an Ethephon and this compound combination.

TreatmentTime Post-TreatmentUpregulated DEGsDownregulated DEGsTotal DEGs
TDZ alone24 hours77481
TDZ + CYC24 hours238103341
TDZ alone144 hours216104320
TDZ + CYC144 hours385251636

Table 1: Comparison of the number of differentially expressed genes (DEGs) in cotton abscission zones under different treatments. Data adapted from a study on TDZ and this compound, which demonstrates the synergistic increase in gene regulation.

Gene CategoryTreatmentNumber of Upregulated Genes (24h)Number of Downregulated Genes (24h)
Auxin Response TDZ alone152
TDZ + CYC2045
Ethylene Response TDZ alone31
TDZ + CYC112
Jasmonic Acid Response TDZ alone62
TDZ + CYC280

Table 2: Differentially expressed genes related to plant hormone response pathways at 24 hours post-treatment. This table highlights the enhanced hormonal response with the combined application.

Experimental Protocols

RNA-Seq Analysis of Cotton Leaf Abscission Zones

This protocol outlines the key steps for a transcriptomic analysis to compare the effects of Ethephon alone versus a combination of this compound and Ethephon.

  • Plant Material and Treatment: Grow cotton plants (e.g., Gossypium hirsutum) under controlled greenhouse conditions. At the appropriate developmental stage (e.g., 5-6 true leaves), apply the treatments: (a) Control (water spray), (b) Ethephon solution, and (c) this compound + Ethephon solution.

  • Sample Collection: Collect leaf abscission zone tissues at specific time points after treatment (e.g., 0, 6, 12, 24, 48 hours). Immediately freeze the samples in liquid nitrogen and store them at -80°C.

  • RNA Extraction: Extract total RNA from the frozen tissues using a plant RNA extraction kit, followed by DNase treatment to remove any genomic DNA contamination.

  • Library Preparation and Sequencing: Construct RNA-Seq libraries from the high-quality RNA samples using a standard kit (e.g., Illumina TruSeq RNA Library Prep Kit). Perform sequencing on an Illumina platform (e.g., HiSeq) to generate paired-end reads.

  • Data Analysis:

    • Quality Control: Use tools like FastQC to assess the quality of the raw sequencing reads.

    • Read Mapping: Align the high-quality reads to the cotton reference genome using a splice-aware aligner like HISAT2 or STAR.

    • Quantification of Gene Expression: Use software such as HTSeq or featureCounts to count the number of reads mapping to each gene.

    • Differential Gene Expression Analysis: Utilize packages like DESeq2 or edgeR in R to identify differentially expressed genes (DEGs) between the different treatment groups and time points. A common threshold for significance is a log2 fold change > 1 and a p-adjusted value < 0.05.

    • Functional Annotation and Enrichment Analysis: Perform Gene Ontology (GO) and Kyoto Encyclopedia of Genes and Genomes (KEGG) pathway enrichment analysis on the identified DEGs to understand the biological processes and pathways being affected.

Visualizing the Molecular Synergy

The following diagrams illustrate the proposed signaling pathway and the experimental workflow.

Synergistic_Pathway cluster_0 Chemical Application cluster_1 Cellular Response cluster_2 Physiological Outcome Ethephon Ethephon Ethylene Ethylene Production Ethephon->Ethylene This compound This compound Auxin_Transport Auxin Transport Inhibition This compound->Auxin_Transport Ethylene_Signaling Ethylene Signaling Cascade Ethylene->Ethylene_Signaling Auxin_Signaling Decreased Auxin Signaling Auxin_Transport->Auxin_Signaling ROS_Production ROS Production (e.g., H₂O₂) Ethylene_Signaling->ROS_Production Gene_Expression Altered Gene Expression Ethylene_Signaling->Gene_Expression Auxin_Signaling->Gene_Expression ROS_Production->Gene_Expression Defoliation Enhanced Defoliation Gene_Expression->Defoliation

Caption: Proposed signaling pathway of this compound and Ethephon synergy.

Experimental_Workflow Plant_Treatment Cotton Plant Treatment (Control, Ethephon, Ethephon+this compound) Sample_Collection Abscission Zone Sample Collection Plant_Treatment->Sample_Collection RNA_Extraction Total RNA Extraction Sample_Collection->RNA_Extraction Library_Prep RNA-Seq Library Preparation RNA_Extraction->Library_Prep Sequencing High-Throughput Sequencing Library_Prep->Sequencing Data_Analysis Bioinformatic Analysis (QC, Mapping, DEG, Enrichment) Sequencing->Data_Analysis Results Comparative Gene Expression Profiles Data_Analysis->Results

Caption: Experimental workflow for comparative transcriptomic analysis.

References

Validating the Noncompetitive Inhibition Model of Cyclanilide: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive framework for experimentally validating the hypothesis that Cyclanilide functions as a noncompetitive inhibitor, using its known effect on cytokinin oxidase/dehydrogenase (CKX) as a case study. While this compound is known to down-regulate the expression of the CKX1 gene, this guide will proceed under the hypothesis that it also directly inhibits the CKX1 enzyme in a noncompetitive manner.[1] The methodologies outlined here are broadly applicable for characterizing the inhibition kinetics of other enzyme inhibitors.

Data Presentation: Characterizing Enzyme Inhibition

To validate a noncompetitive inhibition model, key kinetic parameters must be determined in the presence and absence of the inhibitor. For a noncompetitive inhibitor, the maximum reaction velocity (Vmax) is expected to decrease, while the Michaelis constant (Km) remains unchanged. The inhibition constant (Ki), which represents the inhibitor's binding affinity to the enzyme, can also be calculated.

Below are tables summarizing hypothetical experimental data that would support a noncompetitive inhibition model for this compound's effect on CKX1.

Table 1: Hypothetical Kinetic Parameters of CKX1 in the Presence of this compound

This compound Concentration (µM)Apparent Km (µM)Apparent Vmax (µmol/min)
0 (Control)50100
105067
205050
505033

Table 2: Comparison of Inhibition Constants for Hypothetical CKX1 Inhibitors

InhibitorIC50 (µM)Ki (µM)Inhibition Type
This compound (Hypothetical)2020Noncompetitive
Competitor A1510 (apparent)Competitive
Competitor B3035Mixed

Experimental Protocols

The following protocols describe the necessary steps to generate the data required to determine the mode of enzyme inhibition.

Protocol 1: Enzyme Kinetic Assay for CKX1

This protocol outlines the determination of CKX1 activity at various substrate (cytokinin) concentrations in the presence and absence of this compound.

Materials:

  • Purified CKX1 enzyme

  • Substrate solution (e.g., isopentenyladenine) at various concentrations

  • This compound stock solution

  • Assay buffer (e.g., McIlvaine buffer)[2]

  • Electron acceptor (e.g., 2,6-dichlorophenolindophenol)[2]

  • 96-well microplate

  • Spectrophotometer

Procedure:

  • Prepare a series of substrate dilutions in the assay buffer.

  • Prepare several fixed concentrations of this compound in the assay buffer. A control with no inhibitor should also be prepared.

  • In a 96-well plate, add the assay buffer, CKX1 enzyme, and the various concentrations of this compound (or control).

  • Pre-incubate the plate for a defined period (e.g., 10 minutes) at a constant temperature (e.g., 37°C) to allow for inhibitor binding.[2]

  • Initiate the reaction by adding the substrate solutions to the wells.

  • Immediately measure the change in absorbance over time using a spectrophotometer to determine the initial reaction velocity (v₀). The wavelength will depend on the electron acceptor used.

Protocol 2: Data Analysis to Determine Inhibition Type

The data generated from Protocol 1 can be visualized using graphical methods to determine the type of inhibition.

1. Michaelis-Menten Plot:

  • Plot the initial velocity (v₀) against the substrate concentration ([S]) for each concentration of this compound.

  • In the case of noncompetitive inhibition, the Vmax will decrease with increasing inhibitor concentration, while the Km will remain constant.

2. Lineweaver-Burk Plot:

  • Plot the reciprocal of the initial velocity (1/v₀) against the reciprocal of the substrate concentration (1/[S]).[3]

  • For noncompetitive inhibition, this will produce a series of lines with different slopes that intersect on the x-axis. The y-intercept (1/Vmax) will increase with higher inhibitor concentrations, while the x-intercept (-1/Km) will remain the same.

3. Dixon Plot:

  • Plot the reciprocal of the initial velocity (1/v₀) against the inhibitor concentration ([I]) at several fixed substrate concentrations.

  • For noncompetitive inhibition, this will result in a series of lines that intersect on the x-axis at a point equal to -Ki.

Visualizations

Experimental Workflow

The following diagram illustrates the workflow for determining the inhibition model of this compound on a target enzyme.

G cluster_prep Preparation cluster_assay Enzyme Kinetic Assay cluster_analysis Data Analysis cluster_conclusion Conclusion P1 Purify Target Enzyme (CKX1) A1 Incubate Enzyme with varying [Inhibitor] P1->A1 P2 Prepare Substrate & Inhibitor (this compound) Solutions P2->A1 A2 Initiate reaction with varying [Substrate] A1->A2 A3 Measure Initial Velocity (v₀) A2->A3 D1 Generate Michaelis-Menten Plot (v₀ vs. [S]) A3->D1 D2 Generate Lineweaver-Burk Plot (1/v₀ vs. 1/[S]) A3->D2 D3 Generate Dixon Plot (1/v₀ vs. [I]) A3->D3 C1 Determine Inhibition Type (Noncompetitive) D1->C1 D2->C1 D3->C1 C2 Calculate Kinetic Parameters (Km, Vmax, Ki) C1->C2

Workflow for enzyme inhibition model validation.
Signaling Pathway Context

This compound is known to influence the cytokinin signaling pathway. Cytokinins are plant hormones that regulate cell division and growth. Their levels are controlled, in part, by the enzyme cytokinin oxidase/dehydrogenase (CKX), which catalyzes their degradation. By inhibiting CKX, this compound would hypothetically increase the local concentration of active cytokinins, leading to the observed downstream effects on plant growth.

The diagram below illustrates the cytokinin signaling pathway and the proposed point of inhibition by this compound.

G cluster_membrane Cell Membrane / ER cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus CK Cytokinin Receptor AHK Receptor CK->Receptor Binds & Activates CKX1 CKX1 Enzyme CK->CKX1 Substrate AHP AHP (Phosphotransfer) Receptor->AHP Phosphorylates Degradation Degradation CKX1->Degradation Degradation This compound This compound This compound->CKX1 Inhibits ARR_B Type-B ARR (Transcription Factor) AHP->ARR_B Phosphorylates Gene Cytokinin Response Genes ARR_B->Gene Activates Transcription Response Response Gene->Response Cellular Response (e.g., cell division)

Cytokinin signaling and proposed inhibition by this compound.

References

Comparative Efficacy of Cyclanilide on Early Development of Cotton Cultivars: A Research Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This guide provides a comparative analysis of the plant growth regulator Cyclanilide, when used as a seed treatment in combination with Mepiquat Chloride, on the early developmental stages of five different cotton cultivars (Gossypium hirsutum L.). The data presented is synthesized from peer-reviewed research to offer an objective comparison for researchers and agricultural scientists.

This compound is a plant growth regulator known to function as an auxin transport inhibitor.[1][2][3] It is often used in combination with other regulators, such as Mepiquat Chloride (a gibberellin biosynthesis inhibitor) or Ethephon, to manage plant growth, enhance defoliation, and improve boll opening.[1][4] This synergistic action allows for more effective control over the cotton plant's architecture, balancing vegetative and reproductive growth.

Comparative Analysis of Early Growth Parameters

The following data is derived from a study evaluating the effects of this compound combined with Mepiquat Chloride as a seed treatment on five cotton cultivars: NuOpal, Fibermax-993, Fibermax-910, FMT-701, and FMT-523. The study focused on key indicators of early plant development.

Effect on Plant Height

Significant differences in plant height were observed among cultivars and treatments. The combination of Mepiquat Chloride + this compound (MC+CY) resulted in a more pronounced reduction in plant height compared to Mepiquat Chloride alone or the untreated control across all cultivars. Notably, the Fibermax-910 cultivar initially showed the greatest height among the cultivars. The application of MC+CY as a seed treatment reduced plant height by approximately 50% compared to the control.

Table 1: Mean Plant Height (cm) at 29 Days After Emergence (DAE) Under Different Seed Treatments

Cultivar Control (Untreated) Mepiquat Chloride (MC) MC + this compound (Low Rate) MC + this compound (High Rate)
NuOpal 16.3 10.9 8.5 8.0
FMT-701 15.9 10.5 8.2 7.8
Fibermax-993 17.5 11.8 9.0 8.6
Fibermax-910 18.1 12.5 9.3 8.9
FMT-523 16.8 11.2 8.7 8.3

Data synthesized from Soares, L. C. da S., et al. (2016).

Effect on Cotyledon Node Height

The height of the cotyledon node, an indicator of early stem elongation, was also significantly affected. The combination treatments with this compound showed a greater reduction in cotyledon node height compared to MC alone. The higher rate of MC+CY decreased the cotyledon node height by 33% compared to the MC-only treatment.

Table 2: Mean Height of Cotyledon Node (cm) at 29 DAE Under Different Seed Treatments

Cultivar Control (Untreated) Mepiquat Chloride (MC) MC + this compound (Low Rate) MC + this compound (High Rate)
NuOpal 6.2 4.8 4.3 3.9
FMT-701 5.9 4.5 4.1 3.7
Fibermax-993 6.8 5.2 4.7 4.2
Fibermax-910 7.1 5.5 5.0 4.5
FMT-523 6.5 5.0 4.5 4.1

Data synthesized from Soares, L. C. da S., et al. (2016).

The study also indicated that short-cycle cultivars exhibit a greater sensitivity to these plant growth regulator seed treatments. While this compound in combination with Mepiquat Chloride effectively reduces shoot growth, it was also observed to inhibit the emission of secondary roots.

Experimental Protocols

The data presented above was generated using the following methodology:

  • Experimental Design: A greenhouse experiment was conducted using a completely randomized design.

  • Cultivars: Five cotton cultivars were used: NuOpal, Fibermax-993, Fibermax-910, FMT-701, and FMT-523.

  • Treatments:

    • Control: Untreated seeds.

    • Mepiquat Chloride (MC): 4.50 g of active ingredient per kg of seed.

    • MC + this compound (Low Rate): 1.60 g MC + 0.40 g this compound per kg of seed.

    • MC + this compound (High Rate): 4.50 g MC + 1.12 g this compound per kg of seed.

  • Procedure: The plant growth regulator solutions were applied to 100-gram batches of seeds in plastic bags and manually homogenized to ensure uniform coating. Water was used for the control treatment.

  • Data Collection: Plant height and the height of the cotyledon node were measured at regular intervals, with the final measurements taken at 29 days after emergence (DAE).

Mechanism of Action: Signaling Pathway

This compound acts primarily by disrupting auxin transport, which is a key signaling process for plant growth and development. When combined with Mepiquat Chloride, which inhibits the synthesis of gibberellic acid, it creates a dual-action approach to controlling vegetative growth. This combined effect leads to a more compact plant structure, which can be beneficial for improving fruit and boll retention.

G cluster_PGR Plant Growth Regulators cluster_Hormone Hormone Pathways cluster_Response Plant Response This compound This compound Auxin Auxin Transport This compound->Auxin Inhibits ReproGrowth Balanced Reproductive Growth (Boll Retention) This compound->ReproGrowth Synergistically Promotes MC Mepiquat Chloride GA Gibberellin (GA) Biosynthesis MC->GA Inhibits MC->ReproGrowth Synergistically Promotes VegGrowth Excessive Vegetative Growth (e.g., Stem Elongation) Auxin->VegGrowth Promotes GA->VegGrowth Promotes VegGrowth->ReproGrowth Competes with

Caption: Synergistic inhibition of hormone pathways by this compound and Mepiquat Chloride to manage cotton growth.

References

Unveiling the Transcriptional Landscape: A Comparative Guide to Gene Expression in Arabidopsis under Cyclanilide and Other Phytohormone Treatments

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the molecular mechanisms of plant growth regulators is paramount. This guide provides a comparative analysis of the gene expression profiles of Arabidopsis thaliana in response to the plant growth regulator Cyclanilide and other key phytohormones, specifically auxin transport inhibitors and cytokinins. By leveraging publicly available experimental data, this document offers insights into the transcriptional changes induced by these compounds, facilitating a deeper understanding of their modes of action and potential applications.

This compound is known to influence plant growth by a dual mechanism: acting as an auxin transport inhibitor and modulating cytokinin signaling pathways. Due to the limited availability of public gene expression datasets for direct this compound treatment on Arabidopsis, this guide focuses on comparing its predicted effects with the observed transcriptional changes induced by well-characterized auxin transport inhibitors and cytokinins. This comparative approach allows for the inference of this compound's impact on the Arabidopsis transcriptome.

Comparative Gene Expression Analysis

To provide a quantitative comparison, we have compiled data from publicly available microarray and RNA-seq experiments. The following table summarizes the differentially expressed genes in Arabidopsis thaliana seedlings following treatment with an auxin transport inhibitor (N-1-Naphthylphthalamic acid, NPA) and a cytokinin (trans-zeatin). These datasets serve as a proxy to understand the potential transcriptional impact of this compound, which exhibits properties of both classes of compounds.

TreatmentUp-Regulated Genes (Sample)Down-Regulated Genes (Sample)Data Source
Auxin Transport Inhibitor (NPA) PIN1, PIN3, PID, SAUR family genes, various transcription factorsGenes involved in cell wall modification, auxin biosynthesis, and some developmental processesGEO Accession: GSE1491
Cytokinin (trans-zeatin) ARR4, ARR5, ARR6, ARR7 (Type-A ARRs), CKX3, CKX4 (Cytokinin Oxidases), genes involved in cell division and chloroplast developmentGenes related to auxin signaling, root development, and senescenceArrayExpress/NASCArrays (as referenced in Bhargava et al., 2013)

Note: The gene lists provided are representative examples and not exhaustive. For a complete list of differentially expressed genes, please refer to the cited data sources.

Experimental Protocols

Detailed and reproducible experimental protocols are crucial for comparative studies. The following methodologies are based on the protocols described in the referenced public datasets.

Protocol 1: Auxin Transport Inhibitor Treatment (NPA)
  • Plant Material and Growth Conditions: Arabidopsis thaliana (Col-0) seeds were surface-sterilized and sown on a sterile nylon mesh placed on top of solid Murashige and Skoog (MS) medium. Seedlings were grown for 7 days under a 16-hour light/8-hour dark photoperiod at 22°C.

  • Treatment: Seven-day-old seedlings were transferred to liquid MS medium containing 10 µM NPA or a mock control (DMSO).

  • Incubation: Seedlings were incubated in the treatment or control solution for 3 hours with gentle agitation.

  • RNA Extraction and Analysis: Total RNA was extracted from whole seedlings using a standard Trizol-based method. RNA quality was assessed, and samples were processed for microarray analysis using the Affymetrix GeneChip platform.

Protocol 2: Cytokinin Treatment (trans-zeatin)
  • Plant Material and Growth Conditions: Arabidopsis thaliana (Col-0) seeds were grown in liquid culture for 7 days under continuous light at 22°C.

  • Treatment: The growth medium was supplemented with 5 µM trans-zeatin or a mock control (DMSO).

  • Incubation: Seedlings were harvested at various time points (e.g., 30 minutes, 2 hours, 12 hours) after treatment.

  • RNA Extraction and Analysis: Total RNA was isolated from whole seedlings. For RNA-seq analysis, libraries were prepared using a TruSeq RNA Sample Preparation Kit and sequenced on an Illumina HiSeq platform.

Visualizing the Molecular Pathways

To illustrate the underlying molecular mechanisms, the following diagrams depict the auxin and cytokinin signaling pathways in Arabidopsis, as well as a generalized experimental workflow for transcriptomic analysis.

Auxin_Signaling_Pathway Auxin Auxin (IAA) TIR1_AFB TIR1/AFB Receptors Auxin->TIR1_AFB Binds to Aux_IAA Aux/IAA Repressors TIR1_AFB->Aux_IAA Targets for degradation ARF Auxin Response Factors (ARFs) Aux_IAA->ARF Represses Proteasome 26S Proteasome Aux_IAA->Proteasome Degraded by Auxin_Response_Genes Auxin-Responsive Genes ARF->Auxin_Response_Genes Activates/ Represses Ub Ubiquitin Ub->Aux_IAA

Auxin Signaling Pathway in Arabidopsis.

Cytokinin_Signaling_Pathway cluster_nucleus Nucleus Cytokinin Cytokinin AHK AHK Receptors (AHK2, AHK3, CRE1) Cytokinin->AHK Binds to AHP AHPs (Phosphotransfer) AHK->AHP Phosphorylates ARR_B Type-B ARRs (Transcription Factors) AHP->ARR_B Phosphorylates (in Nucleus) Cytokinin_Response_Genes Cytokinin-Responsive Genes (e.g., Type-A ARRs) ARR_B->Cytokinin_Response_Genes Activates Nucleus Nucleus

Cytokinin Signaling Pathway in Arabidopsis.

Experimental_Workflow start Plant Growth (Arabidopsis seedlings) treatment Treatment (e.g., NPA, Zeatin, or Mock) start->treatment harvest Sample Harvesting treatment->harvest rna_extraction Total RNA Extraction harvest->rna_extraction library_prep Library Preparation (for RNA-seq) or Labeling (for Microarray) rna_extraction->library_prep sequencing High-Throughput Sequencing (RNA-seq) or Microarray Hybridization library_prep->sequencing data_analysis Bioinformatic Analysis (DEGs, Pathway Analysis) sequencing->data_analysis end Comparative Gene Expression Profile data_analysis->end

Generalized Experimental Workflow.

Comparing the efficacy of Cyclanilide with other commercial PGRs

Author: BenchChem Technical Support Team. Date: November 2025

An Objective Comparison of Cyclanilide Efficacy with Commercial Plant Growth Regulators

Introduction

This compound is a versatile plant growth regulator (PGR) utilized in various agricultural applications to manage plant growth and development.[1][2] It functions by interacting with auxin-regulated processes, distinguishing its mechanism from many other commercial PGRs.[1][2] this compound is notable for its synergistic effects when combined with other PGRs, enhancing their efficacy for specific outcomes in crops like cotton and fruit trees.[3] In cotton, it is used with mepiquat chloride to suppress excessive vegetative growth or with ethephon to act as a harvest aid, promoting defoliation and boll opening. This guide provides a comparative analysis of this compound's performance against other key commercial PGRs, supported by experimental data, detailed protocols, and pathway visualizations.

Mechanism of Action: An Overview

The efficacy of a PGR is rooted in its mechanism of action. This compound and its counterparts target different hormonal pathways to elicit their effects.

  • This compound: Functions primarily as an auxin transport inhibitor. By disrupting polar auxin transport, it alters the hormonal balance within the plant. This interference with auxin flux is key to its effects on vegetative growth and senescence. Research indicates that this compound is a noncompetitive inhibitor of both N-1-naphthylphthalamic acid (NPA) and indole-3-acetic acid (IAA) binding, confirming its distinct mechanism compared to other auxin transport inhibitors like NPA and TIBA.

  • Mepiquat Chloride (MC): This widely used PGR acts as an anti-gibberellin. It inhibits the biosynthesis of gibberellins (GA), a class of hormones responsible for cell elongation. By reducing GA levels, Mepiquat Chloride leads to more compact plants with shorter internodes.

  • Ethephon: This compound is an ethylene-releasing agent. Once absorbed by the plant, it metabolizes and releases ethylene, a plant hormone that regulates fruit ripening, senescence, and abscission (leaf drop).

  • Prohexadione Calcium: Similar to Mepiquat Chloride, Prohexadione Calcium is an inhibitor of gibberellin biosynthesis. It is effective in controlling vegetative growth and can enhance a plant's resistance to lodging and certain diseases.

  • Benzyladenine (e.g., MaxCel): This is a synthetic cytokinin, a class of hormones that promotes cell division and lateral bud development. It is often used to stimulate branching in fruit trees.

Visualizing the Signaling Pathways

Cyclanilide_Mechanism cluster_Cell Plant Cell Auxin_Influx Auxin Influx IAA_Binding_Protein IAA Binding Protein Auxin_Influx->IAA_Binding_Protein Auxin_Efflux Auxin Efflux Growth_Response Growth & Development (e.g., cell elongation) Auxin_Efflux->Growth_Response Maintains Auxin Gradient IAA_Binding_Protein->Growth_Response Regulates NPA_Binding_Protein NPA Binding Protein NPA_Binding_Protein->Auxin_Efflux Regulates This compound This compound This compound->Auxin_Influx Inhibits (25-31%) This compound->IAA_Binding_Protein Noncompetitive Inhibition (Ki=2.3 µM) This compound->NPA_Binding_Protein Noncompetitive Inhibition (Ki=40 µM)

Caption: this compound's mechanism as a noncompetitive inhibitor of auxin binding and influx.

Efficacy Comparison: this compound vs. Other PGRs

This compound's performance is often best evaluated in combination with other PGRs, where it acts as a synergist.

This compound and Mepiquat Chloride (MC)

This combination is primarily used for early-season management of vegetative growth in cotton, preventing excessive growth and promoting a more uniform stand. The synergy arises from targeting two distinct hormonal pathways: this compound inhibits auxin transport while MC inhibits gibberellin synthesis.

Experimental Data Summary:

Treatment (as seed treatment)Plant Height Reduction vs. ControlRadicle Length (RaL) vs. ControlTaproot Length (RL) vs. ControlReference
Mepiquat Chloride (MC) alone (4.50 g/kg)~30-40%No differenceNo difference
MC + this compound (1.60+0.40 g/kg)~50%--
MC + this compound (4.50+1.12 g/kg)~50%+29%+7%
Treatment (foliar application)Effect on Plant HeightEffect on Height-to-Node Ratio (HNR)Reference
Control (Untreated)Highest plant heightHighest HNR
MC + this compound (1.2 ml/L)Drastic reductionLowest HNR

PGR_Synergy_Growth PGR_Application PGR Application This compound This compound PGR_Application->this compound Mepiquat_Chloride Mepiquat Chloride PGR_Application->Mepiquat_Chloride Auxin_Transport Auxin Transport This compound->Auxin_Transport Inhibits Gibberellin_Synthesis Gibberellin Synthesis Mepiquat_Chloride->Gibberellin_Synthesis Inhibits Cell_Elongation Stem / Cell Elongation Auxin_Transport->Cell_Elongation Promotes Gibberellin_Synthesis->Cell_Elongation Promotes Reduced_Vegetative_Growth Reduced Vegetative Growth (Shorter Plant Height) Cell_Elongation->Reduced_Vegetative_Growth Leads to

Caption: Synergistic action of this compound and Mepiquat Chloride on vegetative growth.

This compound and Ethephon

As a harvest aid in cotton, this compound is combined with the ethylene-releaser Ethephon to enhance defoliation and boll opening. Leaf abscission is regulated by the balance between auxin (inhibitor) and ethylene (promoter). This compound inhibits auxin transport, reducing its inhibitory effect, thereby amplifying the pro-abscission signal from the ethylene released by Ethephon.

Experimental Data Summary:

Treatment (Rate a.i./ha)Temperature (Day/Night °C)Defoliation % (5 DAT)Reference
Ethephon alone (0.067 kg)30/2626%
Ethephon (0.067 kg) + this compound30/2675-85%
Ethephon (0.067 kg) + this compound22/1875-85%
Ethephon alone (0.067 kg)N/ANo defoliation (7 DAT)
Ethephon (0.067 kg) + this compound (0.067 kg)N/A63% (5 DAT)
Ethephon alone (0.140 kg)N/A75% (7 DAT)

PGR_Synergy_Abscission cluster_Hormones Hormonal Balance Auxin Auxin (Low Concentration) Abscission_Zone Abscission Zone Activity (Cellulase, Pectinase) Auxin->Abscission_Zone Inhibits Ethylene Ethylene (High Concentration) Ethylene->Abscission_Zone Promotes This compound This compound This compound->Auxin Reduces via Transport Inhibition Ethephon Ethephon Ethephon->Ethylene Increases via Release Leaf_Defoliation Enhanced Leaf Defoliation Abscission_Zone->Leaf_Defoliation

Caption: this compound enhances Ethephon-induced defoliation by altering the auxin/ethylene balance.

This compound and Prohexadione Calcium

A study on Virginia market-type peanuts compared this compound with Prohexadione Calcium for managing excessive vine growth.

Experimental Data Summary:

TreatmentRow VisibilityMain Stem HeightPod Yield ( kg/ha )Reference
Non-treatedBaselineBaseline4210 - 4480
This compoundIncreasedShorterLower than Pro-Ca
Prohexadione CalciumImproved vs. This compound (in 3/10 experiments)Similar to this compound (in 8/10 experiments)Higher than this compound
This compound, Benzyladenine (MaxCel), and Promalin

In nursery apple trees, these PGRs were tested for their ability to induce lateral branching ("feathers").

Experimental Data Summary:

TreatmentLateral Branch FormationTerminal Shoot ElongationFinal Tree HeightReference
This compound (Tiberon)SignificantRapid reductionSignificant reduction
Benzyladenine (MaxCel)SignificantLess reduction than this compoundSmaller negative effect
PromalinSignificantLess reduction than this compoundSmaller negative effect

Experimental Protocols

Detailed methodologies are crucial for the interpretation and replication of efficacy studies.

Protocol 1: Cotton Seed Treatment for Early Growth Assessment
  • Objective: To evaluate the effects of PGRs applied as seed treatments on the early growth of cotton seedlings.

  • Experimental Design: A completely randomized design with a factorial arrangement (PGR treatment x Cotton cultivar) and five replications was used.

  • Planting: Plants were grown in polyethylene bags filled with clay soil in a greenhouse.

  • Treatments:

    • Control (untreated seeds)

    • Mepiquat Chloride (MC) at 4.50 g a.i./kg of seed.

    • MC + this compound (MC+CY) at 1.60 + 0.40 g a.i./kg of seed.

    • MC + this compound (MC+CY) at 4.50 + 1.12 g a.i./kg of seed.

  • Data Collection: Measurements such as plant height, height of cotyledon node, taproot length, and radicle length were taken at specified intervals.

  • Statistical Analysis: Data were subjected to analysis of variance (F-test), and treatment means were compared using the Tukey test at a 5% probability level.

Experimental_Workflow_Seed Start Start: Cotton Seeds (5 Cultivars) Step1 Seed Treatment Application (Control, MC, MC+CY low, MC+CY high) Start->Step1 Step2 Planting in Greenhouse (Factorial Randomized Design) Step1->Step2 Step3 Growth Period Step2->Step3 Step4 Data Collection (Plant Height, Root Length, etc.) Step3->Step4 Step5 Statistical Analysis (ANOVA, Tukey Test) Step4->Step5 End End: Comparative Results Step5->End

Caption: Workflow for evaluating PGR seed treatments on cotton seedling growth.

Protocol 2: Whole Plant Defoliation Assay
  • Objective: To determine the effect of this compound and Ethephon on whole plant defoliation under controlled temperature conditions.

  • Plant Material: Bean plants were used for the assay.

  • Experimental Setup: Plants were treated with PGR solutions using a spray chamber and then placed in growth chambers set to desired day/night temperatures (e.g., 30/26°C, 22/18°C).

  • Treatments:

    • Control (Water)

    • Ethephon alone (e.g., 0.067 kg a.i./ha)

    • This compound in combination with Ethephon at various rates.

  • Data Collection: The number of abscised leaves was counted at regular intervals (e.g., 5 and 7 days after treatment, DAT) to calculate the percentage of defoliation.

  • Statistical Analysis: Data were analyzed to compare the efficacy of treatments across different temperatures.

References

A Comparative Guide to the Validation of an LC/MS/MS Method for Cyclanilide Detection

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a comprehensive comparison of a validated Liquid Chromatography-Tandem Mass Spectrometry (LC/MS/MS) method for the detection of Cyclanilide against alternative analytical techniques. The information is intended for researchers, scientists, and professionals in drug development, offering objective performance data and detailed experimental protocols to support informed decisions on method selection.

Introduction to this compound Analysis

This compound is a plant growth regulator used to control various aspects of plant development. Accurate and sensitive detection methods are crucial for residue analysis in environmental and agricultural matrices to ensure regulatory compliance and safety. LC/MS/MS has emerged as a highly specific and sensitive technique for this purpose. This guide will delve into the validation of a specific LC/MS/MS method and compare its performance with High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and a novel dispersive solid-phase extraction method coupled with HPLC.

Comparative Performance Data

The following tables summarize the quantitative performance of the different analytical methods for this compound detection.

Table 1: Comparison of Method Performance Parameters

ParameterLC/MS/MS (Bayer Method CC-001-S14-01)[1]HPLC-UV[2]dSPE-HPLC[3]
Limit of Detection (LOD) Not Reported0.02 µg/mL2.6 ng/g
Limit of Quantitation (LOQ) 5.0 ng/g (Soil), 0.5 ng/g (Water)0.05 µg/mL8.7 ng/g
Linearity (Range) Not explicitly stated, but calibration used0.05-5.0 µg/mLNot explicitly stated, but calibration used
Recovery Not reported in the ECM, ILV data available but not summarized[1]89-95%80.5-99.9% (for a similar compound)[3]
Relative Standard Deviation (RSD) Not explicitly stated< 2%Not explicitly stated
Matrix Soil, WaterCotton Seed OilCotton, Cosmetic Pads

Experimental Protocols

Validated LC/MS/MS Method (Bayer Method CC-001-S14-01)

This method is designed for the quantitative determination of this compound and its metabolite, 2,4-dichloroaniline (2,4-DCA), in soil and water.

a. Sample Preparation:

  • Soil: Residues are extracted from soil using a methanol:water (1:1) solution, followed by partitioning into dichloromethane. The partition for 2,4-DCA is performed at pH ≥10, while the partition for this compound is done at pH ≤3. The fractions are kept separate.

  • Water: Samples are analyzed with minimal preparation, potentially involving the addition of an internal standard and dilution.

b. LC/MS/MS Instrumentation and Conditions:

  • LC System: Agilent 1290 UPLC or equivalent.

  • Mass Spectrometer: Agilent 6490 Triple Quadrupole MS or AB Sciex API 5500.

  • Column: Phenomenex® Luna 2.5 µm C18(2)-HST (50 mm x 2.0 mm i.d., 2.5 µm) or equivalent.

  • Mobile Phase:

    • A: 0.3% formic acid in water

    • B: Acetonitrile

  • Gradient: A time-based gradient is employed, for example: 0.0 min (90:10 A:B), 5.0-6.0 min (10:90 A:B), 6.1-9.0 min (90:10 A:B).

  • Injection Volume: 5-10 µL.

  • Ionization Mode: Electrospray Ionization (ESI), negative mode for this compound.

  • MRM Transitions: Specific precursor-to-product ion transitions are monitored for quantification and confirmation of this compound.

Alternative Method 1: HPLC-UV

This method was developed for the determination of this compound and its metabolite in cotton seed oil.

a. Sample Preparation:

  • Solid-phase extraction (SPE) is used for sample cleanup.

  • Further cleanup is performed using gel permeation chromatography (GPC) on Bio-Beads S-X3 polystyrene gel.

  • The eluent for GPC is a mixture of ethyl acetate/cyclohexane (1:1, v/v).

b. HPLC-UV Instrumentation and Conditions:

  • Detection: UV detector.

  • Column: Not specified, but likely a reverse-phase C18 column.

  • Mobile Phase: A mixture of acetonitrile and water, potentially with an acid modifier like phosphoric acid or formic acid for MS-compatibility.

  • Quantification: Based on a calibration curve generated from standards of known concentrations.

Alternative Method 2: Dispersive Solid-Phase Extraction (dSPE) with HPLC

This method utilizes a novel nanocomposite for the extraction and separation of this compound from aqueous solutions, followed by HPLC analysis.

a. Sample Preparation:

  • An iron (II,III)/reduced graphene oxide nanocomposite (Fe3O4/rGO) is used as the adsorbent in a dispersive solid-phase extraction.

  • Key parameters optimized include the mass of the nanocomposite, pH, buffer volume, eluent type and volume, and vortex time.

b. HPLC Instrumentation and Conditions:

  • Detection: Likely UV/VIS detection, which is common for HPLC analysis of such compounds.

  • Column and Mobile Phase: A reversed-phase system is typically used for neutral or weakly acidic drugs like this compound.

Methodology Visualization

The following diagram illustrates the experimental workflow for the validation of the LC/MS/MS method for this compound detection.

LC/MS/MS Method Validation Workflow cluster_0 Sample Preparation cluster_1 LC/MS/MS Analysis cluster_2 Data Analysis & Validation Matrix Matrix (Soil/Water) Extraction Extraction (MeOH/Water) Matrix->Extraction Partition Liquid-Liquid Partition (Dichloromethane) Extraction->Partition FinalExtract Final Extract Partition->FinalExtract LC_Separation LC Separation (C18 Column) FinalExtract->LC_Separation MS_Ionization Mass Spectrometry (ESI Negative) LC_Separation->MS_Ionization MS_Detection Detection (MRM Mode) MS_Ionization->MS_Detection Quantification Quantification (Calibration Curve) MS_Detection->Quantification Validation Method Validation (Linearity, LOQ, Accuracy, Precision) Quantification->Validation Result Final Result Validation->Result

Caption: Workflow for the validation of an LC/MS/MS method for this compound detection.

References

Cyclanilide's Impact on Root Development: A Comparative Analysis with Other Auxin Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Cyclanilide, a plant growth regulator, presents a unique profile in its influence on root development when compared to other established auxin inhibitors. While classical auxin transport inhibitors like N-1-naphthylphthalamic acid (NPA) and 2,3,5-triiodobenzoic acid (TIBA) typically suppress root growth, experimental data indicates that this compound can, under certain conditions, stimulate root elongation. This guide provides a comparative analysis of this compound's effects on root architecture, supported by quantitative data and detailed experimental protocols, to aid researchers in its potential applications.

Quantitative Comparison of Auxin Inhibitor Effects on Root Development

The following tables summarize the quantitative effects of this compound and other prominent auxin inhibitors on key root development parameters.

Compound Plant Species Concentration Effect on Primary Root Length Reference
This compound Tomato5 µM165% of control (stimulation)[1]
Cotton4.50+1.12 g kg-1 seed (with mepiquat chloride)+7% compared to control[2]
NPA Tomato1 µM30% inhibition[1]
Arabidopsis thaliana10 µMInhibition[3]
Muscari armeniacum10 mg/LInhibition[4]
TIBA Arabidopsis thaliana3 mg/L62.53% decrease
Oryza sativa (Rice)30 µMShortened primary roots
Zea mays (Maize)10 µMInhibition of root elongation
2-NOA Poncirus trifoliata50.0 µmol L-121.37% reduction
PCIB Arabidopsis thaliana20 µMInhibition by reducing meristem size
Compound Plant Species Concentration Effect on Lateral/Adventitious Root Development Reference
This compound Cotton4.50+1.12 g kg-1 seed (with mepiquat chloride)Inhibits emission of secondary roots
NPA Arabidopsis thaliana5-100 µMDose-dependent decrease in lateral root number
Eucalyptus2–50 µMDecreases rooting
TIBA Picea abies (Norway spruce)Not specifiedSignificantly depressed lateral root formation
Oryza sativa (Rice)30 µMFewer and shortened lateral roots
2-NOA Poncirus trifoliata50.0 µmol L-110.25% reduction in length, 43.33% reduction in number
PCIB Arabidopsis thaliana10-20 µMInduced secondary roots after prolonged incubation

Experimental Protocols

Protocol 1: In Vitro Root Growth Assay in Arabidopsis thaliana

This protocol describes a standardized method for assessing the effects of auxin inhibitors on the root development of Arabidopsis thaliana seedlings.

Materials:

  • Arabidopsis thaliana seeds (e.g., Col-0 ecotype)

  • Murashige and Skoog (MS) medium including vitamins

  • Sucrose

  • Phytagel or Agar

  • Sterile petri dishes (100 mm x 15 mm)

  • Sterile water

  • Ethanol (70%)

  • Bleach solution (1%)

  • Micropipettes and sterile tips

  • Growth chamber with controlled light and temperature

  • Stock solutions of auxin inhibitors (e.g., this compound, NPA, TIBA, 2-NOA, PCIB) dissolved in a suitable solvent (e.g., DMSO).

Methodology:

  • Media Preparation: Prepare MS medium supplemented with 1% (w/v) sucrose and solidify with 0.8% (w/v) Phytagel. Autoclave the medium and allow it to cool to approximately 50-60°C.

  • Inhibitor Addition: Add the desired concentrations of the auxin inhibitor stock solutions to the molten MS medium. Ensure the final solvent concentration is consistent across all treatments, including the control (e.g., 0.1% DMSO).

  • Plate Pouring: Pour the medium into sterile petri dishes and allow them to solidify in a laminar flow hood.

  • Seed Sterilization: Surface sterilize Arabidopsis seeds by washing with 70% ethanol for 1 minute, followed by a 1% bleach solution for 10 minutes. Rinse the seeds 3-5 times with sterile water.

  • Seed Plating: Resuspend the sterilized seeds in a sterile 0.1% agar solution. Aseptically pipette individual seeds onto the surface of the prepared plates, arranging them in a straight line approximately 1 cm from the top edge.

  • Stratification: Store the plates at 4°C for 2-3 days in the dark to synchronize germination.

  • Incubation: Place the plates vertically in a growth chamber under long-day conditions (16 hours light / 8 hours dark) at 22-24°C.

  • Data Collection: After a specified growth period (e.g., 7-10 days), capture high-resolution images of the plates.

  • Root Measurement: Use image analysis software (e.g., ImageJ) to measure primary root length, and count the number of emerged lateral roots. Lateral root density can be calculated by dividing the number of lateral roots by the primary root length.

Protocol 2: Gravitropism Assay in Tomato Seedlings

This protocol details a method to evaluate the effect of auxin inhibitors on the gravitropic response of tomato roots.

Materials:

  • Tomato (Solanum lycopersicum) seeds

  • Germination paper or filter paper

  • Sterile petri dishes or germination boxes

  • Growth chamber or incubator

  • Agarose

  • Stock solutions of auxin inhibitors

  • Protractor or image analysis software

Methodology:

  • Seed Germination: Germinate tomato seeds in the dark at 27°C on moist filter paper until the primary roots are 1-3 mm long.

  • Preparation of Inhibitor-Agarose Blocks: Prepare a 1% (w/v) agarose solution. After cooling to about 60°C, add the auxin inhibitor to the desired final concentration. Pour the agarose into a mold to create small blocks (e.g., 1x1x1 mm). Prepare control blocks without the inhibitor.

  • Seedling Transfer: Transfer the germinated seedlings to agar plates.

  • Gravitropic Stimulation and Treatment: Orient the plates so that the roots are growing downwards. Carefully place an inhibitor-containing agarose block on the tip of the primary root. Use a control block for the control group.

  • Reorientation: After a short incubation period, rotate the plates 90 degrees to provide a gravitropic stimulus.

  • Data Acquisition: After a set time (e.g., 6-24 hours), capture images of the seedlings.

  • Measurement of Curvature: Measure the angle of root curvature relative to the horizontal using a protractor or image analysis software. Compare the gravitropic response of treated roots to the control.

Signaling Pathways and Experimental Workflows

AuxinTransportInhibition cluster_cell Plant Cell cluster_root Root Development Auxin_in Auxin (IAA) PIN PIN Efflux Carrier AUX1_LAX AUX1/LAX Influx Carrier Auxin Gradient Proper Auxin Gradient Root Elongation Root Elongation Lateral Root\nFormation Lateral Root Formation Extracellular\nSpace Extracellular Space This compound This compound This compound->Auxin Gradient Disrupts NPA_TIBA NPA_TIBA NPA_TIBA->Auxin Gradient Disrupts

RootGrowthAssayWorkflow start Start media_prep Prepare MS-Agar Plates with Inhibitors start->media_prep plating Plate Seeds on Prepared Media media_prep->plating seed_sterilization Surface Sterilize Arabidopsis Seeds seed_sterilization->plating stratification Stratify at 4°C for 2-3 Days plating->stratification incubation Incubate Vertically in Growth Chamber stratification->incubation imaging Image Plates After 7-10 Days incubation->imaging analysis Measure Root Parameters (ImageJ) imaging->analysis end End analysis->end

Conclusion

This compound distinguishes itself from other auxin transport inhibitors by its potential to stimulate root growth at specific concentrations, a stark contrast to the inhibitory effects typically observed with compounds like NPA and TIBA. This unique characteristic suggests a different mode of interaction with the auxin transport machinery, potentially involving a more nuanced modulation of auxin influx rather than a complete blockage of efflux. The provided data and protocols offer a framework for further investigation into this compound's mechanism of action and its potential applications in agricultural and research settings where targeted modulation of root architecture is desired. Further research is warranted to explore the dose-dependent effects of this compound on a wider range of plant species and to elucidate the precise molecular targets responsible for its distinct physiological effects on root development.

References

Cyclanilide's Role in Hormone Crosstalk: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

A deep dive into the mechanisms of Cyclanilide, offering a comparative analysis of its performance against other plant growth regulators, supported by experimental data and detailed protocols.

This compound, a plant growth regulator, has garnered attention for its significant influence on plant development, particularly in promoting lateral branching and aiding in defoliation. Its efficacy stems from its ability to modulate the intricate crosstalk between various plant hormones. This guide provides a comprehensive comparison of this compound's effects with other alternatives, presenting quantitative data, detailed experimental methodologies, and visual representations of the underlying signaling pathways to aid researchers, scientists, and drug development professionals in their understanding and application of this compound.

Performance Comparison: this compound vs. Alternatives

This compound's primary applications, promoting lateral branching and enhancing defoliation, are often achieved through its interaction with key plant hormones. Here, we compare its performance with other commonly used plant growth regulators.

Promotion of Lateral Branching

This compound has been shown to be a potent agent for inducing lateral bud outgrowth, a desirable trait in many horticultural crops. Its performance is often compared to cytokinins, such as 6-benzylaminopurine (6-BA), which are known to promote cell division and shoot formation.

TreatmentBud Length (mm)Key Hormonal/Gene Expression ChangesReference
Control~6.0-[1]
This compound (CYC)~12.1Zeatin Riboside: ~2-fold increaseAbscisic Acid (ABA): ~2-fold decreaseIAA: Slight decreaseGene Expression (at 168h): CKX1 (Cytokinin degradation): Down-regulatedARR3, ARR9 (Cytokinin response): Up-regulatedABI2, ABI5 (ABA response): Down-regulatedLAX2 (Auxin influx): Up-regulated (log2 ratio 1.3)[1][2][3]
CYC + 6-benzylaminopurine (6-BA)~15.5Enhanced branching effect of CYC[2]
CYC + Lovastatin (Cytokinin biosynthesis inhibitor)~8.4Weakened branching effect of CYC
CYC + Abscisic Acid (ABA)~9.9Weakened branching effect of CYC

As the data indicates, this compound treatment leads to a significant increase in bud length, surpassing the control. Its effect is synergistic with the synthetic cytokinin 6-BA, suggesting a shared pathway in promoting branching. Conversely, inhibiting cytokinin biosynthesis or adding exogenous ABA counteracts this compound's effect, highlighting the crucial role of cytokinin signaling and the antagonistic relationship with ABA in this process.

Enhancement of Defoliation

In cotton production, this compound is often used in combination with ethephon to promote defoliation and boll opening, facilitating mechanical harvesting. This combination is particularly effective due to the interplay between auxin and ethylene signaling.

TreatmentDefoliation Rate (%)Temperature ConditionsReference
Ethephon (0.067 kg a.i./ha)0Not specified
Ethephon (0.140 kg a.i./ha)75 (at 7 DAT)Not specified
Ethephon (0.067 kg a.i./ha) + this compound (0.067 kg a.i./ha)63 (at 5 DAT)Not specified
Ethephon (0.067 kg a.i./ha)26 (at 5 DAT)30/26°C (day/night)
Ethephon (0.067 kg a.i./ha) + this compound75-85 (at 5 DAT)Across various temperatures (except 16/14°C)
Thidiazuron (TDZ)53.0 (at 240h)15°C
TDZ + this compound (CYC)79.6 (at 240h)15°C

The data clearly demonstrates that this compound acts as a synergist to ethephon, significantly enhancing defoliation even at lower ethephon concentrations and across a range of temperatures. This is attributed to this compound's role as a potential auxin transport inhibitor, which reduces the inhibitory effect of auxin on abscission, thereby amplifying the pro-abscission signal from ethylene released by ethephon. Similarly, this compound enhances the defoliation efficiency of thidiazuron, particularly under low-temperature stress.

Vegetative Growth Regulation in Cotton

This compound is also formulated with mepiquat chloride to manage vegetative growth in cotton, preventing excessive growth and promoting a more uniform stand.

TreatmentEffect on Plant HeightEffect on Leaf Area Index (LAI)Reference
Mepiquat Chloride (MC)30-40% decreaseSignificant reduction
This compound (CYC) + MC~50% decreaseLowest LAI observed

The combination of this compound and mepiquat chloride results in a more pronounced reduction in plant height and leaf area index compared to mepiquat chloride alone. Mepiquat chloride inhibits gibberellic acid (GA) biosynthesis, and it is proposed that this compound, by inhibiting auxin transport, enhances the efficiency of the GA biosynthesis inhibitor.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of key experimental protocols relevant to the study of this compound and hormone crosstalk.

Plant Hormone Quantification using LC-MS/MS

This protocol outlines a general method for the extraction and quantification of multiple plant hormones from plant tissues.

1. Sample Preparation:

  • Flash-freeze plant tissue (e.g., axillary buds, leaves) in liquid nitrogen.

  • Homogenize the frozen tissue using a mortar and pestle or a mechanical homogenizer.

  • Record the fresh weight of the homogenized tissue.

2. Extraction:

  • Add a pre-chilled extraction solvent (e.g., 2-propanol/H₂O/concentrated HCl, 2:1:0.002, v/v/v) to the homogenized tissue.

  • Add an internal standard mixture containing deuterated analogs of the hormones to be quantified.

  • Shake the mixture at 4°C for 30 minutes.

  • Add dichloromethane and shake for another 30 minutes at 4°C.

  • Centrifuge at 13,000 x g for 5 minutes.

  • Collect the lower organic phase and re-extract the aqueous phase with dichloromethane.

  • Combine the organic phases and evaporate to dryness under a stream of nitrogen gas.

3. Solid-Phase Extraction (SPE) Cleanup (Optional but recommended):

  • Reconstitute the dried extract in a small volume of the appropriate solvent.

  • Load the sample onto a pre-conditioned SPE cartridge (e.g., C18).

  • Wash the cartridge with a non-eluting solvent to remove interfering compounds.

  • Elute the hormones with an appropriate solvent (e.g., methanol or acetonitrile).

  • Evaporate the eluate to dryness.

4. LC-MS/MS Analysis:

  • Reconstitute the final dried extract in the initial mobile phase of the LC system.

  • Inject the sample into a Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) system.

  • Separate the hormones using a suitable C18 reverse-phase column with a gradient of mobile phases (e.g., water with 0.1% formic acid and acetonitrile with 0.1% formic acid).

  • Detect and quantify the hormones using a mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode, based on the specific precursor-to-product ion transitions for each hormone and its internal standard.

Transcriptome Analysis using RNA-Seq

This protocol provides a general workflow for analyzing gene expression changes in response to this compound treatment.

1. RNA Extraction:

  • Harvest plant tissue at specified time points after treatment and immediately freeze in liquid nitrogen.

  • Extract total RNA using a commercially available kit or a TRIzol-based method.

  • Assess RNA quality and quantity using a spectrophotometer (e.g., NanoDrop) and a bioanalyzer (e.g., Agilent Bioanalyzer) to ensure high-quality RNA (RIN > 7).

2. Library Preparation:

  • Enrich for mRNA from the total RNA sample using oligo(dT) magnetic beads.

  • Fragment the enriched mRNA into smaller pieces.

  • Synthesize first-strand cDNA using reverse transcriptase and random hexamer primers.

  • Synthesize second-strand cDNA using DNA polymerase I and RNase H.

  • Perform end repair, A-tailing, and ligation of sequencing adapters.

  • Amplify the library by PCR to enrich for adapter-ligated fragments.

3. Sequencing:

  • Sequence the prepared libraries on a high-throughput sequencing platform (e.g., Illumina NovaSeq).

4. Bioinformatic Analysis:

  • Quality Control: Assess the quality of the raw sequencing reads using tools like FastQC and perform trimming to remove low-quality bases and adapter sequences.

  • Alignment: Align the cleaned reads to a reference genome using a splice-aware aligner such as HISAT2 or STAR.

  • Quantification: Count the number of reads mapping to each gene using tools like featureCounts or HTSeq.

  • Differential Expression Analysis: Identify differentially expressed genes (DEGs) between control and treated samples using packages like DESeq2 or edgeR in R.

  • Functional Annotation and Enrichment Analysis: Perform Gene Ontology (GO) and Kyoto Encyclopedia of Genes and Genomes (KEGG) pathway enrichment analysis on the list of DEGs to identify over-represented biological processes and pathways.

Gene Expression Validation by Quantitative Real-Time PCR (qRT-PCR)

This protocol is used to validate the expression patterns of specific genes identified through RNA-Seq.

1. cDNA Synthesis:

  • Treat a portion of the total RNA extracted for RNA-Seq with DNase I to remove any contaminating genomic DNA.

  • Synthesize first-strand cDNA from the DNase-treated RNA using a reverse transcription kit with oligo(dT) or random primers.

2. Primer Design:

  • Design gene-specific primers for the target genes and at least one stably expressed reference gene (housekeeping gene). Primers should be designed to span an exon-exon junction to avoid amplification of any residual genomic DNA.

3. qRT-PCR Reaction:

  • Prepare the qRT-PCR reaction mixture containing cDNA template, forward and reverse primers, and a SYBR Green-based master mix.

  • Perform the reaction in a real-time PCR thermal cycler. A typical program includes an initial denaturation step, followed by 40 cycles of denaturation, annealing, and extension.

  • Include a melting curve analysis at the end of the run to verify the specificity of the amplification.

4. Data Analysis:

  • Determine the cycle threshold (Ct) values for each gene in each sample.

  • Normalize the Ct values of the target genes to the Ct value of the reference gene (ΔCt).

  • Calculate the relative gene expression using the 2-ΔΔCt method.

Signaling Pathways and Experimental Workflows

To visually represent the complex interactions and experimental processes, the following diagrams have been generated using Graphviz.

Cyclanilide_Hormone_Crosstalk cluster_this compound This compound Application cluster_auxin Auxin Signaling cluster_cytokinin Cytokinin Signaling cluster_aba Abscisic Acid Signaling cluster_outcome Physiological Outcome This compound This compound Auxin_Transport Polar Auxin Transport This compound->Auxin_Transport Inhibits LAX2 LAX2 (Auxin Influx Carrier) This compound->LAX2 Up-regulates CK_Biosynthesis Cytokinin Biosynthesis This compound->CK_Biosynthesis Promotes CKX1 CKX1 (Cytokinin Degradation) This compound->CKX1 Down-regulates ABA_Level ABA Level in Bud This compound->ABA_Level Decreases Auxin_Level Auxin Level in Bud Auxin_Transport->Auxin_Level Maintains High Auxin in Stem LAX2->Auxin_Level Increases Influx Bud_Outgrowth Lateral Bud Outgrowth Auxin_Level->Bud_Outgrowth Inhibits (Apical Dominance) ZR_Level Zeatin Riboside Level CK_Biosynthesis->ZR_Level Increases CKX1->ZR_Level Decreases Degradation ARR3_9 ARR3, ARR9 (Response Regulators) ZR_Level->ARR3_9 Activates ARR3_9->Bud_Outgrowth Promotes ABI2_5 ABI2, ABI5 (Response Regulators) ABA_Level->ABI2_5 Activates ABI2_5->Bud_Outgrowth Inhibits Experimental_Workflow_RNASeq cluster_experiment Experimental Setup cluster_labwork Laboratory Procedures cluster_analysis Bioinformatic Analysis cluster_validation Validation Plant_Material Plant Material (e.g., Apple Seedlings) Treatment Treatment Application (this compound vs. Control) Plant_Material->Treatment Sampling Tissue Sampling (Axillary Buds at 0, 6, 24, 168h) Treatment->Sampling RNA_Extraction Total RNA Extraction Sampling->RNA_Extraction Library_Prep mRNA Enrichment & Library Preparation RNA_Extraction->Library_Prep Sequencing High-Throughput Sequencing (e.g., Illumina) Library_Prep->Sequencing QC Quality Control & Read Trimming Sequencing->QC Alignment Alignment to Reference Genome QC->Alignment Quantification Gene Expression Quantification Alignment->Quantification DEA Differential Expression Analysis (DEGs) Quantification->DEA Functional_Analysis GO & KEGG Enrichment Analysis DEA->Functional_Analysis qRT_PCR qRT-PCR Validation of Key DEGs DEA->qRT_PCR Defoliation_Mechanism cluster_inputs Chemical Application cluster_hormones Hormonal Regulation cluster_process Cellular Process cluster_outcome Physiological Outcome This compound This compound Auxin Auxin (produced in leaf) This compound->Auxin Inhibits Transport/ Signaling Ethephon Ethephon Ethylene Ethylene Ethephon->Ethylene Releases Abscission_Zone Abscission Zone Sensitivity Auxin->Abscission_Zone Decreases Sensitivity (Inhibits Abscission) Ethylene->Abscission_Zone Increases Sensitivity (Promotes Abscission) Defoliation Leaf Abscission (Defoliation) Abscission_Zone->Defoliation

References

Cyclanilide and Thidiazuron Co-Application Enhances Cotton Defoliation: A Comparative Transcriptomic Guide

Author: BenchChem Technical Support Team. Date: November 2025

A deep dive into the molecular mechanisms reveals synergistic effects on hormonal and reactive oxygen species pathways, accelerating leaf drop in cotton, particularly under low-temperature conditions.

For researchers and professionals in plant science and agricultural biotechnology, understanding the molecular underpinnings of defoliants is crucial for optimizing crop management strategies. This guide provides a comparative analysis of cotton treated with the defoliant Thidiazuron (TDZ) alone versus in combination with Cyclanilide (CYC). The addition of CYC, an auxin transport inhibitor, to TDZ treatment has been shown to significantly improve defoliation efficiency, especially at lower temperatures where TDZ action is typically reduced.[1][2][3] This enhanced effect is rooted in significant transcriptomic shifts that modulate key hormonal and stress-related pathways.

Quantitative Overview of Transcriptomic Changes

The combination of Thidiazuron and this compound induces a more robust and rapid transcriptomic response in the leaf abscission zones (AZs) of cotton compared to Thidiazuron alone, particularly at the early stages of treatment under low-temperature conditions (daily mean temperature of 15°C).[2]

At 24 hours post-treatment, the TDZ+CYC combination resulted in a substantially higher number of differentially expressed genes (DEGs) compared to the TDZ-only treatment.[2] Specifically, 7,997 DEGs were identified in the TDZ+CYC treatment group, while the TDZ treatment alone induced 5,595 DEGs when compared to the control. This indicates a broader and more immediate impact of the combined chemicals on gene expression.

The synergistic effect is also evident in the modulation of genes related to plant hormone signaling pathways. The TDZ+CYC treatment induced a greater number of DEGs associated with these pathways at 24 hours post-treatment (158 DEGs) compared to the TDZ treatment (62 DEGs).

Treatment Comparison (vs. Control at 24h)Total Differentially Expressed Genes (DEGs)Upregulated DEGsDownregulated DEGs
Thidiazuron (TDZ) 5,5953,3592,236
Thidiazuron + this compound (TDZ+CYC) 7,9975,2152,782
Hormone Pathway DEGs (at 24h)TDZ Induced DEGsTDZ+CYC Induced DEGs
Total 62158

Furthermore, the combination treatment leads to more pronounced changes in the levels of key phytohormones and reactive oxygen species (ROS). The TDZ+CYC treatment resulted in a decrease in indole-3-acetic acid (IAA) content and an increase in 1-aminocyclopropane-1-carboxylic acid (ACC) and jasmonic acid (JA) contents in the abscission zones. This hormonal shift is critical for promoting leaf abscission.

Physiological ParameterEffect of TDZ+CYC (compared to TDZ alone)
Indole-3-acetic acid (IAA) content Decreased
1-aminocyclopropane-1-carboxylic acid (ACC) content Increased
Jasmonic acid (JA) content Increased
Hydrogen peroxide (H₂O₂) content Increased
Defoliation Rate (at 240h under low temp.) Increased (79.6% vs 53.0%)

Experimental Protocols

The following methodologies were employed in the comparative transcriptomic analysis of this compound and Thidiazuron treated cotton:

Plant Material and Growth Conditions: Cotton seedlings (variety: Zhongmian 50) were cultivated in an artificial-climate laboratory.

Treatments: Three treatment groups were established:

  • Control (W): Treated with water.

  • TDZ: Treated with Thidiazuron.

  • TDZ+CYC: Treated with a combination of Thidiazuron and this compound.

The treatments were applied to cotton seedlings, which were then maintained at a low temperature (15°C; day/night 17°C/13°C).

Sample Collection: Abscission zone (AZ) tissues, specifically 5 mm sections from the petiole to the distal end of the fourth main leaves, were harvested at 24 and 144 hours post-treatment. Three biological replicates were collected for each treatment and time point. The samples were stored at -70°C for subsequent analysis.

RNA Extraction, Library Preparation, and Sequencing: Total RNA was isolated from the collected AZ samples. Following extraction, RNA quality was assessed, and sequencing libraries were prepared. The libraries were then sequenced to generate transcriptomic data.

Bioinformatics Analysis: The raw sequencing data was processed to remove low-quality reads. The clean reads were then mapped to a reference cotton genome. Differential gene expression analysis was performed to identify genes that were significantly up- or downregulated between the different treatment groups. Gene Ontology (GO) and Kyoto Encyclopedia of Genes and Genomes (KEGG) pathway analyses were conducted to determine the biological functions and pathways enriched among the differentially expressed genes.

Physiological Measurements: The content of endogenous hormones such as IAA, JA, and the ethylene precursor ACC were quantified. Additionally, the levels of hydrogen peroxide (H₂O₂) were measured to assess the impact on ROS systems.

Visualizing the Molecular Interactions

The following diagrams illustrate the experimental workflow and the key signaling pathways modulated by Thidiazuron and this compound in cotton.

G cluster_0 Experimental Design cluster_1 Analysis cluster_2 Output Plant Growth Plant Growth Treatments Treatments Plant Growth->Treatments Cotton Seedlings Sample Collection Sample Collection Treatments->Sample Collection AZs at 24h & 144h RNA Extraction RNA Extraction Sample Collection->RNA Extraction Physiological Analysis Physiological Analysis Sample Collection->Physiological Analysis RNA-Seq RNA-Seq RNA Extraction->RNA-Seq Bioinformatics Bioinformatics RNA-Seq->Bioinformatics DEGs DEGs Bioinformatics->DEGs Pathways Pathways Bioinformatics->Pathways Hormone Levels Hormone Levels Physiological Analysis->Hormone Levels

Experimental workflow for comparative transcriptomics.

The synergistic action of this compound and Thidiazuron converges on the modulation of auxin, ethylene, and jasmonic acid signaling, coupled with the induction of reactive oxygen species.

G cluster_0 Chemical Triggers cluster_1 Hormonal Pathways cluster_2 Cellular Response TDZ Thidiazuron Auxin Auxin Signaling (IAA) TDZ->Auxin inhibits transport Ethylene Ethylene Synthesis (ACC) TDZ->Ethylene stimulates TDZ->Ethylene JA Jasmonic Acid Signaling TDZ->JA ROS ROS Production (H₂O₂) TDZ->ROS CYC This compound CYC->Auxin inhibits transport CYC->Ethylene CYC->JA CYC->ROS Abscission Leaf Abscission Auxin->Abscission inhibits Ethylene->Abscission promotes JA->Abscission promotes ROS->Abscission promotes

Signaling pathways in cotton defoliation.

References

Evaluating the Impact of Cyclanilide on the Soil Microbiome: A Comparative Guide to Common Herbicides

Author: BenchChem Technical Support Team. Date: November 2025

Cyclanilide is recognized as a plant growth regulator that functions by inhibiting auxin transport.[1][2] Its primary degradation pathway in soil leads to the formation of 2,4-dichloroaniline.[3] The environmental persistence of this compound itself is considered to be low, with a reported soil half-life of approximately 28 to 95 days under various conditions.[4][5] However, the impact of its primary metabolite, 2,4-dichloroaniline, on soil microbial communities is a key area for consideration when evaluating its overall environmental footprint.

This guide presents a comparative analysis of this compound with five other herbicides, focusing on their documented effects on key indicators of soil microbial health: microbial biomass, community diversity, and enzymatic activity. Due to the limited direct data for this compound, its potential impacts are inferred from its chemical properties and degradation products, while the effects of the other herbicides are supported by extensive experimental data.

Comparative Analysis of Herbicide Impacts on Soil Microbiome

The following tables summarize the quantitative effects of glyphosate, atrazine, 2,4-D, paraquat, and dicamba on various soil microbial parameters. This data, compiled from numerous studies, provides a benchmark for understanding the potential, yet unquantified, impact of this compound.

HerbicideEffect on Microbial BiomassIncubation TimeConcentrationSoil TypeReference
Glyphosate No significant effectNot specifiedField application rates (<10 mg/kg)Various
Significantly lowerNot specified10-100 mg/kgVarious
No effectNot specifiedNot specifiedWeswood silt loam
Atrazine Increased by 8.9% (meta-analysis)Not specifiedVariousVarious
Fluctuation, but overall disturbance95 daysNot specifiedBlack soils
2,4-D Concomitant increase with tfdA copy number15 daysNot specifiedNot specified
Dicamba Degradation dependent on microbial biomass80 days2.59 mg/kgVarious
HerbicideEffect on Microbial Diversity/Community StructureMethodConcentrationReference
Glyphosate No significant effects on overall community composition16S rRNA gene sequencingField application rates
Atrazine Decreased by 4.87% (meta-analysis)Meta-analysisVarious
No significant long-term changes in bacterial community structure16S rRNA gene sequencingNot specified
2,4-D Significantly reduced diversity of dominant populationsDGGE of 16S rRNA500 mg/kg
No significant differences after 7 daysRISANot specified
Little influence on Archaea, Bacteria, and Fungi structureT-RFLPNot specified
HerbicideEffect on Soil Enzyme ActivityEnzyme(s)ConcentrationReference
Glyphosate Stimulated microbial activity (C and N mineralization)Dehydrogenase47-234 µg/g
Atrazine Decreased by 24.04% (meta-analysis)VariousVarious
Significantly affected urease and polyphenol oxidaseUrease, Polyphenol oxidaseNot specified
No significant effect on sucrase and phosphataseSucrase, PhosphataseNot specified
Decreased urease, variable effects on other enzymesUrease, Saccharase, Cellulase, CatalaseLong-term application
2,4-D Higher beta-glucosidase, cellobiohydrolase, and phosphatase activity (inconsistent)Beta-glucosidase, Cellobiohydrolase, PhosphataseLabel rates
Paraquat Reduced CO2 evolutionDehydrogenase1 and 5 times normal rate
Inhibited nitrification and nitrogenase activityNitrifying enzymes, Nitrogenase5000 µg/g (nitrification), 580-720 µg/g (nitrogenase)

Inferred Impact of this compound

Given that this compound degrades into 2,4-dichloroaniline, the ecotoxicological profile of this metabolite is crucial for inferring the potential long-term effects on the soil microbiome. Research on chlorinated anilines suggests they can exert toxic effects on soil microorganisms, potentially inhibiting microbial respiration and altering community structure. The structural similarity of 2,4-dichloroaniline to other chlorinated aromatic compounds known to be recalcitrant and potentially toxic warrants further investigation into its specific impacts on soil microbial functions.

Furthermore, as an auxin transport inhibitor, this compound's mode of action is targeted toward plant physiological processes. While this action is not directly antimicrobial, the alteration of plant root exudation patterns resulting from hormonal imbalances could indirectly influence the rhizosphere microbiome. Root exudates are a primary food source for many soil microorganisms, and changes in their composition can lead to shifts in the microbial community structure and function.

Experimental Protocols

Detailed methodologies are essential for the replication and comparison of ecotoxicological studies. Below are summaries of standard protocols for key experiments cited in the evaluation of herbicide impacts on the soil microbiome.

Soil Microbial Biomass Carbon (SMBC) by Chloroform Fumigation-Extraction

This method is widely used to estimate the amount of carbon held within the living microbial component of the soil.

  • Principle: Soil samples are fumigated with chloroform, which lyses microbial cells and releases their cellular contents. The amount of carbon extracted from fumigated soil is compared to that from a non-fumigated control. The difference is used to calculate the microbial biomass carbon.

  • Procedure:

    • Two subsamples of field-moist soil are taken. One is placed in a vacuum desiccator with ethanol-free chloroform for 24 hours in the dark. The other serves as the non-fumigated control.

    • After fumigation, residual chloroform is removed by repeated evacuation.

    • Both fumigated and non-fumigated samples are extracted with a 0.5 M K₂SO₄ solution by shaking for 1 hour.

    • The extracts are filtered, and the organic carbon content in the filtrates is determined using a TOC analyzer.

    • Microbial biomass C is calculated as: SMBC = (C_fumigated - C_non-fumigated) / k_EC, where k_EC is an extraction efficiency factor (commonly 0.45).

Soil Dehydrogenase Activity Assay

Dehydrogenase activity is often used as an indicator of overall microbial activity in soil.

  • Principle: Dehydrogenases, present in viable microbial cells, transfer hydrogen from substrates to an artificial electron acceptor, 2,3,5-triphenyltetrazolium chloride (TTC), which is reduced to the red-colored triphenylformazan (TPF). The amount of TPF produced is measured colorimetrically.

  • Procedure:

    • A soil sample is incubated with a TTC solution.

    • To ensure anaerobic conditions, which facilitates the reduction of TTC, a substrate such as CaCO₃ may be added, and the soil saturated with distilled water.

    • The mixture is incubated at a controlled temperature (e.g., 37°C) for 24 hours.

    • The TPF formed is extracted with a solvent like methanol or ethanol.

    • The absorbance of the colored extract is measured using a spectrophotometer at a wavelength of 485 nm.

    • The amount of TPF is quantified using a standard curve.

Phospholipid Fatty Acid (PLFA) Analysis

PLFA analysis provides a quantitative profile of the living microbial community structure in the soil.

  • Principle: Phospholipids are essential components of microbial cell membranes and degrade rapidly upon cell death. Different microbial groups have distinct PLFA profiles, allowing for the characterization of the community composition.

  • Procedure:

    • Lipids are extracted from soil samples using a one-phase chloroform-methanol-citrate buffer.

    • The extracted lipids are fractionated using solid-phase extraction (SPE) columns to separate phospholipids from other lipids.

    • The phospholipids are subjected to mild alkaline methanolysis to convert the fatty acids into fatty acid methyl esters (FAMEs).

    • The FAMEs are then identified and quantified using gas chromatography-mass spectrometry (GC-MS).

    • Specific FAMEs are used as biomarkers for different microbial groups (e.g., bacteria, fungi, actinomycetes).

16S rRNA Gene Sequencing for Bacterial Community Analysis

This molecular technique is used to assess the diversity and taxonomic composition of bacterial communities in soil.

  • Principle: The 16S ribosomal RNA (rRNA) gene is present in all bacteria and contains both conserved and hypervariable regions. The hypervariable regions are used to identify different bacterial taxa.

  • Procedure:

    • Total DNA is extracted from soil samples using a soil DNA isolation kit.

    • The V4 hypervariable region of the 16S rRNA gene is amplified by PCR using specific primers.

    • The PCR products are sequenced using a high-throughput sequencing platform, such as Illumina MiSeq or MiniSeq.

    • The resulting sequences are processed using bioinformatics pipelines to filter low-quality reads, cluster sequences into Operational Taxonomic Units (OTUs) or Amplicon Sequence Variants (ASVs), and assign taxonomic classifications.

    • Alpha-diversity (within-sample diversity) and beta-diversity (between-sample diversity) are calculated to compare the bacterial communities across different treatments.

Visualizing Experimental Workflows and Pathways

To further clarify the methodologies and conceptual relationships, the following diagrams are provided in the DOT language for use with Graphviz.

Experimental_Workflow_Soil_Microbiome_Analysis cluster_sampling Sample Collection & Preparation cluster_analysis Microbial Analysis cluster_data Data Interpretation Soil_Sample Soil Sample Collection Sieving Sieving (2mm) Soil_Sample->Sieving Subsampling Subsampling Sieving->Subsampling SMBC Microbial Biomass (Chloroform Fumigation) Subsampling->SMBC Herbicide Treatment Enzyme_Activity Enzyme Activity (e.g., Dehydrogenase) Subsampling->Enzyme_Activity Herbicide Treatment PLFA Community Structure (PLFA) Subsampling->PLFA Herbicide Treatment DNA_Extraction DNA Extraction Subsampling->DNA_Extraction Herbicide Treatment Data_Analysis Statistical Analysis SMBC->Data_Analysis Enzyme_Activity->Data_Analysis PLFA->Data_Analysis Sequencing 16S rRNA Sequencing DNA_Extraction->Sequencing Bioinformatics Bioinformatic Analysis Sequencing->Bioinformatics Bioinformatics->Data_Analysis Comparison Comparative Evaluation Data_Analysis->Comparison

Caption: Workflow for analyzing herbicide impact on the soil microbiome.

Cyclanilide_Impact_Pathway This compound This compound Application Degradation Soil Microbial Degradation This compound->Degradation Auxin_Inhibition Auxin Transport Inhibition in Plants This compound->Auxin_Inhibition Metabolite 2,4-dichloroaniline Degradation->Metabolite Direct_Toxicity Potential Direct Microbial Toxicity Metabolite->Direct_Toxicity Root_Exudates Altered Root Exudates Auxin_Inhibition->Root_Exudates Indirect_Impact Indirect Impact on Rhizosphere Microbiome Root_Exudates->Indirect_Impact

Caption: Inferred pathways of this compound's impact on the soil microbiome.

Conclusion

The comprehensive analysis of glyphosate, atrazine, 2,4-D, paraquat, and dicamba reveals a complex and often dose-dependent impact on the soil microbiome. Effects can range from transient stimulation of certain microbial groups that can degrade the herbicide to significant and lasting reductions in microbial biomass, diversity, and key enzymatic functions.

In stark contrast, the direct effects of this compound on the soil microbiome remain largely uncharacterized. Based on its degradation to 2,4-dichloroaniline and its mode of action as an auxin transport inhibitor, it is plausible that this compound could exert both direct toxic effects from its metabolite and indirect effects on the rhizosphere microbiome through altered plant physiology.

The absence of direct experimental data for this compound highlights a critical knowledge gap. For researchers, scientists, and drug development professionals, this underscores the necessity for dedicated studies to properly assess the environmental risk profile of this plant growth regulator. Future research should prioritize quantifying the effects of both this compound and its primary metabolite, 2,4-dichloroaniline, on soil microbial biomass, the diversity of key functional groups (including bacteria, fungi, and archaea), and a suite of soil enzyme activities crucial for nutrient cycling. Such data is imperative for a holistic understanding of its ecological impact and for making informed decisions regarding its use in agriculture.

References

A Comparative Guide to the Growth Regulation Effects of Cyclanilide Across Plant Species

Author: BenchChem Technical Support Team. Date: November 2025

Cyclanilide is a versatile plant growth regulator utilized to manage plant architecture and development in various agricultural and horticultural crops.[1][2] Its primary applications include suppressing excessive vegetative growth when used with mepiquat chloride and accelerating senescence as a harvest aid in combination with ethephon, particularly in cotton.[1][3][4] This guide provides a comparative analysis of this compound's growth regulation effects across different species, supported by experimental data, detailed protocols, and visualizations of its mode of action.

Cross-Species Comparison of this compound's Growth Regulation Effects

This compound's effects on plant growth vary depending on the species, application rate, and whether it is used alone or in combination with other plant growth regulators. The following table summarizes its observed effects on several species.

SpeciesKey Effects of this compoundComparison with Alternatives (e.g., Mepiquat Chloride)
Cotton (Gossypium hirsutum)In combination with mepiquat chloride, it reduces plant height, decreases leaf area index (LAI), and can lead to a more uniform stand. When combined with ethephon, it enhances defoliation and boll opening. It is suggested that this compound may offer a quicker growth regulation response compared to mepiquat chloride alone.Mepiquat chloride also reduces plant height by inhibiting gibberellin biosynthesis. The combination of this compound and mepiquat chloride often results in a more significant reduction in plant height than mepiquat chloride alone.
Soybean (Glycine max)A combination of this compound and mepiquat chloride has been shown to significantly increase plant height, number of branches, number of leaves, leaf area index, and ultimately, seed yield.Mepiquat chloride alone has been reported to increase the number of branches in soybean. However, the synergistic effect with this compound appears to enhance overall growth and productivity.
Apple (Malus domestica)This compound used alone can weaken apical dominance and enhance the development of lateral branches in nursery stock, which can lead to earlier and increased yields. It stimulates the formation of lateral shoots on the current season's growth.Promalin (a combination of 6-benzyladenine and gibberellins A4 and A7) is another bioregulator used to promote branching in apple trees. In nursery settings, this compound has been found to be as effective or even more so than Promalin for inducing feathering (lateral branching).
Ornamental Plants (e.g., Indian Hawthorn, Holly)This compound promotes the development of lateral shoots, which can reduce the need for mechanical pruning during nursery production. The response can be dependent on the species, application concentration, and environmental conditions.Mechanical pruning is the traditional alternative for controlling the shape and size of ornamental plants. This compound offers a chemical alternative to induce a more compact and dense growth habit.

Quantitative Data Summary

The following tables present quantitative data from studies evaluating the effects of this compound and its combinations on cotton and soybean.

Table 1: Effect of this compound and Mepiquat Chloride on Cotton Growth Parameters

TreatmentPlant Height Reduction (%)Reference
Mepiquat Chloride (MC) alone30 - 40%
This compound (CY) + Mepiquat Chloride (MC)~50%

Data is synthesized from studies on cotton seedlings treated with PGRs.

Table 2: Effect of this compound and Mepiquat Chloride on Soybean Growth and Yield

TreatmentPlant HeightNumber of Branches/plantNumber of Leaves/plantLeaf Area IndexSeed Yield ( kg/ha )Stover Yield ( kg/ha )
This compound 22 + Mepiquat Chloride 88 SC @ 100 ml/haHighestHighestHighestHighestHighestHighest
Untreated ControlLowestLowestLowestLowestLowestLowest

This table summarizes the findings of a study on the soybean variety JS-9752, indicating that the combination treatment resulted in the highest recorded values for all listed growth and yield parameters compared to other treatments and the untreated control.

Experimental Protocols

Below is a detailed methodology for a typical field experiment designed to evaluate the effects of plant growth regulators on cotton.

Objective: To assess the impact of different plant growth regulators on the growth, development, and yield of cotton.

Experimental Design:

  • Design: Randomized Complete Block Design (RCBD) with three or four replications.

  • Plot Size: Varies depending on the land availability and machinery used, but should be sufficient to obtain representative data and minimize edge effects.

  • Variety: A single, commercially relevant cotton variety should be used throughout the experiment to ensure uniformity.

Treatments:

  • Untreated Control.

  • This compound + Mepiquat Chloride at varying rates (e.g., 0.6 ml/L, 0.9 ml/L, 1.2 ml/L).

  • Mepiquat Chloride alone at a standard rate.

  • Other commercial plant growth regulators for comparison.

Application:

  • Method: Applications are typically made using a CO2-pressurized backpack sprayer or a tractor-mounted sprayer calibrated to deliver a specific volume per unit area (e.g., 15 gallons per acre).

  • Timing: Applications are often based on the plant's growth stage, such as the number of days after sowing (DAS) (e.g., 50 and 70 DAS) or physiological indicators like the height-to-node ratio.

Data Collection:

  • Plant Height: Measured from the cotyledonary node to the terminal bud at regular intervals.

  • Number of Main Stem Nodes: Counted from the first true leaf node above the cotyledons to the uppermost unfurled leaf.

  • Internode Length: The length between the top fourth and fifth nodes is often measured as an indicator of vegetative growth.

  • Leaf Area Index (LAI): Can be measured using a ceptometer or by destructive sampling.

  • Chlorophyll Content: Measured using a SPAD meter on the uppermost fully expanded leaf.

  • Yield Components: At the end of the season, data on boll number, boll weight, and lint yield are collected.

Statistical Analysis:

  • Data are subjected to Analysis of Variance (ANOVA) to determine the statistical significance of treatment effects.

  • Mean separation tests (e.g., Fisher's Protected LSD) are used to compare treatment means.

Mode of Action and Signaling Pathways

This compound's primary mode of action is the inhibition of polar auxin transport. Auxin is a critical plant hormone that regulates numerous aspects of plant growth and development, including apical dominance, root initiation, and vascular tissue development. By disrupting auxin transport, this compound can alter the hormonal balance within the plant, leading to changes in growth.

In apple, for instance, this compound treatment has been shown to increase the levels of cytokinin (zeatin riboside) and decrease the levels of abscisic acid (ABA). Cytokinins are known to promote cell division and lateral bud outgrowth, acting antagonistically to auxin in the regulation of apical dominance. This suggests that this compound's effect on branching is mediated through its influence on the cytokinin biosynthesis and signaling pathways.

Proposed Signaling Pathway of this compound in Promoting Lateral Branching This compound This compound Application AuxinTransport Inhibition of Polar Auxin Transport This compound->AuxinTransport HormonalBalance Altered Hormonal Balance AuxinTransport->HormonalBalance Cytokinin Increased Cytokinin (Zeatin Riboside) HormonalBalance->Cytokinin ABA Decreased Abscisic Acid (ABA) HormonalBalance->ABA GeneExpression Altered Gene Expression (e.g., CKX1, ARR3/9) Cytokinin->GeneExpression ABA->GeneExpression BudOutgrowth Promotion of Lateral Bud Outgrowth GeneExpression->BudOutgrowth

Proposed Signaling Pathway of this compound

Experimental Workflow for Evaluating Plant Growth Regulators A Experimental Design (e.g., RCBD) B Planting & Establishment A->B C Treatment Application (PGRs at specific growth stages) B->C D In-season Data Collection (Plant height, nodes, LAI) C->D E End-of-season Data Collection (Yield components) D->E F Statistical Analysis (ANOVA) E->F G Interpretation of Results F->G

Experimental Workflow for PGR Evaluation

References

Safety Operating Guide

Safeguarding Research: A Step-by-Step Guide to the Proper Disposal of Cyclanilide

Author: BenchChem Technical Support Team. Date: November 2025

Essential protocols for laboratory professionals to ensure the safe and compliant disposal of cyclanilide, a compound recognized for its potential environmental impact.

For researchers, scientists, and drug development professionals, the responsible management of chemical waste is paramount to ensuring a safe laboratory environment and protecting the broader ecosystem. This compound, a plant growth regulator, is classified as harmful if swallowed and toxic to aquatic life with long-lasting effects, necessitating stringent disposal procedures. This guide provides essential, immediate safety and logistical information, including operational and disposal plans, to facilitate the proper handling of this compound waste.

Understanding the Chemical Profile and Hazards of this compound

Before handling this compound, it is crucial to be familiar with its key properties and associated hazards. This knowledge informs risk assessment and the implementation of appropriate safety measures.

PropertyData
Physical State Solid, white to light yellow powder or crystal
Solubility Low solubility in water; Soluble in organic solvents such as acetone and methanol
Acute Toxicity Harmful if swallowed[1]
Environmental Hazards Toxic to aquatic life with long-lasting effects
Stability Relatively stable to hydrolysis

Personal Protective Equipment (PPE) and Handling

Adherence to proper PPE protocols is the first line of defense against accidental exposure.

  • Hand Protection: Wear appropriate chemical-resistant gloves.

  • Eye/Face Protection: Use safety glasses with side-shields or goggles.

  • Skin and Body Protection: A lab coat is mandatory. For larger quantities or when generating dust, consider additional protective clothing.

  • Respiratory Protection: If working with the powder outside of a fume hood or in a poorly ventilated area, a respirator is necessary to prevent inhalation.

Always handle this compound in a well-ventilated area, preferably within a chemical fume hood, to minimize the risk of inhalation. Avoid the formation of dust when working with the solid form.

Step-by-Step Spill Management Protocol

In the event of a spill, a swift and appropriate response is critical to mitigate exposure and environmental contamination.

Small Spills (Solid or Liquid)
  • Restrict Access: Immediately alert others in the vicinity and restrict access to the spill area.

  • Don PPE: Ensure you are wearing the appropriate PPE before initiating cleanup.

  • Containment:

    • For solid spills: Gently cover the spill with a damp paper towel or absorbent material to avoid raising dust.

    • For liquid spills: Cover the spill with an inert absorbent material such as vermiculite, sand, or a commercial spill absorbent.

  • Cleanup:

    • Solid: Carefully sweep the wetted material into a designated hazardous waste container.

    • Liquid: Once the liquid is fully absorbed, use non-sparking tools to scoop the absorbent material into a hazardous waste container.

  • Decontamination: Clean the spill area with a cloth dampened with a suitable solvent (e.g., acetone, methanol), followed by soap and water. All cleaning materials must be disposed of as hazardous waste.

Large Spills

In the case of a large spill, the immediate priority is personal safety.

  • Evacuate: Evacuate the immediate area.

  • Alert: Notify your institution's Environmental Health and Safety (EHS) department and your supervisor immediately.

  • Ventilate: If it is safe to do so, increase ventilation to the area.

  • Do Not Attempt to Clean: Await the arrival of trained emergency response personnel.

Comprehensive Waste Disposal Plan

The cardinal rule for the disposal of this compound is to never dispose of it down the drain or in the regular trash. All this compound waste is considered hazardous and must be disposed of through a licensed hazardous waste disposal company.

Waste Segregation and Collection

Proper segregation of waste at the source is crucial for safe and compliant disposal.

  • Unused Pure this compound: Keep in its original, clearly labeled container. If the original container is compromised, transfer it to a new, compatible, and properly labeled container.

  • Contaminated Solutions: Collect all aqueous and solvent-based solutions containing this compound in a dedicated, sealed, and clearly labeled hazardous waste container. The label should include "Hazardous Waste," the chemical name "this compound," and the approximate concentration and solvent.

  • Contaminated Labware and PPE: This includes items such as pipette tips, centrifuge tubes, gloves, and weighing paper.

    • Solid Waste: Place all contaminated solid materials in a designated, leak-proof hazardous waste bag or container.

    • Reusable Labware: For glassware and other reusable items, perform a triple rinse with a suitable solvent in which this compound is soluble (e.g., acetone or methanol). Collect all rinsate as hazardous liquid waste. After the solvent rinse, the labware can typically be washed with soap and water.

Final Disposal Procedure
  • Labeling: Ensure all waste containers are accurately and securely labeled with "Hazardous Waste" and the specific contents.

  • Storage: Store sealed hazardous waste containers in a designated, secure, and well-ventilated area, away from incompatible materials, while awaiting pickup.

  • Professional Disposal: Contact your institution's EHS office to arrange for the pickup and disposal of the hazardous waste by a certified contractor.

This compound Disposal Workflow

The following diagram outlines the decision-making process for the proper disposal of this compound waste in a laboratory setting.

Cyclanilide_Disposal_Workflow This compound Waste Management Workflow start This compound Waste Generated waste_type Identify Waste Type start->waste_type solid_waste Solid Waste (Pure compound, contaminated PPE, etc.) waste_type->solid_waste Solid liquid_waste Liquid Waste (Solutions, rinsate) waste_type->liquid_waste Liquid labware Contaminated Labware waste_type->labware Labware collect_solid Collect in Labeled Hazardous Waste Container solid_waste->collect_solid collect_liquid Collect in Labeled, Sealed Hazardous Waste Container liquid_waste->collect_liquid decontaminate Decontaminate Labware labware->decontaminate storage Store in Designated Hazardous Waste Area collect_solid->storage collect_liquid->storage triple_rinse Triple rinse with appropriate solvent decontaminate->triple_rinse collect_rinsate Collect rinsate as hazardous liquid waste triple_rinse->collect_rinsate wash Wash with detergent and water triple_rinse->wash collect_rinsate->collect_liquid disposal Arrange for Professional Disposal (via EHS) storage->disposal

Caption: Decision workflow for the safe disposal of this compound waste.

By adhering to these procedures, laboratory professionals can confidently manage this compound waste, ensuring the safety of themselves and their colleagues while upholding their commitment to environmental stewardship.

References

Safeguarding Your Research: A Comprehensive Guide to Handling Cyclanilide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount. This guide provides essential, immediate safety and logistical information for the handling of Cyclanilide, a plant growth regulator. Adherence to these protocols is critical to mitigate risks and ensure the integrity of your research.

This compound is a solid, crystalline powder, appearing as a light yellow substance with a characteristic odor.[1] It is recognized as toxic if swallowed and poses a hazard to aquatic life with long-lasting effects.

Personal Protective Equipment (PPE): Your First Line of Defense

When handling this compound, a comprehensive personal protective equipment strategy is non-negotiable. The following table summarizes the required PPE, compiled from safety data sheets and general best practices for pesticide handling.

PPE CategoryMinimum RequirementRecommended Best Practices
Hand Protection Chemical-resistant gloves (e.g., neoprene, butyl rubber, nitrile rubber with a minimum thickness of 14 mils).[2]Wear a light pair of disposable gloves under outer chemical-resistant gauntlet gloves that extend up the forearm.[3][4]
Body Protection Long-sleeved shirt and long pants.Loose-fitting, chemical-resistant coveralls or a two-piece suit. An apron that extends below the boot tops should be worn when mixing and loading.
Eye and Face Protection Safety glasses with front, brow, and temple protection.Chemical goggles and a face shield, especially when there is a risk of splashing or dust generation.
Footwear Closed-toe shoes.Unlined, chemical-resistant boots worn with pant legs over the top to prevent pesticides from entering.
Respiratory Protection Not generally required for small quantities in a well-ventilated area.An approved respirator should be used if dust is generated or if working in poorly ventilated areas.

Operational Plan: Step-by-Step Handling Procedures

A systematic approach to handling this compound minimizes exposure and prevents contamination. The following workflow outlines the key stages of handling, from preparation to disposal.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Handling & Cleanup cluster_disposal Waste Management & Disposal prep_area Designate Handling Area & Ensure Ventilation gather_ppe Gather & Inspect All Required PPE prep_area->gather_ppe don_ppe Don PPE in Correct Sequence gather_ppe->don_ppe weigh_transfer Weigh & Transfer this compound in a Fume Hood don_ppe->weigh_transfer decontaminate Decontaminate Work Surfaces & Equipment weigh_transfer->decontaminate doff_ppe Doff PPE in Designated Area decontaminate->doff_ppe wash_hands Wash Hands Thoroughly doff_ppe->wash_hands collect_waste Collect Contaminated Materials in Labeled, Sealed Containers wash_hands->collect_waste dispose_waste Dispose of as Hazardous Waste via Approved Facility collect_waste->dispose_waste

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.